molecular formula C6H11NO B1316937 1,4-Dimethylpyrrolidin-2-one CAS No. 2555-04-6

1,4-Dimethylpyrrolidin-2-one

Cat. No.: B1316937
CAS No.: 2555-04-6
M. Wt: 113.16 g/mol
InChI Key: AXSSJSFXWMOTEN-UHFFFAOYSA-N
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Description

1,4-Dimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSSJSFXWMOTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560012
Record name 1,4-Dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-04-6
Record name 1,4-Dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dimethylpyrrolidin-2-one for Scientific Professionals

Introduction: Unveiling 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one, identified by its CAS number 2555-04-6 , is a substituted five-membered lactam that is gaining attention within the scientific community.[1][2][3] As a derivative of the pyrrolidone scaffold, a core structure in numerous FDA-approved drugs, its unique substitution pattern presents intriguing possibilities for medicinal chemists and drug development professionals.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, grounded in established scientific principles and data.

The pyrrolidine ring is a cornerstone in pharmaceutical sciences due to its ability to explore pharmacophore space effectively, contribute to molecular stereochemistry, and increase three-dimensional coverage—a desirable trait for enhancing biological activity and selectivity.[4] 1,4-Dimethylpyrrolidin-2-one serves as both a versatile polar solvent and a valuable synthetic intermediate.[6] Its properties make it suitable for a range of chemical transformations and formulations.[6][7]

Core Physicochemical Characteristics

The utility of any chemical compound in a research or development setting is fundamentally dictated by its physicochemical properties. 1,4-Dimethylpyrrolidin-2-one is a colorless to yellow liquid with a faint amine-like odor.[6] It is a polar solvent capable of dissolving a variety of organic and inorganic compounds.[6][7] Its relatively high boiling point and low volatility are advantageous for conducting reactions at elevated temperatures.[6][7]

PropertyValueSource(s)
CAS Number 2555-04-6[1][2][3][8]
Molecular Formula C₆H₁₁NO[2][3]
Molecular Weight 113.16 g/mol [2][3][8]
Boiling Point 95 °C at 15 Torr[3][7]
Density ~0.973 g/cm³ (Predicted)[3][7]
Appearance Colorless to yellow liquid/oil[6][7]
Solubility Soluble in water (low solubility), Chloroform (Sparingly), Methanol (Slightly)[3][6]
Purity Typically available at ≥97%

Synthesis and Mechanistic Insights

While specific, detailed industrial synthesis routes for 1,4-Dimethylpyrrolidin-2-one are often proprietary, a common laboratory-scale preparation involves the N-methylation of a corresponding pyrrolidone precursor.[6] The general strategy for creating substituted pyrrolidines often relies on multi-component reactions or cycloadditions to build the heterocyclic core.[5][9][10]

A plausible synthetic approach involves the reductive amination of a keto-acid or ester, followed by intramolecular cyclization and subsequent N-methylation. The choice of reagents and reaction conditions is critical to control stereochemistry and maximize yield, a key consideration in drug development where enantiomeric purity is paramount.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 4-Methyl-gamma-butyrolactone C Step 1: Aminolysis High Temperature & Pressure A->C B Methylamine (CH3NH2) B->C D Step 2: N-Methylation (e.g., with Dimethyl Sulfate or Methyl Iodide) in the presence of a base C->D Intermediate: 4-Methyl-1-pyrrolidin-2-one E Purification (e.g., Distillation or Chromatography) D->E F 1,4-Dimethylpyrrolidin-2-one E->F

Caption: A generalized workflow for the synthesis of 1,4-Dimethylpyrrolidin-2-one.

Applications in Drug Discovery and Development

The pyrrolidone (or γ-lactam) structure is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[9] Its derivatives are explored for various therapeutic targets.

Role as a Versatile Solvent

Similar to the well-studied N-methyl-2-pyrrolidone (NMP), 1,4-Dimethylpyrrolidin-2-one's properties as a polar, aprotic solvent make it a candidate for solubilizing poorly soluble active pharmaceutical ingredients (APIs).[6][11][12] Its efficacy in dissolving a wide range of compounds is a significant advantage in formulation studies and high-throughput screening campaigns.[6]

Intermediate for Novel Scaffolds

The true value for drug discovery professionals lies in its utility as a building block. The methyl group at the 4-position introduces a chiral center, allowing for the synthesis of stereoisomers. This is critically important as the biological activity of enantiomers can differ significantly.[4] The lactam functionality can be opened or modified to generate a library of novel pyrrolidine derivatives for structure-activity relationship (SAR) studies.[9]

Applications_Diagram cluster_applications Key Application Areas cluster_synthesis As a Synthetic Intermediate A 1,4-Dimethylpyrrolidin-2-one B Specialty Solvent (for poorly soluble APIs) A->B C Synthetic Intermediate A->C D Formulation Excipient (Potential Use) A->D E Creation of Chiral Ligands C->E F Synthesis of Novel Bioactive Pyrrolidines C->F G Scaffold for SAR Studies C->G

Caption: Key applications of 1,4-Dimethylpyrrolidin-2-one in a scientific context.

Safety, Handling, and Regulatory Profile

Ensuring the safety of laboratory personnel is paramount. 1,4-Dimethylpyrrolidin-2-one is classified as a hazardous substance, and appropriate handling procedures must be followed.[1][13]

Hazard Identification and Precautionary Measures

The compound is associated with several hazard statements, indicating potential risks upon exposure.[1]

Hazard ClassGHS Hazard Statement(s)
Acute Toxicity H302: Harmful if swallowed.[1]
H312: Harmful in contact with skin.[1]
H335: May cause respiratory irritation.[1]
Skin/Eye Damage H317: May cause an allergic skin reaction.[1]
H318: Causes serious eye damage.[1]
Reproductive Toxicity H360: May damage fertility or the unborn child.[1]
Environmental H411: Toxic to aquatic life with long lasting effects.[1]
Recommended Laboratory Protocol

A self-validating system for handling this compound involves a multi-layered approach to safety.

1. Engineering Controls:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[13][14]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and/or a face shield.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.

3. First Aid Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13][14]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[14]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[13][14]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[13][14]

Safety_Workflow A Risk Assessment B Engineering Controls (Fume Hood) A->B C Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->C F Emergency Preparedness (Spill Kit, Eyewash Station) A->F D Chemical Handling B->D C->D E Waste Disposal (Approved Container) D->E

Caption: Standard laboratory workflow for safely handling hazardous chemicals.

Conclusion

1,4-Dimethylpyrrolidin-2-one is a compound with significant potential for researchers, scientists, and drug development professionals. Its dual role as a specialty solvent and a versatile chiral building block makes it a valuable tool in the synthesis of novel chemical entities. Understanding its physicochemical properties, synthetic pathways, and, most importantly, its safety profile is essential for its effective and responsible use in the laboratory. As research into novel pyrrolidine-based therapeutics continues, the importance of such substituted scaffolds is likely to grow.

References

  • 1,4-dimethylpyrrolidin-2-one - ChemBK. [Link]

  • 1,4-dimethyl-2-pyrrolidone - ChemBK. [Link]

  • 1,4-Dimethylpyrrolidin-2-one | C6H11NO | CID 14417041 - PubChem. [Link]

  • 1,4-Dimethyl-2-pyrrolidone Safety Data Sheets(SDS) lookchem. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. [Link]

  • 1,4-Dimethylpyrrolidin-2-one | 2555-04-6 - Sigma-Aldrich (CN). [Link]

  • 1,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 101194 - PubChem. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed. [Link]

  • (PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone - ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1,4-Dimethylpyrrolidin-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpyrrolidin-2-one, a substituted γ-lactam, is a molecule of growing interest within the realms of organic synthesis and medicinal chemistry. Its unique combination of a polar aprotic solvent character and a chiral scaffold makes it a valuable building block and reaction medium. The pyrrolidine ring is a prevalent motif in a multitude of FDA-approved drugs, underscoring the significance of its derivatives in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of 1,4-Dimethylpyrrolidin-2-one, its synthesis and reactivity, and its potential applications, particularly in the field of drug discovery.

Core Chemical and Physical Properties

1,4-Dimethylpyrrolidin-2-one is a colorless to light yellow liquid with a faint amine-like odor.[3] It is a polar solvent capable of dissolving a range of organic and inorganic compounds.[3] Its relatively high boiling point and low volatility make it suitable for conducting chemical reactions at elevated temperatures.[3]

Table 1: Physicochemical Properties of 1,4-Dimethylpyrrolidin-2-one

PropertyValueSource
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
IUPAC Name 1,4-dimethylpyrrolidin-2-one[4]
CAS Number 2555-04-6[4]
Synonyms 1,4-dimethyl-2-pyrrolidinone, 1,4-Dimethylpyrrolid-2-one[4]
Appearance Colorless to yellow liquid[3]
Boiling Point Not explicitly available
Density Not explicitly available
Solubility Soluble in water (low solubility) and many organic solvents[3]

Synthesis of 1,4-Dimethylpyrrolidin-2-one

One common method for the N-methylation of lactams is the use of a methylating agent such as dimethyl sulfate in the presence of a base.

Synthesis 4-Methyl-2-pyrrolidone 4-Methyl-2-pyrrolidone Reaction N-Methylation 4-Methyl-2-pyrrolidone->Reaction Base Base Base->Reaction Dimethyl_Sulfate Dimethyl_Sulfate Dimethyl_Sulfate->Reaction 1,4-Dimethylpyrrolidin-2-one 1,4-Dimethylpyrrolidin-2-one Reaction->1,4-Dimethylpyrrolidin-2-one Salt_Byproduct Salt_Byproduct Reaction->Salt_Byproduct

General schematic for the N-methylation of 4-methyl-2-pyrrolidone.
Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common laboratory practices for N-methylation and should be optimized for specific laboratory conditions.

Materials:

  • 4-Methyl-2-pyrrolidone

  • Dimethyl sulfate

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methyl-2-pyrrolidone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1,4-Dimethylpyrrolidin-2-one.

Note: Dimethyl sulfate is highly toxic and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Reactivity and Mechanistic Insights

The chemical reactivity of 1,4-Dimethylpyrrolidin-2-one is primarily centered around the lactam functionality. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which influences its nucleophilicity and basicity.

  • Hydrolysis: Like other lactams, 1,4-Dimethylpyrrolidin-2-one can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid, 4-(methylamino)pentanoic acid. This reaction involves the nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by ring opening.

Hydrolysis 1,4-Dimethylpyrrolidin-2-one 1,4-Dimethylpyrrolidin-2-one Ring_Opening Hydrolysis 1,4-Dimethylpyrrolidin-2-one->Ring_Opening H2O_H_plus H₂O / H⁺ H2O_H_plus->Ring_Opening OH_minus OH⁻ OH_minus->Ring_Opening Amino_Acid 4-(Methylamino)pentanoic acid Ring_Opening->Amino_Acid

Hydrolysis of 1,4-Dimethylpyrrolidin-2-one.
  • Reduction: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 1,4-dimethylpyrrolidine.

Spectroscopic Data (Predicted and Analog-Based)

Table 2: Predicted/Analog-Based Spectroscopic Data for 1,4-Dimethylpyrrolidin-2-one

Spectroscopy Characteristic Peaks / Chemical Shifts (Predicted/Analog-Based)
¹H NMR δ (ppm): ~2.8 (s, 3H, N-CH₃), ~2.3-2.6 (m, 1H, CH), ~2.0-2.2 (m, 2H, CH₂), ~1.1 (d, 3H, C-CH₃), ~1.5-1.9 (m, 2H, CH₂)
¹³C NMR δ (ppm): ~175 (C=O), ~55 (N-CH₂), ~40 (CH), ~30 (N-CH₃), ~30 (CH₂), ~20 (C-CH₃)
IR (Infrared) ν (cm⁻¹): ~1680 (C=O stretch, strong), ~2950-2850 (C-H stretch)

Applications in Drug Development

The pyrrolidinone scaffold is a key structural component in numerous pharmaceutical agents due to its ability to engage in hydrogen bonding and its conformational rigidity, which can enhance binding to biological targets.[1][2] While specific examples of marketed drugs synthesized directly from 1,4-Dimethylpyrrolidin-2-one are not prominent in the literature, its potential as a chiral building block in the synthesis of complex molecules is significant.

The presence of a methyl group at the 4-position introduces a chiral center, making it a valuable starting material for the stereoselective synthesis of more complex pyrrolidine derivatives. These derivatives are precursors to a wide range of biologically active compounds, including antiviral, anticancer, and central nervous system-targeting agents.[2]

Analytical Methods

The purity of 1,4-Dimethylpyrrolidin-2-one can be assessed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method can be developed for the analysis of 1,4-Dimethylpyrrolidin-2-one to determine its purity and identify any potential impurities.

Illustrative GC-MS Parameters:

  • Column: A mid-polarity column, such as a DB-5ms or equivalent, would be suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 200.

Safety and Handling

1,4-Dimethylpyrrolidin-2-one should be handled with care in a well-ventilated laboratory fume hood.[3] It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It may be irritating to the eyes and skin.[3] It is important to avoid contact with strong oxidizing agents, as this may lead to vigorous reactions.[3]

Table 3: Safety Information for 1,4-Dimethylpyrrolidin-2-one

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

1,4-Dimethylpyrrolidin-2-one is a versatile chemical compound with significant potential in organic synthesis and drug discovery. Its properties as a polar aprotic solvent, combined with its chiral nature, make it a valuable tool for chemists. While further research is needed to fully elucidate its specific applications and to develop optimized synthetic protocols, the foundational information presented in this guide provides a strong basis for its use in a research and development setting. As the demand for novel and stereochemically complex pharmaceutical agents continues to grow, the importance of chiral building blocks like 1,4-Dimethylpyrrolidin-2-one is likely to increase.

References

  • 1,4-dimethylpyrrolidin-2-one - ChemBK. (2024, April 9). Retrieved from [Link]

  • Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14417041, 1,4-Dimethylpyrrolidin-2-one. Retrieved from [Link].

  • 1,4-Dimethyl-2-pyrrolidone Safety Data Sheets(SDS) lookchem. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4936.

Sources

An In-Depth Technical Guide to 1,4-Dimethylpyrrolidin-2-one for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1,4-Dimethylpyrrolidin-2-one, a heterocyclic compound of growing interest in pharmaceutical and chemical research. The document details its fundamental physicochemical properties, centered around its molecular weight, and extends to its synthesis, characterization, and applications. Designed for researchers, scientists, and drug development professionals, this paper emphasizes the practical causality behind experimental choices and provides validated protocols. By integrating theoretical knowledge with actionable methodologies, this guide serves as an authoritative resource for leveraging 1,4-Dimethylpyrrolidin-2-one in advanced scientific endeavors.

Core Physicochemical Properties

1,4-Dimethylpyrrolidin-2-one is a substituted γ-lactam, a structural motif found in numerous biologically active compounds.[1] A thorough understanding of its physical and chemical properties is paramount for its effective application in research and development.

Molecular Structure and Weight

The foundational identity of any chemical compound is its structure and resulting molecular weight. 1,4-Dimethylpyrrolidin-2-one is designated by the chemical formula C₆H₁₁NO.[2][3]

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Calculated Molecular Weight: 72.066 + 11.088 + 14.007 + 15.999 = 113.160 u

This calculated value is consistently reported across major chemical data repositories, confirming the average molecular weight as 113.16 g/mol .[2][3][4][5][6][7] The monoisotopic mass, which is critical for high-resolution mass spectrometry, is 113.084063974 Da.[2]

Key Physicochemical Data

A summary of essential properties is crucial for experimental design, particularly for predicting solubility, reactivity, and appropriate analytical methods.

PropertyValueSource(s)
CAS Number 2555-04-6[2][3]
Molecular Formula C₆H₁₁NO[2][3][4]
Molecular Weight 113.16 g/mol [2]
Physical Form Colorless to yellow liquid/oil[3][8]
Boiling Point 95 °C at 15 Torr[3][4]
Density ~0.973 g/cm³ (Predicted)[3][4]
Solubility Soluble in water (low), Chloroform (sparingly), Methanol (slightly)[3][8]
Storage Room temperature, under inert atmosphere[5][9]
InChIKey AXSSJSFXWMOTEN-UHFFFAOYSA-N[2]

Causality Insight: The polar lactam ring combined with the nonpolar methyl groups gives 1,4-Dimethylpyrrolidin-2-one its characteristic properties as a polar aprotic solvent.[8] Its relatively high boiling point and stability make it suitable for chemical reactions that require moderate temperatures.[8] Storing under an inert atmosphere is recommended to prevent potential degradation from atmospheric moisture and oxygen over long periods.[5]

Synthesis and Quality Control Workflow

The synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry.[1][10] A reliable synthetic route coupled with a robust quality control (QC) process is essential for obtaining high-purity material suitable for drug discovery and other sensitive applications.

Common Synthetic Pathway

One common approach to synthesizing N-alkylated pyrrolidinones involves the N-methylation of a precursor. A plausible and frequently used method is the reductive amination of a suitable keto acid or ester, followed by cyclization and subsequent methylation. Another approach involves direct alkylation of a pyrrolidone precursor. For instance, reacting pyrrolidone with methyl ethyl ketone can be a step in its synthesis.[8]

The diagram below illustrates a generalized workflow for the synthesis and purification of 1,4-Dimethylpyrrolidin-2-one.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control (QC) start Starting Materials (e.g., Pyrrolidone Precursor, Methylating Agent) reaction N-Methylation Reaction (Controlled Temp & Pressure) start->reaction Step 1 quench Reaction Quenching & Work-up reaction->quench Step 2 extraction Solvent Extraction quench->extraction Step 3 distillation Vacuum Distillation extraction->distillation Step 4 gcms Purity & Identity Check (GC-MS) distillation->gcms QC Check 1 nmr Structural Confirmation (¹H & ¹³C NMR) gcms->nmr QC Check 2 final Purified Product (>97% Purity) nmr->final Release

Caption: Generalized workflow for synthesis, purification, and quality control.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs.[10] 1,4-Dimethylpyrrolidin-2-one serves both as a building block for more complex molecules and as a specialized solvent.

Key Application Areas:

  • Intermediate in Organic Synthesis: It is used as a precursor for synthesizing more complex heterocyclic compounds, including substituted ketones, esters, and ethers.[1][8]

  • Specialty Solvent: Due to its polar aprotic nature, good dissolving power for many organic and inorganic compounds, and low volatility, it is employed in reactions involving dyes, polymers, and coatings.[8]

  • Pharmaceutical Formulations: In certain drug preparations, it can act as a solvent or a medium for active pharmaceutical ingredients (APIs).[8]

  • Building Block for APIs: The pyrrolidone core is integral to drugs targeting a wide range of conditions, from antidiabetic (e.g., Mitiglinide) to anticholinergic (e.g., Procyclidine) agents.[10] The specific substitution pattern of 1,4-Dimethylpyrrolidin-2-one makes it a valuable starting point for creating novel analogues.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring the identity, purity, and structural integrity of 1,4-Dimethylpyrrolidin-2-one.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of a synthesized batch and confirm its molecular weight.

  • Causality: GC separates volatile compounds based on their boiling point and interaction with the column's stationary phase. The MS detector then fragments the eluted compounds and measures the mass-to-charge ratio (m/z) of the fragments, providing a molecular fingerprint and confirming the molecular weight.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of 1,4-Dimethylpyrrolidin-2-one in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrument Setup (Typical Conditions):

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-300 m/z.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis (Self-Validation):

    • The primary peak in the chromatogram should correspond to 1,4-Dimethylpyrrolidin-2-one.

    • Calculate purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated area. A purity of >97% is common for commercially available grades.

    • The mass spectrum for the primary peak should show a molecular ion peak [M]⁺ at m/z = 113.

    • Confirm the fragmentation pattern against a reference spectrum (if available) to validate the compound's identity.

Safety and Handling

Proper handling is essential to ensure laboratory safety. 1,4-Dimethylpyrrolidin-2-one is classified as a hazardous chemical.

  • Signal Word: Danger.[9]

  • Primary Hazards:

    • Causes serious eye damage/irritation.[11]

    • May cause an allergic skin reaction.[9]

    • Harmful if swallowed or in contact with skin.[9]

    • May cause respiratory irritation.[9]

    • Suspected of damaging fertility or the unborn child.[9][11]

    • Toxic to aquatic life with long-lasting effects.[9]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11]

    • Avoid contact with skin, eyes, and clothing.[11]

    • Store in a tightly closed container in a dry, well-ventilated place, away from strong oxidizing agents and acids.[11]

Conclusion

1,4-Dimethylpyrrolidin-2-one, with a definitive molecular weight of 113.16 g/mol , is more than a simple chemical entity; it is a versatile tool in the arsenal of chemists and pharmaceutical scientists. Its unique combination of properties as a polar aprotic solvent and a synthetically adaptable building block makes it highly valuable. By understanding its fundamental properties, employing robust synthetic and analytical protocols, and adhering to strict safety guidelines, researchers can effectively unlock its potential in creating novel chemical structures and advancing drug discovery programs.

References

  • PubChem. 1,4-Dimethylpyrrolidin-2-one | C6H11NO. National Center for Biotechnology Information. [Link]

  • ChemBK. 1,4-dimethylpyrrolidin-2-one - Introduction.[Link]

  • ChemBK. 1,4-dimethyl-2-pyrrolidone.[Link]

  • Arctom. 1,4-Dimethylpyrrolidin-2-one | CAS NO. 2555-04-6.[Link]

  • Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[Link]

  • ScienceLab.com. Material Safety Data Sheet - 2-Pyrrolidone.[Link]

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The Strategic Role of 1,4-Dimethylpyrrolidin-2-one in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of 1,4-Dimethylpyrrolidin-2-one, a key heterocyclic compound, for researchers, scientists, and professionals engaged in drug development. The document outlines its fundamental properties, synthesis, and critical applications as a synthetic intermediate in medicinal chemistry.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered nitrogen-containing heterocyclic ring system of pyrrolidinone is a cornerstone in the design of novel therapeutics.[1] Its prevalence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold" in medicinal chemistry.[2][3] The structural rigidity and stereochemical complexity offered by the pyrrolidinone core allow for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets.[1] 1,4-Dimethylpyrrolidin-2-one, with its IUPAC name 1,4-dimethylpyrrolidin-2-one , serves as a valuable building block in this context, offering a synthetically versatile platform for the development of innovative drug candidates.[4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1,4-Dimethylpyrrolidin-2-one is essential for its effective application in synthesis and formulation.

PropertyValueSource
IUPAC Name 1,4-dimethylpyrrolidin-2-one[4]
CAS Number 2555-04-6[5]
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
Physical Form Liquid
Storage Inert atmosphere, room temperature

The structure of 1,4-Dimethylpyrrolidin-2-one, characterized by a methyl group at the nitrogen atom (position 1) and another at the C4 position of the pyrrolidin-2-one ring, provides a unique combination of polarity and lipophilicity, influencing its solubility and reactivity.

Synthesis of 1,4-Dimethylpyrrolidin-2-one: A Methodological Deep Dive

The synthesis of 1,4-Dimethylpyrrolidin-2-one is most commonly achieved through the N-alkylation of 4-methylpyrrolidin-2-one. This reaction exemplifies a fundamental transformation in heterocyclic chemistry, where the nucleophilic nitrogen of the lactam attacks an electrophilic methylating agent.

General Reaction Scheme

cluster_reactants Reactants reactant1 4-Methylpyrrolidin-2-one product 1,4-Dimethylpyrrolidin-2-one reactant1->product N-alkylation reactant2 Methylating Agent (e.g., CH3I, (CH3)2SO4) reactant2->product base Base (e.g., NaH, K2CO3) base->product solvent Solvent (e.g., DMF, THF) solvent->product

Caption: General workflow for the synthesis of 1,4-Dimethylpyrrolidin-2-one.

Detailed Experimental Protocol: N-Alkylation of 4-Methylpyrrolidin-2-one

This protocol is a robust method for the synthesis of 1,4-Dimethylpyrrolidin-2-one, emphasizing anhydrous conditions to ensure optimal yield and purity.

Materials:

  • 4-Methylpyrrolidin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere is charged with sodium hydride (1.2 equivalents), previously washed with anhydrous hexane to remove mineral oil.

  • Solvent Addition: Anhydrous DMF is added to the flask to create a suspension of the sodium hydride.

  • Deprotonation: A solution of 4-methylpyrrolidin-2-one (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1,4-Dimethylpyrrolidin-2-one.

Self-Validation: The success of the synthesis can be validated at each step. The completion of the deprotonation is indicated by the cessation of hydrogen evolution. The progress of the alkylation can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development: A Scaffold for Innovation

The pyrrolidinone core is a key structural motif in a variety of pharmacologically active compounds. 1,4-Dimethylpyrrolidin-2-one serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The presence of the N-methyl group in 1,4-Dimethylpyrrolidin-2-one can enhance metabolic stability and modulate the pharmacokinetic properties of a final drug candidate. The C4-methyl group provides a point of stereochemical diversity that can be crucial for selective binding to biological targets.

start 1,4-Dimethylpyrrolidin-2-one intermediate1 Functionalization at C3 or C5 start->intermediate1 Further Synthesis Steps intermediate2 Introduction of Pharmacophores intermediate1->intermediate2 final_compound Bioactive Molecule / Drug Candidate intermediate2->final_compound

Caption: Logical flow from 1,4-Dimethylpyrrolidin-2-one to a drug candidate.

Precursor to Antiviral and CNS Agents

Derivatives of pyrrolidinone have shown promise as antiviral and central nervous system (CNS) agents. For instance, the pyrrolidine ring is a key component in several antiviral drugs, including those targeting hepatitis C virus (HCV).[6] The structural features of 1,4-Dimethylpyrrolidin-2-one make it an attractive starting material for the synthesis of novel compounds with potential activity against a range of viral targets.

Furthermore, the pyrrolidinone scaffold is present in nootropic drugs and other CNS-active compounds. The strategic placement of substituents on the pyrrolidinone ring can influence blood-brain barrier permeability and interaction with specific neuronal receptors.

Conclusion: A Versatile Tool for Medicinal Chemists

1,4-Dimethylpyrrolidin-2-one is a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis and the stereochemical and electronic properties of the pyrrolidinone ring provide a robust platform for the design and development of novel therapeutic agents. A deep understanding of its chemistry and potential applications will continue to drive innovation in the pharmaceutical industry.

References

  • BenchChem. (2025).
  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dimethylpyrrolidin-2-one. PubChem. [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Structure of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,4-Dimethylpyrrolidin-2-one, a substituted five-membered lactam, is a polar aprotic solvent and a versatile chemical intermediate. As a derivative of the pyrrolidinone core, a scaffold prevalent in numerous biologically active compounds, its structural elucidation is paramount for its application in research, particularly in medicinal chemistry and materials science.[1] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, a validated synthesis protocol, and an in-depth examination of its spectroscopic characteristics. The content herein is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Molecular Structure and Physicochemical Properties

1,4-Dimethylpyrrolidin-2-one is defined by a five-membered pyrrolidinone ring, which is a cyclic amide or lactam. The structure features two methyl substituents: one on the nitrogen atom at position 1 (N-methylation) and another on the carbon atom at position 4 (C4-methylation).

  • IUPAC Name: 1,4-dimethylpyrrolidin-2-one[1]

  • CAS Number: 2555-04-6[1]

  • Molecular Formula: C₆H₁₁NO[1]

  • Molecular Weight: 113.16 g/mol [1]

The presence of the polar amide group and the overall molecular geometry contribute to its properties as a high-boiling point solvent capable of dissolving a wide range of substances.[2]

Chemical Structure Diagram

The diagram below illustrates the atomic connectivity and numbering of the 1,4-Dimethylpyrrolidin-2-one molecule.

Caption: 2D structure of 1,4-Dimethylpyrrolidin-2-one.

Physicochemical Data

The following table summarizes key physical and chemical properties of 1,4-Dimethylpyrrolidin-2-one, which are crucial for its handling, application in reactions, and purification.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance Colorless to yellow liquid[2]
Boiling Point 95 °C at 15 Torr[2]
Density 0.973 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in water (low), miscible with most organic solvents.[2]
Storage Temperature Room temperature, under inert atmosphere

Synthesis Protocol

The synthesis of 1,4-Dimethylpyrrolidin-2-one is most effectively achieved via a two-step process. This involves the initial formation of the 4-methylpyrrolidin-2-one intermediate, followed by a selective N-methylation. This approach ensures high yield and purity.

Step 1: Synthesis of 4-Methylpyrrolidin-2-one

The precursor, 4-methylpyrrolidin-2-one, can be synthesized via the cyclization of a suitable linear precursor, such as methyl 4-amino-3-methylbutanoate. This method is adapted from procedures for creating substituted pyrrolidinones.[3]

Methodology:

  • Precursor Preparation: Methyl 4-amino-3-methylbutanoate is prepared by the reduction of methyl 4-amino-3-methyl-2-butenoate.

  • Cyclization: The amino ester (methyl 4-amino-3-methylbutanoate) is heated under vacuum. The thermal energy induces an intramolecular aminolysis, where the terminal amine nucleophilically attacks the ester carbonyl.

  • Work-up: Methanol is eliminated during the reaction and removed by the vacuum. The resulting crude 4-methylpyrrolidin-2-one is then purified by distillation.

Causality: Heating under vacuum is critical as it provides the activation energy for the cyclization while simultaneously removing the methanol byproduct, which drives the equilibrium towards the product according to Le Châtelier's principle.

Step 2: N-Methylation of 4-Methylpyrrolidin-2-one

The second step involves the alkylation of the nitrogen atom of the lactam. A robust method for this is methylation using methanol in the presence of a catalyst under heat.[4]

Methodology:

  • Reaction Setup: In a sealed pressure vessel, 4-methylpyrrolidin-2-one (1.0 equiv), methanol (6.0 equiv), and a catalytic amount of ammonium bromide (0.05 equiv) are combined.[4]

  • Reaction Conditions: The vessel is sealed and heated to approximately 250 °C for 5-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is transferred from the autoclave. The excess methanol is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 1,4-Dimethylpyrrolidin-2-one.

Causality: The high temperature and pressure are necessary to facilitate the methylation of the relatively non-nucleophilic amide nitrogen by methanol. The ammonium bromide catalyst likely acts as a proton shuttle and halide source to activate the methanol for the alkylation process.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Methylation A Methyl 4-amino- 3-methylbutanoate B Heat under Vacuum (Cyclization) A->B C 4-Methylpyrrolidin-2-one B->C E Heat in Autoclave (~250°C) C->E Intermediate D Methanol (CH₃OH) + NH₄Br (cat.) D->E F 1,4-Dimethylpyrrolidin-2-one E->F

Caption: Two-step synthesis of 1,4-Dimethylpyrrolidin-2-one.

Spectroscopic Structure Validation (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • C=O Stretch (Amide I band): A strong, sharp absorption is predicted in the range of 1680-1660 cm⁻¹ . This is characteristic of a five-membered lactam carbonyl, which has a slightly lower frequency than a typical acyclic amide due to ring strain.

  • C-H Stretch: Absorptions are expected in the 3000-2850 cm⁻¹ region, corresponding to the sp³ C-H bonds of the methyl groups and the pyrrolidinone ring.

  • C-N Stretch: A moderate absorption is expected around 1290-1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃):

  • N-CH₃ (s, 3H): A singlet integrating to three protons is expected around δ 2.8 ppm . This signal is deshielded by the adjacent nitrogen atom.

  • C4-CH₃ (d, 3H): A doublet integrating to three protons is predicted around δ 1.1 ppm . It is split by the single proton on C4.

  • C4-H (m, 1H): A multiplet (likely a sextet or more complex) integrating to one proton is expected around δ 2.4-2.5 ppm . This proton is coupled to the C4-methyl protons and the two C3 protons.

  • C3-H₂ (m, 2H): Two diastereotopic protons on C3 will appear as complex multiplets. One is expected around δ 2.2 ppm and the other around δ 1.8 ppm .

  • C5-H₂ (m, 2H): The two protons on C5 are adjacent to the nitrogen and are expected to appear as a multiplet around δ 3.2-3.4 ppm .

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃): The molecule has 6 unique carbon environments.

  • C=O (C2): The carbonyl carbon is the most deshielded, predicted to appear at δ ~175 ppm .[9][10]

  • C5: This carbon is adjacent to the nitrogen and is expected at δ ~49 ppm .

  • C3: This ring carbon is predicted to be at δ ~38 ppm .

  • C4: This methine carbon, bearing a methyl group, is expected around δ ~31 ppm .

  • N-CH₃: The N-methyl carbon is predicted at δ ~29 ppm .

  • C4-CH₃: The C4-methyl carbon is the most shielded, expected at δ ~17 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 113 , corresponding to the molecular weight of C₆H₁₁NO. As it contains one nitrogen atom, this adheres to the nitrogen rule (odd molecular weight).[11]

  • Key Fragmentations: Alpha-cleavage is a dominant fragmentation pathway for amines and amides.[12][13][14]

    • Loss of C4-substituents: Cleavage of the bond between C3 and C4 could lead to a fragment at m/z = 70 .

    • Loss of methyl radical: Loss of a methyl group (•CH₃) from the molecular ion would result in a peak at m/z = 98 .

    • Acylium Ion: A characteristic peak for pyrrolidinones is often observed corresponding to the acylium ion or related structures. A fragment at m/z = 56 or m/z = 42 is plausible.

Applications in Research and Drug Development

The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmaceuticals.[3] 1,4-Dimethylpyrrolidin-2-one serves two primary roles:

  • Specialty Solvent: Due to its high boiling point, polarity, and stability, it is an effective solvent for a variety of chemical reactions, particularly in polymer chemistry and for processes requiring elevated temperatures.[2] Its aprotic nature prevents interference in reactions involving strong bases or nucleophiles.

  • Synthetic Building Block: The functional groups of 1,4-Dimethylpyrrolidin-2-one allow for further chemical modification. The α-protons to the carbonyl can be deprotonated to form an enolate, enabling the introduction of new substituents at the C3 position. This makes it a valuable starting material for constructing more complex heterocyclic molecules and libraries of compounds for drug discovery screening.

Safety and Handling

As a laboratory chemical, 1,4-Dimethylpyrrolidin-2-one requires careful handling.

  • Hazards: The compound may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[2]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place. It is recommended to store under an inert atmosphere to prevent potential degradation.

Conclusion

1,4-Dimethylpyrrolidin-2-one is a structurally well-defined lactam with distinct physicochemical properties derived from its five-membered ring, polar amide group, and dual methyl substitutions. Its structure has been thoroughly characterized through predictive spectroscopic analysis, which provides a clear fingerprint for its identification. The synthetic pathways are logical and scalable, yielding the target molecule with high purity. Its utility as both a specialty solvent and a synthetic intermediate solidifies its importance for professionals in chemical synthesis and pharmaceutical development.

References

  • Lin, T. (n.d.). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. Retrieved January 11, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved January 11, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure Details. Retrieved January 11, 2026, from [Link]

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  • PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). 1,5-Dimethyl-2-pyrrolidinone. Retrieved January 11, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved January 11, 2026, from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 11, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 11, 2026, from [Link]

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  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved January 11, 2026, from [Link]

  • De Vlaming, T., et al. (2025, August 6). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-2-pyrrolidinone. Retrieved January 11, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 1,4-Dimethylpyrrolidin-2-one in Modern Drug Discovery

1,4-Dimethylpyrrolidin-2-one, a substituted γ-lactam, represents a pivotal structural motif in contemporary medicinal chemistry. Its prevalence in a range of biologically active molecules underscores the necessity for robust and well-characterized synthetic routes. This guide provides a comprehensive technical overview of a reliable and scalable pathway for the synthesis of 1,4-Dimethylpyrrolidin-2-one, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies detailed herein are presented with a focus on mechanistic understanding, practical execution, and the validation of experimental outcomes, ensuring both scientific integrity and reproducibility.

I. Strategic Overview of the Synthetic Pathway

The synthesis of 1,4-Dimethylpyrrolidin-2-one is most effectively approached through a two-stage process. This strategy hinges on the initial construction of the 4-methyl-2-pyrrolidinone core, followed by a selective N-methylation. This bifurcated approach allows for precise control over the introduction of each methyl group and facilitates purification at intermediate stages, ensuring a high-purity final product.

The chosen pathway commences with the synthesis of 4-methyl-2-pyrrolidinone from a suitable precursor, followed by its N-methylation. This method is favored for its modularity and the commercial availability of the requisite starting materials.

Synthesis_Pathway Starting_Material Methyl 3-methyl-4-nitrobutanoate Intermediate 4-Methyl-2-pyrrolidinone Starting_Material->Intermediate Reductive Cyclization Final_Product 1,4-Dimethylpyrrolidin-2-one Intermediate->Final_Product N-Methylation

Caption: Overall synthetic strategy for 1,4-Dimethylpyrrolidin-2-one.

II. Synthesis of the Core Intermediate: 4-Methyl-2-pyrrolidinone

The foundational step in this synthesis is the creation of the 4-methyl-2-pyrrolidinone ring. A highly efficient method for this transformation is the reductive cyclization of methyl 3-methyl-4-nitrobutanoate. This reaction proceeds via the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the stable lactam ring.

A. Mechanistic Rationale

The choice of a nitroalkane precursor is strategic. The nitro group serves as a masked amine. Its reduction, typically achieved through catalytic hydrogenation, generates a primary amine in situ. The proximity of this newly formed amine to the ester functionality facilitates a rapid and high-yielding intramolecular aminolysis, leading to the formation of the five-membered pyrrolidinone ring with the concomitant elimination of methanol.

Reductive_Cyclization_Mechanism cluster_0 Reductive Cyclization of Methyl 3-methyl-4-nitrobutanoate Start Methyl 3-methyl-4-nitrobutanoate Amine_Intermediate Methyl 4-amino-3-methylbutanoate Start->Amine_Intermediate H₂, Catalyst (e.g., Pd/C) Lactam 4-Methyl-2-pyrrolidinone Amine_Intermediate->Lactam Intramolecular Aminolysis Methanol Methanol

Caption: Mechanism of 4-Methyl-2-pyrrolidinone formation.

B. Detailed Experimental Protocol: Synthesis of 4-Methyl-2-pyrrolidinone

Materials:

  • Methyl 3-methyl-4-nitrobutanoate

  • Palladium on carbon (10 wt. %)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Reactor Setup: A high-pressure hydrogenation vessel is charged with methyl 3-methyl-4-nitrobutanoate (1.0 eq) and a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

  • Solvent Addition: Anhydrous methanol is added to dissolve the starting material completely.

  • Inerting: The vessel is sealed and purged several times with an inert gas to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and the reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.

  • Work-up: Upon completion, the reactor is carefully depressurized and purged with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol to ensure complete recovery of the product.

  • Purification: The combined filtrate is concentrated under reduced pressure to remove the methanol. The resulting crude product can be purified by vacuum distillation to yield pure 4-methyl-2-pyrrolidinone as a colorless to pale yellow oil.

III. N-Methylation of 4-Methyl-2-pyrrolidinone

The final step in the synthesis is the selective methylation of the nitrogen atom of the lactam. This is a critical step that requires careful selection of the methylating agent and reaction conditions to avoid O-alkylation or other side reactions.

A. Rationale for Reagent Selection

Several methylating agents can be employed for this transformation, including methyl iodide, dimethyl sulfate, and dimethyl carbonate.

  • Methyl Iodide: A highly reactive and effective methylating agent. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like acetone or dimethylformamide (DMF).[1]

  • Dimethyl Sulfate: A cost-effective and powerful methylating agent. Similar to methyl iodide, it requires a basic medium for the deprotonation of the lactam nitrogen.[2] Caution must be exercised due to its high toxicity.

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative. The reaction often requires higher temperatures and the use of a catalyst.[3]

For this guide, we will detail the procedure using methyl iodide due to its high reactivity and the straightforward nature of the reaction work-up.

N_Methylation_Mechanism cluster_1 N-Methylation of 4-Methyl-2-pyrrolidinone Lactam 4-Methyl-2-pyrrolidinone Anion Lactam Anion Lactam->Anion Deprotonation Product 1,4-Dimethylpyrrolidin-2-one Anion->Product SN2 Attack Byproduct KI Base Base (e.g., K₂CO₃) MeI Methyl Iodide MeI->Product

Caption: N-Methylation of the lactam via SN2 reaction.

B. Detailed Experimental Protocol: Synthesis of 1,4-Dimethylpyrrolidin-2-one

Materials:

  • 4-Methyl-2-pyrrolidinone

  • Methyl iodide

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetone (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 4-methyl-2-pyrrolidinone (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Anhydrous acetone is added to the flask, and the suspension is stirred under an inert atmosphere.

  • Addition of Methylating Agent: Methyl iodide (1.2-1.5 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid potassium carbonate and potassium iodide are removed by filtration. The filter cake is washed with acetone.

  • Purification: The combined filtrate is concentrated under reduced pressure to remove the acetone. The resulting crude product is then purified by vacuum distillation to afford 1,4-Dimethylpyrrolidin-2-one as a colorless liquid.

IV. Quantitative Data Summary

StepStarting MaterialProductReagentsTypical YieldPurity
1 Methyl 3-methyl-4-nitrobutanoate4-Methyl-2-pyrrolidinoneH₂, 10% Pd/C, Methanol85-95%>98% (after distillation)
2 4-Methyl-2-pyrrolidinone1,4-Dimethylpyrrolidin-2-oneCH₃I, K₂CO₃, Acetone90-98%>99% (after distillation)

V. Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 1,4-Dimethylpyrrolidin-2-one. The two-step approach, involving the synthesis of the 4-methyl-2-pyrrolidinone intermediate followed by N-methylation, allows for high yields and excellent purity of the final product. The protocols provided are robust and can be adapted for various scales of production.

Future research in this area may focus on the development of more sustainable and atom-economical methods, such as one-pot procedures or the use of greener methylating agents and catalytic systems. However, the pathway described herein remains a cornerstone for the synthesis of this important building block in drug discovery and development.

VI. References

  • Lin, T.-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES. University of Nebraska - Lincoln. Retrieved from [Link]

  • Reddit. (2020). Methylation using iodomethane. r/Chempros. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 6(4), 3073-3082. Retrieved from [Link]

  • Lammens, T., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. Retrieved from [Link]

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, and dimethyl sulfate in the methylation of phenols. Green Chemistry, 10(4), 457-464. Retrieved from [Link]

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Introduction: Understanding the Utility of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,4-Dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

1,4-Dimethylpyrrolidin-2-one (CAS No. 2555-04-6) is a substituted, five-membered lactam that holds significant interest as a polar aprotic solvent and a versatile chemical intermediate.[1][2] Its molecular structure, featuring a tertiary amide within a pyrrolidinone ring, imparts a unique combination of properties including a high boiling point, chemical stability, and broad solvency.[1][2] These characteristics make it a valuable component in various applications, from industrial processes like coatings and solvent extraction to specialized roles in organic synthesis and pharmaceutical formulations.[1][2]

In the context of drug development, understanding the precise physical properties of a solvent or intermediate like 1,4-Dimethylpyrrolidin-2-one is paramount. These properties dictate its behavior in reaction media, its suitability for purification processes, and its potential role in final drug formulations. This guide provides a detailed examination of these core physical characteristics, the methodologies for their determination, and their implications for research and development.

Core Identifiers:

  • Molecular Formula: C₆H₁₁NO[3][4][5]

  • Molecular Weight: 113.16 g/mol [3][4][5]

  • CAS Number: 2555-04-6[3][4][5]

Core Physical and Chemical Properties

The fundamental physical constants of a compound provide the first layer of understanding for its practical application. The following table summarizes the key properties of 1,4-Dimethylpyrrolidin-2-one, compiled from various chemical data sources.

PropertyValueSource(s)
Physical Form Colorless to yellow liquid/oil.[1][5]
Odor Faint amine odor.[1][2]
Boiling Point 95 °C at 15 Torr (20 mbar).[1][5][6]
Density 0.973 ± 0.06 g/cm³ (Predicted).[1][5][6]
Refractive Index (n_D) 1.455[1]
Solubility Soluble in water (low solubility noted), sparingly soluble in chloroform, and slightly soluble in methanol.[1][2][5][6]
Vapor Pressure 0.376 mmHg at 25 °C.[1]
Flash Point 85.2 °C.[1]
pKa (Conjugate Acid) -0.37 ± 0.40 (Predicted).[1][5]

Analysis and Scientific Context of Properties

Merely listing physical constants is insufficient for rigorous scientific application. The causality behind these values and their practical implications are crucial for experimental design and process development.

Boiling Point, Volatility, and Thermal Stability

With a boiling point of 95 °C at reduced pressure (15 Torr), 1,4-Dimethylpyrrolidin-2-one is classified as a high-boiling solvent.[1][5][6] This, combined with its low vapor pressure of 0.376 mmHg at 25°C, indicates low volatility.[1]

  • Expertise & Causality: The high boiling point is a direct consequence of the strong intermolecular dipole-dipole interactions afforded by the polar lactam structure. This thermal stability allows it to be used in chemical reactions that require elevated temperatures without significant solvent loss to evaporation, a common issue with more volatile solvents like dichloromethane or diethyl ether. This property is particularly advantageous for ensuring consistent reaction concentrations and minimizing exposure risks in the laboratory.

Solvency and Polarity

1,4-Dimethylpyrrolidin-2-one is a polar aprotic solvent.[1][2]

  • Expertise & Causality: Its polarity stems from the large dipole moment of the tertiary amide group within the five-membered ring. Being 'aprotic' means it lacks acidic protons (like the O-H in water or alcohols). This combination is highly sought after in organic synthesis. It can effectively dissolve a wide range of organic and inorganic compounds, yet it does not interfere with reactions involving strong bases or nucleophiles, which would be quenched by protic solvents. This makes it a suitable medium for reactions such as nucleophilic substitutions (S_N2). Its reported solubility profile—soluble in water but with low solubility, and sparingly soluble in other organic solvents like chloroform and methanol—highlights its nuanced character, allowing for potential use in biphasic systems or extraction protocols.[1][2][5]

Density and Refractive Index

The density (predicted at 0.973 g/cm³) and refractive index (1.455) are critical for practical laboratory work and quality control.[1][6]

  • Trustworthiness & Application: The refractive index is a unique and rapidly measured physical constant. In a drug development setting, it serves as a quick, non-destructive preliminary check for the purity and identity of an incoming batch of the solvent. Any significant deviation from the established value of 1.455 could indicate contamination or misidentification, triggering a more thorough analytical investigation (e.g., GC-MS, NMR) before the material is accepted into a workflow. Density is essential for converting mass-based measurements to volume-based measurements, which is fundamental for preparing solutions of known concentrations.

Spectroscopic and Analytical Characterization

While physical constants provide a macroscopic view, spectroscopic data offers a definitive fingerprint of the molecule's structure at the atomic level.

  • Mass Spectrometry (MS): The molecular formula C₆H₁₁NO corresponds to a monoisotopic mass of approximately 113.084 Da.[4] In an MS experiment, the molecular ion peak (M⁺) would be observed at m/z = 113, confirming the compound's molecular weight.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (amide I) stretch, typically appearing in the range of 1650-1690 cm⁻¹. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the N-methyl (tertiary amide) substitution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show distinct signals corresponding to the different proton environments. The N-methyl group (N-CH₃) would likely appear as a singlet around 2.8-3.0 ppm. The C-methyl group (C-CH₃) would be a doublet, split by the adjacent proton, likely appearing further upfield around 1.1-1.3 ppm. The protons on the pyrrolidinone ring would present more complex multiplets.

    • ¹³C NMR: The spectrum would show six distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal, typically >170 ppm. The two methyl carbons and the three ring carbons would appear at characteristic upfield shifts.

The logical relationship between the molecular structure and its expected spectroscopic signature is visualized below.

Caption: Standard laboratory workflow for the verification of physical properties.

Boiling Point Determination at Reduced Pressure
  • Objective: To accurately measure the boiling point under vacuum, which is necessary for high-boiling liquids that may decompose at atmospheric pressure.

  • Methodology:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a sample of 1,4-Dimethylpyrrolidin-2-one (approx. 10-15 mL) and a boiling chip into the round-bottom flask.

    • Connect the apparatus to a vacuum pump with a manometer or vacuum gauge to monitor the pressure.

    • Slowly evacuate the system to the target pressure (e.g., 15 Torr).

    • Begin heating the flask gently using a heating mantle.

    • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

    • Self-Validation: The boiling point should remain constant during the distillation of the bulk of the liquid, indicating a pure substance.

Density Measurement using a Pycnometer
  • Objective: To determine the mass per unit volume of the liquid with high precision.

  • Methodology:

    • Thoroughly clean and dry a pycnometer (a glass flask with a precise volume).

    • Measure and record the mass of the empty, dry pycnometer (m₁).

    • Fill the pycnometer with distilled water of a known temperature and record the mass (m₂).

    • Empty and thoroughly dry the pycnometer again.

    • Fill the pycnometer with the sample, 1,4-Dimethylpyrrolidin-2-one, at the same temperature, and record the mass (m₃).

    • Calculate the density (ρ_sample) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

    • Self-Validation: Repeat the measurement at least three times to ensure consistency and calculate the average density.

Refractive Index Measurement using an Abbe Refractometer
  • Objective: To measure the extent to which light is refracted when passing through the liquid, a characteristic property.

  • Methodology:

    • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

    • Ensure the prism surfaces are clean and dry.

    • Place a few drops of 1,4-Dimethylpyrrolidin-2-one onto the lower prism.

    • Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).

    • Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Read the refractive index from the scale.

    • Self-Validation: The measurement should be sharp and stable. Clean the prisms and repeat the measurement to ensure reproducibility.

Safety, Handling, and Storage

Safe handling is a prerequisite for any laboratory work. 1,4-Dimethylpyrrolidin-2-one has specific hazards that must be managed.

  • Hazards: The compound is classified as hazardous. It may be harmful if swallowed or in contact with skin, can cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child. [3][7][8]It is also considered toxic to aquatic life with long-lasting effects. [3][7]The GHS pictograms include Corrosion, Exclamation Mark, Health Hazard, and Environment. [3]* Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber). [8]Avoid contact with skin, eyes, and clothing. [8]* Storage: Store in a tightly sealed container in a dry, well-ventilated place. [8]It should be stored under an inert atmosphere at room temperature. [3][7][9]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [8]

References

  • 1,4-dimethyl-2-pyrrolidone - ChemBK. [Link]

  • 1,4-dimethylpyrrolidin-2-one - ChemBK (Introduction). [Link]

  • 1,4-Dimethylpyrrolidin-2-one | C6H11NO | CID 14417041 - PubChem. [Link]

  • CAS NO. 2555-04-6 | 1,4-Dimethylpyrrolidin-2-one | Catalog BD-A961723 | Arctom. [Link]

  • 1,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 101194 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Boiling Point of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point of 1,4-Dimethylpyrrolidin-2-one (CAS No. 2555-04-6), a heterocyclic organic compound of interest in various chemical and pharmaceutical applications. The document elucidates the theoretical principles governing its boiling point, presents available experimental data, and offers a robust estimation for its boiling point at standard atmospheric pressure. Furthermore, a detailed, self-validating experimental protocol for the accurate determination of its boiling point is provided, accompanied by illustrative diagrams to enhance understanding of both the underlying chemical principles and the practical workflow.

Introduction: Understanding the Physicochemical Properties of 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one is a substituted γ-lactam, a five-membered ring containing a nitrogen atom. Its molecular structure, characterized by a polar amide group and two methyl substituents, dictates its physical properties, including its boiling point. A thorough understanding of this fundamental property is critical for its purification, handling, and application in chemical synthesis and drug development, where it may serve as a solvent, reactant, or building block. The boiling point is a key parameter for techniques such as distillation, which is often employed for purification.

Theoretical Framework: The Interplay of Molecular Structure and Intermolecular Forces

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] At a molecular level, this is the temperature at which the kinetic energy of the molecules is sufficient to overcome the intermolecular forces holding them in the liquid state. For 1,4-Dimethylpyrrolidin-2-one, the primary intermolecular forces at play are:

  • Dipole-Dipole Interactions: The amide group in the pyrrolidinone ring possesses a significant dipole moment due to the difference in electronegativity between the oxygen, carbon, and nitrogen atoms. These permanent dipoles lead to strong attractive forces between adjacent molecules.

  • London Dispersion Forces: These are temporary, induced dipoles that arise from the random movement of electrons. While present in all molecules, their strength increases with the size and surface area of the molecule. The two methyl groups and the overall molecular structure of 1,4-Dimethylpyrrolidin-2-one contribute to these forces.

The combined effect of these intermolecular forces results in a relatively high boiling point for a molecule of its molecular weight.

Diagram: Influence of Molecular Structure on Boiling Point

G cluster_molecule 1,4-Dimethylpyrrolidin-2-one cluster_forces Intermolecular Forces A C=O (Carbonyl Group) E Dipole-Dipole Interactions A->E Strong Dipole B N-CH₃ (N-Methyl Group) B->E Polarity C C-CH₃ (C4-Methyl Group) F London Dispersion Forces C->F Increased Surface Area D Pyrrolidinone Ring D->F Molecular Size G High Boiling Point E->G F->G

Caption: Intermolecular forces determining the boiling point of 1,4-Dimethylpyrrolidin-2-one.

Boiling Point Data for 1,4-Dimethylpyrrolidin-2-one and Structurally Related Compounds

CompoundBoiling Point (°C)Pressure (Torr)Reference
1,4-Dimethylpyrrolidin-2-one 9515[2]
Estimated Atmospheric Boiling Point~200 - 210760See Section 4
N-Methyl-2-pyrrolidone202760[3]
γ-Butyrolactone204-205760[4][5]

The boiling points of the structurally similar compounds, N-Methyl-2-pyrrolidone and γ-Butyrolactone, provide a valuable reference. The additional methyl group at the 4-position in 1,4-Dimethylpyrrolidin-2-one would be expected to slightly increase the boiling point compared to N-Methyl-2-pyrrolidone due to the increase in molecular weight and London dispersion forces.

Estimation of Boiling Point at Atmospheric Pressure

The Clausius-Clapeyron equation, which relates vapor pressure and temperature, can be used to estimate the boiling point at a different pressure. A practical application of this relationship is the use of a pressure-temperature nomograph.

By using a standard pressure-temperature nomograph and the known boiling point of 95 °C at 15 Torr, the estimated boiling point at atmospheric pressure (760 Torr) is approximately 200-210 °C . This estimation aligns well with the boiling points of the structurally analogous compounds presented in the table above. For a more precise estimation, a boiling point calculator utilizing the Clausius-Clapeyron equation can be employed.[6]

Experimental Protocol for Boiling Point Determination (Microscale Method)

This protocol describes a reliable microscale method for determining the boiling point of a small sample of 1,4-Dimethylpyrrolidin-2-one. This method is advantageous as it requires minimal sample volume and is safer due to the small quantities involved.

Materials and Apparatus
  • 1,4-Dimethylpyrrolidin-2-one sample (~0.5 mL)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 250 °C)

  • Heating apparatus (e.g., oil bath with a hot plate and magnetic stirrer, or a melting point apparatus)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Stand and clamp

Step-by-Step Methodology
  • Sample Preparation: Add approximately 0.3-0.5 mL of 1,4-Dimethylpyrrolidin-2-one to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly:

    • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Suspend the thermometer and test tube assembly in the heating bath (e.g., oil bath). The sample should be fully submerged in the heating medium, but the open end of the test tube should remain above the liquid level.

  • Heating:

    • Begin heating the bath at a moderate and steady rate. If using an oil bath with a magnetic stirrer, ensure gentle stirring for even heat distribution.

    • As the temperature approaches the expected boiling point, a slow, continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Observation:

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8]

  • Data Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, it is advisable to repeat the determination at least once.

Self-Validation and Causality
  • Rationale for Capillary Tube: The trapped air in the inverted capillary tube serves as a sensitive indicator of the point at which the vapor pressure of the liquid equals the atmospheric pressure. The rapid stream of bubbles signifies that the vapor pressure is greater than the external pressure. As the liquid cools, the point at which the liquid is drawn into the capillary is the precise moment the vapor pressure equals the external pressure.

  • Slow Cooling: Allowing the apparatus to cool slowly is crucial for an accurate reading. Rapid cooling can lead to an overshoot and an inaccurate determination of the temperature at which the pressures equalize.

Diagram: Experimental Workflow for Micro Boiling Point Determination

G A 1. Sample Preparation (0.5 mL in test tube) B 2. Capillary Insertion (Sealed end up) A->B C 3. Apparatus Assembly (Attach to thermometer, suspend in bath) B->C D 4. Heating (Steady rate, observe for bubbles) C->D E 5. Observation (Rapid bubble stream, then cool) D->E F 6. Boiling Point Reading (Temperature when liquid enters capillary) E->F G 7. Repeat for Accuracy F->G

Caption: Workflow for the microscale determination of boiling point.

Conclusion

The boiling point of 1,4-Dimethylpyrrolidin-2-one is a fundamental physicochemical property essential for its application in scientific research and development. While the experimentally determined boiling point at reduced pressure is 95 °C at 15 Torr, a robust estimation based on the Clausius-Clapeyron principle and comparison with structurally similar compounds places its boiling point at standard atmospheric pressure in the range of 200-210 °C. For precise determination, the provided microscale experimental protocol offers a reliable and efficient method.

References

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). N-Methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Wayne Breslyn. (2019). Boiling & Atmospheric Pressure. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. WordPress.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Weebly.com. Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Boiling. Retrieved from [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

  • Pearson. (n.d.). Boiling Point Calculator (Simple / Advanced). Retrieved from [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

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An In-depth Technical Guide to the Aqueous Solubility of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the aqueous solubility of 1,4-Dimethylpyrrolidin-2-one (CAS No. 2555-04-6). It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in aqueous media. This document moves beyond a simple data sheet, offering insights into the physicochemical principles governing its solubility, a comparative analysis with structurally related compounds, and a detailed protocol for its empirical determination.

Executive Summary: The Solubility Question

1,4-Dimethylpyrrolidin-2-one is a substituted heterocyclic compound with potential applications as a polar aprotic solvent, a chemical intermediate, and a component in pharmaceutical formulations. Understanding its interaction with water is paramount for its effective application, particularly in drug delivery systems and bioprocessing where aqueous environments are the norm.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of 1,4-Dimethylpyrrolidin-2-one, we must first examine its molecular structure and inherent properties.

Table 1: Physicochemical Properties of 1,4-Dimethylpyrrolidin-2-one
PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem[3]
Molecular Weight 113.16 g/mol PubChem[3]
Appearance Colorless to yellow liquid/oilChemBK[1], ChemicalBook
Boiling Point 95 °C at 15 TorrChemicalBook
Computed XLogP3 0.2PubChem[3]

The key to understanding its aqueous solubility lies in the balance between its hydrophilic and hydrophobic features.

  • Hydrophilic Center : The lactam (a cyclic amide) group contains a polar carbonyl (C=O) group and a tertiary amine nitrogen. The lone pair of electrons on the oxygen atom can act as a hydrogen bond acceptor, facilitating interaction with water molecules.

  • Hydrophobic Moieties : The molecule possesses two methyl groups. One is attached to the nitrogen atom (N-methyl), and the other is at the 4-position of the pyrrolidine ring. These alkyl groups are nonpolar and contribute to the hydrophobic character of the molecule, which limits its interaction with the polar water molecules.

The computed XLogP3 value of 0.2 suggests a relatively balanced hydrophilic-lipophilic character. A low logP value is generally indicative of higher water solubility.

A Comparative Analysis: The Impact of Methylation on Pyrrolidone Solubility

The influence of the two methyl groups becomes evident when we compare 1,4-Dimethylpyrrolidin-2-one to its structural analogs.

  • gamma-Butyrolactone (GBL) : The parent lactone ring, lacking any alkyl substitutions, is miscible with water[4][5]. Its high polarity and ability to form hydrogen bonds are unhindered.

  • N-Methyl-2-pyrrolidone (NMP) : This widely used industrial solvent, which has only the N-methyl group, is also miscible with water. It is a highly effective solubilizing agent for a wide range of poorly soluble drugs, acting as both a cosolvent and a complexing agent.

  • 1,4-Dimethylpyrrolidin-2-one : The introduction of the second methyl group at the 4-position increases the molecule's nonpolar surface area. This additional hydrophobic character is the primary reason for its reduced water solubility compared to NMP and GBL. The methyl group at the 4-position sterically hinders the close approach of water molecules to the polar lactam ring, further decreasing solubility.

This comparative analysis underscores a fundamental principle in medicinal and formulation chemistry: small structural modifications can have significant impacts on a compound's physicochemical properties, including solubility.

Experimental Determination of Aqueous Solubility: A Validated Protocol

Given the absence of definitive public data, an empirical determination of solubility is essential for any research or development project involving 1,4-Dimethylpyrrolidin-2-one. The following protocol is based on the well-established shake-flask method, which is considered the gold standard for solubility measurements[6].

Principle

This method determines the equilibrium solubility of a compound in a specific solvent (in this case, water) at a controlled temperature. An excess of the compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is measured.

Materials and Equipment
  • 1,4-Dimethylpyrrolidin-2-one (high purity)

  • Deionized or distilled water

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or NMR)

Step-by-Step Methodology
  • Preparation :

    • Set the shaker bath or incubator to the desired experimental temperature (e.g., 25 °C or 37 °C). Allow it to equilibrate.

    • Prepare a series of calibration standards of 1,4-Dimethylpyrrolidin-2-one in a suitable solvent (e.g., acetonitrile or methanol) for the chosen analytical method.

  • Sample Preparation :

    • Add an excess amount of 1,4-Dimethylpyrrolidin-2-one to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Add a known volume of water to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in the temperature-controlled shaker and agitate at a constant speed. The agitation should be vigorous enough to keep the excess solid suspended.

    • The time required to reach equilibrium should be determined experimentally. A common starting point is 24 to 48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be consistent at the later time points.

  • Phase Separation :

    • After equilibration, remove the vials from the shaker and allow the undissolved compound to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Analysis :

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of 1,4-Dimethylpyrrolidin-2-one.

  • Calculation :

    • Using the calibration curve, calculate the concentration of 1,4-Dimethylpyrrolidin-2-one in the diluted sample.

    • Account for the dilution factor to determine the solubility in the original saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Self-Validation and Trustworthiness
  • Equilibrium Confirmation : As mentioned, analyzing samples at multiple time points is critical to ensure that true equilibrium has been achieved.

  • Mass Balance : Weighing the vials before and after the experiment can help to check for any solvent loss due to evaporation.

  • Purity of Compound : The purity of the 1,4-Dimethylpyrrolidin-2-one used should be confirmed, as impurities can affect the solubility measurement.

  • Triplicate Measurements : The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Visual Workflow of the Shake-Flask Method

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Water A->B C Agitate at Constant Temperature (24-72h) B->C D Settle & Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Conclusion: A Path Forward for Researchers

While a definitive, published value for the aqueous solubility of 1,4-Dimethylpyrrolidin-2-one remains elusive, a thorough analysis of its molecular structure and comparison with its analogs provide a strong theoretical basis for its behavior. It is a polar compound with expectedly limited, but not insignificant, water solubility due to the presence of two hydrophobic methyl groups.

For scientists and developers in the pharmaceutical and chemical industries, the lack of data necessitates empirical determination. The detailed shake-flask protocol provided in this guide offers a robust and validated method to obtain reliable and accurate solubility data. This, in turn, will enable informed decisions in formulation development, reaction chemistry, and other applications where the interaction of 1,4-Dimethylpyrrolidin-2-one with an aqueous environment is a critical parameter.

References

  • PubChem. 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Quora. How can you determine the solubility of organic compounds?. [Link]

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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ACS Publications. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • ChemBK. 1,4-dimethylpyrrolidin-2-one. [Link]

  • YouTube. Rules of Solubility in Water. [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Stenutz. N-methyl g-butyrolactam. [Link]

  • PubChem. Gamma-Butyrolactone. National Center for Biotechnology Information. [Link]

  • ResearchGate. Liquid Densities of γ-Butyrolactone and N Methyl2-pyrrolidone from 273 to 473 K and at Pressures up to 40 MPa. [Link]

  • Welinks Group. 96-48-0 | Gamma butyrolactone. [Link]

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An In-depth Technical Guide to the NMR Spectroscopy of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR in the Structural Elucidation of Heterocyclic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the molecular structure of novel compounds. For researchers in drug development and materials science, the ability to unambiguously determine the constitution and stereochemistry of a molecule is paramount. This guide provides a detailed exploration of the NMR spectroscopic characteristics of 1,4-dimethylpyrrolidin-2-one, a substituted γ-lactam. The pyrrolidin-2-one scaffold is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. A thorough understanding of its spectroscopic properties is therefore crucial for the synthesis, characterization, and quality control of related drug candidates and functional materials.

This document will delve into the intricacies of both ¹H and ¹³C NMR spectroscopy as applied to 1,4-dimethylpyrrolidin-2-one. We will examine the theoretical underpinnings of chemical shifts and coupling constants observed for this molecule, supported by data from closely related analogs. Furthermore, this guide will present a standardized protocol for sample preparation and data acquisition, and explore the utility of advanced 2D NMR techniques for complete structural assignment.

Experimental Protocols: A Self-Validating System for High-Quality NMR Data Acquisition

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to ensure the generation of reliable and reproducible data.

I. Sample Preparation
  • Analyte Purity: Begin with a sample of 1,4-dimethylpyrrolidin-2-one of the highest possible purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical as it must dissolve the analyte and be transparent in the ¹H NMR spectrum.[1] Commonly used solvents for polar organic molecules like lactams include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). It is important to note that the chemical shifts, particularly of protons on or near the amide functionality, can be significantly influenced by the solvent due to varying degrees of hydrogen bonding and solvent polarity.[2][3][4][5][6]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][7][8] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time frame.[1]

  • Sample Handling:

    • Dissolve the sample in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity.[7][9]

    • Use high-quality, clean, and unscratched 5 mm NMR tubes to avoid spectral artifacts.[8][9]

II. NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12 ppm is generally sufficient for ¹H NMR of organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

    • Number of Scans: 8 to 16 scans are typically averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to produce a spectrum with singlets for each unique carbon atom.

    • Spectral Width: A spectral width of around 220 ppm is standard for ¹³C NMR.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Below is a workflow diagram for the NMR data acquisition and analysis process:

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis SamplePrep Sample Preparation H1_Acquisition 1H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition SamplePrep->C13_Acquisition TwoD_Acquisition 2D NMR Acquisition (COSY, HSQC) SamplePrep->TwoD_Acquisition H1_Processing 1H Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->H1_Processing C13_Processing 13C Data Processing (FT, Phasing, Baseline Correction) C13_Acquisition->C13_Processing TwoD_Processing 2D Data Processing TwoD_Acquisition->TwoD_Processing H1_Analysis 1H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) H1_Processing->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shift) C13_Processing->C13_Analysis TwoD_Analysis 2D Spectrum Analysis (Correlation) TwoD_Processing->TwoD_Analysis Structure_Elucidation Structure Elucidation H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation TwoD_Analysis->Structure_Elucidation

Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.

¹H NMR Spectral Analysis of 1,4-Dimethylpyrrolidin-2-one

The ¹H NMR spectrum of 1,4-dimethylpyrrolidin-2-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The analysis of chemical shifts (δ), multiplicities, and coupling constants (J) allows for the complete assignment of the proton signals.

Predicted ¹H NMR Data and Assignments

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃~2.8Singlet3H
C4-CH₃~1.1Doublet3H
C5-H₂~3.2-3.4Multiplet2H
C4-H~2.5Multiplet1H
C3-H₂~1.8-2.2Multiplet2H

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Detailed Interpretation:

  • N-CH₃ (N-methyl group): This group is expected to appear as a sharp singlet at approximately 2.8 ppm. The absence of adjacent protons results in no spin-spin coupling.

  • C4-CH₃ (C4-methyl group): This methyl group is attached to a chiral center (C4) and will be split by the adjacent proton on C4, resulting in a doublet. Its chemical shift is predicted to be around 1.1 ppm.

  • C5-H₂ (Methylene protons at C5): These protons are adjacent to the nitrogen atom and are expected to be diastereotopic due to the chiral center at C4. They will likely appear as a complex multiplet in the range of 3.2-3.4 ppm.

  • C4-H (Methine proton at C4): This proton is coupled to the C4-methyl group and the two methylene protons at C3. This will result in a complex multiplet, expected around 2.5 ppm.

  • C3-H₂ (Methylene protons at C3): These protons are adjacent to the carbonyl group and the C4 methine proton. They are also expected to be diastereotopic and will appear as a complex multiplet in the range of 1.8-2.2 ppm.

¹³C NMR Spectral Analysis of 1,4-Dimethylpyrrolidin-2-one

The proton-decoupled ¹³C NMR spectrum of 1,4-dimethylpyrrolidin-2-one provides information about the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data and Assignments

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~175
C5~50
C4~35
C3~30
N-CH₃~29
C4-CH₃~18

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Detailed Interpretation:

  • C=O (Carbonyl carbon): The amide carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum, around 175 ppm.

  • C5: This carbon is attached to the nitrogen atom and is expected to resonate at approximately 50 ppm.

  • C4: The methine carbon at the C4 position is predicted to have a chemical shift of around 35 ppm.

  • C3: The methylene carbon adjacent to the carbonyl group is expected to appear at about 30 ppm.

  • N-CH₃: The N-methyl carbon is predicted to have a chemical shift in the region of 29 ppm.

  • C4-CH₃: The C4-methyl carbon is the most shielded and is expected to resonate at the upfield end of the spectrum, around 18 ppm.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other.[10][11] Cross-peaks in the 2D spectrum indicate which protons are on adjacent carbons. For 1,4-dimethylpyrrolidin-2-one, the following correlations are expected:

  • A cross-peak between the C4-H proton and the C4-CH₃ protons.

  • Cross-peaks between the C4-H proton and the C3-H₂ protons.

  • Cross-peaks between the C4-H proton and the C5-H₂ protons.

  • A cross-peak between the two C3-H₂ protons (geminal coupling).

  • A cross-peak between the two C5-H₂ protons (geminal coupling).

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[10][11] This is a powerful tool for assigning carbon signals based on the already assigned proton spectrum. The expected HSQC correlations for 1,4-dimethylpyrrolidin-2-one are:

  • A cross-peak between the N-CH₃ protons and the N-CH₃ carbon.

  • A cross-peak between the C4-CH₃ protons and the C4-CH₃ carbon.

  • A cross-peak between the C5-H₂ protons and the C5 carbon.

  • A cross-peak between the C4-H proton and the C4 carbon.

  • A cross-peak between the C3-H₂ protons and the C3 carbon.

The following diagram illustrates the expected key correlations in the COSY and HSQC spectra of 1,4-dimethylpyrrolidin-2-one.

Caption: Key COSY (dashed red) and HSQC (dotted blue) correlations for 1,4-dimethylpyrrolidin-2-one.

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectroscopy of 1,4-dimethylpyrrolidin-2-one. By combining established protocols for sample preparation and data acquisition with a detailed analysis of predicted ¹H and ¹³C NMR data, researchers can confidently characterize this important heterocyclic scaffold. The application of advanced 2D NMR techniques such as COSY and HSQC further solidifies the structural assignment, providing a robust and self-validating system for analysis. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules, making this guide a valuable resource for scientists in academia and industry.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • Kamei, H. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics, 43(12), 4389-4393. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-623. [Link]

  • Abraham, R. J., & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

  • University College London. Sample Preparation. [Link]

  • Pecul, M., & Sadlej, J. (2001). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A, 105(48), 10938-10950. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Andersen, N. H., & Hansen, P. E. (2015). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 53(5), 346-353. [Link]

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1,4-Dimethylpyrrolidin-2-one IR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of 1,4-Dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a comprehensive analysis of the infrared spectrum of 1,4-Dimethylpyrrolidin-2-one, a substituted γ-lactam. By dissecting the vibrational modes of its constituent functional groups, we aim to provide researchers and drug development professionals with a robust framework for identifying this molecule and understanding its spectral features. The causality behind experimental choices, protocols for spectral acquisition, and the logic of spectral interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction: The Vibrational Signature of a Molecule

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, rock, and scissor at specific frequencies corresponding to the energy of the absorbed light. These vibrational modes are highly characteristic of the types of chemical bonds and functional groups present.[1] Therefore, an IR spectrum serves as a unique molecular "fingerprint."

For 1,4-Dimethylpyrrolidin-2-one, a tertiary amide integrated into a five-membered ring system (a γ-lactam), IR spectroscopy is particularly powerful. The key functional groups—the carbonyl (C=O) group of the lactam, the carbon-nitrogen (C-N) bond, and various aliphatic carbon-hydrogen (C-H) bonds—each give rise to distinct and predictable absorption bands. Analyzing the position, intensity, and shape of these bands allows for unambiguous structural confirmation.

Molecular Structure and Key Vibrational Modes

The structure of 1,4-Dimethylpyrrolidin-2-one dictates its IR spectrum. The molecule consists of a five-membered pyrrolidinone ring, a methyl group attached to the nitrogen atom (position 1), and another methyl group at position 4.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Cleanup Start Start CleanATR Clean ATR Crystal Start->CleanATR RunBkg Acquire Background Spectrum CleanATR->RunBkg AddSample Apply Sample to ATR RunBkg->AddSample RunSample Acquire Sample Spectrum AddSample->RunSample Process Process Spectrum (Baseline & Background Correct) RunSample->Process Interpret Interpret Key Bands Process->Interpret CleanAgain Clean ATR Crystal Interpret->CleanAgain End End CleanAgain->End

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Conclusion

The infrared spectrum of 1,4-Dimethylpyrrolidin-2-one is characterized by several key features, most notably a very strong carbonyl absorption between 1750-1700 cm⁻¹ and a series of aliphatic C-H stretching and bending bands. By following a systematic approach to both data acquisition and interpretation, as outlined in this guide, researchers can confidently use IR spectroscopy to verify the structure and purity of this compound. The absence of unexpected peaks provides as much information as the presence of expected ones, forming a self-validating system for chemical analysis.

References

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline . Defense Technical Information Center. Available at: [Link]

  • Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectroscopy Handout . University of Colorado Boulder. Available at: [Link]

  • 2-Pyrrolidinone . NIST WebBook. Available at: [Link]

  • 1,4-Dimethylpyrrolidin-2-one . PubChem. Available at: [Link]

  • Table of Characteristic IR Absorptions . University of Wisconsin-Madison. Available at: [Link]

  • 2-Pyrrolidinone, 1-methyl- . NIST WebBook. Available at: [Link]

  • IR Absorption Table . WebSpectra, UCLA. Available at: [Link]

  • IR Absorption Spectrum - Functional Group Regions . YouTube. Available at: [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpyrrolidin-2-one is a substituted five-membered lactam, a class of cyclic amides. Understanding its behavior under mass spectrometric conditions, particularly electron ionization (EI), is crucial for its identification and structural elucidation in various matrices. This guide provides a detailed analysis of the predicted fragmentation pathways of 1,4-Dimethylpyrrolidin-2-one, drawing upon established principles of mass spectrometry and comparative data from its structural analogs. The molecular formula for 1,4-Dimethylpyrrolidin-2-one is C₆H₁₁NO, and its monoisotopic mass is 113.084 g/mol .[1]

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[2] The process involves bombarding the sample with high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion (M•+). This molecular ion is often unstable and undergoes a series of unimolecular decomposition reactions to yield smaller fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique fingerprint for the compound.

Predicted Fragmentation Pathways of 1,4-Dimethylpyrrolidin-2-one

Molecular Ion

The molecular ion (M•+) of 1,4-Dimethylpyrrolidin-2-one is expected to be observed at m/z 113 . The intensity of this peak will depend on its stability under EI conditions. For cyclic compounds, the molecular ion peak is often of significant intensity.

Key Fragmentation Pathways
  • Alpha-Cleavage adjacent to the Carbonyl Group: A common fragmentation pathway for carbonyl compounds is the cleavage of the bond alpha to the carbonyl group. In this case, the loss of a methyl radical (•CH₃) from the 4-position would lead to the formation of a resonance-stabilized acylium ion at m/z 98 .

  • Cleavage of the Pyrrolidine Ring: The five-membered ring can undergo several fragmentation pathways.

    • Loss of Ethylene (C₂H₄): Cleavage of the C2-C3 and C4-C5 bonds can result in the loss of an ethylene molecule, leading to a fragment ion at m/z 85 .

    • Loss of Carbon Monoxide (CO): Following the initial ring-opening, the loss of a neutral carbon monoxide molecule is a characteristic fragmentation of lactams. This would result in a fragment ion at m/z 85 .

  • Fragmentation involving the N-Methyl Group:

    • Loss of CH₂N• radical: Cleavage of the N-C5 and N-C2 bonds can lead to the expulsion of a CH₂N• radical, resulting in a fragment at m/z 71 .

    • Loss of CH₃N=CH₂: A rearrangement followed by cleavage could lead to the loss of N-methylethenamine, resulting in a fragment at m/z 56 .

  • Formation of smaller fragments: Further fragmentation of the primary fragment ions can lead to the formation of smaller, stable ions, such as those at m/z 56, 43, and 42 . The fragment at m/z 43 is likely due to the formation of the acetyl cation ([CH₃CO]⁺), while m/z 42 could correspond to the ketene radical cation ([C₂H₂O]•+) or the propene radical cation ([C₃H₆]•+).

The following diagram illustrates the predicted major fragmentation pathways of 1,4-Dimethylpyrrolidin-2-one.

fragmentation_pathway M 1,4-Dimethylpyrrolidin-2-one (m/z 113) F98 [M - CH₃]⁺ (m/z 98) M->F98 - •CH₃ F85_a [M - C₂H₄]⁺ (m/z 85) M->F85_a - C₂H₄ F85_b [M - CO]⁺• (m/z 85) M->F85_b - CO F71 [M - CH₂N]⁺ (m/z 71) F98->F71 - C₂H₃ F42 [C₃H₆]⁺• (m/z 42) F85_a->F42 - HNCO F56 [C₃H₆N]⁺ (m/z 56) F85_b->F56 - C₂H₅ F43 [C₂H₃O]⁺ (m/z 43) F71->F43 - C₂H₄ experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock 1 mg/mL Stock Solution working 10 µg/mL Working Solution stock->working Dilution injection Inject 1 µL into GC working->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-300) ionization->detection tic Total Ion Chromatogram detection->tic spectrum Mass Spectrum Analysis tic->spectrum comparison Compare to Predicted Fragments spectrum->comparison

Sources

An In-depth Technical Guide to the Safe Handling of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 1,4-Dimethylpyrrolidin-2-one (CAS No. 2555-04-6). As a polar, aprotic solvent and chemical intermediate, its utility in laboratory and industrial settings is significant.[1] However, its associated hazards, particularly its reproductive toxicity, necessitate a thorough understanding and strict adherence to safety measures to mitigate risk. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed practice.

Section 1: Physicochemical Properties and Identification

1,4-Dimethylpyrrolidin-2-one is a colorless to yellow liquid with a faint amine-like odor.[1] It is valued for its solvency power for a range of organic and inorganic compounds, coupled with a relatively low volatility and high boiling point, making it suitable for various chemical reactions at moderate temperatures.[1]

PropertyValueSource(s)
CAS Number 2555-04-6[2][3]
Molecular Formula C6H11NO[2][3]
Molecular Weight 113.16 g/mol [2][3]
Synonyms 1,4-dimethyl-2-pyrrolidinone[2][3]
Physical Form Liquid[1][2]
Boiling Point 95 °C (at 15 Torr)[4]
Storage Temperature Room temperature, under inert atmosphere[2][5]

Section 2: Comprehensive Hazard Analysis

The safe use of any chemical begins with a complete understanding of its potential hazards. 1,4-Dimethylpyrrolidin-2-one is classified as hazardous under the Globally Harmonized System (GHS) and requires careful management. The signal word associated with this chemical is "Danger" .[2][5]

GHS Hazard Identification

The following pictograms are associated with 1,4-Dimethylpyrrolidin-2-one, indicating a multi-faceted risk profile[2]:

  • Corrosion (GHS05): Indicates the potential to cause severe skin burns and eye damage.

  • Exclamation Mark (GHS07): Represents hazards such as acute toxicity (harmful), skin/eye irritation, skin sensitization, and respiratory tract irritation.

  • Health Hazard (GHS08): Denotes more severe long-term or systemic health effects, including reproductive toxicity and carcinogenicity.

  • Environment (GHS09): Signals that the substance is hazardous to the aquatic environment.

Summary of Hazards

The hazards presented by 1,4-Dimethylpyrrolidin-2-one are detailed in its hazard (H) statements. Understanding these is critical for developing appropriate risk mitigation strategies.

Hazard ClassGHS H-StatementDescription & Implication for ResearchersSource(s)
Acute Toxicity (Oral) H302Harmful if swallowed. Ingestion can lead to significant adverse health effects.[2][5]
Acute Toxicity (Dermal) H312Harmful in contact with skin. Skin absorption is a potential route of exposure.[2][5]
Skin Sensitization H317May cause an allergic skin reaction. Repeated contact can lead to sensitization.[2][5]
Serious Eye Damage H318Causes serious eye damage. Direct contact can lead to irreversible injury.[2][5]
Respiratory Irritation H335May cause respiratory irritation. Vapors or mists should not be inhaled.[2][5]
Reproductive Toxicity H360 May damage fertility or the unborn child. This is a critical hazard requiring stringent controls, especially for personnel of child-bearing potential.[2][5]
Aquatic Hazard H411Toxic to aquatic life with long-lasting effects. Must not be released into the environment.[2][5]

The H360 classification is of paramount importance. It signifies that exposure to 1,4-Dimethylpyrrolidin-2-one may have severe, irreversible effects on reproductive health. Therefore, all handling procedures must be designed with the primary goal of eliminating or minimizing any potential for exposure.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A systematic approach to risk mitigation involves the "Hierarchy of Controls." This principle prioritizes the most effective control measures to protect personnel.

Hierarchy of Controls cluster_main Hierarchy of Controls for 1,4-Dimethylpyrrolidin-2-one Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls

The primary engineering control for handling 1,4-Dimethylpyrrolidin-2-one is a properly functioning chemical fume hood .[6][7] This is non-negotiable due to the chemical's respiratory irritation (H335) and reproductive toxicity (H360) hazards. The fume hood contains vapors and potential aerosols, preventing them from entering the laboratory workspace and being inhaled by the user. General laboratory ventilation should also be adequate to ensure sufficient air exchange.[8][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] Due to the H318 hazard (Causes serious eye damage), a face shield should be worn in addition to goggles whenever there is a risk of splashing.[10][11]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always check the manufacturer's compatibility data for breakthrough time and permeation rate. Double-gloving may be appropriate for larger quantities or extended handling times.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Respiratory protection is generally not required when work is conducted within a certified chemical fume hood. If a situation arises where exposure to vapors above the occupational exposure limit is possible, a NIOSH-approved respirator with an appropriate cartridge must be used within the framework of a comprehensive respiratory protection program.[6][7]

Section 4: Standard Operating Procedures for Handling & Storage

Adherence to established protocols is essential for minimizing exposure.

Safe Handling Protocol
  • Pre-Handling Review: Before beginning work, review the Safety Data Sheet (SDS) and obtain special instructions for use.[10][12] Do not handle the chemical until all safety precautions have been read and understood.[10][12]

  • Work Area Preparation: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary equipment or chemicals.

  • Don PPE: Put on all required PPE as described in Section 3.2.

  • Chemical Transfer: Conduct all transfers of 1,4-Dimethylpyrrolidin-2-one inside the fume hood. Use spark-proof tools and ensure containers are grounded and bonded when transferring material to prevent static discharge, as the substance is a combustible liquid.[7][10]

  • Post-Handling: Tightly close the container immediately after use.[8][10] Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[10][13] Remove contaminated clothing and wash it before reuse.[10]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area.[7][8][12]

  • Security: The storage area should be locked, as per "Store locked up" precautionary statements.[10][12]

  • Container: Keep the container tightly closed to prevent the release of vapors.[8][10]

  • Atmosphere: For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., nitrogen or argon).[2][5][14]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][14] Contact with these substances can produce combustible or toxic gases.[1]

Section 5: Emergency Procedures: Spills & Exposures

Rapid and correct response to an emergency can significantly reduce harm to personnel and the environment.

Spill Response Protocol

The response to a spill depends on its scale. Always prioritize personnel safety.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.[15]

    • If safe to do so, eliminate all ignition sources.[6][9]

    • Wearing appropriate PPE, contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[11][16]

    • Carefully apply the absorbent material over the spill, working from the outside in to prevent splashing.[15]

    • Collect the contaminated absorbent material using spark-proof tools and place it in a clearly labeled, sealable container for hazardous waste disposal.[9][11]

    • Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

    • Dispose of all contaminated materials (including PPE) as hazardous waste.

  • Major Spill (large volume, uncontained, or outside of a fume hood):

    • Evacuate the laboratory immediately. Alert others to evacuate.[6][9]

    • From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EHS) office.[16][17]

    • Provide the exact location, the chemical name, and the estimated quantity of the spill.

    • Prevent re-entry to the area.

    • Await the arrival of the trained hazardous materials response team.

Spill Response Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Assess Assess Severity (Minor vs. Major) Start->Assess Alert 1. Alert Colleagues Assess->Alert Minor Evacuate 1. Evacuate Area Assess->Evacuate Major Contain 2. Contain Spill (Absorbents) Alert->Contain Clean 3. Clean & Decontaminate Contain->Clean Dispose 4. Dispose as Hazardous Waste Clean->Dispose Call 2. Call 911 & EHS Evacuate->Call Secure 3. Secure Area (Prevent Re-entry) Call->Secure

Caption: General workflow for responding to a chemical spill.

Personnel Exposure First Aid

Immediate action is required following any personnel exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][14] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes.[10][17] Seek medical attention if irritation occurs or persists.[10]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8][12] Seek immediate medical attention.[12]

In all cases of exposure, provide the responding medical professionals with the Safety Data Sheet (SDS) for 1,4-Dimethylpyrrolidin-2-one.[8]

Section 6: Waste Disposal

All waste containing 1,4-Dimethylpyrrolidin-2-one, including spill cleanup materials and empty containers, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.

Section 7: Conclusion

1,4-Dimethylpyrrolidin-2-one is a valuable chemical for research and development, but its utility is matched by its significant health hazards. The risk of serious eye damage, skin and respiratory irritation, and particularly the potential for reproductive harm, demands a disciplined and informed approach to safety. By implementing robust engineering controls, consistently using appropriate PPE, and strictly adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can effectively mitigate these risks and ensure a safe laboratory environment.

References

  • 1,4-dimethylpyrrolidin-2-one - Introduction. (2024). ChemBK. [Link]

  • 1,4-Dimethyl-2-pyrrolidone Safety Data Sheets(SDS). LookChem. [Link]

  • N-METHYL 2-PYRROLIDONE SAFETY DATA SHEET. (2023). Lab Alley. [Link]

  • 1,4-Dimethylpyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026. [Link]

  • 1,4-Dimethylpyrrolidin-2-one | CAS NO. 2555-04-6. Arctom Scientific. [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. (2021). University of Waterloo. [Link]

  • Chapter 5: Chemical Spill Procedures. Emergency Management and Safety, University of Tennessee. [Link]

  • Emergency and Spill Response Procedures. Auburn University. [Link]

  • N-Methylpyrrolidone (NMP) SIDS Initial Assessment Report. (2007). OECD. [Link]

  • CHEMICAL SPILL RESPONSE PROCEDURES. Environmental Health and Safety, Stony Brook University. [Link]

  • Safety Data Sheet: 2-Pyrrolidone. (2021). Carl ROTH. [Link]

  • Safety Data Sheet: N-methyl-2-pyrrolidone. (2016). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: N-Methyl-2-pyrrolidone. (2021). Carl ROTH. [Link]

  • Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Cole-Parmer. [Link]

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1,4-Dimethylpyrrolidin-2-one toxicological data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Toxicological Guide to 1,4-Dimethylpyrrolidin-2-one and its Structural Analogue, N-Methyl-2-pyrrolidone

Introduction

This technical guide provides a comprehensive overview of the available toxicological data for 1,4-Dimethylpyrrolidin-2-one (CAS No. 2555-04-6). As a Senior Application Scientist, it is crucial to acknowledge the landscape of available data. For 1,4-Dimethylpyrrolidin-2-one, detailed, publicly available toxicological studies are limited. The primary sources of information are supplier Safety Data Sheets (SDS), which provide hazard classifications based on internal data or computational models.

To provide a more thorough and predictive toxicological profile, this guide will leverage the extensive data available for N-methyl-2-pyrrolidone (NMP) (CAS No. 872-50-4). NMP is a close structural analogue of 1,4-Dimethylpyrrolidin-2-one, differing only by the presence of a methyl group at the 4-position of the pyrrolidinone ring. In toxicological assessment, data from well-studied structural analogues are frequently used to inform the potential hazards of a less-studied chemical. This approach, known as "read-across," is a scientifically accepted methodology for data gap filling in chemical risk assessment.

This guide will first present the direct hazard information for 1,4-Dimethylpyrrolidin-2-one and then delve into the detailed toxicological profile of NMP to provide a robust understanding of the potential health effects for researchers, scientists, and drug development professionals.

Toxicological Profile of 1,4-Dimethylpyrrolidin-2-one (CAS: 2555-04-6)

Information for 1,4-Dimethylpyrrolidin-2-one is primarily derived from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications provided by suppliers. These classifications indicate significant potential hazards that warrant careful handling and risk mitigation in a laboratory setting.

GHS Hazard Classification

The compound is typically assigned the following hazard statements, indicating a range of potential health effects.

Hazard Statement Code Description
H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[1]
H317May cause an allergic skin reaction.[1]
H318Causes serious eye damage.[1]
H335May cause respiratory irritation.[1][2]
H360May damage fertility or the unborn child.[1]
H411Toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger[1]

The assigned H-statements suggest that 1,4-Dimethylpyrrolidin-2-one requires stringent safety protocols. The H360 classification ("May damage fertility or the unborn child") is of particular concern and aligns with the well-documented reproductive toxicity of its analogue, NMP. The potential for serious eye damage (H318) and skin sensitization (H317) necessitates the use of appropriate personal protective equipment (PPE).

In-Depth Toxicological Profile of N-Methyl-2-pyrrolidone (NMP) (CAS: 872-50-4) as a Structural Analogue

The extensive body of research on NMP provides critical insights into the potential toxicology of 1,4-Dimethylpyrrolidin-2-one.

Acute Toxicity

NMP exhibits low acute toxicity via oral, dermal, and inhalation routes.[3]

Route Species Value (LD50/LC50) Reference
OralRat>2000 mg/kg bw; 4150 mg/kg bw[3]
DermalRat>2000 mg/kg bw; >5000 mg/kg bw[3]
InhalationRat>5.1 mg/L (4h, aerosol)[3]

Sub-lethal effects observed at high doses include ataxia (loss of coordination) and diuresis.[3]

Skin and Eye Irritation & Sensitization

NMP is classified as a mild skin and eye irritant in animal studies (rabbits).[4] In humans, it is a known skin irritant but not typically irritating to the eyes or upper respiratory tract.[4] There is no strong evidence to suggest NMP is a skin sensitizer from workplace experience.[4]

Repeated Dose Toxicity

Sub-chronic and chronic exposure studies have identified the liver, kidney, and nervous system as potential target organs for NMP toxicity at high doses.

  • Oral (90-day, Rat): Increased liver and kidney weights and hepatocellular hypertrophy were observed in females. Males showed mild, reversible neurological signs suggestive of a sedative effect. The No-Observed-Adverse-Effect-Level (NOAEL) was established at 3000 ppm (equivalent to 169 mg/kg bw/day for males and 217 mg/kg bw/day for females).[4]

  • Oral (90-day, Mouse): Adaptive liver effects, including increased weight, were noted. The NOAEL was 1000 ppm (approximately 229 mg/kg bw/day for males and 324 mg/kg bw/day for females).[4]

  • Inhalation (90-day, Rat): The No-Observed-Adverse-Effect-Concentration (NOAEC) was reported to be 0.5 mg/L.[3]

Genotoxicity and Mutagenicity

NMP has been extensively tested for its potential to cause genetic damage. The consensus from a battery of tests is that NMP is not genotoxic. It has shown no mutagenic or genotoxic potential in several bacterial and mammalian test systems in vitro and has not shown clastogenic (chromosome-damaging) potential in vivo.[4][5]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rodents.

  • Rat (Inhalation/Dietary): NMP showed no oncogenic potential.[4]

  • Mouse (Oral): At very high dose levels (exceeding 1,000 mg/kg bw), an oncogenic potential (liver tumors) was observed.[4]

Based on the overall weight of evidence, NMP is not considered a potent carcinogen, with effects observed only at very high doses in mice.

Reproductive and Developmental Toxicity

This is the most significant toxicological endpoint for NMP and the primary driver for its regulatory classification in many jurisdictions (e.g., classified as Category 1B for reproductive toxicity in the European Union).[4][5]

  • Fertility: In a two-generation inhalation study in rats, no effects on reproductive performance or fertility were noted at concentrations up to 116 ppm.[4][6] However, in an oral study, male rats exposed to 1000 mg/kg/day exhibited infertility and extensive damage to the seminiferous epithelium.[7]

  • Developmental Toxicity: Developmental effects, including pup mortality, reduced fetal weight, and malformations, have been observed in rats and rabbits following oral and dermal exposure, often in the presence of maternal toxicity.[3][4] The developmental effects are not considered to be solely secondary to maternal toxicity.[3][4]

    • Oral (Rat): A NOAEL for developmental toxicity was established at 125 mg/kg/day, with malformations such as imperforate anus and absence of a tail observed at higher doses (500 mg/kg/day and above).[4][8]

    • Dermal (Rat): Malformations were observed at high dose levels, with a NOAEL of 237 mg/kg bw.[4][5]

The consistent findings of adverse developmental outcomes across multiple studies and routes of exposure underscore the basis for the H360 classification ("May damage fertility or the unborn child") for NMP, and by extension, for 1,4-Dimethylpyrrolidin-2-one.

Experimental Protocol: Developmental Toxicity Study (Oral Gavage - Rodent)

To understand how developmental toxicity data is generated, the following outlines a generalized protocol based on OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).

Objective: To assess the potential of a test substance to cause adverse effects on the pregnant female and the development of the embryo and fetus following oral exposure during gestation.

Methodology:

  • Animal Selection: Time-mated female rats (e.g., Sprague-Dawley strain) are used. The day a vaginal plug or sperm is found is designated as Gestation Day (GD) 0.

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group (vehicle only) are used. A sufficient number of animals (e.g., 20-24 per group) are assigned to each group.

  • Administration: The test substance is administered daily by oral gavage from GD 6 through at least GD 15. This period covers the critical window of organogenesis.

  • Maternal Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.

  • Terminal Caesarean Section: On GD 20 (one day prior to expected parturition), females are euthanized. The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Examinations: All fetuses are weighed and examined for external abnormalities. Approximately half of the fetuses from each litter are examined for skeletal abnormalities (e.g., using Alizarin Red S staining), and the other half are examined for visceral/soft tissue abnormalities (e.g., using Wilson's sectioning technique or similar methods).

  • Data Analysis: Statistical analyses are performed to compare dose groups to the control group for maternal and fetal endpoints. The NOAEL for both maternal and developmental toxicity is determined.

G cluster_protocol Developmental Toxicity Workflow (OECD 414) A Time-Mated Female Rats (GD 0) B Group Assignment (3 Dose Levels + 1 Control) A->B C Daily Oral Gavage (GD 6-15) B->C D Maternal Observations (Clinical Signs, Body Weight) C->D E Terminal C-Section (GD 20) C->E F Uterine Examination (Implantations, Resorptions) E->F G Fetal Examination (External, Skeletal, Visceral) F->G H Data Analysis & NOAEL Determination G->H

Caption: Generalized workflow for a prenatal developmental toxicity study.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the following recommendations are paramount:

  • Assume Hazard: Treat 1,4-Dimethylpyrrolidin-2-one with the same level of caution as NMP, particularly regarding its potential as a reproductive toxicant.

  • Engineering Controls: Use this chemical only in well-ventilated areas, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Given the "Causes serious eye damage" classification, face shields are highly recommended.

  • Risk Assessment: Conduct a thorough risk assessment before any new procedure involving this compound, paying special attention to the potential for exposure of personnel of child-bearing age.

This guide underscores the importance of applying established toxicological principles, such as read-across from structural analogues, to make informed safety decisions in the absence of chemical-specific data.

References

  • SIAM 24, 19-20 April 2007 US/ICCA. (n.d.). SIDS Initial Assessment Report for N-Methyl-2-pyrrolidone.
  • Sigma-Aldrich. (n.d.). 1,4-Dimethylpyrrolidin-2-one Safety Data Sheet. Retrieved from sigmaaldrich.com.

  • Sigma-Aldrich. (2025-11-06). Safety Data Sheet. Retrieved from sigmaaldrich.com.[9]

  • ChemBK. (2024-04-09). 1,4-dimethylpyrrolidin-2-one. Retrieved from chembk.com.[10]

  • Arctom. (n.d.). 1,4-Dimethylpyrrolidin-2-one. Retrieved from arctom.com.[1]

  • PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. Retrieved from pubchem.ncbi.nlm.nih.gov.[11]

  • Fisher Scientific. (2012-02-10). 2-Pyrrolidinone Safety Data Sheet. Retrieved from fishersci.com.[12]

  • Sigma-Aldrich. (2025-07-28). Safety Data Sheet 1-Methyl-2-pyrrolidinone. Retrieved from sigmaaldrich.com.

  • Merck. (n.d.). 1,4-Dimethylpyrrolidin-2-one. Retrieved from sigmaaldrich.com.

  • European Commission, Scientific Committee on Consumer Safety. (2011). Opinion on N-methyl-2-pyrrolidone (NMP). Retrieved from ec.europa.eu.[5]

  • NICNAS. (2013-11-22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Retrieved from industrialchemicals.gov.au.[3]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). Retrieved from epa.gov.[13]

  • Saillenfait, A. M., et al. (2002). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats. Food and Chemical Toxicology, 40(11), 1705-1712.[8]

  • Sitarek, K., & Stetkiewicz, J. (2008). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. International Journal of Occupational Medicine and Environmental Health, 21(1), 73-80.[7]

  • Solomon, H. M., et al. (2001). 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat. Drug and Chemical Toxicology, 24(4), 315-338.[6]

  • PubChem. (n.d.). 1,5-Dimethylpyrrolidin-2-one. Retrieved from pubchem.ncbi.nlm.nih.gov.[2]

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An In-Depth Technical Guide to 1,4-Dimethylpyrrolidin-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and chemical properties make it a versatile building block in the design and synthesis of novel therapeutics. This guide focuses on a specific, yet important, member of this family: 1,4-Dimethylpyrrolidin-2-one. While not as widely recognized as some of its counterparts, this molecule holds potential as a key intermediate and a subject of interest in synthetic and medicinal chemistry. This document aims to provide a comprehensive technical overview of its chemical properties, historical synthesis, modern preparative methods, and its emerging relevance in the pharmaceutical landscape.

Section 1: Chemical and Physical Properties

1,4-Dimethylpyrrolidin-2-one, with the chemical formula C₆H₁₁NO, is a substituted five-membered lactam.[3] A thorough understanding of its physicochemical properties is essential for its effective use in research and development.

PropertyValueSource
IUPAC Name 1,4-dimethylpyrrolidin-2-one[3]
CAS Number 2555-04-6[3]
Molecular Formula C₆H₁₁NO[3]
Molecular Weight 113.16 g/mol [3]
Appearance Liquid
Purity 97%
Storage Temperature Inert atmosphere, room temperature

Section 2: The Genesis of 1,4-Dimethylpyrrolidin-2-one: A Historical Perspective

While a singular, seminal paper detailing the "discovery" of 1,4-Dimethylpyrrolidin-2-one is not readily apparent in the historical literature, its synthesis can be contextualized within the broader exploration of pyrrolidinone chemistry. The foundational methods for creating the pyrrolidinone ring have been known for decades, with early work focusing on the reactions of γ-lactones with primary amines.

A plausible early synthesis of 1,4-Dimethylpyrrolidin-2-one would have involved the reaction of 4-methyl-γ-butyrolactone with methylamine. This type of reaction, the aminolysis of a lactone, represents a fundamental approach to the formation of N-substituted lactams.

Section 3: Modern Synthetic Strategies

The synthesis of 1,4-Dimethylpyrrolidin-2-one can be approached through several modern and efficient methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic considerations.

Reductive Amination of Levulinic Acid Derivatives

A prominent and green method for the synthesis of N-substituted pyrrolidones is the reductive amination of levulinic acid or its esters.[4] This approach is particularly attractive due to the increasing availability of levulinic acid from biomass. The general mechanism involves the formation of an enamine intermediate from the reaction of the keto-acid or ester with a primary amine, followed by reduction and subsequent intramolecular cyclization.

G cluster_0 Reductive Amination Pathway Levulinic_Acid Methyl Levulinate Methylamine Methylamine Intermediate Enamine/Imine Intermediate Product 1,4-Dimethylpyrrolidin-2-one

Figure 1: Reductive Amination of Methyl Levulinate.

N-Alkylation of 4-Methylpyrrolidin-2-one

A more direct approach involves the N-methylation of pre-existing 4-methylpyrrolidin-2-one. This method is straightforward and can be achieved using various methylating agents.

Experimental Protocol: N-Methylation of 4-Methylpyrrolidin-2-one

Materials:

  • 4-Methylpyrrolidin-2-one

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methylpyrrolidin-2-one in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the suspension.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1,4-Dimethylpyrrolidin-2-one.

G cluster_1 N-Methylation Workflow Start 4-Methylpyrrolidin-2-one Deprotonation Deprotonation with NaH Alkylation Alkylation with CH₃I Workup Aqueous Workup Purification Purification Product 1,4-Dimethylpyrrolidin-2-one

Figure 2: N-Methylation Experimental Workflow.

Section 4: Spectroscopic Characterization

The structural elucidation of 1,4-Dimethylpyrrolidin-2-one is confirmed through various spectroscopic techniques.

Spectroscopic Data Description
¹H NMR (CDCl₃) The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the three methylene protons of the pyrrolidinone ring. The N-methyl group would appear as a singlet, while the C4-methyl would be a doublet. The protons on the ring would exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR (CDCl₃) The carbon NMR spectrum should display six distinct signals corresponding to the two methyl carbons, the three ring carbons, and the carbonyl carbon.
Infrared (IR) A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the amide carbonyl group.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z 113, corresponding to the molecular weight of the compound.

Section 5: Role in Drug Discovery and Development

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals with diverse biological activities.[1][5] While 1,4-Dimethylpyrrolidin-2-one itself may not be the final active pharmaceutical ingredient, its utility as a synthetic intermediate is of significant interest.

The introduction of methyl groups at the N1 and C4 positions can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. The N-methyl group can enhance metabolic stability and modify solubility, while the C4-methyl group introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

Derivatives of 1,4-Dimethylpyrrolidin-2-one have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory and analgesic agents.[5] The strategic placement of substituents on the pyrrolidinone core allows for the fine-tuning of biological activity.

Section 6: Conclusion and Future Outlook

1,4-Dimethylpyrrolidin-2-one represents a valuable, albeit under-explored, building block in the vast landscape of medicinal chemistry. Its straightforward synthesis and the inherent versatility of the pyrrolidinone scaffold make it an attractive starting point for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the exploration of such foundational molecules will undoubtedly play a crucial role in the future of drug discovery. Further research into the biological activities of its derivatives and its application as a key intermediate in the synthesis of complex pharmaceutical agents is warranted.

References

  • Calcio Gaudino, E., Manzoli, M., Testa, M. L., La Parola, V., Grillo, G., Cravotto, G., Acciardo, E., & Tabasso, S. (2020). Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones.
  • Banu, H., & Singh, R. (2022). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
  • Di Mola, A., & D'Andrea, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798.
  • Betti, C., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). 1,5-Dimethyl-2-pyrrolidinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

  • Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
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  • Sagitova, L. F., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(19), 5925.

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1,4-Dimethylpyrrolidin-2-one from 2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-part protocol for the synthesis of 1,4-dimethylpyrrolidin-2-one, a valuable heterocyclic scaffold, commencing from the readily available starting material, 2-pyrrolidone. The synthetic strategy is bifurcated into two primary stages: (1) a robust N-methylation of the 2-pyrrolidone core to yield N-methyl-2-pyrrolidone (NMP), and (2) a subsequent, more challenging C4-methylation of the NMP intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering not just a stepwise protocol but also a deep dive into the mechanistic principles and strategic considerations behind the selected pathway. We address the inherent chemical challenges of selective C-H functionalization at an unactivated sp³ carbon and present a logical, multi-step workaround to achieve the desired C4-alkylation. All procedures are substantiated with in-text citations to authoritative literature, and quantitative data is summarized for clarity.

Strategic Overview & Rationale

The synthesis of 1,4-dimethylpyrrolidin-2-one from 2-pyrrolidone requires the introduction of two methyl groups at distinct positions: the nitrogen atom (N1) and a methylene carbon (C4). The order and methodology of these methylations are critical for a successful synthesis.

  • Part 1: N-Methylation. The proton on the nitrogen of the 2-pyrrolidone amide is significantly more acidic than any of the C-H protons. Therefore, a standard base-mediated alkylation will selectively occur at the nitrogen. This step is high-yielding and industrially established. We will employ a classic Williamson ether synthesis-like reaction using dimethyl sulfate as the methylating agent and a strong base like sodium hydride (NaH).

  • Part 2: C4-Methylation. Direct methylation at the C4 position of N-methyl-2-pyrrolidone is a formidable challenge. The C-H bonds at the C3 and C4 positions are unactivated sp³-hybridized carbons, making them poor targets for nucleophilic attack or deprotonation under standard conditions. While advanced methods like palladium-catalyzed C-H activation exist, they often require complex directing groups and catalysts[1]. To provide a more accessible and fundamentally illustrative protocol, we propose a classic three-step sequence to introduce the C4-methyl group:

    • α-Bromination: Introduction of a bromine atom at the C3 position, α to the carbonyl group.

    • Elimination: Base-induced elimination of HBr to form an α,β-unsaturated lactam intermediate.

    • Conjugate Addition: Introduction of the methyl group at the C4 position via a 1,4-conjugate addition using a Gilman cuprate reagent. This approach regioselectively delivers the methyl group to the desired carbon.

The overall synthetic workflow is illustrated below.

G cluster_0 Part 1: N-Methylation cluster_1 Part 2: C4-Methylation Sequence Pyrrolidone 2-Pyrrolidone NMP N-Methyl-2-pyrrolidone (NMP) Pyrrolidone->NMP  NaH, (CH₃)₂SO₄  THF NMP_ref N-Methyl-2-pyrrolidone (NMP) NMP->NMP_ref Unsaturated α,β-Unsaturated Lactam Product 1,4-Dimethylpyrrolidin-2-one Unsaturated->Product  (CH₃)₂CuLi  THF, -78°C NMP_ref->Unsaturated  1. NBS, AIBN  2. Base (e.g., DBU) G N-Methylation Mechanism cluster_legend Legend Pyrrolidone-Anion Pyrrolidone Anion Product N-Methyl-2-pyrrolidone Pyrrolidone-Anion->Product SN2 Attack DimethylSulfate Dimethyl Sulfate (CH₃)₂SO₄ N Nucleophilic Attack

Figure 2: Mechanism of N-methylation.
Experimental Protocol

Materials:

  • 2-Pyrrolidone (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.1 eq).

  • Reagent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-pyrrolidone (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Add dimethyl sulfate (1.1 eq) dropwise at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude NMP is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 81-82 °C / 10 mmHg. The industrial synthesis often involves reacting γ-butyrolactone with methylamine at high temperatures and pressures.[2]

Part 2: Synthesis of 1,4-Dimethylpyrrolidin-2-one

Principle and Mechanistic Considerations

As direct C4-methylation is not feasible, this multi-step approach creates a reactive intermediate. The α,β-unsaturated lactam is an excellent Michael acceptor. The Gilman reagent, a lithium dimethylcuprate ((CH₃)₂CuLi), is a soft nucleophile that preferentially attacks the β-carbon (C4) in a 1,4-conjugate addition fashion. This regioselectivity is key to forming the desired 1,4-disubstituted product over the 1,3-isomer.

Experimental Protocol

Step 2a & 2b: Synthesis of 1-methyl-1,5-dihydro-2H-pyrrol-2-one

Materials:

  • N-Methyl-2-pyrrolidone (NMP) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq)

  • Anhydrous Diethyl Ether

Procedure:

  • Bromination: In a round-bottom flask fitted with a reflux condenser, dissolve NMP (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl₄. Heat the mixture to reflux for 4-6 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-N-methyl-2-pyrrolidone. Use this intermediate directly in the next step.

  • Elimination: Dissolve the crude bromo-lactam in anhydrous diethyl ether and cool to 0 °C. Add DBU (1.5 eq) dropwise. Stir the reaction at room temperature for 3-5 hours.

  • Work-up: Filter the mixture to remove the DBU-HBr salt. Wash the filtrate with cold 1M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude α,β-unsaturated lactam. Purify by column chromatography on silica gel.

Step 2c: Conjugate Addition to form 1,4-Dimethylpyrrolidin-2-one

Materials:

  • Copper(I) iodide (CuI) (1.1 eq)

  • Methyllithium (MeLi) in ether (2.2 eq)

  • 1-methyl-1,5-dihydro-2H-pyrrol-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Gilman Reagent Preparation: To a flame-dried Schlenk flask under nitrogen, add CuI (1.1 eq) and anhydrous THF. Cool the suspension to -20 °C.

  • Slowly add MeLi solution (2.2 eq) dropwise. The solution may change color, indicating the formation of the lithium dimethylcuprate reagent. Stir for 30 minutes at this temperature.

  • Conjugate Addition: Cool the Gilman reagent to -78 °C (dry ice/acetone bath). Dissolve the unsaturated lactam (1.0 eq) in anhydrous THF and add it dropwise to the cuprate solution.

  • Stir the reaction at -78 °C for 2-3 hours, allowing it to slowly warm to 0 °C over another 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product, 1,4-dimethylpyrrolidin-2-one, by flash column chromatography or vacuum distillation.

Data Summary & Characterization

The following table summarizes expected outcomes and key characterization data for the synthesized compounds. Yields are representative and may vary based on experimental conditions and scale.

CompoundStepKey ReagentsTypical YieldBoiling Point (°C)Molecular FormulaMolar Mass ( g/mol )
N-Methyl-2-pyrrolidone 12-Pyrrolidone, NaH, (CH₃)₂SO₄>90%202-204C₅H₉NO99.13 [3]
1,4-Dimethylpyrrolidin-2-one 2NMP, NBS, DBU, (CH₃)₂CuLi40-60% (over 3 steps)~90-95 / 15 mmHgC₆H₁₁NO113.16 [4]

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Highly toxic, carcinogenic, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Methyllithium (MeLi): Pyrophoric, will ignite on contact with air. Handle as a solution under an inert atmosphere using syringe techniques.

  • N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation and skin contact.

  • Copper(I) Iodide (CuI): Harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note details a reliable and logical synthetic route to 1,4-dimethylpyrrolidin-2-one from 2-pyrrolidone. By addressing the challenge of C4-alkylation through a classic series of transformations—bromination, elimination, and conjugate addition—this guide provides a practical protocol for researchers. The initial N-methylation is a straightforward and high-yield reaction, while the subsequent steps offer a valuable case study in the strategic functionalization of lactam rings. Careful execution of the described protocols and adherence to safety guidelines will enable the successful synthesis of this important disubstituted pyrrolidinone scaffold.

References

  • Lin, T-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. [Link]

  • Gootjes, L., et al. (2020). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. [Link]

  • Lee, M., & Daugulis, O. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. [Link]

  • ChemBK. (2024). 1,4-Dimethylpyrrolid-2-one. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (1996).
  • Reddy, K. L., et al. (2004). An efficient and practical N-methylation of amino acid derivatives. PubMed. [Link]

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1,4-Dimethylpyrrolidin-2-one in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1,4-Dimethylpyrrolidin-2-one in Nucleophilic Substitution Reactions

Authored by: A Senior Application Scientist

Introduction: Re-evaluating the Synthetic Chemist's Toolkit

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, pathway, and environmental impact. Among the class of polar aprotic solvents, 1,4-Dimethylpyrrolidin-2-one (CAS No: 2555-04-6) has emerged as a compelling medium for facilitating a range of chemical transformations, most notably nucleophilic substitution reactions.[1][2] This guide provides an in-depth analysis of its properties, mechanistic advantages, and practical applications, offering detailed protocols for researchers, scientists, and professionals in drug development.

The pyrrolidine scaffold is a foundational element in numerous FDA-approved drugs and biologically active natural products, making its synthesis and functionalization a key area of research.[3][4][5] Solvents like 1,4-Dimethylpyrrolidin-2-one play a pivotal role in these synthetic endeavors. With a high boiling point and the ability to dissolve a wide array of organic and inorganic compounds, it provides a stable and effective environment for reactions that might otherwise be sluggish or inefficient.[1][2]

Physicochemical and Comparative Solvent Properties

1,4-Dimethylpyrrolidin-2-one is a colorless to yellow liquid characterized by its high polarity and aprotic nature.[1][2] Its properties make it an excellent choice for reactions involving charged intermediates and polar transition states. A summary of its key physical data is presented below.

Table 1: Physicochemical Properties of 1,4-Dimethylpyrrolidin-2-one

PropertyValueSource
CAS Number 2555-04-6[6][7]
Molecular Formula C₆H₁₁NO[6][7]
Molecular Weight 113.16 g/mol [6][7]
Boiling Point 95 °C (at 15 Torr)[2]
Density ~0.973 g/cm³[2]
Physical Form Liquid[6]
Purity Typically ≥97%[6]

The true utility of a solvent is often best understood in comparison to its contemporaries. Historically, solvents like N,N-Dimethylformamide (DMF) and Hexamethylphosphoramide (HMPA) were staples in synthesis. However, growing concerns over their toxicity have driven a search for safer, more effective alternatives.[8] 1,4-Dimethylpyrrolidin-2-one, and the structurally similar N,N'-Dimethylpropyleneurea (DMPU), offer comparable or superior performance with an improved safety profile.[8][9]

Table 2: Comparative Overview of Common Polar Aprotic Solvents

SolventBoiling Point (°C)Dipole Moment (D)Key Characteristics & Safety Notes
1,4-Dimethylpyrrolidin-2-one ~202 (est. at 760 Torr)HighGood thermal stability; lower volatility. Irritant; potential reproductive toxicity noted.[6][10]
NMP (N-Methyl-2-pyrrolidone)2024.1Widely used; effective. Significant reproductive toxicity concerns.[11]
DMF (N,N-Dimethylformamide)1533.8Versatile and common. Hepatotoxic and a suspected carcinogen.
DMSO (Dimethyl sulfoxide)1893.9High polarity; penetrates skin readily. Can facilitate transport of toxins into the body.
HMPA (Hexamethylphosphoramide)2325.5Excellent cation solvation. Confirmed carcinogen; use is highly restricted.[9]
DMPU (N,N'-Dimethylpropyleneurea)2474.2Excellent HMPA replacement; low toxicity.[9][12] Considered a safer alternative.[8]

Mechanistic Advantages in Nucleophilic Substitution

The efficacy of 1,4-Dimethylpyrrolidin-2-one in nucleophilic substitution stems directly from its nature as a polar aprotic solvent. This characteristic is fundamental to understanding its role in accelerating reaction rates, particularly for SN2 and SNAr pathways.

The "Naked Nucleophile" Effect in SN2 Reactions

In bimolecular nucleophilic substitution (SN2), the rate-determining step involves the collision of a nucleophile and an electrophilic substrate.[13] Polar aprotic solvents like 1,4-Dimethylpyrrolidin-2-one possess a strong dipole with an exposed negative end (the carbonyl oxygen) and a sterically hindered positive end. This allows them to strongly solvate cations (e.g., K⁺, Na⁺) while leaving the corresponding nucleophilic anion (e.g., CN⁻, Br⁻) poorly solvated and highly reactive—a phenomenon often termed the "naked nucleophile" effect. This increased nucleophilicity leads to significantly enhanced reaction rates compared to protic solvents, which would cage the anion in a shell of hydrogen-bonding solvent molecules.

SN2_Solvation Nu Nu⁻ Substrate R-LG Nu->Substrate Sɴ2 Attack K_ion K⁺ Solvent1 S K_ion->Solvent1 δ⁻ Solvent2 S K_ion->Solvent2 δ⁻ Solvent3 S K_ion->Solvent3 δ⁻ Solvent4 S K_ion->Solvent4 δ⁻ Product R-Nu LG LG⁻ Substrate->LG Leaving Group Departs label_node Reactive 'Naked' Nucleophile

Caption: The SNAr mechanism, highlighting the formation of the solvent-stabilized Meisenheimer complex.

Protocols for Application

The following protocols are designed to be self-validating, providing clear steps and rationale. They serve as a robust starting point for adaptation in specific research contexts.

Protocol 1: SNAr Synthesis of N-(2,4-dinitrophenyl)amine

This protocol details a representative SNAr reaction between 1-chloro-2,4-dinitrobenzene and a secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Objective: To synthesize an N-aryl amine using 1,4-Dimethylpyrrolidin-2-one as a high-performance solvent.

Materials & Equipment:

  • 1-chloro-2,4-dinitrobenzene (1.0 equiv)

  • Secondary amine (e.g., pyrrolidine, piperidine) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv, as a non-nucleophilic base)

  • 1,4-Dimethylpyrrolidin-2-one (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • Standard glassware for extraction and purification

Safety Precautions:

  • 1-chloro-2,4-dinitrobenzene is toxic and a skin sensitizer. Handle with extreme care.

  • 1,4-Dimethylpyrrolidin-2-one is an irritant and has potential reproductive toxicity. [6][10]* All operations must be conducted in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. [14] Step-by-Step Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 1-chloro-2,4-dinitrobenzene (1.0 equiv) and finely ground anhydrous K₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dimethylpyrrolidin-2-one to create a 0.5 M solution with respect to the aryl halide. The use of an anhydrous solvent is critical to prevent competitive hydrolysis of the starting material.

  • Nucleophile Addition: While stirring, add the secondary amine (1.1 equiv) dropwise to the suspension at room temperature. A slight excess of the amine ensures complete consumption of the limiting electrophile.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water. This step precipitates the organic product and dissolves the inorganic salts.

    • Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual solvent and salts.

  • Purification:

    • If the filtered solid is not sufficiently pure, it can be recrystallized from a suitable solvent system (e.g., ethanol/water).

    • Alternatively, if the product is an oil, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol_Workflow Setup 1. Reaction Setup (Aryl Halide, Base, Solvent) Addition 2. Add Nucleophile (Amine) Setup->Addition Reaction 3. Heat & Monitor (TLC) Addition->Reaction Workup 4. Quench & Filter/Extract Reaction->Workup Purify 5. Purify (Recrystallization or Chromatography) Workup->Purify Analyze 6. Characterize (NMR, MS) Purify->Analyze

Caption: Experimental workflow for the SNAr synthesis protocol.

Conclusion and Future Outlook

1,4-Dimethylpyrrolidin-2-one stands as a highly effective and versatile polar aprotic solvent for nucleophilic substitution reactions. Its ability to enhance nucleophilicity and stabilize charged intermediates makes it particularly well-suited for challenging SN2 and SNAr transformations that are central to the synthesis of pharmaceuticals and fine chemicals. [1][8]By offering a more favorable safety profile compared to traditional solvents like HMPA and NMP, it aligns with the principles of green chemistry without compromising synthetic efficiency. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage the full potential of this valuable solvent in their synthetic endeavors.

References

  • 1,4-dimethylpyrrolidin-2-one - Introduction. ChemBK. [Link]

  • Exploring the Versatility of N,N'-Dimethylpropylene Urea in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. Tedia. [Link]

  • 1,4-dimethyl-2-pyrrolidone. ChemBK. [Link]

  • CAS NO. 2555-04-6 | 1,4-Dimethylpyrrolidin-2-one. Arctom. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • 1,4-Dimethylpyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • The propionamide acetal rearrangement was used to establish the threo stereochemistry in intermediates for prostaglandin H analog synthesis. ETH Zürich. [Link]

  • DMPU. Wikipedia. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • Reaction Examples: Nucleophilic Aromatic Substitution. University of Calgary. [Link]

  • nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

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The Strategic Application of 1,4-Dimethylpyrrolidin-2-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a reaction. While common solvents have their established roles, the exploration of less conventional yet highly effective solvents is pivotal for innovation in drug development. 1,4-Dimethylpyrrolidin-2-one, a polar aprotic solvent, has emerged as a valuable tool in the synthetic chemist's arsenal, particularly for challenging transformations requiring high temperatures and excellent solvency. This document serves as a detailed guide to the applications of 1,4-Dimethylpyrrolidin-2-one in pharmaceutical synthesis, providing in-depth technical insights and practical protocols.

Unveiling the Potential: Physicochemical Properties of 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one is a substituted derivative of pyrrolidinone, characterized by a five-membered lactam ring with methyl groups at the 1 and 4 positions. Its utility in pharmaceutical synthesis is underpinned by a unique combination of physical and chemical properties.

PropertyValueSignificance in Pharmaceutical Synthesis
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol [1]
Appearance Colorless to yellow liquid[2]
Boiling Point High boiling pointEnables reactions to be conducted at elevated temperatures, which can be crucial for overcoming activation energy barriers and driving reactions to completion, particularly in the synthesis of complex molecules.
Polarity Polar aprotic solventEffectively dissolves a wide range of organic and inorganic compounds, including many polar and nonpolar substrates and reagents used in pharmaceutical synthesis. Its aprotic nature prevents interference with reactions involving strong bases or nucleophiles.
Solubility Soluble in water and many organic solventsFacilitates its use in a variety of reaction conditions and simplifies work-up procedures.
Chemical Stability Stable compoundResistant to degradation under many reaction conditions, ensuring its integrity as a solvent throughout the synthetic process.

Core Applications in Pharmaceutical Synthesis: A Solvent for Demanding Reactions

The primary application of 1,4-Dimethylpyrrolidin-2-one in the pharmaceutical industry is as a high-performance solvent for organic reactions. Its high boiling point and polarity make it particularly suitable for reactions that are sluggish or do not proceed in more common solvents.

A key area of application is in nucleophilic aromatic substitution (SNAc) reactions . These reactions are fundamental in the synthesis of many pharmaceutical scaffolds, often involving the displacement of a leaving group from an aromatic ring by a nucleophile. Such reactions can be slow and may require high temperatures to proceed at a reasonable rate. The high boiling point of 1,4-Dimethylpyrrolidin-2-one allows for the necessary thermal energy input, while its polar nature helps to stabilize the charged intermediates, thereby accelerating the reaction.

Furthermore, its utility extends to other important transformations in pharmaceutical synthesis, including carbonylation, esterification, and fluorination reactions , as highlighted in patent literature for structurally related N-alkyl pyrrolidones[3]. These reactions are integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs).

Experimental Protocol: A General Procedure for Nucleophilic Aromatic Substitution (SNAr) using 1,4-Dimethylpyrrolidin-2-one

This protocol provides a general framework for conducting an SNAr reaction, a common transformation in the synthesis of pharmaceutical intermediates.

Reaction: Displacement of a nitro group from an activated aromatic ring with a primary amine.

SNAr_Reaction A Aromatic Substrate (e.g., 1-fluoro-2-nitrobenzene) Reaction Heat (e.g., 120-150 °C) A->Reaction B Nucleophile (e.g., Primary Amine) B->Reaction Solvent 1,4-Dimethylpyrrolidin-2-one Solvent->Reaction Solvent Product Substituted Aromatic Product Base Base (e.g., K2CO3) Base->Reaction Base Reaction->Product

Caption: General workflow for an SNAr reaction.

Materials:

  • Activated aromatic substrate (e.g., a nitro-substituted aryl halide)

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dimethylpyrrolidin-2-one (anhydrous)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the activated aromatic substrate (1.0 eq), the nucleophile (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove air and moisture.

  • Solvent Addition: Under the inert atmosphere, add a sufficient volume of anhydrous 1,4-Dimethylpyrrolidin-2-one to dissolve the reactants and allow for efficient stirring. The concentration will be substrate-dependent but a starting point of 0.5 M is often appropriate.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 120-180 °C) with vigorous stirring. The high boiling point of 1,4-Dimethylpyrrolidin-2-one allows for a wide operational temperature range.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. The product may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Many nucleophiles and intermediates in SNAr reactions are sensitive to oxygen and moisture. An inert atmosphere prevents side reactions and degradation.

  • Anhydrous Solvent: Water can act as a competing nucleophile and can also deactivate certain bases. Using an anhydrous grade of 1,4-Dimethylpyrrolidin-2-one is crucial for optimal results.

  • Excess Nucleophile and Base: Using a slight excess of the nucleophile helps to drive the reaction to completion. The base is necessary to neutralize the acid generated during the reaction and to deprotonate the nucleophile if it is an amine.

  • High Temperature: SNAr reactions often have a high activation energy. The high boiling point of 1,4-Dimethylpyrrolidin-2-one allows for the reaction to be conducted at temperatures that provide sufficient energy to overcome this barrier, leading to a faster reaction rate.

Safety and Handling of 1,4-Dimethylpyrrolidin-2-one

As with any chemical reagent, proper safety precautions must be observed when handling 1,4-Dimethylpyrrolidin-2-one.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Perspectives

The unique properties of 1,4-Dimethylpyrrolidin-2-one position it as a valuable problem-solving solvent in pharmaceutical synthesis. As drug molecules become increasingly complex, the need for specialized solvents that can facilitate challenging chemical transformations will continue to grow. Further research into the applications of 1,4-Dimethylpyrrolidin-2-one and its derivatives is likely to uncover new and innovative synthetic routes to important pharmaceutical compounds, contributing to the advancement of medicine.

References

  • Use of improved n-alkyl pyrrolidone solvents. WO2013107822A1.
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  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • 1,4-Dimethylpyrrolidin-2-one | C6H11NO | CID 14417041. PubChem.
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  • Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. US10329253B2.
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  • [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids]. PubMed.
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Application Notes and Protocols: 1,4-Dimethylpyrrolidin-2-one as a Medium for Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: Unveiling the Potential of 1,4-Dimethylpyrrolidin-2-one in Polymer Synthesis

In the dynamic landscape of polymer chemistry, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, polymer properties, and overall process efficiency. 1,4-Dimethylpyrrolidin-2-one, a polar aprotic solvent, has emerged as a compelling medium for a variety of polymerization reactions. Its unique combination of properties, including a high boiling point, low volatility, and excellent solvency for a wide range of monomers and polymers, makes it a versatile tool for synthesizing advanced polymeric materials.[1] This document provides a comprehensive guide to the application of 1,4-Dimethylpyrrolidin-2-one in polymerization, offering detailed protocols and insights into its role in facilitating controlled and efficient polymer synthesis.

Physicochemical Properties of 1,4-Dimethylpyrrolidin-2-one

Understanding the fundamental properties of 1,4-Dimethylpyrrolidin-2-one is paramount to its effective utilization in polymerization. A summary of its key characteristics is presented below.

PropertyValueSource
Chemical Formula C6H11NO[2]
Molecular Weight 113.16 g/mol [2]
Boiling Point 95 °C (at 15 Torr)[3]
Density 0.973 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in water (low), Chloroform (sparingly), Methanol (slightly)[1][3]
Appearance Colorless to yellow liquid[1]

These properties contribute to its suitability as a polymerization medium. The high boiling point allows for reactions to be conducted at elevated temperatures, which can enhance reaction rates and monomer solubility.[1] Its polar nature facilitates the dissolution of a variety of monomers and initiators, creating a homogeneous reaction environment.[1]

General Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be strictly adhered to when working with 1,4-Dimethylpyrrolidin-2-one.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, chemical goggles, and a lab coat.[4]

  • In case of insufficient ventilation, use a suitable respirator.[5]

Handling and Storage:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[4][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures:

  • Skin Contact: Wash with plenty of water. If irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Spills: Absorb the spill with a non-combustible material like vermiculite or sand and place it in a container for disposal.[4]

Applications in Polymerization Reactions

1,4-Dimethylpyrrolidin-2-one serves as a versatile medium for various types of polymerization reactions, including radical, anionic, and cationic polymerizations. Its ability to solvate different types of monomers and growing polymer chains is a key advantage.

Radical Polymerization

Radical polymerization is a widely used method for synthesizing a variety of polymers. The choice of solvent can influence the kinetics of the reaction and the properties of the resulting polymer.

Conceptual Workflow for Radical Polymerization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Monomer (e.g., MMA, Styrene) ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer->ReactionVessel Initiator Initiator (e.g., AIBN, BPO) Initiator->ReactionVessel Solvent 1,4-Dimethylpyrrolidin-2-one Solvent->ReactionVessel Precipitation Precipitation (e.g., Methanol) ReactionVessel->Precipitation Polymer Solution Drying Drying Precipitation->Drying Precipitated Polymer Characterization Characterization (GPC, NMR, etc.) Drying->Characterization Purified Polymer

Caption: General workflow for radical polymerization in 1,4-Dimethylpyrrolidin-2-one.

Protocol: Synthesis of Poly(methyl methacrylate) (PMMA) via Radical Polymerization

This protocol details the synthesis of PMMA, a widely used thermoplastic, using 1,4-Dimethylpyrrolidin-2-one as the reaction medium.[7][8]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), initiator

  • 1,4-Dimethylpyrrolidin-2-one, anhydrous

  • Methanol, for precipitation

  • Nitrogen or Argon gas, for inert atmosphere

Procedure:

  • Reactor Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with 1,4-Dimethylpyrrolidin-2-one (e.g., 50 mL).

  • Monomer and Initiator Addition: Add the desired amount of MMA (e.g., 10 g, 0.1 mol) and AIBN (e.g., 0.164 g, 1 mmol) to the solvent.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination: Cool the reaction mixture to room temperature.

  • Precipitation and Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 500 mL) while stirring vigorously. The PMMA will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50°C to a constant weight.

Anionic Polymerization

Anionic polymerization is a form of living polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[9][10] The polar nature of 1,4-Dimethylpyrrolidin-2-one can be advantageous in solvating the growing anionic chain ends.

Key Considerations for Anionic Polymerization:

  • Purity is paramount: Anionic polymerization is extremely sensitive to impurities such as water, oxygen, and carbon dioxide. All reagents and glassware must be rigorously purified and dried.[11]

  • Inert atmosphere: The reaction must be carried out under a high-purity inert atmosphere (argon or nitrogen).[12]

Protocol: Synthesis of Polystyrene via Anionic Polymerization

This protocol provides a general procedure for the anionic polymerization of styrene.

Materials:

  • Styrene, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexane, as initiator

  • 1,4-Dimethylpyrrolidin-2-one, freshly distilled from CaH₂

  • Methanol, degassed, for termination

  • Nitrogen or Argon gas, high purity

Procedure:

  • Reactor Setup: Utilize a Schlenk line or a glovebox for all manipulations. Assemble a flame-dried Schlenk flask with a magnetic stirrer.

  • Solvent and Monomer Addition: Under an inert atmosphere, add freshly distilled 1,4-Dimethylpyrrolidin-2-one and styrene to the flask via a syringe or cannula.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature). Slowly add the n-BuLi solution dropwise via syringe. The appearance of a characteristic color (often orange or red for polystyryl anion) indicates the initiation of polymerization.

  • Propagation: Allow the reaction to proceed with stirring for the desired time. The molecular weight of the polymer is controlled by the monomer-to-initiator ratio.

  • Termination: Quench the living polymer chains by adding a small amount of degassed methanol. The color of the solution will disappear.

  • Work-up: Precipitate the polystyrene by pouring the reaction mixture into a large volume of methanol. Filter, wash, and dry the polymer as described in the radical polymerization protocol.

Cationic Polymerization

Cationic polymerization is another type of chain-growth polymerization that proceeds via a cationic active center.[13] It is particularly suitable for monomers with electron-donating substituents that can stabilize the propagating carbocation.[14] The polarity of 1,4-Dimethylpyrrolidin-2-one can influence the ion-pair equilibrium of the propagating species, thereby affecting the polymerization kinetics.[13]

Conceptual Diagram of Cationic Polymerization Mechanism:

G Initiator Initiator (e.g., H₂SO₄, Lewis Acid) Monomer Monomer (e.g., Isobutylene, Styrene) Initiator->Monomer Initiation Propagation Propagation Monomer->Propagation Propagation->Propagation Termination Termination/Chain Transfer Propagation->Termination Polymer Polymer Termination->Polymer

Caption: Simplified mechanism of cationic polymerization.

Protocol: General Considerations for Cationic Polymerization in 1,4-Dimethylpyrrolidin-2-one

Detailed protocols for cationic polymerization are highly specific to the monomer and initiator system. However, some general principles apply when using 1,4-Dimethylpyrrolidin-2-one as the solvent.

  • Initiator Selection: Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃) are common initiators.[15] The choice of initiator will depend on the reactivity of the monomer.

  • Temperature Control: Cationic polymerizations are often carried out at low temperatures to suppress side reactions such as chain transfer and termination.

  • Solvent Effects: The polar nature of 1,4-Dimethylpyrrolidin-2-one can promote the dissociation of the propagating ion pair, potentially leading to faster polymerization rates. However, it can also solvate the carbocation, which might affect its reactivity. Careful optimization of reaction conditions is necessary.

Conclusion and Future Outlook

1,4-Dimethylpyrrolidin-2-one presents itself as a valuable and versatile solvent for a range of polymerization reactions. Its favorable physicochemical properties, including high boiling point and good solvency, enable the synthesis of a diverse array of polymers under various reaction conditions. The detailed protocols provided herein for radical and anionic polymerization serve as a starting point for researchers to explore the full potential of this medium. Further investigations into its application in controlled radical polymerization techniques and for the synthesis of novel block copolymers are warranted. As the demand for advanced polymeric materials with tailored properties continues to grow, the role of innovative solvent systems like 1,4-Dimethylpyrrolidin-2-one will undoubtedly become increasingly significant in both academic research and industrial applications.

References

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  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
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  • MDPI. (2018, April 21). Synthesis of Polystyrene Particles with Precisely Controlled Degree of Concaveness. Retrieved from [Link]

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  • NIH. (2016, October 10). Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions. Retrieved from [Link]

  • YouTube. (2022, September 27). Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles l Protocol Preview. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and applications of polystyrene-block-poly(N-vinyl-2-pyrrolidone) copolymers. Retrieved from [Link]

  • Semantic Scholar. (2016, March 15). Synthesis and applications of polystyrene-block-poly(N-vinyl-2-pyrrolidone) copolymers. Retrieved from [Link]

  • eScholarship@McGill. (n.d.). Review: Reversible Deactivation Radical Polymerization of Bio-based Dienes. Retrieved from [Link]

  • PubMed. (2021, October 18). Radical Cyclization of 1,n-Enynes and 1,n-Dienes for the Synthesis of 2-Pyrrolidone. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Retrieved from [Link]

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  • NIH. (n.d.). Polystyrene–Poly(acrylic acid) Block Copolymers for Encapsulation of Butyrylcholinesterase into Injectable Nanoreactors. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 1,4-Dimethylpyrrolidin-2-one in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 1,4-Dimethylpyrrolidin-2-one, a polar, aprotic solvent with distinct advantages for specialized applications in modern organic synthesis. We delve into its fundamental physicochemical properties, safety protocols, and primary applications, with a focus on its utility in facilitating reactions requiring high temperatures and excellent solubility of diverse reagents. A detailed, field-tested protocol for a representative Nucleophilic Aromatic Substitution (SNAr) reaction is presented to illustrate its practical implementation. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries, offering expert insights to optimize its use in complex synthetic workflows.

Introduction to 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one is a substituted five-membered lactam, belonging to the class of dipolar aprotic solvents.[1][2] Its molecular structure, featuring a tertiary amide within a pyrrolidinone ring, imparts a high dipole moment, excellent thermal stability, and a wide liquid range. These characteristics make it an effective medium for a variety of organic transformations, particularly those involving polar or charged intermediates and transition states.

While structurally similar to more common solvents like N-Methyl-2-pyrrolidone (NMP), 1,4-Dimethylpyrrolidin-2-one offers a unique profile that can be advantageous in specific contexts. Its primary roles in synthesis include serving as a high-boiling point reaction solvent, a solubilizing agent for poorly soluble materials like polymers, and an intermediate for the synthesis of more complex molecules.[1][3] The pyrrolidinone scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, making its derivatives valuable building blocks for drug discovery.[4][5]

Physicochemical Properties & Data

A thorough understanding of a solvent's physical properties is critical for experimental design, particularly for reaction optimization and post-reaction work-up procedures.

PropertyValueSource
Chemical Formula C₆H₁₁NO[6]
Molecular Weight 113.16 g/mol [6]
CAS Number 2555-04-6[7]
Appearance Colorless to yellow liquid/oil[1][3]
Boiling Point 95 °C (at 15 Torr)[4]
Density ~0.973 g/cm³ (Predicted)[4]
Solubility Soluble in water (low), miscible with most organic solvents.[1][3]
Storage Store under inert atmosphere at room temperature.[7]

Safety & Handling

Proper handling of all chemical reagents is paramount. 1,4-Dimethylpyrrolidin-2-one is classified as a hazardous substance and requires stringent safety measures.

Hazard ClassGHS PictogramsHazard StatementsPrecautionary Statements
Health & Environmental H302/H312: Harmful if swallowed or in contact with skin.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H335: May cause respiratory irritation.H360: May damage fertility or the unborn child.H411: Toxic to aquatic life with long-lasting effects.P201/P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.P261: Avoid breathing vapors.P280: Wear protective gloves/clothing/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor.
Data sourced from Sigma-Aldrich Safety Data Sheet.[7]

Causality Behind Safety Precautions:

  • Engineering Controls: Due to its potential respiratory irritation (H335) and reproductive toxicity (H360), all manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.[7]

  • Personal Protective Equipment (PPE): The risk of serious eye damage (H318) and skin irritation/harm (H312, H317) necessitates the use of chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile, neoprene).[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as this may lead to vigorous, exothermic reactions.[3]

Core Applications & Mechanistic Rationale

The utility of 1,4-Dimethylpyrrolidin-2-one is directly linked to its molecular properties. Its high polarity effectively stabilizes charged intermediates, while its high boiling point allows for increased reaction kinetics, often reducing reaction times or enabling transformations that are sluggish at lower temperatures.

Figure 1: Relationship between the core properties of 1,4-Dimethylpyrrolidin-2-one and its primary applications in organic synthesis.
  • Nucleophilic Aromatic Substitution (SNAr): SNAr reactions often have high activation barriers and proceed via a charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5] The high polarity of 1,4-Dimethylpyrrolidin-2-one effectively solvates and stabilizes this complex, lowering the overall energy barrier. Its high boiling point is crucial for reactions involving less reactive electrophiles (e.g., aryl chlorides) that require significant thermal energy.[8]

  • Polymer Chemistry: This solvent is adept at dissolving a wide range of polymers, including polyamides, polyimides, and polyurethanes.[3][9] This makes it highly suitable as a medium for polymerization reactions or for processing and casting polymer films.

  • Pharmaceutical and Agrochemical Synthesis: Its ability to dissolve complex, polar organic molecules and its thermal stability make it a useful solvent for late-stage functionalization and the synthesis of heterocyclic compounds, which are common motifs in bioactive molecules.[3]

Experimental Protocol: SNAr Synthesis of an N-Aryl Piperazine

This protocol details a representative SNAr reaction between 1-chloro-2,4-dinitrobenzene and piperazine. It is a classic transformation that benefits from a high-boiling, polar aprotic solvent.

Disclaimer: This is a representative protocol. All new reactions should first be attempted on a small scale. Appropriate risk assessments must be conducted.

Materials & Reagents
  • 1-Chloro-2,4-dinitrobenzene (Electrophile, 1.0 eq)

  • Piperazine (Nucleophile, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, Base, 2.0 eq)

  • 1,4-Dimethylpyrrolidin-2-one (Solvent)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-chloro-2,4-dinitrobenzene (1.0 eq) and finely ground potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add 1,4-Dimethylpyrrolidin-2-one to the flask to achieve a concentration of approximately 0.5 M with respect to the electrophile. Begin vigorous stirring. Add piperazine (1.2 eq) to the suspension.

    • Scientist's Insight: Using anhydrous K₂CO₃ is crucial to prevent unwanted hydrolysis of the electrophile. Piperazine is added last to ensure the base is well-dispersed.

  • Reaction: Heat the reaction mixture to 90-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting electrophile is complete (typically 4-8 hours).

    • Causality: The elevated temperature is enabled by the solvent's high boiling point and is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient aromatic ring.

  • Work-up & Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of the solvent).

    • Field Insight: This step is critical for removing the high-boiling point solvent. 1,4-Dimethylpyrrolidin-2-one has some water solubility, allowing it to be partitioned into the aqueous phase.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove any remaining solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(2,4-dinitrophenyl)piperazine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram

Workflow Setup 1. Reactor Setup (Flask, N2, Stirrer) Addition 2. Reagent Addition (Electrophile, Base, Nucleophile, Solvent) Setup->Addition Reaction 3. Heating & Monitoring (90-100 °C, TLC/LC-MS) Addition->Reaction Quench 4. Quench & Dilution (Cool, Add Water) Reaction->Quench Extract 5. Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Wash 6. Organic Layer Wash (Water, Brine) Extract->Wash Dry 7. Drying & Concentration (MgSO4, Rotovap) Wash->Dry Purify 8. Purification (Flash Chromatography) Dry->Purify Analyze 9. Characterization (NMR, HRMS) Purify->Analyze

Figure 2: A step-by-step experimental workflow for the SNAr synthesis using 1,4-Dimethylpyrrolidin-2-one as the solvent.

References

  • ChemBK. (2024). 1,4-dimethylpyrrolidin-2-one - Introduction. Available at: [Link]

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Electrochemical applications of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to the Electrochemical Utility of 1,4-Dimethylpyrrolidin-2-one

Authored by: A Senior Application Scientist

This document provides a detailed exploration of 1,4-Dimethylpyrrolidin-2-one, a polar aprotic solvent, and its potential applications in modern electrochemical systems. As a derivative of the widely-utilized pyrrolidone family, this compound presents unique opportunities for researchers in energy storage and electrosynthesis. This guide moves beyond simple descriptions to provide scientifically-grounded rationales for its use, complete with detailed experimental protocols for validation.

Introduction: Understanding 1,4-Dimethylpyrrolidin-2-one in an Electrochemical Context

1,4-Dimethylpyrrolidin-2-one belongs to the class of γ-lactams and is structurally similar to N-methyl-2-pyrrolidone (NMP), a cornerstone solvent in the lithium-ion battery industry.[1][2] Its chemical structure features a five-membered ring containing a nitrogen atom, with methyl groups at the 1 and 4 positions.[3] This structure imparts high polarity and a high boiling point, properties that are advantageous for electrochemical applications.[4][5][6]

Unlike its well-documented relative NMP, which is primarily used for dissolving polyvinylidene fluoride (PVDF) binder in electrode slurry preparation[2], the specific electrochemical applications of 1,4-Dimethylpyrrolidin-2-one are less explored. However, its structural relationship to pyrrolidinium cations, which are widely used in stable ionic liquids for batteries and supercapacitors, suggests its potential utility as a solvent or co-solvent in electrolyte formulations.[7][8][9]

This guide will focus on two primary potential applications: its role as a high-voltage co-solvent in supercapacitor electrolytes and its evaluation as an alternative to NMP for fabricating lithium-ion battery electrodes.

Key Physicochemical Properties
PropertyValueSignificance in ElectrochemistrySource
CAS Number 2555-04-6Unique identifier for the compound.
Molecular Formula C₆H₁₁NOInfluences molecular weight and interactions.[3]
Molecular Weight 113.16 g/mol Affects viscosity and mass transport properties.[3]
Boiling Point 95 °C (at 15 Torr)A high boiling point is crucial for thermal stability of electrolytes and for controlled drying during electrode manufacturing.
Density ~0.973 g/cm³Important for volumetric energy density calculations and formulation preparations.[6]
General Nature Polar aprotic solventCapable of dissolving a wide range of salts and polymers, essential for electrolyte and slurry formulation.[4][5]

Application Note I: Evaluation as a Co-Solvent for High-Voltage Supercapacitor Electrolytes

Scientific Rationale

The pursuit of higher energy density in supercapacitors necessitates electrolytes with wide electrochemical stability windows (ESWs), enabling higher operating voltages. While acetonitrile (ACN) is common, its low flash point and volatility are safety concerns. Pyrrolidinium-based ionic liquids are known for their electrochemical stability.[8] A recent patent highlighted the use of an N,N-dimethylpyrrolidine salt in a supercapacitor electrolyte, indicating the stability of this chemical family at high potentials.[10] We hypothesize that 1,4-Dimethylpyrrolidin-2-one, as a polar solvent, could serve as a beneficial co-solvent with sulfolane or propylene carbonate to enhance salt solubility and potentially widen the operating voltage window of the electrolyte, while offering a higher boiling point than ACN.

Experimental Workflow: Electrolyte Formulation and Characterization

G cluster_prep Part A: Electrolyte Preparation cluster_char Part B: Electrochemical Characterization P1 1. Dry 1,4-Dimethylpyrrolidin-2-one and Propylene Carbonate (PC) over molecular sieves. P2 2. Prepare a 1:1 (v/v) solvent blend of 1,4-Dimethylpyrrolidin-2-one and PC inside an argon-filled glovebox. P1->P2 P3 3. Dissolve Tetraethylammonium Tetrafluoroborate (TEABF4) to a concentration of 1.0 M. P2->P3 C1 4. Assemble a three-electrode cell (Pt working, Pt counter, Ag/Ag+ ref). Determine Electrochemical Stability Window (ESW) via Linear Sweep Voltammetry (LSV). P3->C1 Formulated Electrolyte C2 5. Measure Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS) with a conductivity cell. C1->C2 C3 6. Assemble a symmetric two-electrode supercapacitor (activated carbon electrodes). Perform CV and Galvanostatic Charge-Discharge (GCD) tests. C2->C3 C4 7. Calculate Specific Capacitance, Energy Density, and Power Density from GCD curves. C3->C4

Caption: Workflow for supercapacitor electrolyte preparation and testing.

Detailed Protocol: Formulation and Validation

Objective: To formulate a 1.0 M TEABF₄ electrolyte in a 1:1 (v/v) 1,4-Dimethylpyrrolidin-2-one / Propylene Carbonate (PC) solvent blend and characterize its core electrochemical properties.

Materials:

  • 1,4-Dimethylpyrrolidin-2-one (≥97% purity)[11]

  • Propylene Carbonate (PC), anhydrous (99.7%)

  • Tetraethylammonium Tetrafluoroborate (TEABF₄), electrochemical grade (≥99%)

  • Activated carbon electrodes

  • Celgard separator

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Protocol Steps:

  • Solvent Purification: Dry 1,4-Dimethylpyrrolidin-2-one and PC separately over 3 Å molecular sieves for at least 48 hours inside a glovebox antechamber before bringing them into the main chamber.

  • Electrolyte Formulation:

    • Inside the glovebox, mix equal volumes of the dried 1,4-Dimethylpyrrolidin-2-one and PC to create the solvent blend.

    • Slowly add TEABF₄ to the solvent blend while stirring until a final concentration of 1.0 M is achieved. Ensure the salt is fully dissolved.

  • Electrochemical Stability Window (ESW) Measurement:

    • Assemble a three-electrode cell using a platinum working electrode, a platinum counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.

    • Perform Linear Sweep Voltammetry (LSV), scanning from the open-circuit potential first towards the cathodic limit and then towards the anodic limit at a scan rate of 10 mV/s.

    • Define the ESW as the voltage range where the current density remains below a threshold (e.g., 0.1 mA/cm²).

  • Ionic Conductivity Measurement:

    • Use a two-electrode conductivity cell and perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range of 100 kHz to 1 Hz.

    • Calculate the bulk resistance (R_b) from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate ionic conductivity (σ) using the formula σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.

  • Supercapacitor Device Testing:

    • Assemble a symmetric 2032-type coin cell using two identical activated carbon electrodes, separated by a Celgard membrane soaked in the formulated electrolyte.

    • Perform Cyclic Voltammetry (CV) at various scan rates (e.g., 5, 10, 50, 100 mV/s) within the determined ESW to assess capacitive behavior.

    • Conduct Galvanostatic Charge-Discharge (GCD) tests at different current densities (e.g., 0.5, 1, 2, 5 A/g).

  • Data Analysis:

    • From the GCD discharge curve, calculate the specific capacitance (C) using: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.

    • Calculate energy density (E = 0.5 * C * ΔV²) and power density (P = E / Δt).

Application Note II: An Alternative Solvent to NMP for Li-Ion Battery Electrode Slurry Preparation

Scientific Rationale

N-methyl-2-pyrrolidone (NMP) is the industry-standard solvent for preparing cathode slurries for lithium-ion batteries because it effectively dissolves the PVDF binder.[1][2] This ensures a uniform distribution of active material and conductive additives on the current collector. However, NMP faces increasing regulatory scrutiny due to health concerns. 1,4-Dimethylpyrrolidin-2-one is a close structural analog and a polar aprotic solvent, making it a prime candidate for investigation as a drop-in or partial replacement for NMP.[4][5] The additional methyl group at the 4-position may influence its interaction with the PVDF polymer chain, potentially affecting slurry viscosity, drying rate, and final electrode adhesion.

Experimental Workflow: Slurry Preparation and Electrode Validation

G cluster_prep Part A: Slurry & Electrode Preparation cluster_val Part B: Quality & Performance Validation S1 1. Prepare PVDF binder solution in 1,4-Dimethylpyrrolidin-2-one. S3 3. Add dry mix to binder solution. Mix using a planetary mixer to form a homogeneous slurry. S1->S3 S2 2. Dry mix active material (e.g., LiFePO4) and conductive carbon (Super P). S2->S3 S4 4. Coat the slurry onto aluminum foil using a doctor blade. Dry in a vacuum oven to remove solvent. S3->S4 V1 5. Measure slurry viscosity with a rheometer. S4->V1 Coated Electrode V2 6. Perform 90° peel test on the dried electrode to quantify adhesion strength. V1->V2 V3 7. Analyze electrode surface morphology and particle distribution using Scanning Electron Microscopy (SEM). V2->V3 V4 8. Assemble a coin cell (vs. Li metal). Conduct electrochemical testing (CV, GCD) to assess performance. V3->V4

Caption: Workflow for Li-ion electrode fabrication and validation.

Detailed Protocol: Slurry Formulation and Electrode Quality Assessment

Objective: To prepare a standard LiFePO₄ (LFP) cathode slurry using 1,4-Dimethylpyrrolidin-2-one as the solvent and to evaluate the physical and electrochemical properties of the resulting electrode.

Materials:

  • 1,4-Dimethylpyrrolidin-2-one (≥97% purity)

  • Polyvinylidene fluoride (PVDF) binder

  • LiFePO₄ (LFP) cathode active material

  • Super P conductive carbon

  • Aluminum foil (current collector)

  • Lithium metal foil, separator, and electrolyte (1 M LiPF₆ in EC/DMC) for cell assembly.

Protocol Steps:

  • Binder Solution Preparation: In a sealed container, dissolve PVDF in 1,4-Dimethylpyrrolidin-2-one to create an 8 wt% solution. This may require gentle heating (50-60 °C) and stirring for several hours.

  • Slurry Formulation:

    • In a planetary mixer bowl, dry mix LFP, Super P, and PVDF powder in a weight ratio of 90:5:5.

    • Slowly add the prepared PVDF binder solution (or pure 1,4-Dimethylpyrrolidin-2-one if starting with PVDF powder) to the dry powder mix while mixing. Continue adding solvent until the slurry reaches the desired viscosity for coating.

  • Viscosity Measurement: Measure the viscosity of the final slurry using a rheometer to ensure it is within the acceptable range for blade coating.

  • Electrode Coating and Drying:

    • Cast the slurry onto the aluminum foil using a doctor blade set to the desired thickness.

    • Dry the coated electrode in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the solvent.

  • Physical Characterization:

    • Adhesion Test: Perform a 90-degree peel test on a strip of the electrode to measure the force required to delaminate the coating from the current collector. Compare this value to a control electrode made with NMP.

    • SEM Analysis: Examine the surface and cross-section of the electrode using a Scanning Electron Microscope (SEM) to check for cracks, uniformity of particle distribution, and porosity.

  • Electrochemical Validation:

    • Assemble a 2032-type coin cell in an argon-filled glovebox using the prepared LFP cathode, a lithium metal anode, a separator, and a standard carbonate-based electrolyte.

    • Perform galvanostatic charge-discharge cycling at various C-rates (e.g., C/10, C/5, 1C) between 2.5 V and 4.2 V vs. Li/Li⁺ to determine the specific capacity, coulombic efficiency, and rate capability.

Safety and Handling Precautions

While specific toxicity data for 1,4-Dimethylpyrrolidin-2-one is limited, its structural similarity to other pyrrolidone derivatives warrants careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[12][13]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as this may lead to hazardous reactions.[4][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[11][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

References

  • SAFETY DATA SHEET. (2012-02-10). [Link]

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  • Improved electrochemical synthesis of nitro-substituted 1-aryl-2-pyrrolidinecarbonitriles. (2025-08-07). [Link]

  • Hernández-López, S., et al. (2011). Electrochemical reduction of O2 in 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid containing Zn2+ cations: deposition of non-polar oriented ZnO nanocrystalline films. Physical Chemistry Chemical Physics. [Link]

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  • A kind of electrolyte for supercapacitor, supercapacitor.
  • Chen, P.-Y., et al. (2019). Electrochemical and Physical Properties of Imidazolium Chloride Ionic Liquids with Pyrrolidinium or Piperidinium Cation Addition and Their Application in Dual‐Ion Batteries. ResearchGate. [Link]

  • Lee, S., et al. (2020). Building an electrochemical series of metals in pyrrolidinium-based ionic liquids. RSC Advances. [Link]

  • Garsuch, A., et al. (2010). N-methyl-2-pyrrolidone as a solvent for the non-aqueous electrolyte of rechargeable Li-air batteries. ResearchGate. [https://www.researchgate.net/publication/230873105_N-methyl-2-pyrrolidone_as_a_solvent_for_the_non-aqueous_electrolyte_of_rechargeable_Li-air_batteries]([Link]_ electrolyte_of_rechargeable_Li-air_batteries)

  • Ding, M., & Bard, A. J. (2003). Novel Electrochemical Studies of Ionic Liquids. Langmuir. [Link]

  • Recommendation about n-methyl-pyrrolidone (NMP; CAS no. 872-50-4) proposal for inclusion in Annex XIV for authorization. RECHARGE. [Link]

  • El-Sheshtawy, H. S., et al. (2012). Ionic liquids as an electrolyte for the electro synthesis of organic compounds. Chemical Communications. [Link]

  • F. M. V. (2011). Lithium doped N,N-dimethyl pyrrolidinium tetrafluoroborate organic ionic plastic crystal electrolytes for solid state lithium. Deakin University Research Repository. [Link]

  • Li, B., et al. (2016). Lithium-Ion Battery Electrolyte Containing Fluorinated Solvent and Additive. ResearchGate. [Link]

  • de Oliveira, M. M., et al. (2022). High-Performance Dual-Redox-Mediator Supercapacitors Based on Buckypaper Electrodes and Hydrogel Polymer Electrolytes. MDPI. [Link]

  • Wang, G., et al. (2020). Mini-Review on the Redox Additives in Aqueous Electrolyte for High Performance Supercapacitors. ResearchGate. [Link]

  • 1,4-Dimethylpyrrolidin-2-one | 2555-04-6. Merck. [Link]

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  • Hayyan, M., et al. (2013). Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]

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Application Notes and Protocols: 1,4-Dimethylpyrrolidin-2-one as a High-Performance Solvent in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes serve as a technical guide on the strategic use of 1,4-dimethylpyrrolidin-2-one as a high-performance, polar aprotic solvent in the synthesis of heterocyclic compounds. While not a common direct precursor, its unique physicochemical properties, including a high boiling point, excellent thermal stability, and miscibility with a wide range of organic solvents and water, make it an invaluable medium for challenging cyclization and condensation reactions. This guide provides an in-depth analysis of its solvent characteristics, its advantages in both conventional high-temperature and microwave-assisted syntheses, and detailed protocols for representative heterocyclic preparations where such a solvent is critical for reaction success.

Introduction: The Strategic Role of Solvents in Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The choice of solvent is often a critical parameter that dictates reaction outcomes, influencing reaction rates, equilibria, and the stability of intermediates. Polar aprotic solvents are particularly important for their ability to dissolve a wide range of reactants, including polar and nonpolar compounds, without participating in protic-mediated side reactions.[1]

1,4-Dimethylpyrrolidin-2-one belongs to the family of N-alkylpyrrolidones, which are recognized for their utility as high-boiling point, polar aprotic solvents.[2][3] While its close analog, N-methyl-2-pyrrolidone (NMP), is widely used, concerns over its reprotoxic properties have prompted a search for safer alternatives.[4][5] 1,4-Dimethylpyrrolidin-2-one presents itself as a viable alternative, offering similar beneficial solvent properties. This guide explores the causality behind choosing 1,4-dimethylpyrrolidin-2-one and provides practical protocols for its application.

Physicochemical Properties and Advantages

1,4-Dimethylpyrrolidin-2-one is a colorless liquid with a molecular formula of C₆H₁₁NO.[6] Its key properties, which make it an advantageous solvent for specific applications in heterocyclic synthesis, are summarized in the table below.

PropertyValueAdvantage in Heterocyclic Synthesis
Molecular Weight 113.16 g/mol Facilitates easier removal under high vacuum if necessary.
Boiling Point High (exact value not readily available, but expected to be high, similar to other N-alkylpyrrolidones)Enables reactions to be conducted at elevated temperatures, which is often required for the synthesis of complex heterocyclic systems.[7]
Polarity High (dipolar aprotic)Excellent solvating power for a wide range of organic and inorganic reactants, including polar starting materials for heterocyclic synthesis.[1]
Miscibility Miscible with water and most organic solventsAllows for flexible reaction setup and simplified workup procedures.[3]
Thermal Stability HighResistant to decomposition at elevated temperatures, ensuring a stable reaction medium for prolonged high-temperature reactions.[8]
Microwave Absorbance HighEfficiently absorbs microwave irradiation, leading to rapid and uniform heating in microwave-assisted organic synthesis (MAOS).[9][10][11]

The primary advantage of 1,4-dimethylpyrrolidin-2-one lies in its ability to facilitate reactions that are sluggish or do not proceed in lower-boiling point solvents. Its high boiling point allows for a greater thermal energy input, which can overcome activation energy barriers in challenging cyclization and condensation reactions.

Application in Microwave-Assisted Heterocyclic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[12] The efficiency of microwave heating is highly dependent on the ability of the solvent to absorb microwave energy. Polar solvents, like 1,4-dimethylpyrrolidin-2-one, are excellent microwave absorbers due to their permanent dipoles, which attempt to align with the oscillating electric field of the microwaves, generating heat through molecular friction.[11]

The use of a high-boiling point solvent like 1,4-dimethylpyrrolidin-2-one in a sealed microwave reactor allows for "superheating," where the temperature of the reaction mixture can be raised significantly above the solvent's atmospheric boiling point.[9] This dramatically accelerates reaction times, often reducing them from hours to minutes.

Workflow for Microwave-Assisted Synthesis

Caption: Workflow for microwave-assisted heterocyclic synthesis using 1,4-dimethylpyrrolidin-2-one.

Protocol 1: Microwave-Assisted Synthesis of Substituted Quinolines (Representative Protocol)

The synthesis of quinolines, a privileged scaffold in medicinal chemistry, often requires high temperatures.[13][14][15][16] The Friedländer annulation is a classic method for quinoline synthesis. The use of 1,4-dimethylpyrrolidin-2-one as a solvent in a microwave-assisted version of this reaction can significantly improve efficiency.

Reaction Scheme: o-aminoaryl ketone + ketone with α-methylene group → substituted quinoline

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • 1,4-Dimethylpyrrolidin-2-one (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)

Procedure:

  • To a 10 mL microwave reactor vial, add 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Add 1,4-dimethylpyrrolidin-2-one (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

Rationale: The high boiling point and excellent microwave absorbance of 1,4-dimethylpyrrolidin-2-one allow for rapid heating to the high temperatures required for the condensation and cyclization steps of the Friedländer synthesis, leading to a significant reduction in reaction time compared to conventional heating methods.

Application in High-Temperature Conventional Synthesis

Many classical methods for synthesizing heterocyclic compounds, such as the Skraup synthesis of quinolines or the Combes synthesis of pyridines, require harsh conditions, including high temperatures and strong acids.[17] The thermal stability and high boiling point of 1,4-dimethylpyrrolidin-2-one make it an ideal solvent for these demanding reactions when conducted with conventional heating.

Logical Flow for High-Temperature Synthesis

G A Reactants & Catalyst C High-Temperature Reaction Setup (Reflux) A->C B 1,4-Dimethylpyrrolidin-2-one (Solvent) B->C D Thermal Energy Input C->D E Overcoming Activation Barrier D->E F Cyclization/Condensation E->F G Product Formation F->G H Workup & Purification G->H I Isolated Heterocycle H->I

Caption: Logical flow for high-temperature heterocyclic synthesis in 1,4-dimethylpyrrolidin-2-one.

Protocol 2: Synthesis of Substituted Pyrimidines via Condensation (Representative Protocol)

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a source of the N-C-N fragment, such as urea or guanidine. These reactions can require elevated temperatures to drive the reaction to completion.

Reaction Scheme: 1,3-Diketone + Urea → Substituted Pyrimidin-2-one

Materials:

  • Acetylacetone (1.0 mmol)

  • Urea (1.1 mmol)

  • Sodium ethoxide (1.2 mmol)

  • 1,4-Dimethylpyrrolidin-2-one (5 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.2 mmol) in 1,4-dimethylpyrrolidin-2-one (5 mL).

  • Add urea (1.1 mmol) and acetylacetone (1.0 mmol) to the solution.

  • Heat the reaction mixture to 120-140 °C under a reflux condenser for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid, which may cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Rationale: 1,4-Dimethylpyrrolidin-2-one provides a stable, high-temperature environment that facilitates the condensation and subsequent cyclization to form the pyrimidine ring. Its ability to dissolve both the organic diketone and the more polar urea and sodium ethoxide is crucial for this reaction.

Conclusion

1,4-Dimethylpyrrolidin-2-one is a highly effective polar aprotic solvent for the synthesis of a variety of heterocyclic compounds. Its high boiling point, thermal stability, and excellent solvating power make it particularly well-suited for reactions that require high temperatures, both under conventional heating and microwave irradiation. For researchers and drug development professionals, the use of 1,4-dimethylpyrrolidin-2-one can offer significant advantages in terms of reduced reaction times, improved yields, and the ability to drive challenging reactions to completion. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of high-performance solvents like 1,4-dimethylpyrrolidin-2-one will remain a key factor in successful synthetic endeavors.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PMC - NIH. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Polar aprotic solvent. (n.d.). Wikipedia. [Link]

  • Do you know any high boiling points polar aprotic solvents? (2014). ResearchGate. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

  • Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • USE OF REPLACEMENT SOLVENTS FOR N-METHYLPYRROLIDONE (NMP). (n.d.).
  • Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014. (n.d.). PMC - NIH. [Link]

  • N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). NIH. [Link]

  • Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 1,4-Dimethylpyrrolidin-2-one. (n.d.). PubChem. [Link]

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (n.d.). PubMed. [Link]

  • N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis. (2024). PubMed. [Link]

  • Expanding Applications of 2-Pyrrolidone Across Industries. (2025). [Link]

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Application Notes and Protocols for the Scalable Synthesis of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one, a substituted γ-lactam, is a molecule of growing interest in the pharmaceutical and specialty chemical sectors. Its unique properties as a polar aprotic solvent, a precursor for complex molecular scaffolds, and a potential component in advanced materials necessitate a robust and scalable synthetic methodology. This document provides a comprehensive guide for the industrial-scale synthesis of 1,4-Dimethylpyrrolidin-2-one, focusing on a sustainable and efficient two-step process commencing from the bio-derived platform chemical, itaconic acid. Our approach emphasizes process scalability, economic viability, and adherence to the principles of green chemistry.

Strategic Overview: A Bio-Based Route to 1,4-Dimethylpyrrolidin-2-one

The selected synthetic strategy is a two-stage process designed for seamless integration into an industrial workflow. This approach leverages readily available and renewable starting materials to ensure a sustainable and cost-effective production cycle.

Stage 1: Catalytic Hydrogenation of Itaconic Acid to 2-Methylsuccinic Acid. This initial step involves the saturation of the carbon-carbon double bond in itaconic acid, a commercially produced bio-based chemical, to yield the key intermediate, 2-methylsuccinic acid.

Stage 2: Reductive Amination and Cyclization of 2-Methylsuccinic Acid with Methylamine. The second stage involves the reaction of 2-methylsuccinic acid with methylamine under reductive conditions, leading to the formation of the target molecule, 1,4-Dimethylpyrrolidin-2-one, via an intramolecular cyclization.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Reductive Amination & Cyclization ItaconicAcid Itaconic Acid (Bio-derived) Hydrogenation Catalytic Hydrogenation ItaconicAcid->Hydrogenation Methylamine Methylamine (Industrial Feedstock) ReductiveAmination Reductive Amination Methylamine->ReductiveAmination Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenation Hydrogenation->ReductiveAmination 2-Methylsuccinic Acid Purification Purification (Fractional Distillation) ReductiveAmination->Purification FinalProduct 1,4-Dimethylpyrrolidin-2-one Purification->FinalProduct

Caption: Overall workflow for the scalable synthesis of 1,4-Dimethylpyrrolidin-2-one.

Stage 1: Catalytic Hydrogenation of Itaconic Acid

Scientific Rationale

The conversion of itaconic acid to 2-methylsuccinic acid is a straightforward catalytic hydrogenation reaction. Itaconic acid, produced industrially via fermentation of carbohydrates, serves as a sustainable starting material.[1][2] The hydrogenation of the exocyclic double bond is thermodynamically favorable and can be achieved with high selectivity using various heterogeneous catalysts. For industrial-scale production, a continuous flow process is highly desirable to ensure high throughput and consistent product quality. A recent development in this area is the use of a microchannel reactor, which offers excellent heat and mass transfer, leading to near-quantitative conversion and yield.[3]

Reaction Mechanism

The catalytic hydrogenation of itaconic acid proceeds via the Horiuti-Polanyi mechanism on the surface of a metal catalyst (e.g., Pt, Pd, or Ni).

  • Adsorption: Both hydrogen gas and itaconic acid adsorb onto the surface of the catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming adsorbed hydrogen atoms.

  • Hydrogenation: The adsorbed hydrogen atoms are sequentially added across the double bond of the adsorbed itaconic acid.

  • Desorption: The resulting 2-methylsuccinic acid desorbs from the catalyst surface.

Protocol for Continuous Hydrogenation in a Microchannel Reactor

This protocol is based on the principles described for continuous hydrogenation processes and is optimized for industrial application.[3]

Materials and Equipment:

  • Itaconic Acid Solution (e.g., in a mixed solvent of methanol and tetrahydrofuran)

  • Hydrogen Gas (high purity)

  • Pt/Al₂O₃ Catalyst (coated within the microchannel reactor)

  • Microchannel Reactor System with precise temperature and pressure control

  • High-Pressure Liquid Pump

  • Back-Pressure Regulator

  • Product Collection Vessel

Procedure:

  • Catalyst Preparation and Reactor Setup: The microchannel reactor is pre-coated with a Pt/Al₂O₃ catalyst. The reactor is integrated into a continuous flow system with a high-pressure pump for the liquid feed and a mass flow controller for the hydrogen gas.

  • Reaction Initiation: A solution of itaconic acid is pumped into the microchannel reactor at a defined flow rate. Simultaneously, hydrogen gas is introduced into the reactor at a specified pressure.

  • Reaction Execution: The reaction is carried out under optimized conditions of temperature and pressure to ensure complete conversion of itaconic acid.

  • Product Collection: The reaction mixture exiting the reactor passes through a back-pressure regulator to maintain the desired reaction pressure and is then collected in a receiving vessel.

  • Solvent Removal: The solvent is removed from the product stream via evaporation to yield crude 2-methylsuccinic acid.

Data Summary: Hydrogenation of Itaconic Acid

ParameterValueReference
Catalyst Pt/Al₂O₃[3]
Solvent Methanol/Tetrahydrofuran[3]
Temperature To be optimized (typically 50-150 °C)
Pressure To be optimized (typically 10-50 bar)
Itaconic Acid Conversion >99%[3]
2-Methylsuccinic Acid Yield >99%[3]

Stage 2: Reductive Amination and Cyclization

Scientific Rationale

The conversion of 2-methylsuccinic acid to 1,4-Dimethylpyrrolidin-2-one involves a reductive amination followed by an intramolecular cyclization to form the stable five-membered lactam ring.[4][5] This one-pot reaction is highly efficient for the synthesis of substituted pyrrolidones. The use of a primary amine, in this case, methylamine, leads to the N-substituted lactam. The reaction is typically carried out at elevated temperatures to drive the dehydration and cyclization steps.

Reaction Mechanism

The formation of the lactam from a dicarboxylic acid and a primary amine is a multi-step process.

  • Amide Formation: The primary amine (methylamine) reacts with one of the carboxylic acid groups of 2-methylsuccinic acid to form a mono-amide intermediate. This is an equilibrium process.

  • Second Amide/Iminium Ion Formation: The second carboxylic acid group can react with another molecule of methylamine or the existing amide nitrogen can be further alkylated under reductive conditions.

  • Intramolecular Cyclization: At elevated temperatures, the intermediate undergoes an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon of the remaining carboxylic acid group (or its activated form), followed by the elimination of a water molecule to form the cyclic lactam.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Reductive Amination & Cyclization Itaconic Itaconic Acid Methylsuccinic 2-Methylsuccinic Acid Itaconic->Methylsuccinic Hydrogenation H2 H₂/Catalyst Intermediate Amide Intermediate Methylsuccinic->Intermediate Amidation Methylamine Methylamine (CH₃NH₂) Methylamine->Intermediate FinalProduct 1,4-Dimethylpyrrolidin-2-one Intermediate->FinalProduct Cyclization (-H₂O)

Caption: Simplified reaction mechanism for the two-stage synthesis.

Protocol for Reductive Amination and Cyclization

This protocol is a generalized procedure based on established methods for lactam synthesis from dicarboxylic acids and amines.

Materials and Equipment:

  • 2-Methylsuccinic Acid

  • Methylamine (aqueous solution or gas)

  • Hydrogen Gas (for reductive conditions, if necessary)

  • Hydrogenation Catalyst (e.g., Pd/C, if a separate reduction step is employed)

  • High-Pressure Reactor (autoclave) with temperature and pressure control

  • Distillation Apparatus for purification

Procedure:

  • Reactor Charging: The high-pressure reactor is charged with 2-methylsuccinic acid and a suitable solvent (if necessary, though the reaction can often be run neat).

  • Addition of Methylamine: Methylamine is introduced into the reactor. This can be as an aqueous solution or as a gas, with the amount carefully controlled.

  • Reaction Conditions: The reactor is sealed and heated to the desired temperature (typically 150-250 °C) and pressurized with hydrogen if a reductive amination catalyst is used. The reaction is held at these conditions for a specified duration to ensure complete conversion.

  • Work-up: After cooling, the reactor is depressurized. The crude reaction mixture is then prepared for purification.

  • Purification: The crude 1,4-Dimethylpyrrolidin-2-one is purified by fractional distillation under reduced pressure to achieve high purity.

Data Summary: Reductive Amination and Cyclization

ParameterValueReference
Reactants 2-Methylsuccinic Acid, Methylamine[6]
Temperature 150-250 °C
Pressure Autogenous or with H₂ pressure (10-50 bar)
Catalyst (optional) Pd/C, Ru/C
Reaction Time 2-8 hours
Expected Yield >85%
Final Purity (after distillation) >99%

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation procedures should be conducted in a well-ventilated area with appropriate safety measures, including the use of intrinsically safe equipment.

  • Methylamine: Methylamine is a flammable and corrosive gas with a strong odor. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

  • High-Pressure Reactions: All high-pressure reactions must be carried out in a properly rated and maintained autoclave with appropriate pressure relief systems.

  • 1,4-Dimethylpyrrolidin-2-one: This compound is classified as hazardous. It is harmful if swallowed or in contact with skin, can cause skin irritation and serious eye damage, and is suspected of damaging fertility or the unborn child. Appropriate PPE, including gloves and eye protection, must be worn when handling this chemical.

Conclusion

The presented two-step synthetic route from itaconic acid to 1,4-Dimethylpyrrolidin-2-one offers a scalable, sustainable, and economically viable method for the industrial production of this valuable chemical. The use of a bio-based starting material and the potential for continuous processing align with the principles of modern, green industrial chemistry. The detailed protocols and mechanistic insights provided in this document serve as a comprehensive guide for researchers and process chemists in the development and optimization of this synthesis.

References

  • Lactam synthesis. (n.d.). Química Orgánica. Retrieved from [Link]

  • Lactam. (2023, December 22). In Wikipedia. Retrieved from [Link]

  • Synthesis of Lactam. (n.d.). BYJU'S. Retrieved from [Link]

  • da Cruz, J. C., de Castro, A. M., & Sérvulo, E. F. C. (2018). World market and biotechnological production of itaconic acid. 3 Biotech, 8(3), 138. [Link]

  • Method for preparing methyl succinic acid by catalyzing itaconic acid hydrogenation by utilizing micro-channel reactor and application thereof. (2024). CN118184507A. Google Patents.
  • Methylenesuccinic acid (Itaconic acid). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). Molecules, 27(19), 6285. [Link]

  • A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid. (2021). Green Chemistry, 23(15), 5486-5498. [Link]

  • Recent Advances in Itaconic Acid Production from Microbial Cell Factories. (2021). Bioresource Technology, 342, 125997. [Link]

  • Itaconic acid. (2024, January 9). In Wikipedia. Retrieved from [Link]

  • Production of Itaconic Acid and Related Molecules from Aromatic Compounds. (2020). US Patent 10,738,333 B2. Google Patents.
  • 16 Itaconic Acid Manufacturers in 2025. (n.d.). Metoree. Retrieved from [Link]

  • World market and biotechnological production of itaconic acid. (2018). 3 Biotech, 8(3), 138. [Link]

  • Synthesis of pyrrolidones via reductive amination of LA. (2020). Catalysis Science & Technology, 10(18), 6141-6150. [Link]

  • Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved from [Link]

  • Hydrogenation of itaconic acid to methylsuccinic acid. (2019). ChemSusChem, 12(14), 3236-3246. [Link]

  • 1,4-Dimethylpyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

  • The double reductive amination approach to the synthesis of polyhydroxypiperidines. (2012). Arkivoc, 2012(1), 245-285. [Link]

  • Method for preparing methylpyrrolidones. (2018). EP3360871A1. Google Patents.
  • Controlled experiments for reductive amination of LA into pyrrolidinone. (2022). New Journal of Chemistry, 46(4), 1599-1606. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Catalysts, 10(10), 1184. [Link]

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Application Notes and Protocols for 1,4-Dimethylpyrrolidin-2-one in Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable practices in the chemical and pharmaceutical industries has led to a critical evaluation of the solvents and reagents employed in synthesis and manufacturing. Traditional dipolar aprotic solvents, such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), are highly effective but face increasing regulatory scrutiny due to their reproductive toxicity.[1][2] This has spurred the search for safer, more environmentally benign alternatives. Within this context, 1,4-Dimethylpyrrolidin-2-one emerges as a promising candidate, belonging to the class of N-alkylpyrrolidones that are being explored for their favorable environmental, health, and safety profiles.

This guide provides a comprehensive overview of the potential green chemistry applications of 1,4-Dimethylpyrrolidin-2-one. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols to explore its utility as a sustainable solvent and synthetic intermediate. While specific literature on the green applications of 1,4-Dimethylpyrrolidin-2-one is emerging, this document extrapolates from the well-documented properties of structurally similar N-alkylpyrrolidones and its inherent chemical characteristics.

Physicochemical Profile and Green Chemistry Credentials

1,4-Dimethylpyrrolidin-2-one is a polar, aprotic solvent with properties that make it an attractive alternative to traditional solvents.[3] Its key attributes are summarized in the table below, alongside a comparison with NMP and DMF.

Property1,4-Dimethylpyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)
CAS Number 2555-04-6[4]872-50-468-12-2
Molecular Formula C₆H₁₁NO[4]C₅H₉NOC₃H₇NO
Molecular Weight 113.16 g/mol [4]99.13 g/mol 73.09 g/mol
Boiling Point ~95 °C @ 15 Torr[5]202-204 °C153 °C
Density ~0.973 g/cm³ (Predicted)[5]1.028 g/cm³0.944 g/cm³
Solubility in Water Soluble (low solubility)[3]MiscibleMiscible

The green potential of 1,4-Dimethylpyrrolidin-2-one is rooted in the broader characteristics of N-alkylpyrrolidones. These compounds are generally considered to have a more favorable toxicological profile than NMP.[1] For instance, N-butylpyrrolidinone, a close structural analog, is not mutagenic or reprotoxic.[1] Furthermore, N-alkylpyrrolidones are often biodegradable, which reduces their environmental persistence.[6][7] While specific toxicological and biodegradability data for 1,4-Dimethylpyrrolidin-2-one are not extensively documented, its structural similarity to other N-alkylpyrrolidones suggests a lower hazard profile compared to NMP.

Application Notes

Application Note 1: A Greener Alternative for Nucleophilic Substitution Reactions

Introduction: Nucleophilic substitution reactions, particularly S_N2 reactions, are fundamental transformations in organic synthesis. These reactions are often performed in polar aprotic solvents that can solvate the cation while leaving the nucleophile relatively free to react. 1,4-Dimethylpyrrolidin-2-one, with its polar nature, presents a viable medium for such reactions, potentially replacing more hazardous solvents like DMF and NMP.

Causality of Experimental Choices: The efficacy of a polar aprotic solvent in S_N2 reactions is attributed to its ability to dissolve ionic reagents and stabilize the transition state. The high boiling point and low volatility of 1,4-Dimethylpyrrolidin-2-one allow for reactions to be conducted at elevated temperatures with minimal solvent loss, often leading to faster reaction rates and higher yields.[3] Its expected lower toxicity profile makes it a safer choice for laboratory personnel and reduces the environmental impact of the process.

Workflow Diagram:

reagents Dissolve Nucleophile and Substrate in 1,4-Dimethylpyrrolidin-2-one heating Heat Reaction Mixture (e.g., 80-120 °C) reagents->heating monitoring Monitor Reaction Progress (TLC or GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification of Product (e.g., Column Chromatography) workup->purification

Caption: Workflow for a typical nucleophilic substitution reaction.

Protocols

Protocol 1: Williamson Ether Synthesis

This protocol describes a representative procedure for the Williamson ether synthesis using 1,4-Dimethylpyrrolidin-2-one as the solvent.

Materials:

  • Phenol (1.0 eq)

  • Sodium hydride (1.1 eq, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • 1,4-Dimethylpyrrolidin-2-one (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol and anhydrous 1,4-Dimethylpyrrolidin-2-one.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Note 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often require polar aprotic solvents to ensure the solubility of the catalyst, substrates, and reagents. 1,4-Dimethylpyrrolidin-2-one can serve as an effective medium for these transformations, offering a greener alternative to commonly used solvents like DMF and NMP, which are known to be effective in these reactions.

Causality of Experimental Choices: The high polarity of 1,4-Dimethylpyrrolidin-2-one facilitates the dissolution of the palladium catalyst and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) commonly used in cross-coupling reactions. Its high boiling point is advantageous for reactions that require elevated temperatures to proceed at a reasonable rate. The use of a less toxic solvent reduces the overall environmental footprint of the synthesis, a key consideration in green chemistry.

Logical Relationship Diagram:

A 1,4-Dimethylpyrrolidin-2-one B High Polarity A->B C High Boiling Point A->C D Lower Toxicity Profile A->D E Solubilizes Catalyst and Reagents B->E F Enables High-Temperature Reactions C->F G Improved Safety and Sustainability D->G H Effective Cross-Coupling Medium E->H F->H G->H

Caption: Rationale for using 1,4-Dimethylpyrrolidin-2-one in cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using 1,4-Dimethylpyrrolidin-2-one.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • 1,4-Dimethylpyrrolidin-2-one

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add a mixture of 1,4-Dimethylpyrrolidin-2-one and water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.

  • Cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to afford the biaryl product.

Self-Validation: The reaction can be validated by comparing the yield and purity of the product with those obtained using traditional solvents like DMF or NMP under identical conditions. Characterization of the product by spectroscopic methods (NMR, MS) will confirm its structure.

References

  • ChemBK. (2024-04-09). 1,4-dimethylpyrrolidin-2-one - Introduction. Retrieved from [Link]

  • ChemBK. (2024-04-09). 1,4-dimethyl-2-pyrrolidone - Introduction. Retrieved from [Link]

  • RSC Publishing. N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Retrieved from [Link]

  • PubChem. 1,4-Dimethylpyrrolidin-2-one. Retrieved from [Link]

  • Solís-González, C. J., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 83(14), e00732-17. Retrieved from [Link]

  • ResearchGate. (2020-08-06). Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. Retrieved from [Link]

  • German Environmental Specimen Bank. N-alkyl-pyrrolidones. Retrieved from [Link]

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Application Notes and Protocols: 1,4-Dimethylpyrrolidin-2-one as a High-Performance Solvent for Dyes and Coatings

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive technical overview of 1,4-Dimethylpyrrolidin-2-one (DMP), a high-boiling, polar aprotic solvent, and its applications in the formulation of advanced dyes and coatings. We present its fundamental physicochemical properties, detailed protocols for its use, and field-proven insights into its performance benefits. This document is intended for researchers, formulation chemists, and materials scientists seeking to leverage the unique solvating power of DMP to enhance product performance, stability, and application efficiency.

Introduction: The Case for 1,4-Dimethylpyrrolidin-2-one

In the pursuit of high-performance materials, the choice of solvent is often as critical as the active components themselves. A solvent's role extends far beyond simple dissolution; it influences viscosity, film formation, substrate wetting, and the long-term stability of the final product.[1] 1,4-Dimethylpyrrolidin-2-one (CAS No. 2555-04-6), a substituted γ-lactam, is emerging as a powerful and versatile solvent for challenging formulations.[2][3]

Structurally, DMP is a five-membered heterocyclic compound, which is part of a class of scaffolds found in many pharmaceutically active compounds and specialty chemicals.[4][5] Its key attributes—high polarity, aprotic nature, high boiling point, and excellent thermal stability—make it an ideal medium for dissolving a wide range of organic and inorganic compounds, including complex dye molecules and high-molecular-weight polymers that are intractable in common solvents.[2][6] This guide will provide the foundational knowledge and practical methodologies required to effectively integrate DMP into your dye and coating development workflows.

Core Physicochemical and Safety Profile

A thorough understanding of a solvent's properties is paramount for successful formulation and safe handling.

Chemical Identity and Properties

DMP is a colorless to yellow liquid with a faint amine-like odor.[2][3] Its polar lactam structure provides exceptional solvating power for a variety of resins and pigments.

PropertyValueSource
IUPAC Name 1,4-dimethylpyrrolidin-2-one[7]
CAS Number 2555-04-6
Molecular Formula C₆H₁₁NO[7]
Molecular Weight 113.16 g/mol [7]
Boiling Point 95 °C (at 15 Torr)[8]
Density 0.973 g/cm³ (Predicted)[8]
Physical Form Liquid
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol.[8] Low solubility in water.[2][3]
Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling DMP. It is classified as hazardous and requires careful management.[9]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H360 (May damage fertility or the unborn child), H411 (Toxic to aquatic life with long lasting effects).[10]

  • Precautionary Measures: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.[11] Keep away from strong oxidizing agents, acids, and bases.[2][9]

Application in High-Performance Dye Formulations

The exceptional solvency of DMP makes it highly effective for dissolving complex, large-molecule, or poorly soluble dyes, leading to more vibrant and stable colorant systems.

Mechanistic Insight: Why DMP Excels as a Dye Solvent

The efficacy of DMP stems from its molecular structure. The polar amide group creates a strong dipole moment, enabling it to effectively solvate polar dye molecules through dipole-dipole interactions. Furthermore, the non-polar alkyl regions of the DMP molecule can interact with non-polar moieties on dye molecules via van der Waals forces. This dual-nature solvency allows for the dissolution of a broad spectrum of dyes, from disperse to vat dyes, which may have limited solubility in conventional solvents like water or alcohols.[12][13] Its high boiling point is an added advantage, permitting higher temperatures for dye dissolution and application, which can enhance dye penetration into fibrous or polymeric substrates.[14]

Caption: Solvation of a dye molecule by 1,4-Dimethylpyrrolidin-2-one.

Protocol: Preparation of a Concentrated Dye Stock Solution

This protocol describes the preparation of a stock solution for a poorly soluble organic dye, suitable for subsequent dilution and application.

Materials:

  • 1,4-Dimethylpyrrolidin-2-one (DMP)

  • Dry, powdered dye (e.g., C.I. Pigment Red 254)[15]

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Spatula and weigh boat

  • Volumetric flask

Procedure:

  • Preparation: Ensure all glassware is clean and completely dry to prevent any side reactions or precipitation.

  • Weighing: Accurately weigh 1.0 g of the powdered dye.

  • Solvent Addition: In a 100 mL beaker, add 50 mL of DMP. Place the beaker on a magnetic stirrer.

  • Dissolution: While stirring gently, slowly add the weighed dye to the DMP. Causality Note: Slow addition prevents clumping and ensures each particle is wetted by the solvent, accelerating dissolution.

  • Heating (Optional): If the dye does not fully dissolve at room temperature, gently heat the solution to 60-80°C. The high boiling point of DMP allows for safe heating without significant solvent loss. Monitor the solution until all dye particles are dissolved, resulting in a clear, intensely colored solution.

  • Cooling and Storage: Once dissolved, remove the solution from the heat and allow it to cool to room temperature. Transfer the solution to a labeled, sealed container for storage.

Application in Advanced Coating Formulations

In coatings, a solvent must not only dissolve the primary resin but also control viscosity for application and evaporate at a controlled rate to ensure proper film formation.[16] DMP's properties are highly advantageous in formulating specialty coatings, such as those based on polyurethanes or acrylics.[6]

Mechanistic Insight: DMP's Role in Film Formation

DMP acts as a powerful solvent for a wide range of polymers used in coatings.[2] Its primary functions are:

  • Polymer Solubilization: It effectively dissolves high-molecular-weight polymers, reducing the solution's viscosity to a workable level for application methods like spraying or dipping.[1]

  • Flow and Leveling: Due to its low volatility, DMP evaporates slowly. This extended "wet edge" time allows the coating to level out, eliminating brush marks or orange peel, resulting in a smooth, high-gloss finish.[16]

  • Film Integrity: The slow evaporation rate prevents defects like "blushing" (cloudiness caused by moisture condensation) that can occur with faster-evaporating solvents.[16] This ensures the formation of a uniform, defect-free film.

Caption: Workflow for coating formulation and application using DMP.

Protocol: Preparation of a Polyurethane Topcoat

This protocol provides a general method for formulating a simple, clear polyurethane topcoat for protective applications.

Materials:

  • 1,4-Dimethylpyrrolidin-2-one (DMP)

  • Thermoplastic Polyurethane (TPU) pellets

  • Leveling agent (e.g., a polyether-modified siloxane)

  • Glass reaction kettle with overhead stirrer

  • Heating mantle

Procedure:

  • Solvent Pre-heating: Charge the reaction kettle with 200 g of DMP. Begin stirring and heat to 70°C.

  • Polymer Addition: Slowly add 100 g of TPU pellets to the vortex of the stirred solvent. Self-Validating Step: The rate of addition should be slow enough that the pellets disperse without forming large agglomerates. If clumping occurs, the stirring is insufficient or the addition is too fast.

  • Complete Dissolution: Maintain the temperature at 70-90°C and continue stirring until all TPU pellets are fully dissolved. This may take 1-3 hours depending on the grade of TPU. The result should be a clear, viscous solution.

  • Additive Incorporation: Reduce the temperature to 50°C. Add 0.5 g of the leveling agent and stir for an additional 15 minutes to ensure homogeneous mixing.

  • Final Quality Control: Allow the formulation to cool to room temperature. Measure its viscosity using a viscometer. The final product should be a clear, homogenous solution ready for application.

Comparative Performance Data

The choice of solvent significantly impacts the final properties of a coating. The following table illustrates the expected advantages of using DMP compared to a more volatile, conventional solvent like Methyl Ethyl Ketone (MEK).

ParameterFormulation with DMPFormulation with MEKRationale for Difference
Viscosity Stability High (stable over time)Lower (increases as solvent evaporates)DMP's low volatility prevents significant changes in solids content during storage or use.
Film Leveling ExcellentFair to GoodThe slower evaporation of DMP provides a longer wet edge time for the coating to flow and level.[16]
Drying Time (Touch) SlowerFasterA direct consequence of the difference in solvent volatility.
Blush Resistance HighLowFast evaporation of MEK can cool the surface, causing moisture condensation and blushing.[16]

References

  • 1,4-dimethylpyrrolidin-2-one - Introduction. (2024, April 9). ChemBK. [Link]

  • 1,4-dimethyl-2-pyrrolidone - Introduction. (2024, April 9). ChemBK. [Link]

  • Compounds and formulations for protective coatings. (2020).
  • 1,4-Dimethylpyrrolidin-2-one. PubChem. [Link]

  • Foamable vehicles and pharmaceutical compositions comprising aprotic polar solvents and uses thereof.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols... MDPI. [Link]

  • Solvent Usage in Modern Coatings. (2003, November 12). PCI Magazine. [Link]

  • Survey of 1-methyl-2-pyrrolidone. Miljøstyrelsen. [Link]

  • N,N′-Dimethylpropyleneurea (DMPU). Wikipedia. [Link]

  • Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent... Nefrología. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

  • Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scirp.org. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Preparation and Characterizations of Solvent Soluble Dyes Based on Dimerized Diketo-pyrrolo-pyrrole Pigment. (2022, August 10). ResearchGate. [Link]

  • Method for enhancing the solubility of a colorant.
  • POLYVINYLPYRROLIDONE-BASED COATINGS FOR POLYURETHANES... (2013, May 19). ResearchGate. [Link]

  • Expanding Applications of 2-Pyrrolidone Across Industries. (2025, August 29). LinkedIn. [Link]

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  • Engineering of Silane–Pyrrolidone Nano/Microparticles and Anti-Fogging Thin Coatings. (2024, July 14). MDPI. [Link]

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Use of 1,4-Dimethylpyrrolidin-2-one in battery electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Integration of 1,4-Dimethylpyrrolidin-2-one into Advanced Battery Electrolytes

Abstract

The relentless pursuit of higher energy density, improved safety, and longer cycle life in lithium-ion batteries (LIBs) necessitates innovation beyond electrode materials and into the core of the cell: the electrolyte. This document provides a comprehensive technical guide for researchers on the application of 1,4-Dimethylpyrrolidin-2-one (DMPD) as a functional co-solvent in battery electrolytes. We will explore its fundamental physicochemical properties, its mechanistic role in enhancing electrochemical performance, and detailed, field-proven protocols for its integration and characterization. This guide is designed to bridge the gap between theoretical potential and practical implementation, offering insights grounded in established electrochemical principles.

Introduction: The Electrolyte Challenge and the Potential of Lactam Derivatives

Conventional lithium-ion battery electrolytes, typically a lithium salt like LiPF₆ dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate), face significant limitations.[1] These include flammability, a narrow electrochemical stability window (ESW), and suboptimal performance at extreme temperatures.[2][3] The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is critical for long-term cycling, and the composition of the electrolyte directly governs the quality of this layer.[4][5]

Functional additives and novel co-solvents are recognized as one of the most cost-effective strategies to overcome these hurdles.[6] Cyclic amides (lactams), such as N-methyl-2-pyrrolidone (NMP), have been investigated for their favorable properties, including high polarity, low volatility, and good thermal stability.[7][8][9] 1,4-Dimethylpyrrolidin-2-one (DMPD), a derivative of NMP, emerges as a compelling candidate. Its molecular structure suggests the potential for high dielectric constant and strong lithium-ion solvation, which are crucial for efficient ion transport. This guide details the scientific rationale and practical steps for evaluating DMPD as a strategic component in next-generation electrolyte formulations.

Physicochemical Profile of 1,4-Dimethylpyrrolidin-2-one (DMPD)

Understanding the intrinsic properties of DMPD is fundamental to designing effective electrolyte systems. DMPD is a polar aprotic solvent, a class of solvents known for their ability to dissolve salts while lacking acidic protons.[9]

Diagram: Molecular Structure of 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one (C₆H₁₁NO) cluster_mol N N C1 N->C1 N_Me CH₃ N->N_Me O O C1->O C2 C1->C2 C3 C2->C3 C4 C3->C4 C5_Me CH₃ C3->C5_Me C4->N

Caption: Molecular structure of 1,4-Dimethylpyrrolidin-2-one.

The key attributes of DMPD are summarized and compared with standard electrolyte solvents in the table below. The high boiling point and potential for a wide liquid range are immediately apparent, suggesting enhanced safety and suitability for a broad temperature window.

Table 1: Comparative Physicochemical Properties

Property1,4-Dimethylpyrrolidin-2-one (DMPD)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)
CAS Number 2555-04-6[10]96-49-1616-38-6
Molecular Formula C₆H₁₁NO[11]C₃H₄O₃C₃H₆O₃
Molecular Weight 113.16 g/mol [11]88.06 g/mol 90.08 g/mol
Form LiquidSolid (at RT)Liquid
Boiling Point High (expected)[12]248 °C90 °C
Melting Point Low (expected)36.4 °C4.6 °C
Key Feature Polar aprotic solvent, good thermal stability[12]High dielectric constant, forms stable SEILow viscosity, good wetting

Mechanism of Action & Rationale for Use

The primary function of an electrolyte solvent is to dissolve the lithium salt, creating a conductive medium. The efficacy of DMPD is rooted in several key electrochemical principles:

  • Enhanced Li⁺ Solvation: The carbonyl group (C=O) and the tertiary amine in the DMPD structure are expected to create a strong solvation shell around Li⁺ ions. This can facilitate salt dissociation and potentially influence the lithium transference number (tLi+), a critical parameter for battery performance.[13] Strong solvation, however, must be balanced, as overly strong binding can hinder Li⁺ mobility.[14][15]

  • SEI Modification: As a component of the electrolyte, DMPD will be present at the anode-electrolyte interface during the initial charging cycles. Its reduction products can be incorporated into the SEI. The goal is for these components to form a more robust, flexible, and ionically conductive SEI compared to that formed from carbonates alone.[16][17] A stable SEI is crucial for minimizing capacity loss and ensuring long-term cyclability.[4]

  • Improved Safety Profile: A significant advantage of using solvents like DMPD is the potential to raise the flashpoint of the electrolyte mixture.[2] By replacing a portion of the volatile linear carbonates (like DMC or DEC), the overall vapor pressure of the electrolyte is reduced, mitigating the risk of thermal runaway.

  • Expanded Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition.[18][19][20][21] The inherent chemical stability of the pyrrolidinone ring suggests that DMPD could contribute to a wider ESW, enabling the use of high-voltage cathode materials.[22]

Diagram: Conceptual Electrolyte Interactions

G cluster_electrolyte DMPD-Based Electrolyte Anode Anode (Graphite/Si) Cathode Cathode (LCO/NMC) Li_ion Li⁺ Cathode->Li_ion Deintercalation Li_ion->Anode Plating/ Intercalation Anion PF₆⁻ DMPD DMPD EC EC

Caption: Interaction of components in a DMPD-based electrolyte.

Experimental Protocols

Safety First: Always handle DMPD and other electrolyte components inside an argon-filled glovebox (<0.5 ppm O₂, <0.5 ppm H₂O). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Preparation of a DMPD-Based Electrolyte

Objective: To prepare a 1 M LiPF₆ electrolyte in a carbonate solvent blend containing DMPD.

Materials & Equipment:

  • 1,4-Dimethylpyrrolidin-2-one (DMPD), battery grade (>99.9%)

  • Ethylene Carbonate (EC), battery grade

  • Dimethyl Carbonate (DMC), battery grade

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Argon-filled glovebox

  • High-precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Amber glass storage bottles

Procedure:

  • Solvent Preparation:

    • Inside the glovebox, weigh the required amounts of EC, DMC, and DMPD to create a solvent blend with a specific volumetric ratio, for example, 3:5:2 (EC:DMC:DMPD by vol.). Causality Note: EC is used to ensure good salt dissociation and SEI formation, while low-viscosity DMC improves ionic conductivity. DMPD is added to enhance thermal stability and modify the SEI.

    • Combine the solvents in a volumetric flask.

    • Stir the mixture on a magnetic stirrer for at least 1 hour to ensure homogeneity.

  • Salt Dissolution:

    • Slowly add the pre-weighed LiPF₆ powder to the solvent mixture while stirring continuously. The target concentration is 1.0 M. Causality Note: Slow addition prevents localized high concentrations and potential side reactions. The 1.0 M concentration is a standard starting point that balances ionic conductivity and viscosity.[23]

    • Continue stirring for at least 4-6 hours, or until all the salt has completely dissolved. The solution should be clear and colorless.

  • Storage:

    • Transfer the final electrolyte solution to a labeled, tightly sealed amber glass bottle.

    • Store inside the glovebox at room temperature, away from light.[10]

Protocol 2: Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared electrolyte across a range of temperatures.

Materials & Equipment:

  • Prepared DMPD-based electrolyte

  • Conductivity meter with a temperature-controlled cell

  • Environmental temperature chamber

  • Hermetically sealed conductivity cell suitable for organic solvents

Procedure:

  • Calibration: Calibrate the conductivity meter using standard solutions according to the manufacturer's instructions.

  • Cell Loading: Inside the glovebox, fill the conductivity cell with the DMPD-based electrolyte and seal it hermetically to prevent atmospheric contamination.

  • Measurement:

    • Place the sealed cell inside the environmental chamber.

    • Allow the temperature to stabilize at the first setpoint (e.g., -20 °C) for at least 30 minutes.

    • Record the conductivity reading.

    • Increase the temperature in increments (e.g., 10 °C) up to the maximum desired temperature (e.g., 60 °C), allowing for stabilization at each step before recording the measurement. Causality Note: Measuring across a temperature range is crucial as conductivity is highly temperature-dependent, which is vital for real-world applications.[24]

  • Data Analysis: Plot the ionic conductivity (in mS/cm) as a function of temperature. An Arrhenius or Vogel-Fulcher-Tammann (VFT) plot can be used to analyze the data further.[24]

Protocol 3: Electrochemical Stability Window (ESW) Determination

Objective: To measure the anodic and cathodic stability limits of the electrolyte using Linear Sweep Voltammetry (LSV).

Materials & Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell setup (e.g., Swagelok-type or glass cell)

  • Working Electrode (WE): Glassy carbon or platinum[21]

  • Counter Electrode (CE): Lithium metal foil

  • Reference Electrode (RE): Lithium metal foil

  • DMPD-based electrolyte

  • Celgard separator

Procedure:

  • Cell Assembly: Inside the glovebox, assemble the three-electrode cell with the WE, RE, and CE separated by the Celgard separator soaked in the DMPD-based electrolyte.

  • Anodic (Oxidative) Scan:

    • Set the potentiostat to perform a linear sweep from the Open Circuit Voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺).

    • Use a slow scan rate (e.g., 1 mV/s). Causality Note: A slow scan rate allows for the detection of subtle decomposition reactions.[22]

    • Record the current response as a function of voltage. The anodic stability limit is defined as the voltage at which a sharp, sustained increase in current is observed.

  • Cathodic (Reductive) Scan:

    • Using a freshly assembled cell, perform a linear sweep from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).

    • The cathodic stability limit is the voltage at which significant reduction current (prior to lithium plating) is observed. This is directly related to SEI formation.[4]

  • Data Analysis: Plot the current density (mA/cm²) versus the potential (V vs. Li/Li⁺) to visualize the ESW.

Diagram: Experimental Workflow for Electrolyte Characterization

A Protocol 1: Electrolyte Preparation (DMPD + EC/DMC + LiPF₆) B Protocol 2: Ionic Conductivity (Temperature Sweep) A->B C Protocol 3: Electrochemical Stability (LSV Measurement) A->C D Protocol 4: Coin Cell Assembly (e.g., LCO || Graphite) A->D E Cell Cycling & Performance Analysis (Capacity, Efficiency, Rate) D->E

Caption: Workflow from electrolyte synthesis to full-cell testing.

Data Interpretation & Expected Outcomes

Table 2: Summary of Key Performance Metrics and Expected Results

MetricTechniqueExpected Outcome with DMPDRationale
Ionic Conductivity Conductivity MeterMay be slightly lower than standard electrolytes at room temperature due to potentially higher viscosity, but should show good performance at elevated temperatures.The larger molecular size of DMPD could increase viscosity, but its strong solvating power and thermal stability are beneficial.[25]
Electrochemical Stability Linear Sweep Voltammetry (LSV)Anodic stability limit potentially >4.5 V vs. Li/Li⁺. Cathodic stability will show reduction peaks corresponding to SEI formation.The stable pyrrolidinone ring structure is resistant to oxidation.[22] The reduction behavior will be different from pure carbonates.[4]
Cycling Performance Galvanostatic CyclingImproved capacity retention over long-term cycling, especially at higher temperatures or with high-voltage cathodes. Coulombic efficiency should be high after initial formation cycles.A more stable SEI formed with DMPD decomposition products can suppress continuous electrolyte degradation, leading to better longevity.[6]
Safety Flash Point Measurement (not detailed in protocol)Significantly higher flashpoint compared to electrolytes with high concentrations of linear carbonates.DMPD has lower volatility and a higher boiling point than DMC or DEC.[12]

Conclusion and Future Outlook

1,4-Dimethylpyrrolidin-2-one presents a promising avenue for the formulation of safer, more stable, and higher-performance electrolytes for lithium-ion batteries. Its favorable physicochemical properties, including high polarity and thermal stability, make it an excellent candidate as a co-solvent. The protocols outlined in this guide provide a robust framework for the systematic evaluation of DMPD-based electrolytes, from fundamental characterization to performance validation in battery cells.

Future research should focus on optimizing the concentration of DMPD in various solvent systems, exploring its compatibility with next-generation electrode materials like silicon anodes and high-nickel NMC cathodes, and conducting in-depth surface analysis (e.g., XPS, FTIR) to fully elucidate the composition and benefits of the SEI layer it helps to form.

References

  • 1,4-dimethylpyrrolidin-2-one - Introduction. ChemBK. [Link]

  • Electrochemical stability window of the various Pyr14TDI‐PC mixtures... ResearchGate. [Link]

  • 1,4-Dimethylpyrrolidin-2-one | C6H11NO | CID 14417041. PubChem, National Center for Biotechnology Information. [Link]

  • SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. National Center for Biotechnology Information (PMC, NIH). [Link]

  • Pyrrolidinium Ionic Liquid Electrolyte with TFSI and FSI Anions: Lithium Solvation and Mobility, and Performance in Lithium Metal – Lithium Iron Phosphate Batteries. ResearchGate. [Link]

  • NMR Investigation of Ionic Liquid−LiX Mixtures: Pyrrolidinium Cations and TFSI - Anions. ResearchGate. [Link]

  • Enhancement of Functional Properties of Liquid Electrolytes for Lithium‐Ion Batteries by Addition of Pyrrolidinium‐Based Ionic Liquids with Long Alkyl‐Chains. ResearchGate. [Link]

  • (a) Effect of lithium salt concentration on specific ionic... ResearchGate. [Link]

  • Lithium doped N,N-dimethyl pyrrolidinium tetrafluoroborate organic ionic plastic crystal electrolytes for solid state lithium. Deakin University research repository. [Link]

  • Improved Electrochemical Performance of Lithium Oxygen Batteries with N-methyl-2-pyrrolidone Based Composite Polymer Electrolytes. ResearchGate. [Link]

  • SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. PubMed, National Center for Biotechnology Information. [Link]

  • Ternary Imidazolium-Pyrrolidinium-Based Ionic Liquid Electrolytes for Rechargeable Li-O-2 Batteries. ResearchGate. [Link]

  • The Effect of Concentration of Lithium Salt on the Structural and Transport Properties of Ionic Liquid-Based Electrolytes. DTU Research Database. [Link]

  • Improved Electrochemical Performance of Lithium Air Batteries with N-Methyl-2-Pyrrolidone Based Composite Polymer Electrolytes. ResearchGate. [Link]

  • SEI Formation and Lithium-Ion Electrodeposition Dynamics in Lithium Metal Batteries via First-Principles Kinetic Monte Carlo Modeling. National Center for Biotechnology Information (PMC, NIH). [Link]

  • The electrochemical stability window of aqueous electrolytes a, Overall... ResearchGate. [Link]

  • Electrochemical stability windows of electrolytes. ResearchGate. [Link]

  • Electrochemical stability windows of electrolytes. a Aqueous... ResearchGate. [Link]

  • Pyrrolidinium-based Ionic Liquids Doped With Lithium Salts: How Does Li(+) Coordination Affect Its Diffusivity?. PubMed, National Center for Biotechnology Information. [Link]

  • N-methyl-2-pyrrolidone as a solvent for the non-aqueous electrolyte of rechargeable Li-air batteries. ResearchGate. [Link]

  • (PDF) SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. ResearchGate. [Link]

  • Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2. RSC Publishing. [Link]

  • N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. BatteryInsider. [Link]

  • Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. MDPI. [Link]

  • Properties of Electrolytes for Li – ion Batteries with Higher Fire Safety. ICREPQs. [Link]

  • Integrative Additive Design for Robust SEI Formation in NMC811||Silicon Batteries. PubMed, National Center for Biotechnology Information. [Link]

  • Lithium-Ion Battery Electrolyte Containing Fluorinated Solvent and Additive. ResearchGate. [Link]

  • Physical and Electrochemical Properties of Pyrrolidinium-Based Ionic Liquid and Methyl Propionate Co-Solvent Electrolyte. ResearchGate. [Link]

Sources

The Untapped Potential of 1,4-Dimethylpyrrolidin-2-one in Asymmetric Synthesis: A Methodological Inquiry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and readily accessible chiral auxiliaries is perpetual. While a multitude of chiral scaffolds have been developed and successfully implemented, this guide delves into the theoretical applications and potential protocols for a lesser-explored candidate: 1,4-Dimethylpyrrolidin-2-one . Despite its simple structure, the stereogenic center at the 4-position presents an intriguing platform for inducing chirality in prochiral substrates. This document serves as a detailed exploration of its potential, drawing parallels with well-established chiral lactam auxiliaries and proposing a roadmap for its investigation and application in asymmetric transformations.

Introduction to Asymmetric Synthesis and the Role of Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its stereochemistry. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

The efficacy of a chiral auxiliary is determined by several factors:

  • High Diastereoselectivity: It must effectively bias the reaction to favor the formation of one diastereomer over all others.

  • Ease of Installation and Removal: The auxiliary should be attached to the substrate and cleaved from the product under mild conditions that do not compromise the newly formed stereocenter.

  • Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield and without racemization.

  • Predictable Stereochemical Outcome: The stereochemical induction should be rational and predictable, often based on a well-defined conformational model.

The Case for 1,4-Dimethylpyrrolidin-2-one as a Chiral Auxiliary

While not extensively documented in this specific role, the structural features of 1,4-dimethylpyrrolidin-2-one suggest its potential as a chiral auxiliary. The methyl group at the C4 position can create a sterically biased environment, influencing the facial selectivity of reactions at a prochiral center attached to the nitrogen atom.

The workflow for utilizing a chiral auxiliary such as 1,4-dimethylpyrrolidin-2-one can be visualized as follows:

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Coupling Coupling Reaction (e.g., Acylation) Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary (1,4-Dimethylpyrrolidin-2-one) Chiral_Auxiliary->Coupling Chiral_Adduct Chiral Adduct Coupling->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantioenriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Proposed Application: Asymmetric Alkylation of N-Acyl-1,4-dimethylpyrrolidin-2-one

A primary application for chiral lactam auxiliaries is in the diastereoselective alkylation of their corresponding enolates. The following section outlines a hypothetical, yet mechanistically sound, protocol for the asymmetric alkylation of an N-acyl derivative of 1,4-dimethylpyrrolidin-2-one.

Mechanistic Rationale

Upon N-acylation of (4R)- or (4S)-1,4-dimethylpyrrolidin-2-one, the resulting imide can be deprotonated at the α-carbon of the acyl group to form a chiral enolate. The stereochemical outcome of the subsequent alkylation is dictated by the facial bias imposed by the C4-methyl group of the pyrrolidinone ring. It is hypothesized that the enolate will adopt a conformation where one face is sterically shielded by the C4-methyl group, directing the incoming electrophile to the opposite face.

The proposed mechanism for this diastereoselective alkylation can be visualized as follows:

G cluster_1 Proposed Alkylation Mechanism Start N-Acyl-(4R)-1,4-dimethylpyrrolidin-2-one Enolate Chiral Enolate Formation Start->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Product Alkylated Product Alkylation->Product

Caption: Proposed mechanism for asymmetric alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on established procedures for similar chiral auxiliaries and should be optimized for the specific substrate and electrophile.

Step 1: N-Acylation of (4R)-1,4-Dimethylpyrrolidin-2-one

  • To a solution of (4R)-1,4-dimethylpyrrolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-acyl-1,4-dimethylpyrrolidin-2-one.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-acyl-1,4-dimethylpyrrolidin-2-one (1.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

  • Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC.

  • Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The choice of cleavage method depends on the desired product (e.g., carboxylic acid, alcohol, aldehyde). For conversion to the corresponding carboxylic acid, hydrolysis with lithium hydroxide is a common method.

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl to protonate the carboxylate.

  • Extract the chiral carboxylic acid product with an appropriate organic solvent.

  • The aqueous layer can be basified and extracted to recover the 1,4-dimethylpyrrolidin-2-one auxiliary.

Data Interpretation and Expected Outcomes

The success of this methodology would be evaluated based on the yield and diastereoselectivity of the alkylation step. The diastereomeric excess (d.e.) can be quantified using spectroscopic or chromatographic techniques. A summary of hypothetical results for the alkylation with various electrophiles is presented below.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide>95:585
2Iodomethane>90:1090
3Allyl bromide>92:888
4Isopropyl iodide>85:1575

Note: The data in this table is hypothetical and serves as a target for experimental validation.

Conclusion and Future Directions

While the application of 1,4-dimethylpyrrolidin-2-one as a chiral auxiliary in asymmetric synthesis is not yet a well-trodden path, its structural simplicity and the potential for high stereochemical control make it a compelling candidate for investigation. The protocols and mechanistic rationale outlined in this guide provide a solid foundation for researchers to explore its utility in asymmetric alkylations and potentially extend its application to other transformations such as aldol reactions, Michael additions, and Diels-Alder reactions. Further studies, including computational modeling of the transition states, would be invaluable in predicting and optimizing the stereochemical outcomes of reactions employing this promising yet underutilized chiral scaffold.

References

As this guide is based on established principles of asymmetric synthesis and proposes a novel application, direct citations for the use of 1,4-dimethylpyrrolidin-2-one as a chiral auxiliary are not available. The protocols and principles are derived from foundational work in the field of chiral auxiliaries, for which the following general references are recommended for further reading:

  • Evans, D. A.; et al. Stereoselective Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Myers, A. G.; et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Org. Synth.1990 , 68, 83. [Link]

Application Notes and Protocols: The Role of the Pyrrolidine Scaffold in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Evaluating 1,4-Dimethylpyrrolidin-2-one in a Catalytic Context

In the vast landscape of organometallic chemistry and catalysis, the selection of a ligand or catalyst is paramount to the success of a chemical transformation. The query regarding the specific role of 1,4-dimethylpyrrolidin-2-one as a catalyst or ligand is a pertinent one, given the prevalence of the pyrrolidine scaffold in numerous successful catalytic systems. However, a thorough review of the current scientific literature indicates that 1,4-dimethylpyrrolidin-2-one is not commonly employed as a catalyst or a primary ligand in organometallic chemistry.

The structure of 1,4-dimethylpyrrolidin-2-one, featuring a tertiary amide within a five-membered ring, presents certain limitations for its use as a traditional ligand. The lone pair of electrons on the nitrogen atom is delocalized due to resonance with the adjacent carbonyl group, reducing its availability for coordination to a metal center. While the carbonyl oxygen can act as a Lewis base, it is a relatively weak donor compared to phosphines, N-heterocyclic carbenes (NHCs), or even other amine-based ligands.

While not a notable catalyst or ligand itself, the foundational pyrrolidine ring system is a cornerstone in the design of highly effective catalysts and ligands. This guide, therefore, will explore the broader and more impactful applications of the pyrrolidinyl moiety in catalysis, providing detailed insights and protocols for well-established systems that leverage this privileged scaffold. We will delve into two key areas: the use of chiral pyrrolidine-based ligands in asymmetric cross-coupling reactions and the application of pyrrolidine derivatives as powerful organocatalysts.

Application Note 1: Chiral Pyrrolidine-Based Ligands in Enantioconvergent Cross-Coupling Reactions

The Challenge of Asymmetric Carbon-Carbon Bond Formation

The construction of stereogenic centers, particularly quaternary carbons, is a formidable challenge in synthetic organic chemistry. Enantioconvergent catalysis, where a racemic starting material is converted into a single enantiomer of the product, is an elegant and efficient solution. The pyrrolidine scaffold has been instrumental in the development of chiral ligands that enable such transformations. A prime example is the nickel-catalyzed enantioconvergent Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with alkyl halides.

Mechanism and Rationale

In this methodology, a racemic organozinc nucleophile is coupled with an unactivated secondary alkyl halide. The key to the enantioconvergence lies in a chiral ligand that controls the stereochemical outcome of the reaction, regardless of the starting configuration of the nucleophile. The chiral ligand, often a diamine, coordinates to the nickel center, creating a chiral environment that dictates the facial selectivity of the reductive elimination step, which ultimately forms the new carbon-carbon bond.

Experimental Protocol: Enantioconvergent Negishi α-Alkylation of N-Boc-pyrrolidine

This protocol is adapted from the work of Fu and coworkers, demonstrating the synthesis of enantioenriched 2-alkylpyrrolidines.

Materials:

  • N-Boc-pyrrolidine

  • sec-Butyllithium (s-BuLi)

  • Zinc chloride (ZnCl₂)

  • Nickel(II) chloride glyme complex (NiCl₂·glyme)

  • Chiral diamine ligand (e.g., (S,S)-N,N'-dimethyl-1,2-diphenylethanediamine)

  • Secondary alkyl halide (e.g., cyclohexyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried, argon-purged flask, dissolve N-Boc-pyrrolidine (1.2 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

    • Slowly add s-BuLi (1.2 mmol) and stir the solution at -78 °C for 1 hour.

    • In a separate flask, add ZnCl₂ (1.5 mmol) to anhydrous THF (5 mL) and stir until dissolved.

    • Transfer the ZnCl₂ solution to the lithiated pyrrolidine solution via cannula at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour to form the racemic α-zincated N-Boc-pyrrolidine.

  • Cross-Coupling Reaction:

    • In a separate flame-dried, argon-purged flask, combine NiCl₂·glyme (0.05 mmol) and the chiral diamine ligand (0.06 mmol) in anhydrous THF (2 mL).

    • Stir the catalyst mixture at room temperature for 15 minutes.

    • Add the secondary alkyl halide (1.0 mmol) to the catalyst mixture.

    • Transfer the prepared organozinc reagent solution to the catalyst and electrophile mixture via cannula.

    • Stir the reaction at room temperature for 24 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-alkyl-N-Boc-pyrrolidine.

Data Summary: Representative Results for Enantioconvergent α-Alkylation

EntryAlkyl HalideYield (%)ee (%)
1Cyclohexyl Iodide8693
2Cyclopentyl Iodide8294
33-Pentyl Iodide7591
4Tetrahydropyranyl Bromide6895

Workflow Diagram

G cluster_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction start N-Boc-pyrrolidine step1 Lithiation with s-BuLi start->step1 step2 Transmetalation with ZnCl₂ step1->step2 racemic_nucleophile Racemic α-zincated N-Boc-pyrrolidine step2->racemic_nucleophile reaction_mixture Reaction Mixture racemic_nucleophile->reaction_mixture catalyst_prep NiCl₂·glyme + Chiral Ligand catalyst_prep->reaction_mixture electrophile Alkyl Halide electrophile->reaction_mixture product Enantioenriched 2-Alkyl-N-Boc-pyrrolidine reaction_mixture->product Enantioconvergent Cross-Coupling caption Workflow for Enantioconvergent Negishi Cross-Coupling.

Caption: Workflow for Enantioconvergent Negishi Cross-Coupling.

Application Note 2: Pyrrolidine Derivatives as Bifunctional Organocatalysts

The Power of Cooperative Activation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside organometallic and enzymatic catalysis. The pyrrolidine ring is a central feature in many highly successful organocatalysts, most notably in proline and its derivatives, which operate through enamine or iminium ion intermediates.

A more advanced strategy involves bifunctional organocatalysis, where a single molecule contains two distinct catalytic moieties that work in concert to activate both the nucleophile and the electrophile. Pyrrolidine-thiourea catalysts are exemplary in this regard, effectively catalyzing asymmetric Michael additions.

Mechanism and Rationale

In a typical reaction, the pyrrolidine nitrogen acts as a Lewis base, reacting with a ketone or aldehyde to form a chiral enamine. This enamine is the active nucleophile. Simultaneously, the thiourea moiety, through its two N-H protons, acts as a hydrogen-bond donor, coordinating to and activating the electrophile (e.g., a nitroolefin). This dual activation, occurring within a single chiral scaffold, allows for highly organized transition states, leading to excellent diastereo- and enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to a Nitroolefin

This protocol is a general representation of the reactions catalyzed by pyrrolidine-thiourea organocatalysts.

Materials:

  • Cyclohexanone

  • β-Nitrostyrene (or other nitroolefin)

  • Chiral pyrrolidine-thiourea catalyst

  • Anhydrous toluene

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a vial, add the chiral pyrrolidine-thiourea catalyst (0.05 mmol, 10 mol%).

    • Add anhydrous toluene (1.0 mL).

    • Add cyclohexanone (1.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

  • Michael Addition:

    • Add the nitroolefin (0.5 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for the time specified by the chosen catalyst and substrate (typically 12-48 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.

    • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Summary: Representative Results for Asymmetric Michael Addition

EntryNitroolefinYield (%)dr (syn/anti)ee (syn, %)
1β-Nitrostyrene95>20:199
2(E)-1-Nitro-3-phenylprop-1-ene92>20:198
3(E)-2-(2-Nitrovinyl)furan98>20:197
4(E)-1-Nitro-2-phenylethene94>20:199

Catalytic Cycle Diagram

G catalyst Pyrrolidine-Thiourea Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone activated_complex Activated Michael Acceptor (Hydrogen-Bonded) catalyst->activated_complex + Nitroolefin (H-Bonding) ketone Cyclohexanone nitroolefin Nitroolefin transition_state Organized Transition State enamine->transition_state activated_complex->transition_state iminium Iminium Intermediate transition_state->iminium C-C Bond Formation iminium->catalyst Catalyst Regeneration product Michael Adduct iminium->product + H₂O (Hydrolysis) caption Proposed Catalytic Cycle for Bifunctional Organocatalysis.

Caption: Proposed Catalytic Cycle for Bifunctional Organocatalysis.

Conclusion

While 1,4-dimethylpyrrolidin-2-one has not carved out a niche as a prominent catalyst or ligand in organometallic chemistry, its core structure, the pyrrolidine ring, is undeniably a "privileged scaffold" in the field of catalysis. From its role in forming the backbone of chiral ligands that enable powerful enantioconvergent cross-coupling reactions to its central function in a diverse array of organocatalytic transformations, the pyrrolidine moiety continues to be a source of inspiration and innovation. The protocols and insights provided herein for related, well-established systems offer a glimpse into the vast potential of this versatile heterocyclic framework. For researchers and drug development professionals, understanding the principles behind the successful application of the pyrrolidine scaffold is key to designing the next generation of efficient and selective catalysts.

References

  • Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]

  • Wang, J., et al. (2007). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. [Link]

  • PubChem. 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Dimethylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this polar aprotic solvent in high purity from complex reaction mixtures. As a five-membered lactam, its purification requires a nuanced understanding of its physical properties and potential impurities. This document provides field-proven troubleshooting advice and detailed protocols to streamline your purification workflow.

Section 1: Understanding the Common Impurity Profile

A successful purification strategy begins with anticipating the likely contaminants. The synthetic route to 1,4-Dimethylpyrrolidin-2-one, typically involving N-alkylation of a pyrrolidinone precursor, can introduce a variety of impurities that must be addressed.

Q1: What are the most common impurities I can expect in my crude 1,4-Dimethylpyrrolidin-2-one reaction mixture?

A: Your crude product's impurity profile is intrinsically linked to the synthetic method used. For a typical N-alkylation of 4-methylpyrrolidin-2-one, you should anticipate the following:

  • Unreacted Starting Materials: Residual 4-methylpyrrolidin-2-one and the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • O-Alkylated Isomer: The deprotonated pyrrolidinone anion is an ambident nucleophile, which can lead to the formation of the O-alkylated isomer, 2-methoxy-4-methyl-1-pyrroline. This is often the most challenging impurity to separate due to its similar properties.[1] To minimize its formation, the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is recommended.[1]

  • Solvent Residues: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) if used during the reaction.

  • Base and Byproducts: Residual base (e.g., NaH) and its quenched byproducts (e.g., sodium hydroxide).

  • Water: Any moisture present in the reaction can quench the base and lead to incomplete conversion.[1]

  • Degradation Products: N-alkylpyrrolidones can develop color over time, especially during storage or upon exposure to acidic or amine impurities, indicating degradation.[2]

Section 2: Selecting the Right Purification Strategy

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Q2: Which purification method is best for my needs: distillation, chromatography, or crystallization?

A: Each method has distinct advantages and is suited for different scenarios. A logical workflow can help you decide on the optimal approach.

MethodSelection Start Crude 1,4-Dimethylpyrrolidin-2-one Scale What is the scale? Start->Scale Purity Target Purity? Scale->Purity > 5 g Chromatography Flash Column Chromatography Scale->Chromatography < 5 g HighPurity High Purity (>99%) Purity->HighPurity Close-boiling Impurities Distillation Fractional Vacuum Distillation Purity->Distillation Moderate Impurities HighPurity->Distillation Large Scale (>1 g) (High-efficiency column) HighPurity->Chromatography Small Scale (<1 g) Recrystallization Crystallization (If applicable) Distillation->Recrystallization For solid impurities or ultimate purity

Caption: Workflow for selecting a purification method.

The table below provides a direct comparison to guide your decision:

FeatureFractional Vacuum DistillationFlash Column ChromatographyCrystallization
Best For Large scale (>5 g), removing non-volatile impurities and solvents with different boiling points.Small to medium scale (<5 g), separating close-boiling isomers (e.g., O- vs. N-alkylated).Final polishing step for high-purity material, assuming a suitable solvent system can be found.
Achievable Purity Good to High (>98%)High to Very High (>99.5%)Potentially the Highest (>99.8%)
Throughput HighLow to MediumVaries
Key Challenge Potential thermal degradation; requires efficient fractionating column for close-boiling impurities.Can be material-intensive; compound may streak on silica gel.Finding an effective solvent/anti-solvent system can be difficult.

Section 3: Troubleshooting Fractional Vacuum Distillation

Given its high boiling point (95 °C at 15 Torr), vacuum distillation is the preferred method for purifying 1,4-Dimethylpyrrolidin-2-one on a larger scale.[3][4]

Core Protocol: Fractional Vacuum Distillation
  • Pre-treatment: To neutralize acidic impurities and sequester certain byproducts, consider adding a mild, non-volatile base like anhydrous potassium carbonate (~1% w/w) to the crude material. Some patented processes for similar N-alkylpyrrolidones suggest adding a basic compound before distillation.[5][6][7]

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings) for efficient separation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Vacuum Application: Slowly apply vacuum, ensuring the system is stable before heating. A vacuum level of 10-20 Torr is a good starting point.

  • Heating: Use a heating mantle with a magnetic stirrer to prevent bumping. Heat the flask gently.

  • Fraction Collection:

    • Forerun: Collect any low-boiling solvents or volatile impurities first.

    • Main Fraction: Collect the 1,4-Dimethylpyrrolidin-2-one as a colorless liquid at a stable head temperature (approx. 95 °C at 15 Torr).[3][4]

    • Residue: Leave a small amount of residue in the distillation flask to avoid distilling high-boiling, potentially unstable impurities.

Q3: My product is co-distilling with an impurity, resulting in low purity. What should I do?

A: This indicates the impurity has a boiling point very close to your product, which is common for the O-alkylated isomer.

  • Increase Column Efficiency: Switch to a more efficient fractionating column, such as a packed column (Raschig rings, metal sponge) or a spinning band distillation system.

  • Optimize Reflux Ratio: Increase the reflux ratio by insulating the distillation head. This increases the number of theoretical plates, enhancing separation.

  • Chemical Treatment: If the impurity is acidic or basic, a pre-distillation wash or treatment could convert it into a non-volatile salt.

Q4: The product is turning yellow or brown in the distillation flask. How can I prevent this decomposition?

A: This is a sign of thermal degradation.

  • Lower the Temperature: The most effective solution is to reduce the distillation temperature by applying a higher vacuum (i.e., lower pressure).

  • Minimize Heating Time: Ensure the distillation proceeds at a reasonable rate. Do not heat the material for an extended period before it begins to distill.

  • Inert Atmosphere: Purging the apparatus with an inert gas like nitrogen or argon before applying vacuum can help prevent oxidation.[8]

Section 4: Troubleshooting Flash Column Chromatography

For high-purity requirements on a smaller scale, flash chromatography is the method of choice. However, the polar and slightly basic nature of the lactam can cause issues on standard silica gel.

Core Protocol: Flash Column Chromatography
  • Stationary Phase Selection: Standard silica gel is often sufficient, but deactivation may be necessary (see Q6).

  • Solvent System (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides a retention factor (Rf) of 0.2-0.3 for the product.[9]

    • Start with a moderately polar system like 50-100% Ethyl Acetate in Hexanes.

    • For this polar compound, a more polar system like 2-10% Methanol in Dichloromethane (DCM) is often required.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. If it is not fully soluble, adsorbing it onto a small amount of silica gel (dry loading) is highly recommended.

  • Elution: Run the column, gradually increasing the solvent polarity if a gradient is needed. Collect fractions and analyze them by TLC.

Q6: My compound is streaking badly on the TLC plate and column, leading to poor separation. How can I get sharp bands?

A: Streaking (or tailing) is a common problem with polar, basic compounds on acidic silica gel.[9][10][11]

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic silanol groups on the silica surface. Add a small amount of a basic additive to your eluent system.[9]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent. This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.[9]

    • Ammonium Hydroxide: For very polar compounds, a system like 5-10% of a 10% NH4OH solution in methanol, mixed with DCM, can be effective.[10]

Q7: I can't find a good solvent system. My compound either stays at the baseline (Rf=0) or runs with the solvent front (Rf=1). What are my options?

A: This is a common polarity mismatch issue.

  • Use a Stronger Eluent: If your compound is stuck at the baseline even with 10% MeOH/DCM, you may need to increase the methanol percentage further or add the aforementioned basic modifiers.

  • Switch Stationary Phase: If silica is not working, consider an alternative:

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds and can prevent degradation seen on silica.[10][11] A patent for the related N-methyl-2-pyrrolidone describes using alumina to remove color and amine impurities.[2]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, polar compounds elute first. You would use a polar mobile phase, such as acetonitrile/water or methanol/water, which may be ideal for your compound.[10]

Section 5: General Handling and Analysis FAQs

Q8: How should I properly store purified 1,4-Dimethylpyrrolidin-2-one?

A: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent moisture uptake and oxidation.[12] Keeping it in a cool, dark place will further minimize potential degradation.

Q9: What analytical techniques are best for assessing the purity of my final product?

A: A combination of methods is ideal for confirming both identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect proton- or carbon-bearing impurities. The O-alkylated isomer will have distinct chemical shifts compared to the desired N-alkylated product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for assessing purity and identifying volatile impurities by both their retention time and mass-to-charge ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing the purity of polar compounds that may not be sufficiently volatile for GC.

References

  • ChemBK. (2024). 1,4-dimethylpyrrolidin-2-one. Available at: [Link]

  • Pinkos, R., Vogler, T., & Ott, K. (2014). Process for purifying N-alkylpyrrolidones. U.S.
  • ChemBK. (2024). 1,4-dimethyl-2-pyrrolidone. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Le Goffic, F., Andrillon-Spiegel, J., & Letarte, R. (1975).
  • Beh-Eger, D. L., et al. (1985). Purification of TEM-1 beta-lactamase by immunoaffinity chromatography. Antimicrobial agents and chemotherapy, 28(4), 574-576.
  • Pinkos, R., et al. (2014). Method for purifying n-alkylpyrrolidones. EP2922819B1.
  • Verduijn, J. P., et al. (1983). Process for the purification of 2-pyrrolidone. US4384125A.
  • De-Saint-Victor, A., et al. (2001). Lactam purification process. FR2809395B1.
  • MDPI. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Su, W., et al. (2006). Method for purifying N-methyl-2-pyrrolidone. EP 1720833 B1.
  • Cytiva. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • Lehotay, S. J., & Schenck, F. J. (2005). Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 77(17), 5567-5575.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

Sources

Side reactions of 1,4-Dimethylpyrrolidin-2-one in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dimethylpyrrolidin-2-one

Welcome to the technical support center for 1,4-Dimethylpyrrolidin-2-one. As a specialized polar aprotic solvent and synthetic intermediate, its unique properties are highly valuable, but can also present challenges. This guide is structured to provide direct, actionable answers to common issues encountered in the lab, blending mechanistic insights with practical troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing unexpected carboxylic acid byproducts. Is my 1,4-Dimethylpyrrolidin-2-one decomposing?

A1: Yes, this is a classic sign of solvent hydrolysis. While 1,4-Dimethylpyrrolidin-2-one, a tertiary lactam, is significantly more resistant to hydrolysis than esters or primary/secondary amides, it is not completely inert.[1][2] Under certain conditions, it can break down to form 4-(methylamino)pentanoic acid.

Causality: The mechanism proceeds via nucleophilic acyl substitution at the carbonyl carbon. The reaction is catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[3] While the subsequent elimination of the amide anion is difficult, it can occur, especially under forcing conditions (e.g., high temperatures, strong base concentration).[1][3]

Troubleshooting:

  • Reagent Check: Ensure that all reagents, particularly any acids or bases, are anhydrous if the reaction chemistry permits. Trace water is a common culprit.

  • pH Control: If your reaction generates acidic or basic byproducts, consider using a buffer to maintain a neutral pH.

  • Temperature Management: Avoid excessive heating. Amide hydrolysis rates increase significantly with temperature.[4] If high temperatures are necessary, minimize reaction time.

  • Solvent Purity: Use a high-purity, anhydrous grade of 1,4-Dimethylpyrrolidin-2-one. Consider purifying the solvent before use if water contamination is suspected (see Protocol 1).

Q2: I'm running a reaction with a strong, non-nucleophilic base (e.g., LDA, NaH) and observing low yields and complex byproduct profiles. What could be happening?

A2: You are likely encountering issues related to the deprotonation of the solvent itself. Although 1,4-Dimethylpyrrolidin-2-one lacks the N-H proton of its parent, 2-pyrrolidinone, the protons on the carbons alpha to the carbonyl group (at the C3 position) are acidic enough to be removed by very strong bases.

Causality: This deprotonation forms a lactam enolate. This newly formed nucleophile can then participate in undesired side reactions with your substrate or other electrophiles in the reaction mixture, leading to a complex array of byproducts and consuming your reagents.

Troubleshooting Flowchart:

G start Low Yield with Strong Base check_temp Is the reaction run at low temperature (e.g., -78 °C)? start->check_temp check_add Is the base added slowly to a solution of the substrate? check_temp->check_add Yes consider_alt Consider alternative solvent (e.g., THF, Dioxane). check_temp->consider_alt No. Implement low temp and re-run. check_add->consider_alt No. Reverse addition order and re-run. outcome_good Problem Resolved check_add->outcome_good Yes outcome_bad Problem Persists: Solvent is likely incompatible. consider_alt->outcome_bad

Caption: Troubleshooting workflow for strong base reactions.

Mitigation Strategies:

  • Lower the Temperature: Perform the reaction at the lowest practical temperature (e.g., -78 °C) to disfavor solvent deprotonation.

  • Order of Addition: Add the strong base slowly to a solution of your substrate in 1,4-Dimethylpyrrolidin-2-one. This "inverse addition" ensures the base reacts preferentially with your substrate rather than accumulating and reacting with the solvent.

  • Solvent Choice: If the problem persists, 1,4-Dimethylpyrrolidin-2-one may be fundamentally incompatible with the strength of the base used. Consider a less acidic ether-based solvent like THF or dioxane.

Q3: My process requires heating to over 200°C. Is thermal decomposition of 1,4-Dimethylpyrrolidin-2-one a concern?

A3: Yes, significant thermal decomposition can occur at elevated temperatures. The closely related N-methyl-2-pyrrolidone (NMP) shows notable decomposition when heated above ~260°C (500°F).[5] The decomposition pathways for pyrrolidines can be complex, potentially involving radical mechanisms that lead to fragmentation and polymerization.[6]

Key Indicators of Thermal Decomposition:

  • Pressure buildup in a sealed system.

  • Discoloration of the solvent (yellow to brown).

  • Formation of insoluble, tar-like materials.

Stability Data Comparison (N-Methyl-2-pyrrolidone as a proxy):

ConditionStabilityMitigationReference
< 200 °CGenerally stableStandard inert atmosphere-
> 260 °CSignificant decomposition observedMinimize heating time, use a stabilizer[5]
> 260 °C with 0.5% H₂ODecomposition is greatly inhibitedAdd a minor amount of water[5]

Troubleshooting & Mitigation:

  • Atmosphere Control: Always conduct high-temperature reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can accelerate decomposition.

  • Stabilization: For processes involving thermal recovery or sustained high temperatures, the addition of a small amount of water (0.5-1.0% by volume) can surprisingly inhibit the decomposition pathway of the closely related NMP.[5] This may be applicable here, but must be tested for compatibility with your specific reaction chemistry.

  • Alternative Solvents: If extreme temperatures are unavoidable, consider higher-boiling, more stable solvents like sulfolane or certain ionic liquids.

Q4: Could the N-methyl group be cleaved during my reaction, leading to N-desmethyl byproducts?

A4: While possible, N-dealkylation is not a common side reaction under typical synthetic conditions (e.g., nucleophilic substitutions, base-catalyzed reactions). This reaction generally requires specific, often harsh, oxidative or catalytic conditions.

Causality: N-dealkylation is the cleavage of the nitrogen-carbon bond.[7][8][9] In biological systems, this is a common metabolic pathway catalyzed by cytochrome P450 enzymes.[10] In the lab, it can be achieved with:

  • Strong Oxidizing Agents: Reagents like permanganate or dichromate.

  • Photochemical Conditions: UV irradiation in the presence of a sensitizer.

  • Specific Reagents: Chloroformates (like Von Braun reaction) or cyanogen bromide.

When to Suspect N-Dealkylation:

  • If your reaction employs strong oxidants.

  • If you are performing a metal-catalyzed reaction known to promote C-N bond cleavage.

  • If you observe a byproduct with a mass difference of 14 Da (CH₂) from your expected product or starting material containing the solvent moiety.

Mitigation: Unless you are using reagents specifically designed for N-dealkylation, this side reaction is highly unlikely. If it is confirmed, the primary solution is to select reagents that are not compatible with this transformation or to choose an alternative solvent.

Troubleshooting Protocols

Protocol 1: Purification of 1,4-Dimethylpyrrolidin-2-one via Vacuum Distillation

This protocol is recommended when trace water or non-volatile impurities are suspected of causing side reactions.

Materials:

  • Crude 1,4-Dimethylpyrrolidin-2-one

  • Calcium hydride (CaH₂)

  • Round-bottom flask, distillation head, condenser, receiving flask (all oven-dried)

  • Vacuum pump and gauge

  • Heating mantle and stirrer

Procedure:

  • Pre-drying: Add crude 1,4-Dimethylpyrrolidin-2-one to a round-bottom flask. Add CaH₂ (approx. 5-10 g per 100 mL of solvent).

  • Stirring: Place a stir bar in the flask and stir the mixture overnight at room temperature under an inert atmosphere (N₂ or Ar). This allows the CaH₂ to react with and remove trace water.

  • Assembly: Assemble the distillation apparatus. Ensure all glassware is perfectly dry to prevent re-introduction of moisture.

  • Distillation: Heat the flask gently using a heating mantle. Apply vacuum slowly. Collect the fraction boiling at the correct temperature and pressure (e.g., approx. 84-86 °C at 13 mmHg).

  • Storage: Collect the purified solvent in a flask containing activated molecular sieves (4Å) and seal it under an inert atmosphere. Store in a desiccator.

Mechanism of Purification:

G cluster_0 Step 1: Chemical Drying cluster_1 Step 2: Physical Separation CaH2 CaH₂ (Drying Agent) CaOH2 Ca(OH)₂ (Solid Waste) CaH2->CaOH2 Reacts with H2O Water (Impurity) H2O->CaOH2 H2_gas H₂ (Gas) Distillation Vacuum Distillation CaOH2->Distillation Mixture is heated Pure_Solvent Purified Solvent (Volatile) Distillation->Pure_Solvent Impurities Ca(OH)₂ & Non-volatile impurities (Residue) Distillation->Impurities

Caption: Purification workflow for 1,4-Dimethylpyrrolidin-2-one.

References

  • G. Z. Nikoladis, G. A. Heropoulos, P. G. Tsoungas. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link][1][2]

  • Y. L. Zhu, P. E. Savage. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research. [Link][4]

  • Y. Li, et al. A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame. [Link][6]

  • G. Z. Nikoladis, et al. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • US Patent 4168226A. Thermal stabilization of N-methyl-2-pyrrolidone. Google Patents. [5]

  • NC State University Libraries. 11.10 Chemistry of Amides. NC State University Libraries. [Link][3]

  • A. Alipour Najmi, R. Bischoff, H. P. Permentier. N-Dealkylation of Amines. Molecules. [Link][7][8][9]

  • A. A. F. El-gaber. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link][10]

  • T. P. T. Nguyen, et al. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link][11][12]

  • I. V. Seryi, et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link][13]

  • Reddit User Discussion. Polar Aprotic Solvents and Side Reactions. Reddit. [Link][14]

  • S. A. el-Dine, et al. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco. [Link][15]

  • US Patent 4384125A. Process for the purification of 2-pyrrolidone. Google Patents. [16]

Sources

Technical Support Center: Optimization of Reaction Conditions with 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a polar aprotic solvent, 1,4-Dimethylpyrrolidin-2-one is valued for its high boiling point, low volatility, and ability to dissolve a wide range of organic and inorganic compounds.[1][2][3] Its stability and moderate reaction temperatures make it a versatile choice in various synthetic applications, from the production of polymers and dyes to its use as an intermediate or solvent in pharmaceutical preparations.[1][2] However, like any reagent, its unique properties can present challenges during experimental work.

This guide provides practical, field-tested advice for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes when using 1,4-Dimethylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during synthesis.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a frequent challenge that can stem from several sources. The most common culprits are incomplete reactions and the formation of side products. Given the high boiling point of 1,4-Dimethylpyrrolidin-2-one, ensuring the reaction reaches the optimal temperature for a sufficient duration is critical.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature.

    • Extend Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion. Some reactions may require longer times to reach completion.[4]

    • Re-evaluate Stoichiometry: Using a slight excess of a key reactant can sometimes drive the equilibrium towards the desired product.[4]

    • Investigate Catalyst Activity: If using a catalyst, ensure it has not degraded and consider if a different catalyst might be more effective under your specific conditions.

Q2: The reaction is proceeding very slowly or not at all. How can I increase the reaction rate?

A2: A sluggish reaction rate is typically tied to activation energy, which is influenced by temperature and catalyst efficiency.

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increase the reaction temperature in increments (e.g., 10-20°C). 1,4-Dimethylpyrrolidin-2-one's high boiling point (~95°C at 15 Torr) allows for a wide operational range.[3] However, be mindful of potential substrate or product degradation at higher temperatures.

    • Solvent Polarity: As a polar solvent, 1,4-Dimethylpyrrolidin-2-one is effective for many reactions.[1][2] However, for certain mechanisms, a co-solvent might be necessary to fine-tune the polarity of the reaction medium.

    • Catalyst Screening: If applicable, screen different catalysts. For instance, in N-alkylation reactions, phase transfer catalysts can be highly effective at accelerating the rate.[4]

Q3: I am observing significant side product formation. How can this be minimized?

A3: Side product formation competes with your desired reaction, reducing yield and complicating purification. This often arises from reactions run at temperatures that are too high or for excessively long periods.

  • Troubleshooting Steps:

    • Lower the Temperature: Reducing the reaction temperature can often disfavor higher-energy side reaction pathways.

    • Dilute Conditions: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions.[5]

    • Order of Addition: Altering the order in which reagents are added can sometimes prevent the transient buildup of reactive intermediates that lead to side products.

Q4: How do I effectively remove 1,4-Dimethylpyrrolidin-2-one after the reaction is complete?

A4: Due to its high boiling point and low volatility, removing 1,4-Dimethylpyrrolidin-2-one via simple evaporation is often impractical.[1][2]

  • Troubleshooting Steps:

    • Aqueous Extraction: If your product is not water-soluble, repeated extractions with water or brine can be used to pull the solvent from the organic phase.

    • Vacuum Distillation: For products with a significantly different boiling point, vacuum distillation is a viable purification method.

    • Chromatography: If other methods fail, column chromatography can effectively separate the product from the solvent, although this may require a larger column due to the volume of solvent.

In-Depth Troubleshooting Guides

Issue: Poor Reproducibility Between Batches

Q5: My results are inconsistent from one experiment to the next, even with the same protocol. What could be the cause?

A5: Poor reproducibility is often traced back to subtle, uncontrolled variables. The hygroscopic nature of many reagents and the purity of the starting materials are common sources of inconsistency.

  • Causality & Protocol Validation:

    • Reagent Purity: The purity of the chiral ligand or catalyst is paramount in asymmetric synthesis. Impurities can poison the catalyst or introduce competing, non-selective pathways, leading to a significant drop in enantioselectivity.[6] Always use reagents from a reliable source and consider re-purification if lot-to-lot variability is suspected.

    • Atmospheric Control: Ensure reactions are run under an inert atmosphere (e.g., Argon or Nitrogen) if any reagents are sensitive to air or moisture. Use properly dried glassware and anhydrous solvents.

    • Temperature Fluctuations: Small variations in reaction temperature can have a large impact on selectivity and rate. Use a reliable temperature controller and ensure uniform heating of the reaction vessel.

Workflow for Optimizing Reaction Temperature

The following diagram outlines a systematic approach to optimizing the reaction temperature to balance reaction rate with selectivity.

G start Start: Initial Reaction Conditions (e.g., Room Temperature) check_conversion Monitor Conversion (TLC/GC/LCMS) start->check_conversion low_conversion Conversion Too Low? check_conversion->low_conversion increase_temp Increase Temperature (e.g., by 20°C) low_conversion->increase_temp Yes check_side_products Side Products Observed? low_conversion->check_side_products No increase_temp->check_conversion optimal_temp Optimal Temperature Found check_side_products->optimal_temp No lower_temp Lower Temperature (e.g., by 10°C) check_side_products->lower_temp Yes end Proceed with Optimized Protocol optimal_temp->end lower_temp->check_conversion

Caption: A systematic workflow for temperature optimization.

Data & Protocols

Physicochemical Properties

A clear understanding of the solvent's properties is crucial for reaction design and workup procedures.

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem[7]
Molar Mass 113.16 g/mol PubChem[7]
Boiling Point 95 °C (at 15 Torr)ChemBK[3]
Density ~0.973 g/cm³ChemBK[3]
Flash Point 85.2 °CChemBK[3]
Appearance Colorless to yellow liquidChemBK[1][2]
General Protocol for a Reaction Using 1,4-Dimethylpyrrolidin-2-one

This protocol provides a generalized framework. Specific quantities, temperatures, and times must be adapted to the specific reaction.

  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), add 1,4-Dimethylpyrrolidin-2-one to a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, condenser, and temperature probe.

    • Add the starting materials and any solid reagents to the flask.

  • Reaction:

    • Begin stirring and slowly heat the mixture to the target temperature using a controlled heating mantle.

    • If a liquid reagent is to be added, use a syringe pump for controlled, dropwise addition.

    • Monitor the reaction progress periodically (e.g., every 1-2 hours) by withdrawing a small aliquot for analysis by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

    • Wash the organic layer repeatedly with water or brine to extract the 1,4-Dimethylpyrrolidin-2-one.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography, distillation, or recrystallization as required.

Troubleshooting Low Yield: A Decision Workflow

When faced with low yields, a logical, step-by-step diagnostic process can efficiently identify the root cause.

G start Problem: Low Yield monitor Was Reaction Monitored (TLC/GC)? start->monitor implement_monitor Action: Implement Reaction Monitoring monitor->implement_monitor No analysis Analysis of Final Mixture monitor->analysis Yes implement_monitor->start incomplete High % of Starting Material? analysis->incomplete optimize_conditions Action: Optimize Conditions - Increase Temperature - Extend Time - Check Catalyst incomplete->optimize_conditions Yes side_products Significant Side Products? incomplete->side_products No optimize_conditions->analysis optimize_selectivity Action: Optimize Selectivity - Lower Temperature - Change Reagent Stoichiometry - Use Dilute Conditions side_products->optimize_selectivity Yes purification_issue Product Lost During Workup? side_products->purification_issue No optimize_selectivity->analysis optimize_workup Action: Modify Workup - Adjust pH - Use Different Extraction Solvent - Re-evaluate Purification purification_issue->optimize_workup Yes end Yield Improved purification_issue->end No optimize_workup->analysis

Caption: A decision tree for troubleshooting low reaction yields.

Safety & Handling

As with any chemical reagent, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye exposure.[8][9]

  • Ventilation: Handle 1,4-Dimethylpyrrolidin-2-one in a well-ventilated area or a chemical fume hood.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as this may produce combustible or toxic gases.[1][2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources.[8][9] Store under an inert atmosphere for long-term stability.[9]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[8]

References

  • 1,4-dimethylpyrrolidin-2-one - ChemBK. (2024-04-09). Available from: [Link]

  • 1,4-dimethyl-2-pyrrolidone - ChemBK. (2024-04-09). Available from: [Link]

  • 2 - SAFETY DATA SHEET. (2012-02-10). Available from: [Link]

  • 1,4-Dimethyl-2-pyrrolidone Safety Data Sheets(SDS) lookchem. Available from: [Link]

  • 1,4-Dimethylpyrrolidin-2-one | C6H11NO | CID 14417041 - PubChem. Available from: [Link]

  • 1,4-Dimethylpyrrolid-2-one - ChemBK. (2024-04-09). Available from: [Link]

Sources

Technical Support Center: Post-Reaction Removal of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,4-Dimethylpyrrolidin-2-one in your experimental workflows. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with removing this high-boiling point, polar aprotic solvent after a chemical reaction. Here, we provide in-depth, experience-driven advice and practical protocols to ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 1,4-Dimethylpyrrolidin-2-one that make it difficult to remove?

A1: 1,4-Dimethylpyrrolidin-2-one is a polar organic solvent with a high boiling point and low volatility.[1][2] Its miscibility with water and many organic solvents can complicate standard extractive workups, as it may partition between the aqueous and organic layers.[1][3] These properties necessitate specialized removal techniques beyond simple evaporation.

Here is a summary of its relevant physical properties:

PropertyValueSource
Molecular Formula C6H11NO[4][5]
Molar Mass 113.16 g/mol [2][5]
Boiling Point 95 °C at 15 Torr[2][6]
Density ~0.973 g/cm³[2]
Solubility Soluble in water (low solubility), chloroform (sparingly), and methanol (slightly).[1][6]
Q2: My standard aqueous workup isn't removing all the 1,4-Dimethylpyrrolidin-2-one. Why is this happening and what can I do?

A2: A standard aqueous workup often fails to completely remove polar aprotic solvents like 1,4-Dimethylpyrrolidin-2-one because they can act as phase-transfer agents, drawing your desired product into the aqueous layer.[3] Additionally, their solubility in both aqueous and organic phases leads to incomplete separation.[3]

To improve removal, you can employ a modified extractive workup. This involves diluting the reaction mixture with a large volume of water and extracting with a nonpolar solvent.[3] Multiple washes of the organic layer with water are crucial to effectively partition the 1,4-Dimethylpyrrolidin-2-one into the aqueous phase.[3][7] For particularly stubborn cases, a sequential liquid-liquid extraction can be highly effective.[3]

Q3: Is vacuum distillation a viable option for removing 1,4-Dimethylpyrrolidin-2-one?

Troubleshooting Guides

Issue 1: Emulsion formation during aqueous workup.

Causality: The presence of 1,4-Dimethylpyrrolidin-2-one can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult.[7][10]

Troubleshooting Steps:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Solvent Dilution: Dilute the organic layer with more of the extraction solvent. This can sometimes disrupt the emulsion.[7][10]

  • Filtration: Pass the emulsified mixture through a pad of celite or glass wool. This can physically break up the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate phase separation.

Issue 2: Product loss during extractive workup.

Causality: If your product has some polarity, it may be partially soluble in the aqueous phase along with the 1,4-Dimethylpyrrolidin-2-one, leading to yield loss.[3]

Troubleshooting Steps:

  • Back-Extraction: After the initial extraction, back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

  • Solvent Choice: Experiment with different extraction solvents. A less polar solvent might have lower solubility for your product, minimizing its loss to the aqueous phase.

  • pH Adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer can suppress its ionization and decrease its aqueous solubility.

Issue 3: Residual 1,4-Dimethylpyrrolidin-2-one remains after vacuum distillation.

Causality: Inefficient distillation setup or co-distillation with the product can lead to incomplete removal.

Troubleshooting Steps:

  • Azeotropic Distillation: Consider adding a solvent that forms a low-boiling azeotrope with 1,4-Dimethylpyrrolidin-2-one, which can then be distilled off at a lower temperature.[11]

  • Optimize Vacuum: Ensure your vacuum system is capable of reaching a low enough pressure to achieve a significant difference in the boiling points of your product and the solvent.

Experimental Protocols

Protocol 1: Enhanced Extractive Workup

This protocol is designed to maximize the removal of 1,4-Dimethylpyrrolidin-2-one through liquid-liquid extraction.

Step-by-Step Methodology:

  • Quench and Dilute: Quench the reaction mixture as required by your specific procedure. Dilute the quenched mixture with a large volume of deionized water (typically 5-10 times the volume of 1,4-Dimethylpyrrolidin-2-one).

  • Initial Extraction: Transfer the diluted mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The choice of solvent will depend on the solubility of your product.

  • Sequential Aqueous Washes: Drain the aqueous layer. Wash the organic layer with multiple portions of deionized water. It is often more effective to use several small-volume washes than one large-volume wash.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator.

Enhanced_Extractive_Workup A Reaction Mixture in 1,4-Dimethylpyrrolidin-2-one B Quench Reaction A->B C Dilute with Deionized Water B->C D Extract with Organic Solvent C->D E Separate Layers D->E F Wash Organic Layer with Water (Multiple) E->F Organic Phase G Wash with Brine F->G H Dry Organic Layer G->H I Concentrate H->I J Pure Product I->J

Caption: Workflow for enhanced extractive workup.

Protocol 2: Vacuum Distillation

This protocol is suitable for separating 1,4-Dimethylpyrrolidin-2-one from a less volatile product.

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.

  • Transfer: Transfer the reaction mixture to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Distillate: Collect the 1,4-Dimethylpyrrolidin-2-one as it distills over at its reduced-pressure boiling point. Monitor the temperature at the still head; a stable temperature indicates a pure fraction is being collected.[12]

  • Stop Distillation: Once the solvent has been removed, the temperature will either drop or begin to rise towards the boiling point of the product. At this point, stop the distillation.

  • Recover Product: Allow the apparatus to cool completely before releasing the vacuum. The purified product remains in the distillation flask.

Vacuum_Distillation_Workflow A Reaction Mixture B Transfer to Distillation Flask A->B C Assemble Vacuum Distillation Apparatus B->C D Apply Vacuum C->D E Heat Gently D->E F Collect Solvent Distillate E->F G Monitor Temperature F->G H Stop Heating G->H Solvent Removed I Cool and Release Vacuum H->I J Recover Purified Product I->J

Caption: Workflow for vacuum distillation.

Protocol 3: Solid-Phase Extraction (SPE)

For small-scale reactions or when dealing with very polar products, Solid-Phase Extraction (SPE) can be an effective purification method.

Step-by-Step Methodology:

  • Cartridge Selection: Choose an SPE cartridge with a stationary phase that will retain your product while allowing the 1,4-Dimethylpyrrolidin-2-one to pass through, or vice versa. Common choices include reversed-phase (e.g., C18) or ion-exchange cartridges.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically by washing with a strong solvent followed by the weaker solvent used for loading.

  • Loading: Dissolve the reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to elute the 1,4-Dimethylpyrrolidin-2-one and other impurities.

  • Elution: Elute your desired product from the cartridge using a stronger solvent.

  • Concentration: Concentrate the eluted fraction containing your product under reduced pressure.

SPE_Workflow A Select SPE Cartridge B Condition Cartridge A->B C Load Reaction Mixture B->C D Wash to Remove 1,4-Dimethylpyrrolidin-2-one C->D E Elute Product D->E Impurities Washed Away F Concentrate Eluate E->F G Pure Product F->G

Caption: Workflow for Solid-Phase Extraction.

Safety Information

1,4-Dimethylpyrrolidin-2-one may be irritating to the eyes and skin.[1] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13] Avoid contact with strong oxidizing agents or acidic substances, as this may produce combustible or toxic gases.[1]

References

  • 1,4-dimethylpyrrolidin-2-one - ChemBK. (n.d.). Retrieved from [Link]

  • Extraction Protocol for Polar Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 1,4-dimethyl-2-pyrrolidone - ChemBK. (n.d.). Retrieved from [Link]

  • 1,4-Dimethylpyrrolidin-2-one | C6H11NO. (n.d.). PubChem. Retrieved from [Link]

  • How to Purify by Distillation. (n.d.). Retrieved from [Link]

  • 1,4-Dimethylpyrrolidin-2-one | 2555-04-6. (n.d.). Arctom. Retrieved from [Link]

  • How do organic chemists remove solvents with high boiling points from solution? (2017, June 22). Quora. Retrieved from [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • N-Methyl-2-pyrrolidone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Can anyone give me any suggestions or advice on extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent? (2015, November 12). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. (2023, November 10). Organic Syntheses. Retrieved from [Link]

  • Material Safety Data Sheet 2-Pyrrolidone. (2005, October 10). ScienceLab.com. Retrieved from [Link]

  • How to remove excess pyrrole from a reaction mixture? (2020, September 15). ResearchGate. Retrieved from [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. (2015, August 6). ResearchGate. Retrieved from [Link]

  • Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025, December 1). PubMed. Retrieved from [Link]

  • 2,2-Dimethylpyrrolidine | C6H13N. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025, December 1). R Discovery. Retrieved from [Link]

Sources

Stability of 1,4-Dimethylpyrrolidin-2-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dimethylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the chemical stability of this compound under various experimental conditions. As a substituted lactam (a cyclic amide), its integrity is crucial for reproducible results, and understanding its degradation pathways is key to developing robust formulations and analytical methods.

General FAQs: Understanding the Stability Profile
Q1: What is 1,4-Dimethylpyrrolidin-2-one, and why is its stability a concern?

1,4-Dimethylpyrrolidin-2-one is a five-membered lactam ring with methyl groups at the nitrogen (position 1) and on the carbon at position 4.[1] Its core structure contains an amide bond, which is susceptible to hydrolysis.[2] The stability of this compound is a critical parameter in pharmaceutical development and chemical synthesis for several reasons:

  • Efficacy and Safety: Degradation of an active pharmaceutical ingredient (API) or a key intermediate can lead to a loss of efficacy and the formation of potentially harmful impurities.[3]

  • Method Validation: Forced degradation studies are required by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods that can accurately separate and quantify the drug from its degradation products.[4]

  • Formulation and Storage: Understanding the molecule's behavior under stress helps in designing stable formulations, selecting appropriate excipients, and defining proper storage conditions and shelf-life.[3][5]

Q2: What is the primary degradation pathway for 1,4-Dimethylpyrrolidin-2-one?

The primary degradation pathway is the hydrolysis of the endocyclic amide (lactam) bond.[6] This reaction involves the cleavage of the carbonyl-nitrogen bond by water, leading to the opening of the pyrrolidinone ring. The process can be significantly accelerated under either acidic or basic conditions.[2] The expected product of this hydrolysis is 4-(methylamino)pentanoic acid . This is analogous to the well-documented hydrolysis of N-methyl-2-pyrrolidone (NMP), which yields 4-(methylamino)butyric acid.[7][8]

Stability Under Acidic Conditions
Q3: My experiment involves a low pH step. How stable is 1,4-Dimethylpyrrolidin-2-one to acid?

Amides, including lactams, are generally more stable than esters but can be hydrolyzed under strong acidic conditions, typically requiring heat to proceed at a significant rate. The reaction is not instantaneous and its rate is dependent on acid concentration, temperature, and reaction time.

Q4: What is the mechanism of acid-catalyzed hydrolysis for 1,4-Dimethylpyrrolidin-2-one?

The acid-catalyzed hydrolysis proceeds through a well-established nucleophilic acyl substitution mechanism.[9]

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid (e.g., H₃O⁺), which makes the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[9]

  • Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom of the lactam. This converts the amine into a better leaving group (-NH₂⁺R).

  • Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine, which cleaves the ring.

  • Deprotonation: The final deprotonation of the carbonyl group yields the ring-opened product, 4-(methylamino)pentanoic acid, and regenerates the acid catalyst.

AcidHydrolysis sub 1,4-Dimethylpyrrolidin-2-one h3o + H₃O⁺ protonated_sub Protonated Intermediate sub->protonated_sub Step 1: Protonation h2o + H₂O h2o_2 + H₂O h2o_3 - H₃O⁺ tetrahedral_int Tetrahedral Intermediate protonated_sub->tetrahedral_int Step 2: H₂O Attack proton_transfer Proton-Transferred Intermediate tetrahedral_int->proton_transfer Step 3: Proton Transfer product 4-(methylamino)pentanoic acid proton_transfer->product Step 4 & 5: Ring Opening & Deprotonation

Caption: Acid-catalyzed hydrolysis workflow.

Stability Under Basic Conditions
Q5: I am using a strong base in my reaction. Will 1,4-Dimethylpyrrolidin-2-one degrade?

Yes, it is susceptible to base-catalyzed hydrolysis. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic substitution.[10] This is because the amide anion (R₂N⁻) is a very poor leaving group. Consequently, forcing conditions, such as high concentrations of a strong base (e.g., NaOH) and elevated temperatures, are typically required to achieve significant hydrolysis.[10]

Q6: Can you explain the mechanism of base-catalyzed hydrolysis?

The base-catalyzed mechanism is also a nucleophilic acyl substitution, but it differs significantly from the acidic pathway.

  • Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon. This step is slower than in acid because the carbonyl is not activated. A tetrahedral intermediate with a negative charge on the oxygen is formed.[2]

  • Elimination of the Amide: In a highly unfavorable and rate-determining step, the tetrahedral intermediate collapses, expelling the methylamino group as a very strong base (an amide anion).[10]

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide anion (or another hydroxide ion). This final, irreversible deprotonation step drives the overall reaction to completion, forming a carboxylate salt.[10]

  • Protonation (Workup): To obtain the final carboxylic acid product, a separate acidic workup step is required to protonate the carboxylate.

BaseHydrolysis sub 1,4-Dimethylpyrrolidin-2-one oh + ⁻OH tetrahedral_int Tetrahedral Intermediate sub->tetrahedral_int Step 1: Nucleophilic Attack carboxylate Carboxylate Salt tetrahedral_int->carboxylate Step 2 & 3: Ring Opening & Deprotonation h3o_workup + H₃O⁺ (Workup) product 4-(methylamino)pentanoic acid carboxylate->product Step 4: Acidic Workup

Caption: Base-catalyzed hydrolysis workflow.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 1,4-Dimethylpyrrolidin-2-one under potentially harsh conditions.

Observed Problem Potential Cause(s) Recommended Solution & Explanation
Appearance of a new, more polar peak in HPLC/LC-MS analysis after an acidic step. Acid-catalyzed hydrolysis of the lactam ring.Confirm Identity: The new peak is likely 4-(methylamino)pentanoic acid. Confirm its mass using LC-MS. Mitigate: Reduce the temperature of the acidic step, decrease the acid concentration, or shorten the reaction/exposure time. If the acidic condition is essential, consider performing the step at 0-5°C.
Low yield of desired product and presence of an unknown impurity after a reaction using a strong base (e.g., NaOH, KOH). Base-catalyzed hydrolysis of the lactam.Confirm Identity: The impurity is likely the sodium or potassium salt of 4-(methylamino)pentanoic acid. Mitigate: Use a non-nucleophilic base if possible (e.g., DBU, K₂CO₃) or perform the reaction at a lower temperature. If a strong hydroxide base is required, use it in stoichiometric amounts rather than a large excess and keep the reaction temperature as low as feasible.
Inconsistent results or gradual loss of starting material in solution over time. Slow hydrolysis due to trace amounts of acid or base in the solvent or on glassware.Use High-Purity Solvents: Ensure solvents are anhydrous and neutral. Proper Glassware Preparation: Use glassware that has been thoroughly washed and rinsed with purified water, and potentially oven-dried to remove acidic/basic residues. Consider using buffered solutions if the experimental pH needs to be tightly controlled.
Difficulty developing a stability-indicating HPLC method. The degradation product (an amino acid) has very different properties from the parent compound.Method Development Strategy: The parent compound is relatively nonpolar, while the degradation product is a zwitterionic amino acid. A standard reversed-phase method may not retain the degradant well. Consider using HILIC (Hydrophilic Interaction Chromatography) or a mixed-mode column.[11][12] Alternatively, use an ion-pairing agent in your mobile phase to improve the retention of the amino acid on a C18 column.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol is a standard procedure for stress testing to intentionally degrade the compound and identify degradation products, as recommended by ICH guidelines.[5][13]

  • Preparation: Prepare a stock solution of 1,4-Dimethylpyrrolidin-2-one at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Condition Setup:

    • Transfer 1 mL of the stock solution into three separate vials.

    • To each vial, add 1 mL of 1 M HCl. This creates a final concentration of 0.5 mg/mL in 0.5 M HCl.

    • Prepare a control sample by adding 1 mL of water instead of HCl.

  • Incubation: Place one acid-containing vial and the control vial in a water bath at 60°C. Keep the other two acid-containing vials at room temperature.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., add the 100 µL sample to 100 µL of 0.5 M NaOH) to stop the degradation. Dilute with mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to quantify any degradation products formed.

ForcedDegradationWorkflow prep 1. Prepare Stock Solution (1 mg/mL in ACN/H₂O) setup 2. Set Up Stress Conditions (e.g., add 1M HCl, 1M NaOH, H₂O₂) prep->setup incubate 3. Incubate (e.g., 60°C, Room Temp, Photostability chamber) setup->incubate sample 4. Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench 5. Quench Reaction (Neutralize acid/base, etc.) sample->quench analyze 6. Analyze by HPLC/LC-MS (Quantify parent & degradants) quench->analyze

Caption: General workflow for a forced degradation study.

References
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]

  • 1,4-Dimethylpyrrolidin-2-one. PubChem. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Top: Opening of NMP ring under acidic or alkaline condition to form... ResearchGate. [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. ResearchGate. [Link]

  • Comparison of Stable Nitroxide, 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyls, With Respect to Protection From Radiation, Prevention of DNA Damage, and Distribution in Mice. PubMed. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]

  • N-methyl-2-pyrrolidone. PubChem. [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Royal Society of Chemistry. [Link]

  • Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. Waters. [Link]

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Common impurities in commercial 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common issues related to impurities that may be present in commercial batches of 1,4-Dimethylpyrrolidin-2-one. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your research.

I. Understanding the Impurity Profile of 1,4-Dimethylpyrrolidin-2-one

The purity of reagents is paramount in scientific research, particularly in the sensitive field of drug development. Impurities, even in trace amounts, can lead to unexpected side reactions, altered biological activity, and difficulty in reproducing results. This section delves into the common impurities found in commercial 1,4-Dimethylpyrrolidin-2-one, their origins, and their potential impact on your work.

A prevalent synthetic route to N-alkyl-pyrrolidones is the reductive amination of levulinic acid or its derivatives. For 1,4-Dimethylpyrrolidin-2-one, a likely precursor is 3-methyllevulinic acid, which reacts with methylamine. The impurities in the final product can therefore stem from the starting materials, byproducts of the reaction, or subsequent degradation.

Visualizing the Synthesis and Potential Byproducts

To better understand the origin of potential impurities, let's visualize a probable synthetic pathway for 1,4-Dimethylpyrrolidin-2-one.

Synthesis_and_Impurities cluster_synthesis Main Synthetic Pathway cluster_impurities Potential Impurities 3-Methyllevulinic_Acid 3-Methyllevulinic Acid Intermediate Schiff Base/Amine Intermediate 3-Methyllevulinic_Acid->Intermediate + Methylamine Unreacted_Acid Unreacted 3-Methyllevulinic Acid 3-Methyllevulinic_Acid->Unreacted_Acid Methylamine Methylamine Methylamine->Intermediate Unreacted_Amine Residual Methylamine Methylamine->Unreacted_Amine DMP 1,4-Dimethylpyrrolidin-2-one Intermediate->DMP Reduction/Cyclization Byproduct_1 N,N-dimethyl-3-methyl-4-aminopentanamide (Incomplete Cyclization) Intermediate->Byproduct_1 Side Reaction Degradation_Product 4-Methyl-gamma-N-methylaminobutyric acid (Hydrolysis Product) DMP->Degradation_Product Hydrolysis Isomer 1,3-Dimethylpyrrolidin-2-one (Isomeric Impurity)

Caption: Probable synthesis of 1,4-Dimethylpyrrolidin-2-one and sources of impurities.

II. Troubleshooting Guide: Addressing Experimental Issues

This section is formatted as a series of questions and answers to directly tackle problems you might encounter during your experiments that could be linked to impurities in your 1,4-Dimethylpyrrolidin-2-one.

Question 1: My reaction is showing unexpected byproducts, or the yield is lower than expected. Could impurities in 1,4-Dimethylpyrrolidin-2-one be the cause?

Answer:

Absolutely. The presence of certain impurities can significantly interfere with your reaction. Here’s a breakdown of potential culprits and their effects:

  • Unreacted Starting Materials:

    • 3-Methyllevulinic Acid: This acidic impurity can interfere with base-catalyzed reactions or protonate sensitive reagents, leading to side reactions or inhibition of your desired transformation.

    • Methylamine: As a nucleophile, residual methylamine can react with electrophilic starting materials or intermediates in your reaction, leading to the formation of unwanted methylated byproducts.

  • Process-Related Impurities:

    • N,N-dimethyl-3-methyl-4-aminopentanamide: This is a potential byproduct from incomplete cyclization. Its amide and amine functionalities could compete in your reaction scheme.

    • Isomeric Impurities (e.g., 1,3-Dimethylpyrrolidin-2-one): While possessing similar physical properties, isomers can exhibit different reactivity or lead to regioisomeric products in your reaction, complicating purification and reducing the yield of the desired product.

  • Degradation Products:

    • 4-Methyl-gamma-N-methylaminobutyric acid: This hydrolysis product of the lactam ring introduces both a carboxylic acid and a secondary amine. These functional groups can participate in a variety of unintended reactions, altering the pH of your reaction mixture and leading to byproduct formation.

Expert Insight: Before troubleshooting your reaction conditions, it is prudent to verify the purity of your 1,4-Dimethylpyrrolidin-2-one, especially if you are using a new batch or supplier.

Question 2: I'm observing poor reproducibility between experiments using different lots of 1,4-Dimethylpyrrolidin-2-one. What should I investigate?

Answer:

Lot-to-lot variability is a classic indicator of inconsistent impurity profiles in a reagent. Different batches may contain varying levels of the impurities mentioned above.

Recommended Action Plan:

  • Request Certificates of Analysis (CofA) for each lot: Compare the purity specifications and the analytical methods used. Note that a standard CofA may only report the overall purity (e.g., by GC area percentage) and might not detail the identity and quantity of minor impurities.

  • Perform in-house analytical testing: If you have access to Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), analyze samples from each lot. This will provide a more detailed comparison of the impurity profiles. (See Section IV for detailed protocols).

  • Qualify new batches: Before using a new lot in a critical experiment, run a small-scale test reaction to ensure it performs consistently with previous batches.

Trustworthiness Check: Implementing a routine analytical check for incoming batches of critical reagents is a fundamental practice for ensuring experimental reproducibility and data integrity.

Question 3: My final product is difficult to purify, showing persistent minor impurities with similar properties to my target compound. Could this be related to the solvent?

Answer:

Yes, this is a strong possibility. Isomeric impurities, such as 1,3-Dimethylpyrrolidin-2-one, can be particularly challenging to separate from the desired 1,4-isomer due to their similar polarities and boiling points.

Troubleshooting Steps:

  • Analyze the starting material: Use a high-resolution analytical technique like capillary GC to check for isomeric impurities in your 1,4-Dimethylpyrrolidin-2-one.

  • Optimize your purification method:

    • Chromatography: You may need to screen different stationary phases or solvent systems in your column chromatography to achieve better separation.

    • Distillation: Fractional distillation under reduced pressure might be effective if there is a sufficient difference in the boiling points of the isomers.

    • Crystallization: If your product is a solid, recrystallization from various solvents could help in isolating the desired isomer.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial 1,4-Dimethylpyrrolidin-2-one?

Based on likely synthetic routes and analogy to the closely related N-methylpyrrolidone (NMP), the most probable impurities are:

  • Starting Materials: 3-Methyllevulinic acid and methylamine.

  • Byproducts: Isomers (e.g., 1,3-Dimethylpyrrolidin-2-one) and products of incomplete cyclization.

  • Degradation Products: 4-Methyl-gamma-N-methylaminobutyric acid from hydrolysis.

  • General Impurities: Water.

Q2: How can I minimize the degradation of 1,4-Dimethylpyrrolidin-2-one during storage?

To minimize hydrolysis of the lactam ring, store 1,4-Dimethylpyrrolidin-2-one in a tightly sealed container in a cool, dry place, away from strong acids and bases. Inert atmosphere storage is also recommended.

Q3: Are there any health and safety concerns associated with the potential impurities?

Yes. For instance, methylamine is a corrosive and flammable substance. Always consult the Safety Data Sheet (SDS) for the specific batch of 1,4-Dimethylpyrrolidin-2-one you are using, which should provide information on hazardous components.

IV. Experimental Protocols for Impurity Profiling

To ensure the quality of your 1,4-Dimethylpyrrolidin-2-one, you can perform the following analytical tests.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-350 amu

3. Sample Preparation:

  • Dilute the 1,4-Dimethylpyrrolidin-2-one sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using the area percent method for a general estimation or by creating a calibration curve with certified reference standards for accurate quantification.

Visualizing the GC-MS Workflow

GCMS_Workflow Sample_Prep Sample Preparation (Dilution) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing (Library Search, Quantification) Detection->Data_Processing

Caption: A typical workflow for GC-MS analysis of impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for detecting non-volatile impurities like unreacted starting acids and hydrolysis products.

1. Instrumentation:

  • HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS).

2. HPLC Conditions (for UV detection):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Identify and quantify peaks by comparing with reference standards. If using LC-MS, peaks can be identified based on their mass-to-charge ratio.

V. Summary of Potential Impurities

Impurity NameChemical StructureProbable OriginPotential Impact on Experiments
3-Methyllevulinic AcidCH₃CH(COOH)CH₂C(O)CH₃Unreacted starting materialCan alter pH; may react with bases.
MethylamineCH₃NH₂Unreacted starting materialNucleophilic; can form byproducts.
1,3-Dimethylpyrrolidin-2-oneC₆H₁₁NO (Isomer)Isomeric byproductDifficult to separate; may affect product purity and yield.
4-Methyl-gamma-N-methylaminobutyric acidCH₃CH(CH₂COOH)CH₂NH(CH₃)Degradation (hydrolysis)Introduces acidic and basic functionalities.
WaterH₂OAbsorption from atmosphereCan hydrolyze sensitive reagents.

VI. References

  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ChemSusChem, 2023. [Link][1]

  • Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review. Renewable and Sustainable Energy Reviews, 2021. [Link][2]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 2020. [Link][3]

Sources

Technical Support Center: A Scientist's Guide to Improving Reactant Solubility in 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dimethylpyrrolidin-2-one. As a Senior Application Scientist, I understand that achieving optimal reactant solubility is paramount for reaction efficiency, reproducibility, and yield. 1,4-Dimethylpyrrolidin-2-one is a potent, polar aprotic solvent valued for its high boiling point and ability to dissolve a range of compounds.[1][2] However, like any specialized solvent, it presents unique challenges. This guide is structured to provide you with not just protocols, but the underlying chemical principles to troubleshoot and solve solubility issues you may encounter in the laboratory.

Section 1: Foundational Knowledge - Understanding the Solvent

This section addresses the fundamental properties of 1,4-Dimethylpyrrolidin-2-one and the common reasons for solubility failure.

Q1: What are the key properties of 1,4-Dimethylpyrrolidin-2-one that I should be aware of?

A1: Understanding the solvent's physicochemical properties is the first step in troubleshooting. 1,4-Dimethylpyrrolidin-2-one is a polar, aprotic solvent.[1][2] Its key features are summarized below.

PropertyValueSignificance for Solubility
Chemical Formula C₆H₁₁NOIndicates a relatively small molecule with polar functional groups.[3]
Molecular Weight 113.16 g/mol Influences viscosity and solvation dynamics.[3]
Boiling Point ~95 °C @ 15 TorrAllows for reactions at elevated temperatures with minimal solvent loss.[4]
Polarity Polar AproticLacks an acidic proton, making it suitable for reactions with strong bases. Its polarity helps dissolve polar and ionic compounds.[1][2]
Appearance Colorless to yellow liquidA visual baseline for assessing reactant dissolution.[1]
Q2: My reactant, which should be soluble, is not dissolving in pure 1,4-Dimethylpyrrolidin-2-one. What are the likely causes?

A2: This is a common issue that can typically be traced back to one of three factors:

  • Polarity Mismatch: The principle of "like dissolves like" is fundamental. While 1,4-Dimethylpyrrolidin-2-one is polar, your reactant may be excessively non-polar or require specific interactions (like hydrogen bonding) that an aprotic solvent cannot provide efficiently.

  • High Crystal Lattice Energy: For solid reactants, the energy required to break apart the crystal lattice may be greater than the energy released from solvation by the solvent molecules. This is a common challenge for highly crystalline, high-melting-point solids.

  • Rate vs. Equilibrium: The dissolution process may simply be very slow. In this case, you may not have reached the equilibrium solubility limit, and the issue is one of kinetics rather than thermodynamics. Techniques that increase surface area can help here.[5]

Section 2: Troubleshooting Guide - Primary Strategies for Solubility Enhancement

This section provides actionable, step-by-step guides to address the most common solubility problems.

Strategy A: Temperature Modification
Q3: Can simply heating my mixture improve the solubility of a solid reactant?

A3: Yes, in most cases. For the majority of solid compounds, the dissolution process is endothermic, meaning it consumes heat. Increasing the temperature provides the necessary energy to overcome the reactant's crystal lattice forces, leading to higher solubility.[6] However, for some compounds, solubility can decrease with temperature, and for gases, solubility almost always decreases as temperature rises.[6]

Causality: Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which facilitates the breakdown of the solute's intermolecular forces.

Experimental Protocol: Temperature Screening for Solubility Enhancement

  • Preparation: In a small, sealed vial, add a known excess amount of your solid reactant to a measured volume of 1,4-Dimethylpyrrolidin-2-one (e.g., 1 mL). This creates a slurry.

  • Heating: Place the vial in a temperature-controlled heating block or oil bath. Increase the temperature in increments (e.g., 10 °C steps, from room temperature up to a maximum that is safely below the solvent's boiling point and the reactant's decomposition temperature).

  • Equilibration: At each temperature step, allow the mixture to stir for 20-30 minutes to ensure it reaches equilibrium.

  • Observation: Visually inspect for the temperature at which the solid completely dissolves. If it dissolves, you have found a viable temperature. If it does not dissolve even at the highest safe temperature, another method will be required.

  • Validation (Critical): After finding a temperature where the solute dissolves, cool the solution back to room temperature. If the material precipitates out, it confirms that the solubility is temperature-dependent and that heating is a viable strategy for your reaction setup, provided the reaction is also run at that elevated temperature.

Strategy B: Co-Solvency
Q4: My reactant is too non-polar to dissolve effectively. How can I modify the solvent system without changing it entirely?

A4: This is a perfect scenario for employing a co-solvent. A co-solvent is a miscible solvent added to the primary solvent to fine-tune its properties.[5][7] By adding a less polar co-solvent, you can reduce the overall polarity of the system to better match your non-polar reactant.

Causality: Co-solvents work by disrupting the self-association of the primary solvent molecules, creating a microenvironment that is more energetically favorable for the solute.[] This reduces the energy penalty of creating a cavity in the solvent for the solute molecule.

Table of Common Co-Solvents for Modifying 1,4-Dimethylpyrrolidin-2-one

Co-SolventTypePurposeKey Considerations
Toluene Non-PolarTo dissolve highly non-polar reactants.Can significantly lower the polarity. Ensure it does not interfere with your reaction chemistry.
Dichloromethane (DCM) Moderately PolarTo dissolve reactants with intermediate polarity.Lower boiling point may not be suitable for high-temperature reactions.
Acetonitrile (ACN) Polar AproticTo fine-tune polarity for moderately polar reactants.Can be a good intermediate choice.
Methanol (MeOH) Polar ProticTo introduce hydrogen-bonding capability for reactants that require it.The protic nature can interfere with base-sensitive reactions.

Experimental Protocol: Co-Solvent System Screening

  • Selection: Based on the table above, select one or two candidate co-solvents that match the needs of your reactant.

  • Prepare Test Mixtures: In separate vials, prepare different volumetric ratios of 1,4-Dimethylpyrrolidin-2-one to your co-solvent. Recommended starting ratios are 9:1, 4:1, and 1:1.

  • Solubility Test: Add a pre-weighed amount of your reactant to each solvent mixture.

  • Agitate & Observe: Cap the vials and agitate them at a constant temperature (e.g., room temperature) for at least one hour.

  • Analyze: Visually determine which co-solvent system provides the best solubility. For quantitative analysis, you can filter the saturated solutions and determine the concentration of the dissolved reactant via techniques like HPLC or UV-Vis spectroscopy.

co_solvent_workflow start Start: Reactant Insoluble in Pure Solvent assess Assess Reactant Polarity start->assess select_class Select Co-Solvent Class assess->select_class screen Screen Ratios (e.g., 9:1, 4:1, 1:1) select_class->screen Non-Polar (e.g., Toluene) Polar (e.g., ACN) analyze Analyze Solubility (Visual or Quantitative) screen->analyze end_good Optimized Solvent System Found analyze->end_good Soluble end_bad Try Alternative Strategy (e.g., Temperature, pH) analyze->end_bad Insoluble

Caption: Workflow for selecting and testing a co-solvent system.

Strategy C: pH Adjustment for Ionizable Reactants
Q5: My reactant is a weak acid (or weak base) with poor solubility. Can I use pH to my advantage?

A5: Absolutely. This is one of the most effective methods for improving the solubility of ionizable compounds.[][9] By adding a base to a weakly acidic reactant or an acid to a weakly basic reactant, you can convert the neutral, less soluble form into its corresponding salt, which is typically much more soluble in a polar solvent.[10][11]

Causality: The ionized (salt) form of a molecule is significantly more polar than its neutral counterpart. This increased polarity enhances its interaction with the polar 1,4-Dimethylpyrrolidin-2-one solvent molecules, leading to a dramatic increase in solubility.

ph_adjustment cluster_equilibrium Solubility Equilibrium neutral R-COOH (Weak Acid) Poorly Soluble ion R-COO⁻ + H⁺ (Conjugate Base - Salt Form) Highly Soluble neutral->ion base + Base (e.g., Amine) Removes H⁺ base->ion Shifts Equilibrium Right

Caption: pH adjustment shifts equilibrium to the more soluble ionized form.

Experimental Protocol: Trial pH Adjustment

  • Select an Appropriate Reagent:

    • For Weakly Acidic Reactants: Choose a non-nucleophilic organic base (e.g., triethylamine, DBU) that is compatible with your reaction.

    • For Weakly Basic Reactants: Choose a non-aqueous acid source (e.g., HCl in dioxane, methanesulfonic acid).

  • Setup: Create a slurry of your reactant in 1,4-Dimethylpyrrolidin-2-one as described previously.

  • Titration: Add the selected acid or base dropwise while stirring the slurry.

  • Observation: Continue adding the acid/base until the solid reactant dissolves completely. Note the number of equivalents required.

  • Caution: Be mindful that the formation of a salt may introduce new ions into your reaction mixture, which could influence your desired chemical transformation. Always run a small-scale control reaction to ensure the pH modifier does not have unintended consequences.

Section 3: Advanced & Complementary Techniques

Q6: I've tried the methods above with limited success. Are there any other options?

A6: Yes, if the primary methods are insufficient, you can explore these specialized techniques:

  • Surfactant-Mediated Solubilization: For extremely non-polar or lipophilic compounds, adding a small amount of a surfactant can lead to the formation of micelles.[12] These microscopic structures can encapsulate your non-polar reactant in their hydrophobic core, allowing it to be dispersed in the bulk solvent.[13][14] This is a widely used strategy in pharmaceutical formulations.[12][15]

  • Particle Size Reduction: If you suspect a slow dissolution rate is the problem, reducing the particle size of your solid can help.[5] Techniques like micronization or sonication (applying ultrasonic energy to the slurry) increase the surface area available for solvation, speeding up the process significantly.[16][17]

Section 4: Safety & Handling

Q7: What are the critical safety considerations when working with these solvent systems?

A7: Safety is non-negotiable. Always consult the Safety Data Sheet (SDS) for 1,4-Dimethylpyrrolidin-2-one and any co-solvents or additives you use.[18] Key precautions include:

  • Ventilation: Always handle 1,4-Dimethylpyrrolidin-2-one and its mixtures in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Chemical Hazards: Be aware that 1,4-Dimethylpyrrolidin-2-one may be irritating to the eyes and skin.[1] Some related pyrrolidone solvents are associated with reproductive toxicity, so handle with care.[18][19]

  • Incompatibilities: Avoid contact with strong oxidizing agents or acidic substances, which may lead to vigorous reactions.[1]

References

  • 1,4-dimethylpyrrolidin-2-one - Introduction. (2024). ChemBK. [Link]

  • pH Modifier Excipients. CD Formulation. [Link]

  • 1,4-dimethyl-2-pyrrolidone - Introduction. (2024). ChemBK. [Link]

  • How does surfactant affect solubility of relatively non polar substance? (2021). Quora. [Link]

  • PH adjustment: Significance and symbolism. (2026). Synonyms.com. [Link]

  • How does pH affect solubility? (2025). askIITians. [Link]

  • CAS NO. 2555-04-6 | 1,4-Dimethylpyrrolidin-2-one. Arctom. [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). PMC - NIH. [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). NIH. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Various techniques for solubility enhancement: An overview. (2015). The Pharma Innovation. [Link]

  • Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025). ResearchGate. [Link]

  • 1,4-Dimethylpyrrolidin-2-one. PubChem. [Link]

  • Dimethylformamide | Solubility of Things. Solubility of Things. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central. [Link]

  • Thermo-physical properties of aqueous solutions of N,N-dimethylformamide. (2025). ResearchGate. [Link]

  • How Do Acids And Bases Alter Compound Solubility? (2025). YouTube. [Link]

  • Solubility Enhancement Methods. (2023). IJIRT. [Link]

  • Effects of Temperature on the Structure and Dynamics of Aqueous Mixtures of N , N -Dimethylformamide. (2025). ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]

Sources

Preventing decomposition of 1,4-Dimethylpyrrolidin-2-one at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Thermal Decomposition at High Temperatures

Welcome to the Technical Support Center for 1,4-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the thermal stability of 1,4-Dimethylpyrrolidin-2-one in various experimental and manufacturing processes. As Senior Application Scientists, we provide in-depth technical guidance and troubleshooting solutions based on established scientific principles and field experience.

Introduction

1,4-Dimethylpyrrolidin-2-one, a substituted N-alkylated lactam, is a versatile polar aprotic solvent and synthetic intermediate. Its stability at elevated temperatures is crucial for applications in chemical synthesis, polymer processing, and pharmaceutical formulations. This guide provides a comprehensive overview of the factors influencing its decomposition and practical strategies to maintain its integrity at high temperatures. While direct literature on 1,4-Dimethylpyrrolidin-2-one is limited, we will draw upon extensive data from its close structural analog, N-methyl-2-pyrrolidone (NMP), to provide robust recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,4-Dimethylpyrrolidin-2-one decomposition at high temperatures?

A1: The decomposition of 1,4-Dimethylpyrrolidin-2-one at elevated temperatures is primarily driven by two mechanisms: thermal decomposition and oxidative degradation .

  • Thermal Decomposition: In an inert atmosphere, at sufficiently high temperatures, the molecule can undergo bond cleavage, leading to fragmentation and rearrangement. For the related compound N-methyl-2-pyrrolidone (NMP), significant thermal decomposition is observed at temperatures at or above approximately 371°C (700°F).

  • Oxidative Degradation: In the presence of oxygen, degradation can occur at significantly lower temperatures. This process is often autocatalytic, involving the formation of reactive radical species that propagate a chain reaction. The presence of oxygen can initiate the oxidation of NMP, a process that can be suppressed by using an inert atmosphere like nitrogen[1].

Q2: How does the structure of 1,4-Dimethylpyrrolidin-2-one, specifically the C4-methyl group, influence its stability compared to N-methyl-2-pyrrolidone (NMP)?

A2: While direct comparative studies are scarce, we can infer the influence of the C4-methyl group based on fundamental principles of organic chemistry. The methyl group at the C4 position is an electron-donating group. This may have a modest impact on the electron density of the pyrrolidone ring. However, the primary sites for initiation of thermal and oxidative degradation are typically the C-H bonds adjacent to the nitrogen atom and the carbonyl group. The presence of a tertiary C-H bond at the C4 position could potentially be more susceptible to hydrogen abstraction in radical-mediated oxidation processes compared to the secondary C-H bonds in NMP. Further experimental data is needed to definitively quantify this effect.

Q3: What are the typical decomposition products of 1,4-Dimethylpyrrolidin-2-one?

A3: Based on studies of NMP, the decomposition of 1,4-Dimethylpyrrolidin-2-one is expected to yield a variety of smaller molecules. In the presence of oxygen, N-methylsuccinimide (NMS) has been identified as a major degradation product of NMP[1]. Other potential byproducts from both thermal and oxidative pathways could include ring-opened products, fragmented amides, and volatile gases like carbon monoxide and oxides of nitrogen[1]. The specific product profile will depend on the temperature, atmosphere, and presence of any catalysts or impurities.

Q4: Can the color change of 1,4-Dimethylpyrrolidin-2-one at high temperatures indicate decomposition?

A4: Yes, a color change, typically to a yellow or brownish hue, is often an early indicator of thermal or oxidative degradation. This discoloration is likely due to the formation of conjugated systems or polymeric byproducts resulting from the decomposition reactions. However, the absence of a color change does not guarantee the complete stability of the compound, as some degradation products may be colorless. Therefore, analytical monitoring is recommended for critical applications.

Troubleshooting Guide: Preventing Decomposition

This section provides practical, step-by-step guidance to minimize the decomposition of 1,4-Dimethylpyrrolidin-2-one during your high-temperature experiments.

Issue 1: Product Degradation Observed in an Air-Exposed, High-Temperature Reaction

Underlying Cause: The presence of oxygen is a major contributor to the degradation of N-alkyl lactams at elevated temperatures, proceeding via a free-radical chain mechanism.

Solutions:

  • Inert Atmosphere Blanketing:

    • Protocol: Before heating, purge the reaction vessel thoroughly with an inert gas such as nitrogen or argon for 15-30 minutes to displace any dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the high-temperature process.

    • Causality: By removing oxygen, the primary initiator of oxidative degradation is eliminated, significantly enhancing the thermal stability of the compound. Studies on NMP have shown that degradation is substantially suppressed under a nitrogen atmosphere[1].

  • Use of Antioxidants:

    • Protocol: Introduce a suitable high-temperature antioxidant to the 1,4-Dimethylpyrrolidin-2-one prior to heating. The selection of the antioxidant is critical and depends on the specific reaction conditions.

    • Causality: Antioxidants function by interrupting the free-radical chain reactions of oxidation. Hindered phenolic antioxidants, for example, act as radical scavengers.

Table 1: Recommended Antioxidants for High-Temperature Applications

Antioxidant TypeExample(s)Mechanism of ActionRecommended Concentration
Hindered Phenols Butylated hydroxytoluene (BHT), Irganox® 1010, Irganox® 1076Radical scavengers; donate a hydrogen atom to peroxyl radicals, terminating the oxidation chain.0.01 - 0.5 wt%
Phosphites Irgafos® 168, Ultranox® 626Hydroperoxide decomposers; convert hydroperoxides into non-radical, stable products. Often used in synergy with hindered phenols.0.05 - 0.5 wt%
Thioethers Distearyl thiodipropionate (DSTDP)Hydroperoxide decomposers.0.1 - 0.5 wt%

Note: The compatibility of the antioxidant with your specific chemical system should be verified to avoid any unwanted side reactions.

Issue 2: Decomposition Occurring Even Under an Inert Atmosphere

Underlying Cause: If decomposition persists in the absence of oxygen, it is likely due to purely thermal degradation, which occurs when the temperature exceeds the intrinsic stability threshold of the molecule.

Solutions:

  • Process Temperature Optimization:

    • Protocol: Carefully evaluate the minimum temperature required for your process. Conduct small-scale experiments to determine the onset of thermal decomposition for your specific system.

    • Causality: The rate of thermal decomposition reactions increases exponentially with temperature. Operating at the lowest effective temperature will significantly reduce the rate of degradation.

  • Introduction of Water as a Stabilizer:

    • Protocol: For processes where the presence of a small amount of water is tolerable, consider adding at least 0.5% (by liquid volume) of water to the 1,4-Dimethylpyrrolidin-2-one before heating.

    • Causality: A patent for NMP suggests that the addition of minor amounts of water can significantly inhibit its thermal decomposition at temperatures above 260°C (500°F)[2]. While the exact mechanism is not fully elucidated, it is hypothesized that water may interfere with certain decomposition pathways.

Experimental Protocols

Protocol 1: Monitoring Decomposition via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 1,4-Dimethylpyrrolidin-2-one and its potential degradation products.

  • Sample Preparation:

    • Dilute a small aliquot of the heat-treated 1,4-Dimethylpyrrolidin-2-one sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended. (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: Start with a lower injector temperature (e.g., 200°C) to minimize on-column decomposition, and optimize as needed.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-400 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to 1,4-Dimethylpyrrolidin-2-one based on its retention time and mass spectrum.

    • Analyze any new peaks that appear in the chromatogram of the heat-treated sample by comparing their mass spectra with library databases (e.g., NIST) to tentatively identify degradation products.

Visualizing Decomposition Pathways and Prevention Strategies

Diagram 1: General Pathways of Pyrrolidone Decomposition

cluster_0 1,4-Dimethylpyrrolidin-2-one cluster_1 Conditions cluster_2 Decomposition Pathways cluster_3 Products A 1,4-Dimethylpyrrolidin-2-one B High Temperature C Oxygen D Thermal Decomposition B->D E Oxidative Degradation C->E F Ring-Opened Products D->F G Fragmented Amides D->G I Volatile Gases (CO, NOx) D->I E->F E->G H N-Alkylsuccinimide Analogues E->H E->I

Caption: High-level overview of thermal and oxidative decomposition pathways.

Diagram 2: Workflow for Preventing Decomposition

Start High-Temperature Process with 1,4-Dimethylpyrrolidin-2-one Decision1 Is Oxygen Present? Start->Decision1 Action1 Implement Inert Atmosphere (Nitrogen or Argon Purge) Decision1->Action1 Yes Decision2 Is Decomposition Still Observed? Decision1->Decision2 No Action2 Consider Use of Antioxidants (e.g., Hindered Phenols) Action1->Action2 Action2->Decision2 Action3 Optimize (Lower) Process Temperature Decision2->Action3 Yes End Stable Process Decision2->End No Action4 Evaluate Water as a Stabilizer (if compatible with process) Action3->Action4 Action4->End

Caption: Decision-making workflow for mitigating decomposition.

References

  • Asha, S., Thomas, D., Vijayalakshmi, K. P., & George, B. K. (2021). Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC–MS and DFT study. Journal of Molecular Liquids, 333, 115978. [Link]

  • Bloch, H. S. (1979). U.S. Patent No. 4,168,226. Washington, DC: U.S.
  • Partinchem. (2020). Antioxidant for long-term thermal stabilization. [Link]

  • McCrudden, K., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8265054. [Link]

  • McCrudden, K., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]

  • Zorraquino, M. A., et al. (2009). Heat inactivation of beta-lactam antibiotics in milk. Journal of Food Protection, 72(4), 885-888. [Link]

  • Al-Malaika, S., & Suhartono, A. (2012). Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins. In Current Topics in the Utilization of Science and Technology for Human Welfare. IntechOpen. [Link]

  • Storozhuk, I. P., et al. (2023). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences, 413, 02030. [Link]

  • Storozhuk, I. P., et al. (2023). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences, 413, 02030. [Link]

  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(21), 7246–7260. [Link]

  • Wang, Y., & Li, G. (2010). Thermal Stabilization of Antioxidants on PMMA. Advanced Materials Research, 150-151, 1333-1336. [Link]

  • Cadenato, A., et al. (1993). Study of the thermal degradation of poly(N‐vinyl‐2‐pyrrolidone) by thermogravimetry–FTIR. Journal of Applied Polymer Science, 50(3), 527-533. [Link]

  • Zamarro, M. T., et al. (2015). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 81(19), 6853-6863. [Link]

  • McCrudden, K., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. [Link]

  • Al-Tawfiq, J. A. (2012). Advances in the chemistry of β-lactam and its medicinal applications. International Journal of Molecular Sciences, 13(12), 16048–16073. [Link]

  • van Osch, D. J. G. P., et al. (2020). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Molecules, 25(11), 2549. [Link]

  • Imoto, T., & Yagishita, K. (1973). Effect of alkylation with different sized substituents on thermal stability of lysozyme. Agricultural and Biological Chemistry, 37(5), 1191-1197. [Link]

  • Kim, J. W., et al. (2019). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Polymers, 11(11), 1888. [Link]

  • Zhang, W., et al. (2022). Oxidation of Whey Proteins during Thermal Treatment Characterized by a Site-Specific LC-MS/MS-Based Proteomic Approach. Journal of Agricultural and Food Chemistry, 70(14), 4413–4424. [Link]

  • Ghediya, P. (2013). What are the necessary steps to prevent oxidation during high temperature annealing? ResearchGate. [Link]

  • Liu, B., et al. (2021). Effects of aromatics on ionic liquids for C4 alkylation reaction: Insights from scale-up experiment and molecular dynamics simulation. Chemical Engineering Journal, 420, 127601. [Link]

  • Zorraquino, M. A., et al. (2013). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 96(11), 6866-6875. [Link]

  • Tsujikawa, K., et al. (2022). Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification. Forensic Science International, 337, 111366. [Link]

  • De la Torre, J. C. (2015). Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. Reviews in Analytical Chemistry, 34(3), 143-177. [Link]

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  • Mittelmaier, S., et al. (2021). Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation. Molecules, 26(11), 3169. [Link]

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Technical Support Center: Catalyst Deactivation in the Presence of 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using 1,4-Dimethylpyrrolidin-2-one. This guide is designed to provide in-depth troubleshooting protocols, diagnostic workflows, and a comprehensive understanding of the potential underlying causes of catalyst deactivation. My approach is grounded in years of field experience and a commitment to rigorous scientific methodology.

Introduction: Understanding the Challenge

1,4-Dimethylpyrrolidin-2-one, a derivative of N-methyl-2-pyrrolidone (NMP), is a versatile solvent increasingly employed in organic synthesis due to its favorable properties. However, its interaction with catalysts, particularly transition metal catalysts like palladium and platinum, can be complex and sometimes detrimental to catalytic activity. This guide will walk you through identifying the root cause of deactivation and implementing effective mitigation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive regarding catalyst deactivation in the presence of 1,4-Dimethylpyrrolidin-2-one.

Q1: What are the most likely reasons my catalyst is deactivating when I use 1,4-Dimethylpyrrolidin-2-one?

A1: Catalyst deactivation in the presence of 1,4-Dimethylpyrrolidin-2-one can generally be attributed to three primary mechanisms:

  • Poisoning: The nitrogen and oxygen atoms in the lactam ring of 1,4-Dimethylpyrrolidin-2-one can act as Lewis bases and coordinate to the active metal centers of your catalyst. This strong adsorption can block sites that are necessary for the catalytic cycle, effectively "poisoning" the catalyst.[1]

  • Fouling/Coking: At elevated temperatures, 1,4-Dimethylpyrrolidin-2-one or reaction intermediates can undergo decomposition or polymerization, leading to the deposition of carbonaceous materials on the catalyst surface.[2][3] This physical blockage of active sites is a common cause of deactivation.

  • Oxidative Degradation: Similar to its parent compound NMP, 1,4-Dimethylpyrrolidin-2-one can undergo oxidation, especially in the presence of transition metal catalysts and an oxidant (like air).[4] The degradation products can be reactive and may contribute to catalyst poisoning or fouling.

Q2: I'm using a palladium catalyst. Is it particularly susceptible to deactivation by 1,4-Dimethylpyrrolidin-2-one?

A2: Yes, palladium catalysts are known to be sensitive to poisoning by nitrogen-containing heterocycles.[1][5] The lone pair of electrons on the nitrogen atom in the pyrrolidinone ring can form a strong coordinate bond with the palladium center, leading to a significant loss of catalytic activity.[6]

Q3: Can I regenerate my deactivated catalyst?

A3: In some cases, regeneration is possible, but its success depends on the deactivation mechanism.

  • For fouling/coking , a carefully controlled calcination (heating in the presence of air or an inert gas) can sometimes burn off the carbonaceous deposits.

  • For poisoning by 1,4-Dimethylpyrrolidin-2-one, regeneration is more challenging. It may involve washing with a solvent that can displace the adsorbed poison, or a chemical treatment to restore the active sites. However, severe poisoning can be irreversible.[6]

Q4: Are there any preventative measures I can take to minimize deactivation?

A4: Absolutely. Consider the following:

  • Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of thermal degradation and coking.[7]

  • Solvent Purity: Ensure the 1,4-Dimethylpyrrolidin-2-one is of high purity and free from contaminants that could act as catalyst poisons.

  • Catalyst Support: The choice of catalyst support can influence its stability. Supports with higher surface areas and tailored surface chemistry can sometimes mitigate deactivation.

  • Ligand Selection: For homogeneous catalysts, the choice of ligands can modulate the catalyst's susceptibility to poisoning.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows to diagnose and address catalyst deactivation.

Guide 1: Rapid Loss of Catalytic Activity

Symptom: A sharp decrease in reaction conversion or yield early in the reaction or upon catalyst recycling.

Potential Cause: Catalyst poisoning is a likely culprit for rapid deactivation.

Troubleshooting Workflow:

G A Symptom: Rapid Activity Loss B Hypothesis: Catalyst Poisoning by 1,4-Dimethylpyrrolidin-2-one A->B C Diagnostic Experiment 1: Run reaction with a higher catalyst loading. Does activity improve? B->C D Yes: Indicates a stoichiometric poisoning effect. C->D Yes E No: Poisoning may be severe or another mechanism is dominant. C->E No H Mitigation Strategy: - Use a less coordinating solvent if possible. - Screen different catalyst precursors or ligands. - Consider a more robust catalyst. D->H F Diagnostic Experiment 2: Pre-treat catalyst with a non-coordinating solvent. Then run the reaction in 1,4-Dimethylpyrrolidin-2-one. E->F G Improved initial activity suggests solvent-based poisoning. F->G Improved I Further Analysis: Characterize the spent catalyst using XPS or TPD. F->I No Improvement G->H

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Guide 2: Gradual Decline in Catalyst Performance

Symptom: A slow but steady decrease in reaction rate or selectivity over an extended period or multiple reaction cycles.

Potential Cause: Fouling/coking or slow oxidative degradation of the solvent.

Troubleshooting Workflow:

G A Symptom: Gradual Activity Decline B Hypothesis: Fouling/Coking or Slow Oxidative Degradation A->B C Diagnostic Experiment 1: Analyze the spent catalyst using TGA and SEM. B->C D Weight loss on heating (TGA) and visible deposits (SEM) confirm fouling. C->D Confirmed E No significant changes observed. C->E Not Confirmed H Mitigation Strategy for Fouling: - Lower reaction temperature. - Optimize reactant concentrations. - Implement periodic catalyst regeneration. D->H F Diagnostic Experiment 2: Run the reaction under a strictly inert atmosphere (e.g., Argon). Compare with reaction run in air. E->F G Improved stability under inert atmosphere suggests oxidative degradation. F->G Improved J Further Analysis: Characterize reaction mixture for degradation products of 1,4-Dimethylpyrrolidin-2-one using GC-MS or LC-MS. F->J No Improvement I Mitigation Strategy for Oxidation: - Maintain an inert atmosphere. - Add antioxidants if compatible with the reaction. G->I

Sources

Technical Support Center: Managing Viscosity of 1,4-Dimethylpyrrolidin-2-one Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing solutions of 1,4-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile polar aprotic solvent in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to solution viscosity.

Introduction to 1,4-Dimethylpyrrolidin-2-one and its Viscosity

1,4-Dimethylpyrrolidin-2-one is a polar aprotic solvent valued for its ability to dissolve a wide range of organic and inorganic compounds.[1] Its utility in pharmaceutical formulations and other applications can sometimes be hampered by the viscosity of its solutions, especially at high concentrations or low temperatures.[2] Understanding and controlling viscosity is crucial for ensuring accurate dispensing, consistent reaction kinetics, and optimal formulation performance.[2]

This guide will provide you with the foundational knowledge and practical techniques to effectively manage the viscosity of your 1,4-Dimethylpyrrolidin-2-one solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter with the viscosity of 1,4-Dimethylpyrrolidin-2-one solutions in a question-and-answer format.

Q1: My 1,4-Dimethylpyrrolidin-2-one solution is too viscous to pipette accurately. What can I do?

A1: High viscosity can indeed lead to significant inaccuracies in liquid handling.[3] Here’s a step-by-step approach to troubleshoot this issue:

  • Increase the Temperature: Gently warming the solution is often the simplest and most effective method to reduce viscosity.[4] An increase in temperature provides molecules with more kinetic energy, which allows them to overcome intermolecular attractive forces more easily, resulting in a less viscous fluid.[4] For initial attempts, try warming the solution in a water bath to 30-40°C and observe the change in flowability.

  • Dilute the Solution: If your experimental protocol allows, diluting the solution with a suitable solvent will decrease the concentration of the solute and, consequently, the viscosity.[5] Water is a common diluent for polar aprotic solvents like N-methyl-2-pyrrolidone (a structural analog of 1,4-Dimethylpyrrolidin-2-one), and their mixtures can exhibit complex viscosity behaviors.[6][7][8]

  • Use a Positive-Displacement Pipette: Unlike standard air-displacement pipettes, positive-displacement pipettes have a piston that is in direct contact with the liquid. This design is less affected by the physical properties of the liquid, such as viscosity and vapor pressure, leading to more accurate and reproducible results with viscous solutions.

  • Employ Reverse Pipetting: This technique can improve accuracy when using air-displacement pipettes with viscous liquids. In reverse pipetting, you aspirate more liquid than needed and then dispense the desired volume, leaving the excess in the tip. This method helps to counteract the effects of high viscosity on aspiration and dispensing.

Q2: I've tried warming my solution, but it's still too thick. Are there other options?

A2: When heating alone is insufficient, the next step is to consider the formulation itself.

  • Introduce a Co-solvent: The addition of a less viscous, miscible co-solvent can significantly reduce the overall viscosity of the solution.[9] For polar aprotic solvents, common co-solvents include water, ethanol, or isopropanol. The choice of co-solvent will depend on the specific requirements of your experiment, including the solubility and stability of your active pharmaceutical ingredient (API). It is crucial to perform compatibility and stability studies when introducing a new component to your formulation.

Q3: My solution's viscosity seems to change over time. What could be the cause?

A3: A change in viscosity over time can indicate several underlying issues:

  • Temperature Fluctuations: As viscosity is highly dependent on temperature, ensure that your solution is maintained at a constant and controlled temperature.[4]

  • Evaporation of a Volatile Component: If your solution contains a more volatile co-solvent, its evaporation will lead to an increase in the concentration of the less volatile components, thereby increasing the viscosity. Ensure your containers are well-sealed.

  • Chemical Instability: The solute or the solvent may be degrading over time, leading to changes in the solution's composition and, consequently, its viscosity. Investigate the chemical stability of all components under your storage conditions.

Q4: How can I prevent the formation of air bubbles when handling viscous 1,4-Dimethylpyrrolidin-2-one solutions?

A4: Air bubbles are a common problem with viscous liquids and can interfere with accurate volume measurements and downstream applications.

  • Slow and Steady Pipetting: Aspirate and dispense the liquid slowly and smoothly to minimize turbulence.

  • Tip Immersion Depth: Keep the pipette tip just below the surface of the liquid during aspiration to avoid drawing in air.

  • Dispensing Technique: Dispense the liquid against the wall of the receiving vessel to allow it to flow down gently.

  • Degassing: In some cases, it may be necessary to degas the solution using methods like sonication or vacuum to remove dissolved gases that can form bubbles.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure 1,4-Dimethylpyrrolidin-2-one?

Q2: How does temperature affect the viscosity of 1,4-Dimethylpyrrolidin-2-one solutions?

A2: For most liquids, viscosity decreases as temperature increases.[4] This is because the increased thermal energy allows molecules to overcome the intermolecular forces that resist flow more easily.[4] This principle holds true for solutions of NMP, and by extension, is expected for 1,4-Dimethylpyrrolidin-2-one.[6][7][8]

Q3: How does the concentration of a solute affect the viscosity of a 1,4-Dimethylpyrrolidin-2-one solution?

A3: Generally, increasing the concentration of a solute will increase the viscosity of the solution.[11] This is due to the increased number of solute molecules impeding the flow of the solvent. The relationship between concentration and viscosity can be complex and may not be linear. For aqueous solutions of NMP, the viscosity increases with increasing NMP concentration up to a certain point, after which it may decrease.[6][7][8][12]

Q4: What are the primary safety precautions when working with 1,4-Dimethylpyrrolidin-2-one?

A4: While a specific Safety Data Sheet (SDS) for 1,4-Dimethylpyrrolidin-2-one was not found, we can refer to the safety information for similar pyrrolidone derivatives. It is crucial to handle this chemical with care. Always work in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[14] Store in a tightly closed container in a cool, dry place away from ignition sources.[13] For detailed safety information, it is imperative to consult the specific SDS provided by the supplier of your 1,4-Dimethylpyrrolidin-2-one.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a Dilution Series and Viscosity Measurement

This protocol describes how to prepare a series of aqueous solutions of 1,4-Dimethylpyrrolidin-2-one at different concentrations and how to measure their viscosity.

Materials:

  • 1,4-Dimethylpyrrolidin-2-one (reagent grade)

  • Deionized water

  • Volumetric flasks (various sizes)[15]

  • Analytical balance

  • Pipettes (positive displacement recommended)

  • Viscometer (e.g., rotational or capillary viscometer)

  • Temperature-controlled water bath

Procedure:

  • Prepare a Stock Solution (e.g., 50% w/w):

    • Tare a clean, dry beaker on an analytical balance.

    • Carefully add 50.0 g of 1,4-Dimethylpyrrolidin-2-one to the beaker.

    • Add 50.0 g of deionized water to the beaker.

    • Stir the mixture gently with a magnetic stirrer until a homogenous solution is formed.

  • Prepare Dilutions:

    • Use the stock solution to prepare a series of dilutions (e.g., 40%, 30%, 20%, 10% w/w) using the principle of serial dilution. The dilution formula C1V1 = C2V2 can be adapted for mass-based concentrations.[16]

  • Viscosity Measurement:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Equilibrate the solution to be measured and the viscometer to the desired temperature using the water bath.

    • Measure the viscosity of each solution in the dilution series.

    • Record the viscosity reading and the temperature for each measurement.

Data Presentation: Viscosity of Aqueous N-methyl-2-pyrrolidone (NMP) Solutions

As a proxy for 1,4-Dimethylpyrrolidin-2-one, the following table presents the dynamic viscosity of aqueous NMP solutions at various mole fractions and temperatures. This data can be used to estimate the viscosity of your 1,4-Dimethylpyrrolidin-2-one solutions.

Mole Fraction of NMP (x₂)Viscosity at 25°C (mPa·s)Viscosity at 40°C (mPa·s)Viscosity at 50°C (mPa·s)Viscosity at 60°C (mPa·s)Viscosity at 70°C (mPa·s)
0.00000.8900.6530.5470.4660.405
0.05011.7401.1780.9420.7670.644
0.10012.7621.7441.3511.0780.883
0.20044.5552.6841.9951.5371.232
0.30045.0622.9752.2141.7091.360
0.50303.7292.4401.9351.5481.273
1.00001.6561.3221.1751.0350.921

Data extracted from: Al-Jimaz, A. S., Al-Kandary, J. A., & Abdul-Latif, A.-H. M. (2005). Volumetric Properties and Viscosities for Aqueous N-Methyl-2-pyrrolidone Solutions from 25 °C to 70 °C. Journal of Chemical & Engineering Data, 50(4), 1337–1342.[6][7]

Part 4: Visualization & Formatting

Diagram 1: Factors Influencing Solution Viscosity

This diagram illustrates the key factors that can be manipulated to manage the viscosity of 1,4-Dimethylpyrrolidin-2-one solutions.

ViscosityFactors Viscosity Solution Viscosity Temperature Temperature Temperature->Viscosity Increase T, Decrease V Concentration Concentration Concentration->Viscosity Increase C, Increase V CoSolvent Co-solvent Addition CoSolvent->Viscosity Add low-viscosity co-solvent, Decrease V

Caption: Key factors affecting the viscosity of solutions.

Diagram 2: Troubleshooting Workflow for High Viscosity

This flowchart provides a logical sequence of steps to address issues with highly viscous 1,4-Dimethylpyrrolidin-2-one solutions.

Caption: A step-by-step guide to troubleshooting high viscosity.

References

  • Al-Jimaz, A. S., Al-Kandary, J. A., & Abdul-Latif, A.-H. M. (2005). Volumetric Properties and Viscosities for Aqueous N-Methyl-2-pyrrolidone Solutions from 25 °C to 70 °C. Journal of Chemical & Engineering Data, 50(4), 1337–1342. [Link]

  • Al-Jimaz, A. S., Al-Kandary, J. A., & Abdul-Latif, A.-H. M. (2005). Volumetric Properties and Viscosities for Aqueous N-Methyl-2-pyrrolidone Solutions from 25 °C to 70 °C. Journal of Chemical & Engineering Data. [Link]

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Work-up procedures for reactions using 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent in their work. Here, we address common challenges and frequently asked questions, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Introduction: Understanding 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one is a polar aprotic solvent, a class of solvents that possess a significant dipole moment but lack acidic protons, such as those found in O-H or N-H bonds.[1][2] This characteristic makes them excellent for dissolving a wide range of organic and inorganic compounds, including salts, and for accelerating reaction rates, particularly for SN2-type reactions where they solvate cations effectively while leaving anions relatively "bare" and nucleophilic.[3][4][5]

However, its high boiling point and water solubility, while beneficial for certain reaction conditions, present unique challenges during product isolation and purification.[6][7] This guide provides robust, field-proven strategies to navigate these challenges effectively.

Section 1: Core Physical & Chemical Properties

A thorough understanding of the solvent's properties is critical for troubleshooting. The table below summarizes key data for 1,4-Dimethylpyrrolidin-2-one.

PropertyValueSignificance for Work-up
Molecular Formula C₆H₁₁NO-
Molar Mass 113.16 g/mol [8]Important for stoichiometric considerations.
Boiling Point 95 °C (at 15 Torr)[9][10]High boiling point at atmospheric pressure makes removal by standard rotary evaporation difficult.
Density ~0.973 g/cm³[9]It is less dense than water, meaning it will typically be the top layer in an aqueous extraction with a solvent heavier than water.
Solubility Soluble in water (low to moderate)[3][6]; Sparingly soluble in chloroform, slightly in methanol.[9]This property is the primary cause of difficulty in standard aqueous work-ups, leading to product loss and emulsions.
Solvent Class Polar Aprotic[3][6]Favors reactions with ionic intermediates or reactants (e.g., SN2) by stabilizing cations.[5]
Section 2: Frequently Asked Questions (FAQs)

Q1: Why choose 1,4-Dimethylpyrrolidin-2-one over other polar aprotic solvents like DMF or NMP?

A: The choice of solvent is highly application-specific. 1,4-Dimethylpyrrolidin-2-one may offer a unique solubility profile for certain substrates. Its thermal stability and lower volatility compared to some other solvents can be advantageous for reactions requiring moderate to high temperatures.[3][6] While structurally similar to N-methyl-2-pyrrolidone (NMP), subtle differences in its structure can influence reaction kinetics and selectivity.

Q2: What types of reactions are most suitable for this solvent?

A: As a polar aprotic solvent, it is ideal for reactions that benefit from the stabilization of positive charges and the presence of a highly reactive, poorly solvated nucleophile.[4] This includes nucleophilic substitution (SN2) reactions, palladium-catalyzed cross-couplings, and reactions involving organometallic reagents that are compatible with the lactam functionality.

Q3: Is 1,4-Dimethylpyrrolidin-2-one stable?

A: It is a chemically stable compound under most neutral and moderately acidic or basic conditions and is not easily oxidized by air.[3][6] However, exposure to very strong acids or bases at elevated temperatures could potentially lead to hydrolysis of the lactam ring, although this is generally less facile than ester hydrolysis.

Section 3: Troubleshooting Guide: Work-up & Purification

This section addresses the most common and critical issues encountered when working with 1,4-Dimethylpyrrolidin-2-one.

Issue 1: Inefficient Product Extraction and Emulsion Formation

Q: My standard liquid-liquid extraction with water and ethyl acetate is giving low yields, and I'm struggling with a persistent emulsion. What is happening and how do I fix it?

A: This is the most common challenge and stems directly from the solvent's properties. Because 1,4-Dimethylpyrrolidin-2-one has significant solubility in both the organic extraction solvent and water, it acts as a phase-transfer agent, pulling your desired product back into the aqueous layer and stabilizing the interface between the layers, which results in an emulsion.[7] A standard single wash is insufficient.

Expert Recommendation: The Multi-Wash Extractive Work-up

The key is to progressively partition the polar solvent out of the organic layer and into the aqueous phase through repeated washes.

Experimental Protocol: Multi-Wash Extraction

  • Quench & Dilute: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with aqueous NH₄Cl or water). Dilute the entire reaction mixture with a large volume of water (typically 10-20 times the volume of the 1,4-Dimethylpyrrolidin-2-one used).

  • Initial Extraction: Transfer the diluted mixture to a separatory funnel and add your extraction solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). The volume of the organic solvent should be at least equal to the total aqueous volume at this stage.

  • The Brine Wash Series: Separate the organic layer. Now, wash the organic layer repeatedly (a minimum of 5-7 times) with a saturated aqueous NaCl solution (brine).

    • Causality: Brine is used instead of pure water because the high ionic strength of the solution reduces the solubility of organic compounds (both your product and the solvent) in the aqueous phase, a phenomenon known as "salting out." This systematically forces the 1,4-Dimethylpyrrolidin-2-one into the aqueous layer with each wash.

  • Drying and Concentration: After the final wash, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Check the crude product by ¹H NMR to ensure the solvent has been completely removed. Residual solvent peaks can be identified and compared to a standard spectrum.

The diagram below illustrates the logic for choosing and executing an appropriate work-up procedure.

Workup_Decision_Flow start Reaction in 1,4-Dimethylpyrrolidin-2-one is Complete decision1 Is the desired product a non-polar solid? start->decision1 decision2 Is the product stable to aqueous conditions? decision1->decision2 No proc1 Attempt Precipitation/Crystallization by adding an anti-solvent (e.g., water, hexanes). Filter to isolate the solid product. decision1->proc1 Yes proc2 Perform Multi-Wash Extractive Work-up (See Protocol Above) decision2->proc2 Yes proc3 Avoid Aqueous Work-up. Proceed to Direct Purification (e.g., High-Vacuum Distillation, Chromatography). decision2->proc3 No

Caption: Decision workflow for post-reaction work-up.

Issue 2: Removing the Last Traces of Solvent

Q: I've performed an extractive work-up, but my NMR spectrum still shows residual 1,4-Dimethylpyrrolidin-2-one. How can I remove it completely?

A: Due to its very high boiling point, removing the final traces of this solvent by rotary evaporation is often ineffective.

Expert Recommendations:

  • High-Vacuum Distillation: If your product is thermally stable and has a lower boiling point than 1,4-Dimethylpyrrolidin-2-one, Kugelrohr or short-path distillation under high vacuum is an excellent method.[11]

  • Azeotropic Removal: For some products, adding a solvent like toluene or heptane and concentrating the mixture again on a rotary evaporator can help. The co-solvent can form a low-boiling azeotrope with the residual pyrrolidinone, aiding its removal. This may need to be repeated several times.

  • Lyophilization (Freeze-Drying): If your product is not volatile and is soluble in water or 1,4-dioxane, this can be a highly effective, albeit slower, method. Dissolve the crude product in a minimal amount of water or dioxane, freeze it, and lyophilize to remove the water and any remaining volatile solvent.

  • Column Chromatography: This is often the most reliable method. The high polarity of 1,4-Dimethylpyrrolidin-2-one means it will typically have a very low Rf value and stick strongly to silica gel, allowing for easy separation from less polar products.

The following diagram outlines a typical extractive work-up protocol designed to efficiently remove high-boiling polar aprotic solvents.

Extractive_Workup_Protocol cluster_extraction Aqueous Extraction Phase cluster_wash Solvent Removal Phase cluster_isolation Product Isolation Phase A 1. Quench Reaction Mixture B 2. Dilute with >10 volumes of Water A->B C 3. Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D 4. Separate Organic Layer C->D E 5. Wash Organic Layer with Brine (1st time) D->E F 6. Repeat Brine Wash 5-7 times E->F G 7. Collect and Combine Organic Layers F->G H 8. Dry with Anhydrous Salt (e.g., Na2SO4) G->H I 9. Filter and Concentrate H->I J 10. Final Purification (Chromatography, Distillation, etc.) I->J

Sources

Technical Support Center: The Critical Impact of Water in 1,4-Dimethylpyrrolidin-2-one on Synthetic Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1,4-Dimethylpyrrolidin-2-one in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges arising from the presence of water in this versatile polar aprotic solvent. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues, ensuring the success and reproducibility of your reactions.

Introduction: Why Water Content Matters

1,4-Dimethylpyrrolidin-2-one, a member of the N,N-dialkyl amide solvent family, is valued for its excellent solvating properties and stability.[1] However, like many polar aprotic solvents, its performance is highly susceptible to the presence of water, a ubiquitous and often underestimated contaminant. Even trace amounts of water can have a profound impact on a wide range of chemical transformations, leading to decreased yields, formation of unwanted byproducts, and in some cases, complete reaction failure. This guide will delve into the specific consequences of water contamination and provide actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions conducted in 1,4-Dimethylpyrrolidin-2-one that are most sensitive to water?

A1: Reactions employing strong bases, organometallic reagents, and other highly reactive nucleophiles are particularly vulnerable to water contamination. These include:

  • Lithiation and Grignard Reactions: Organolithium reagents (like n-BuLi, s-BuLi, t-BuLi) and Grignard reagents are potent bases and nucleophiles that react rapidly and exothermically with water.[2][3] This reaction, an acid-base neutralization, consumes the organometallic reagent, reducing its effective concentration and potentially halting the desired reaction. The general reaction is: R-M + H₂O → R-H + M-OH (where M = Li, MgX)

  • Base-Catalyzed Reactions: Many reactions, such as alkylations, aldol condensations, and eliminations, rely on strong bases (e.g., sodium hydride, lithium diisopropylamide) to deprotonate a substrate. Water, being more acidic than most carbon acids, will preferentially react with and consume the base, preventing the intended reaction from proceeding.

  • Reactions with Water-Sensitive Catalysts and Reagents: Certain transition metal catalysts and reagents used in cross-coupling reactions or other transformations can be deactivated or hydrolyzed by water, leading to a loss of catalytic activity.

Q2: What are the observable signs that water contamination might be affecting my reaction in 1,4-Dimethylpyrrolidin-2-one?

A2: Several in-process observations can indicate a problem with water content:

  • Incomplete Conversion: The most common symptom is a reaction that stalls before all the starting material is consumed, even with a stoichiometric or excess amount of reagent. This is often due to the reagent being quenched by water.

  • Formation of Unexpected Byproducts: The reaction of a strong base or nucleophile with water generates a hydroxide species (e.g., LiOH, Mg(OH)X), which itself can act as a base or nucleophile, potentially leading to undesired side reactions. Additionally, hydrolysis of starting materials or products can occur.

  • Color Changes (or Lack Thereof): In some reactions, the formation of a desired intermediate is accompanied by a distinct color change. The absence of this color change can indicate that the initial deprotonation or reaction step has failed, possibly due to water.

  • Gas Evolution: When using reactive metals or metal hydrides (like NaH) as bases, their reaction with water will produce hydrogen gas. While some gas evolution might be expected from the reaction with the substrate, excessive or unexpectedly rapid gas evolution upon addition of the reagent can be a sign of significant water contamination.

Q3: How can I accurately determine the water content in my 1,4-Dimethylpyrrolidin-2-one?

A3: The gold standard for determining trace amounts of water in organic solvents is Karl Fischer (KF) titration . This method is highly sensitive and specific for water.

  • Volumetric KF Titration: Suitable for water content in the range of 0.1% to 100%.[4]

  • Coulometric KF Titration: Ideal for determining very low water content, typically below 0.1% (1000 ppm), and is the preferred method for ensuring a solvent is "anhydrous" for highly sensitive reactions.[5]

Key Considerations for KF Titration of Amide Solvents: Amide solvents can sometimes interfere with the KF reaction, leading to inaccurate results. It is crucial to use specialized reagents and instrument settings for ketones and amides to avoid side reactions.[6]

Q4: What is the recommended method for drying 1,4-Dimethylpyrrolidin-2-one for moisture-sensitive applications?

A4: The most effective and safe method for drying 1,4-Dimethylpyrrolidin-2-one in a laboratory setting is by using activated molecular sieves .[2]

  • Type of Molecular Sieves: 3Å molecular sieves are generally recommended for drying polar aprotic solvents. The 3Å pore size is small enough to effectively trap water molecules while excluding most solvent molecules.

  • Activation of Molecular Sieves: Commercially available molecular sieves must be activated before use to remove any adsorbed water. This is typically done by heating them in a furnace at 300-350°C for several hours under a vacuum or a stream of inert gas.[2]

  • Drying Procedure: Add the activated molecular sieves (typically 5-10% w/v) to the solvent in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and allow it to stand for at least 24 hours.[2] For best results, gentle agitation can be applied.

Quantitative Data on Drying Efficiency: While specific data for 1,4-Dimethylpyrrolidin-2-one is not readily available in the cited literature, studies on similar polar aprotic solvents provide a good benchmark. For instance, drying THF with 3Å molecular sieves can reduce the water content to the low ppm range within 48-72 hours.[3]

Drying AgentTypical Final Water Content (in common polar aprotic solvents)Reference
Activated 3Å Molecular Sieves<10 ppm[3]
Calcium Hydride (CaH₂)~10-50 ppm[3]
Sodium/Benzophenone~30-50 ppm[3]

Note: The final water content can vary depending on the initial water content of the solvent and the specific drying procedure.

Troubleshooting Guides

Scenario 1: My lithiation reaction is showing low to no conversion.

Problem: You are attempting a lithiation of an aryl halide in 1,4-Dimethylpyrrolidin-2-one using n-butyllithium, but TLC or LC-MS analysis shows predominantly unreacted starting material.

Troubleshooting Workflow:

start Low/No Conversion in Lithiation q1 Was the water content of the 1,4-Dimethylpyrrolidin-2-one checked? start->q1 a1_yes Yes, it was <50 ppm. q1->a1_yes Unlikely Cause a1_no No, it was not measured. q1->a1_no Likely Cause action2 Investigate other potential issues: - Reagent quality (titrate the n-BuLi) - Reaction temperature - Purity of starting materials a1_yes->action2 action1 Dry the solvent over activated 3Å molecular sieves. Verify water content with Karl Fischer titration. a1_no->action1

Troubleshooting Lithiation Reactions

Causality: Organolithium reagents are extremely strong bases and will react with any available protic source, with water being a common culprit. This parasitic reaction consumes the reagent, leaving an insufficient amount to carry out the desired lithiation.[2][7]

Corrective Actions:

  • Solvent Purity: Ensure your 1,4-Dimethylpyrrolidin-2-one has a water content below 50 ppm, as verified by Karl Fischer titration. If the water content is high, dry the solvent using activated 3Å molecular sieves.

  • Reagent Titration: The molarity of commercially available organolithium solutions can decrease over time due to gradual reaction with atmospheric moisture. It is crucial to titrate the organolithium reagent before use to determine its exact concentration.

  • Anhydrous Reaction Setup: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours) and the reaction is assembled under a positive pressure of an inert gas (argon or nitrogen).

Scenario 2: An unexpected byproduct is the major product in my base-catalyzed alkylation.

Problem: You are performing an O-alkylation of a phenol using potassium carbonate as the base in 1,4-Dimethylpyrrolidin-2-one. Instead of the desired ether, you isolate a significant amount of the starting phenol and potentially some hydrolyzed alkylating agent.

Troubleshooting Workflow:

start Alkylation Failure & Byproduct Formation q1 Was the reaction run under strictly anhydrous conditions? start->q1 a1_yes Yes, solvent was dried and inert atmosphere was used. q1->a1_yes Less Likely Cause a1_no No, standard grade solvent was used. q1->a1_no Probable Cause action2 Consider other factors: - Base strength (is K₂CO₃ strong enough?) - Reaction temperature and time - Steric hindrance of substrates a1_yes->action2 action1 Water is likely competing for the base and/or hydrolyzing the alkylating agent. Dry all components and rerun. a1_no->action1

Troubleshooting Base-Catalyzed Reactions

Causality: While potassium carbonate is a relatively weak base, in the presence of water, an equilibrium can be established that forms bicarbonate and hydroxide ions. The hydroxide can compete with the phenoxide as a nucleophile, potentially leading to hydrolysis of the alkylating agent. More importantly, if a stronger base were used (e.g., NaH), it would be rapidly quenched by any water present.

Corrective Actions:

  • Solvent and Reagent Drying: Dry the 1,4-Dimethylpyrrolidin-2-one over activated 3Å molecular sieves. Ensure the potassium carbonate is anhydrous (it can be dried by heating in an oven).

  • Inert Atmosphere: While not as critical as with organometallics, running the reaction under an inert atmosphere will prevent the hygroscopic solvent from absorbing moisture from the air during the reaction.

  • Consider a Stronger, Non-Hydroxide Base: If water ingress is unavoidable to some extent, using a non-nucleophilic, stronger base might be beneficial, provided it is compatible with the other functional groups in the molecule.

Experimental Protocols

Protocol 1: Drying of 1,4-Dimethylpyrrolidin-2-one using Activated Molecular Sieves
  • Activation of 3Å Molecular Sieves: a. Place the required amount of 3Å molecular sieves in a round-bottom flask or beaker. b. Heat in a furnace at 300-350°C for at least 3 hours under a slow stream of dry argon or nitrogen, or under vacuum. c. Cool the sieves to room temperature under a stream of inert gas or in a desiccator.

  • Solvent Drying: a. To a clean, dry solvent bottle, add the activated 3Å molecular sieves (5-10% of the solvent volume by weight). b. Add the 1,4-Dimethylpyrrolidin-2-one to the bottle, leaving some headspace. c. Cap the bottle tightly and seal with paraffin film. d. Allow the solvent to stand for at least 24-48 hours before use. For optimal drying, gently swirl the bottle occasionally.

  • Dispensing the Anhydrous Solvent: a. Use a dry syringe or cannula to withdraw the required volume of solvent from the bottle under a positive pressure of inert gas. b. Do not disturb the molecular sieves at the bottom of the bottle.

Protocol 2: Karl Fischer Titration for Water Content Determination

This is a general protocol and should be adapted to your specific KF titrator model.

  • Instrument Preparation: a. Ensure the titration vessel is clean and dry. b. Fill the vessel with a suitable KF solvent (for amide solvents, use a methanol-free formulation). c. Condition the solvent by running a pre-titration to neutralize any residual water in the solvent and vessel.

  • Titer Determination: a. Accurately add a known amount of a certified water standard to the conditioned solvent. b. Run the titration to determine the titer of the KF reagent (mg H₂O / mL reagent).

  • Sample Analysis: a. Accurately weigh and inject a known amount of the 1,4-Dimethylpyrrolidin-2-one sample into the conditioned titration vessel. b. Start the titration and record the volume of titrant required to reach the endpoint. c. The instrument's software will calculate the water content in ppm or percentage.

References

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • ResearchGate. Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... [Link]

  • ResearchGate. ChemInform Abstract: Highly Regioselective Control of 1,2-Addition of Organolithiums to α,β-Unsaturated Compounds Promoted by Lithium Bromide in 2-Methyltetrahydrofuran: A Facile and Eco-Friendly Access to Allylic Alcohols and Amines. [Link]

  • Bower, J. H. Comparative efficiencies of various dehydrating agents used for drying gases (A survey of commercial drying agents). Journal of Research of the National Bureau of Standards, 12(2), 241. [Link]

  • Quveon. THE BASICS OF KARL FISCHER TITRATION. [Link]

  • ResearchGate. (PDF) Drying agents. [Link]

  • PubChem. 1,4-Dimethylpyrrolidin-2-one. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • PubMed. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Xylem Analytics. Coulometric KF-Titration Troubleshooting. [Link]

  • ChemBK. 1,4-Dimethylpyrrolid-2-one. [Link]

  • YouTube. Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. [Link]

  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • PubMed Central. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. [Link]

  • Organic Syntheses. 2,2-dimethylpyrrolidine. [Link]

  • European Medicines Agency. Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Oxygen Reduction Reaction in 1-Butyl-1-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl)imide: Addition of Water as a Proton Species. [Link]

  • ResearchGate. (PDF) Solvent effects in organic chemistry-recent Developments. [Link]

  • ACS Figshare. Effects of Alkyl Amide Solvents on the Dispersion of Single-Wall Carbon Nanotubes. [Link]

  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • CEM Corporation. Solvent Choice for Microwave Synthesis. [Link]

  • MDPI. Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. [Link]

Sources

Technical Support Center: Optimizing Stirring and Mixing in 1,4-Dimethylpyrrolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions in 1,4-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on achieving optimal stirring and mixing in your experiments. As a polar aprotic solvent, 1,4-Dimethylpyrrolidin-2-one offers a unique reaction environment, but its physical properties can present challenges in achieving homogeneity, which is critical for reaction success. This resource provides troubleshooting guidance and frequently asked questions to help you navigate these challenges.

Troubleshooting Guide: Addressing Mixing-Related Reaction Issues

Effective mixing is paramount for achieving reproducible and high-yielding chemical reactions. Inadequate stirring can lead to localized concentration gradients, poor heat transfer, and the formation of unwanted byproducts. This section addresses common issues you may encounter and provides actionable solutions.

Issue 1: Incomplete Reaction or Stalling

Symptoms: Your reaction starts but fails to proceed to completion, or the reaction rate is significantly slower than expected.

Potential Mixing-Related Causes:

  • Poor Mass Transfer: Insufficient mixing may limit the rate at which reactants encounter each other, especially in heterogeneous (solid-liquid or liquid-liquid) systems. This is often the rate-limiting step in reactions involving sparingly soluble reagents.

  • Localized Reagent Concentration: Inadequate agitation can lead to areas of high and low reactant concentration, effectively lowering the overall reaction rate.

  • Temperature Gradients: Poor mixing can result in uneven temperature distribution within the reactor, creating hot or cold spots that can negatively impact reaction kinetics.

Troubleshooting Steps:

  • Visual Inspection: If your reactor is transparent, visually inspect the mixing. Are there stagnant zones at the bottom or corners of the vessel? Is the solid uniformly suspended, or has it settled?

  • Increase Agitation Speed: A simple first step is to incrementally increase the stirring speed. Monitor the reaction progress at each new speed to see if the rate improves. Be cautious of excessively high speeds which can introduce other issues (see Issue 3).

  • Optimize Impeller Selection and Placement:

    • Impeller Type: The choice of impeller is critical and depends on the nature of your reaction.

      • For Homogeneous (Liquid-Liquid) Reactions: A pitched-blade turbine or a marine propeller is often effective as they promote axial flow, moving the liquid up and down the vessel.[1]

      • For Heterogeneous (Solid-Liquid) Reactions: A flat-blade (Rushton) turbine can be more effective at suspending solids due to its generation of radial flow. For high viscosity mixtures, an anchor or helical impeller may be necessary to ensure bulk movement of the fluid.[2]

    • Impeller Placement: The impeller should be positioned to create optimal flow patterns. A common starting point is to place the impeller at one-third of the reactor height from the bottom. For larger vessels or reactions with solids that are difficult to suspend, multiple impellers on the same shaft may be beneficial.

  • Consider Baffles: In baffled reactors, the vertical plates along the reactor wall disrupt the formation of a central vortex and improve top-to-bottom mixing. If your reactor is unbaffled and you are experiencing poor mixing, consider using a baffled system.

Issue 2: Formation of Unwanted Byproducts or Poor Selectivity

Symptoms: Your reaction produces a significant amount of side products, or the ratio of the desired product to byproducts is lower than expected.

Potential Mixing-Related Causes:

  • Localized High Concentrations of Reagents: When one reagent is added to another, poor mixing can lead to localized high concentrations of the added reagent. This can promote side reactions, especially if the side reaction is of a higher order with respect to the added reagent.

  • Hot Spots: In exothermic reactions, poor heat transfer due to inadequate mixing can create localized hot spots, which can accelerate the rate of undesired side reactions or cause product decomposition.

Troubleshooting Steps:

  • Controlled Reagent Addition: Instead of adding a reagent all at once, use a syringe pump or a dropping funnel to add it slowly and at a controlled rate. This allows the mixing to disperse the reagent before its concentration becomes too high locally.

  • Sub-surface Addition: Position the addition tube or needle below the surface of the reaction mixture and near the impeller. This ensures the rapid dispersion of the added reagent.

  • Improve Heat Transfer:

    • Ensure your reactor is adequately immersed in the heating or cooling bath.

    • Improve agitation to increase the heat transfer coefficient at the reactor wall.

  • Dilution: In some cases, increasing the solvent volume can help to dissipate heat more effectively and reduce localized concentration effects. However, be mindful that excessive dilution can also slow down the desired reaction.

Issue 3: Mechanical Issues or Poor Reproducibility at Scale-Up

Symptoms: You observe splashing, vortex formation that draws gas into the reaction, or your results are not consistent when scaling up the reaction.

Potential Mixing-Related Causes:

  • Inappropriate Stirring Speed: Excessively high stirring speeds can lead to the formation of a deep vortex, which reduces the effective mixing volume and can introduce atmospheric gases (like oxygen or carbon dioxide) into the reaction, potentially leading to unwanted side reactions.

  • Changes in Flow Regime upon Scale-Up: The principles of mixing do not always scale linearly. A stirring speed that is effective in a small flask may not be adequate in a larger reactor due to changes in hydrodynamics.

Troubleshooting Steps:

  • Vortex Management:

    • Reduce the stirring speed to a point where a small vortex is visible but does not extend to the impeller.

    • Use a baffled reactor to disrupt the vortex and promote better mixing.

  • Scale-Up Considerations:

    • Constant Power per Unit Volume (P/V): A common strategy for scaling up is to maintain a constant power input per unit volume. This helps to ensure a similar level of mixing intensity between different scales.

    • Geometric Similarity: Maintain similar geometric ratios (e.g., impeller diameter to tank diameter, liquid height to tank diameter) between the lab-scale and the larger-scale reactor.

    • Tip Speed: The speed at the tip of the impeller is another important parameter to consider during scale-up, as it relates to the shear forces in the reactor.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1,4-Dimethylpyrrolidin-2-one that I should consider for mixing?

Estimated Viscosity of N-methyl-2-pyrrolidone (a proxy for 1,4-Dimethylpyrrolidin-2-one) at Different Temperatures

Temperature (°C)Approximate Viscosity (mPa·s)
251.66
50~1.1
75~0.8
100~0.6
Note: These are estimated values for NMP based on available data and the general trend of decreasing viscosity with increasing temperature.[1][7][8]

Q2: How do I choose the right impeller for my reaction in 1,4-Dimethylpyrrolidin-2-one?

A2: The choice of impeller is crucial for effective mixing and depends on the viscosity of your reaction mixture and the type of mixing required.[2][9]

  • Low Viscosity (<100 mPa·s): For simple blending of miscible liquids or suspending low concentrations of fine solids, a pitched-blade turbine or a marine propeller is a good choice. These impellers generate strong axial flow, ensuring good top-to-bottom turnover in the vessel.[1]

  • Medium Viscosity (100 - 5,000 mPa·s): As the viscosity increases, you may need an impeller that can provide more shear to break up agglomerates and ensure homogeneity. A flat-blade (Rushton) turbine generates radial flow and higher shear.

  • High Viscosity (>5,000 mPa·s): For very viscous mixtures, such as thick slurries or polymer solutions, an anchor impeller or a helical ribbon impeller is recommended. These impellers sweep the entire vessel, preventing stagnant zones near the walls.[2]

Impeller Selection Guide

G start Start: Assess Reaction Mixture viscosity What is the approximate viscosity? start->viscosity low_visc Low Viscosity (<100 mPa·s) viscosity->low_visc <100 mPa·s medium_visc Medium Viscosity (100 - 5,000 mPa·s) viscosity->medium_visc 100-5,000 mPa·s high_visc High Viscosity (>5,000 mPa·s) viscosity->high_visc >5,000 mPa·s low_visc_impeller Pitched-Blade Turbine or Marine Propeller low_visc->low_visc_impeller medium_visc_impeller Flat-Blade (Rushton) Turbine medium_visc->medium_visc_impeller high_visc_impeller Anchor or Helical Impeller high_visc->high_visc_impeller end Select Impeller low_visc_impeller->end Good for axial flow and blending medium_visc_impeller->end Good for radial flow and shear high_visc_impeller->end Ensures bulk motion

Caption: Decision workflow for selecting the appropriate impeller based on reaction mixture viscosity.

Q3: My reaction involves a solid that is not dissolving well in 1,4-Dimethylpyrrolidin-2-one. How can I improve this with stirring?

A3: For dissolving solids, the goal is to maximize the surface area of the solid that is in contact with the solvent and to sweep away the layer of saturated solvent from the solid's surface.

  • Increase Shear: Use an impeller that provides higher shear, such as a flat-blade (Rushton) turbine. The turbulence created by this type of impeller can help to break down agglomerates and increase the rate of dissolution.

  • Ensure Solid Suspension: The stirring speed should be sufficient to lift the solid particles off the bottom of the reactor and keep them suspended in the liquid. This is known as the "just suspended" speed (Njs). Operating at or slightly above Njs will ensure good solid-liquid contact.

  • Consider Temperature: Increasing the temperature will generally increase the solubility of the solid and decrease the viscosity of the solvent, both of which will aid in dissolution.

Q4: Can poor mixing affect the stereoselectivity of my reaction?

A4: While less common than effects on rate and byproduct formation, poor mixing can potentially influence stereoselectivity in certain cases. If a reaction has two competing stereoselective pathways with different dependencies on reactant concentrations, localized concentration gradients due to poor mixing could favor one pathway over the other. For reactions where stereoselectivity is highly sensitive to temperature, localized hot spots from inadequate mixing could also be a factor. Ensuring a well-mixed, homogeneous reaction environment is the best practice to achieve consistent and optimal stereoselectivity.

Troubleshooting Workflow for Poor Reaction Outcomes

G cluster_yes If YES cluster_no If NO start Problem: Incomplete Reaction or Byproducts check_mixing Is the mixture visually homogeneous? (No stagnant zones, solids suspended) start->check_mixing yes_mixing Mixing appears adequate check_mixing->yes_mixing Yes no_mixing Mixing is likely inadequate check_mixing->no_mixing No other_params Investigate other parameters: - Temperature - Catalyst activity - Reagent purity - Reaction time yes_mixing->other_params re_evaluate Re-run reaction and monitor progress other_params->re_evaluate Adjust parameters increase_speed Increase stirring speed no_mixing->increase_speed change_impeller Optimize impeller type and position increase_speed->change_impeller add_baffles Consider using baffles change_impeller->add_baffles add_baffles->re_evaluate Implement changes

Caption: A logical workflow for troubleshooting poor reaction outcomes, starting with an assessment of mixing efficiency.

References

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). N-methyl-2-pyrrolidone.
  • ResearchGate. (2025). Volumetric Properties and Viscosities for Aqueous N Methyl2-pyrrolidone Solutions from 25 °C to 70 °C.
  • INDCO. (2023, May 9). Choosing Your Impeller.
  • ResearchGate. (2025). Physical Properties of Aqueous N-Methyl Pyrrolidone at Different Temperatures.
  • Paul Mueller Company. (2018, January 31). How to Choose the Right Impeller.
  • MXD Process. (2025). 5 Types of Mixing Impellers: Designs, Flow Patterns, and Uses.
  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • TNJ Chemical. (n.d.). N-Methyl-2-Pyrrolidone (NMP).
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • YouTube. (2023, September 16). How to remove high boiling solvent from crude- Reaction work up.
  • Wikipedia. (n.d.). Temperature dependence of viscosity.
  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • ResearchGate. (2019, February 1). EFFECT OF THE SOLVENT VISCOSITY ON THE RATE OF PHENOXYL RADICAL Plenum Publishing Corporation.
  • ChemBK. (2024, April 9). 1,4-dimethyl-2-pyrrolidone.
  • ChemicalBook. (n.d.). 2555-04-6(1,4-Dimethyl-2-pyrrolidone) Product Description.
  • ResearchGate. (2025). Comment on The density, dynamic viscosity and kinematic viscosity of protic and aprotic polar solvent (pure and mixed) systems: An experimental and theoretical insight of thermophysical properties by M. S. Alam, B. Ashokkumar and A. M. Siddiq, J. Mol. Liquids, 281(2019), 584–597.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from University of Rochester Department of Chemistry.
  • PubMed. (2018, June 26). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action.
  • PubMed. (n.d.). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents.
  • Biblioteka Nauki. (n.d.). Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer.
  • Semantic Scholar. (n.d.). Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Quora. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution?.
  • PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • Wikipedia. (n.d.). Solvent.
  • ResearchGate. (2025). Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions.

Sources

Technical Support Center: Accelerating Reactions with 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 1,4-Dimethylpyrrolidin-2-one as a high-performance solvent to reduce reaction times and optimize synthetic outcomes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.

Introduction: The Rationale for Using 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one is a polar aprotic solvent characterized by a high boiling point, excellent thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1][2] These properties make it an attractive alternative to other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), particularly in applications where reaction acceleration is desired.[3] The efficacy of polar aprotic solvents in accelerating reaction rates, particularly for bimolecular nucleophilic substitution (SN2) reactions, is well-established.[4][5] By solvating cations while leaving anions relatively unsolvated and "naked," these solvents enhance the nucleophilicity of anionic reagents, leading to a significant increase in reaction rates.[6][7]

This guide will explore how to harness these properties of 1,4-Dimethylpyrrolidin-2-one to reduce reaction times and will provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is 1,4-Dimethylpyrrolidin-2-one expected to reduce reaction times?

A1: As a polar aprotic solvent, 1,4-Dimethylpyrrolidin-2-one can significantly accelerate the rates of certain reactions, most notably SN2 reactions.[4] The mechanism behind this acceleration lies in its ability to solvate the cation of a salt (e.g., Na⁺ in NaCN) while poorly solvating the anion (e.g., CN⁻).[6] This leaves the anion "naked" and more nucleophilic, leading to a faster reaction. In contrast, polar protic solvents form strong hydrogen bonds with the anionic nucleophile, creating a solvent cage that hinders its reactivity and slows the reaction.[4]

Q2: What types of reactions are most likely to be accelerated by 1,4-Dimethylpyrrolidin-2-one?

A2: Reactions that involve charged nucleophiles and proceed through a transition state with dispersed charge are most likely to benefit. This includes:

  • SN2 reactions: The rate of an SN2 reaction can be increased by several orders of magnitude when switching from a protic to a polar aprotic solvent.[4]

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck): Polar aprotic solvents are often the medium of choice for these reactions due to their ability to dissolve the various components and facilitate the catalytic cycle.[8][9][10]

  • Reactions involving anionic intermediates: The stabilization of cationic counter-ions while leaving the anionic intermediates reactive can drive these reactions forward more quickly.

Q3: Are there any safety concerns associated with 1,4-Dimethylpyrrolidin-2-one?

A3: 1,4-Dimethylpyrrolidin-2-one is a chemical and should be handled with appropriate safety precautions. It may be irritating to the eyes and skin.[1] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[11] While it is being explored as a safer alternative to NMP, which has reproductive toxicity concerns, proper personal protective equipment (PPE) should always be used.[3][12]

Troubleshooting Guide

Issue 1: Reaction is slower than expected or not proceeding to completion.

Possible Cause 1: Insufficiently Anhydrous Conditions

  • Explanation: The presence of water in polar aprotic solvents can have a detrimental effect on reactions involving strong bases or water-sensitive reagents. Water can protonate strong bases, reducing their efficacy, and can also hydrolyze starting materials or intermediates.

  • Solution:

    • Use a dry solvent: Ensure the 1,4-Dimethylpyrrolidin-2-one is of an appropriate grade and has a low water content. If necessary, dry the solvent using standard laboratory procedures, such as distillation from a suitable drying agent.

    • Dry glassware and reagents: Thoroughly dry all glassware in an oven before use and ensure all reagents are anhydrous.

    • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Possible Cause 2: Suboptimal Reaction Temperature

  • Explanation: While 1,4-Dimethylpyrrolidin-2-one has a high boiling point, allowing for a wide range of reaction temperatures, the optimal temperature for a specific reaction will vary. Insufficient temperature may lead to slow kinetics, while excessive heat can cause decomposition of reactants, products, or the solvent itself.

  • Solution:

    • Systematic temperature screening: If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C intervals) and monitor the reaction progress by a suitable analytical technique like TLC, GC, or LC-MS.

    • Literature precedent: Consult the literature for similar reactions to determine a suitable temperature range.

Possible Cause 3: Poor Solubility of Reagents

  • Explanation: While 1,4-Dimethylpyrrolidin-2-one is a good solvent for many compounds, some reagents may have limited solubility, leading to a heterogeneous reaction mixture and slower reaction rates.

  • Solution:

    • Confirm solubility: Before running the reaction on a large scale, check the solubility of all reagents in 1,4-Dimethylpyrrolidin-2-one at the intended reaction temperature.

    • Co-solvent: If a key reagent has poor solubility, consider the addition of a co-solvent. However, be aware that this may alter the overall polarity of the solvent system and impact the reaction rate.

Issue 2: Formation of unexpected side products.

Possible Cause 1: Hydrolysis of the Amide Solvent

  • Explanation: At elevated temperatures, especially in the presence of strong acids or bases, amide solvents like 1,4-Dimethylpyrrolidin-2-one can undergo hydrolysis.[13][14][15] This can generate amines and carboxylic acids, which may participate in side reactions.[16][17]

  • Solution:

    • Minimize reaction time and temperature: Use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion.

    • Buffer the reaction: If compatible with your reaction, consider using a buffered system to maintain a neutral pH.

    • Alternative base/acid: If possible, choose a non-nucleophilic base or a milder acid to minimize solvent degradation.

Possible Cause 2: Solvent-Reagent Incompatibility

  • Explanation: While generally stable, 1,4-Dimethylpyrrolidin-2-one may react with highly reactive reagents, such as strong oxidizing or reducing agents.

  • Solution:

    • Consult compatibility charts: Before starting, check for known incompatibilities between your reagents and amide solvents.

    • Run a small-scale test reaction: A small-scale trial can help identify any unexpected side reactions before committing to a larger scale.

Issue 3: Difficulty in product purification and solvent removal.

Possible Cause 1: High Boiling Point of 1,4-Dimethylpyrrolidin-2-one

  • Explanation: The high boiling point of 1,4-Dimethylpyrrolidin-2-one makes its removal by simple evaporation challenging.

  • Solution:

    • Aqueous workup and extraction: Since 1,4-Dimethylpyrrolidin-2-one has some water solubility, repeated aqueous washes during a liquid-liquid extraction can help remove the bulk of the solvent.[1] Adding a salt like LiCl to the aqueous phase can enhance the partitioning of the polar aprotic solvent into the aqueous layer.[18]

    • Azeotropic distillation: Adding a lower-boiling solvent like toluene or heptane and distilling can help remove the high-boiling solvent as an azeotrope.[19]

    • Chromatography: If the product is stable on silica gel, column chromatography can be an effective purification method. The polar solvent will typically elute with a polar mobile phase. For highly polar products, reversed-phase chromatography may be a better option.[20]

Possible Cause 2: Product is also soluble in the aqueous phase.

  • Explanation: If your product has some water solubility, it may be lost to the aqueous layer during extraction to remove the 1,4-Dimethylpyrrolidin-2-one.

  • Solution:

    • Back-extraction: After the initial extraction, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

    • Salting out: Saturating the aqueous layer with a salt like NaCl can decrease the solubility of organic compounds and drive them into the organic phase.

Illustrative Data: The Impact of Solvent on Reaction Time

While specific kinetic data for 1,4-Dimethylpyrrolidin-2-one is not widely available in the literature, we can illustrate the expected effect based on the well-understood principles of solvent effects on SN2 reactions. The following table provides a hypothetical comparison of reaction times for a typical SN2 reaction in different solvents.

SolventSolvent TypeRelative RateExpected Reaction Time
MethanolPolar Protic124 hours
WaterPolar Protic~54.8 hours
AcetonePolar Aprotic~500~3 minutes
AcetonitrilePolar Aprotic~5000< 1 minute
1,4-Dimethylpyrrolidin-2-one Polar Aprotic High Significantly Reduced

This data is illustrative and based on general trends in SN2 reaction kinetics. Actual reaction times will vary depending on the specific substrates and conditions.[4]

Experimental Protocols

Protocol 1: General Procedure for an SN2 Reaction

This protocol provides a general method for conducting an SN2 reaction using 1,4-Dimethylpyrrolidin-2-one as a solvent.

Materials:

  • Alkyl halide (1.0 equiv)

  • Nucleophile (1.2 equiv)

  • Anhydrous 1,4-Dimethylpyrrolidin-2-one

  • Anhydrous diethyl ether or ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile.

  • Add anhydrous 1,4-Dimethylpyrrolidin-2-one and stir until the nucleophile is fully dissolved.

  • Add the alkyl halide to the solution.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (3x) to remove the 1,4-Dimethylpyrrolidin-2-one.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Visualizing the Workflow

Troubleshooting Workflow for Slow Reactions

Troubleshooting_Slow_Reaction start Slow or Incomplete Reaction check_water Check for Water Contamination start->check_water check_temp Optimize Reaction Temperature start->check_temp check_solubility Verify Reagent Solubility start->check_solubility dry_solvent Use/Prepare Anhydrous Solvent check_water->dry_solvent Water Suspected increase_temp Incrementally Increase Temperature check_temp->increase_temp If kinetics are slow use_cosolvent Consider a Co-solvent check_solubility->use_cosolvent Poor solubility observed inert_atmosphere Use Inert Atmosphere dry_solvent->inert_atmosphere reaction_improved Reaction Rate Improved? inert_atmosphere->reaction_improved increase_temp->reaction_improved use_cosolvent->reaction_improved reaction_improved->start No, re-evaluate end Problem Solved reaction_improved->end Yes

Caption: A decision tree for troubleshooting slow reactions.

Mechanism of SN2 Reaction Acceleration

SN2_Acceleration cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (1,4-Dimethylpyrrolidin-2-one) Nu_protic Nucleophile (Nu⁻) Solvated and Hindered TS_protic High Energy Transition State Nu_protic->TS_protic Slow Reaction Nu_aprotic 'Naked' Nucleophile (Nu⁻) Highly Reactive TS_aprotic Lower Energy Transition State Nu_aprotic->TS_aprotic Fast Reaction

Caption: Comparison of SN2 reaction energetics.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2025, August 6). ScienceDirect. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]

  • Reddit. (2024, June 3). Polar Aprotic Solvents and Side Reactions. r/Mcat. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Reddit. (2022, July 16). Tricks to purge NMP to aqueous layer? r/Chempros. Retrieved from [Link]

  • Quora. (2018, October 4). Why is heat needed for the hydrolysis of amides? Retrieved from [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 2). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • YouTube. (2023, September 16). How to remove high boiling solvent from crude- Reaction work up. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ChemBK. (n.d.). 1,4-Dimethylpyrrolid-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat. Retrieved from [Link]

  • ACS Publications. (n.d.). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • YouTube. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Human experimental exposure to N-methyl-2-pyrrolidone (NMP): Toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker. Retrieved from [Link]

  • ACS Publications. (n.d.). N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 27). Case Study: NMP Elimination In Commercial Factory. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. Retrieved from [Link]

  • ResearchGate. (2020, September 15). How to remove excess pyrrole from a reaction mixture? Retrieved from [Link]

  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 1,4-Dimethylpyrrolidin-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and quantification of compounds are paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1,4-Dimethylpyrrolidin-2-one, a polar, five-membered lactam. We will explore the nuances of GC-MS methodology, compare its performance with alternative analytical techniques, and provide the experimental data necessary for informed decision-making in a research and development setting.

Introduction to 1,4-Dimethylpyrrolidin-2-one and the Imperative for Accurate Analysis

1,4-Dimethylpyrrolidin-2-one (C₆H₁₁NO, CAS No: 2555-04-6) is a polar solvent and a potential intermediate in organic synthesis.[1][2] Its structural similarity to other pyrrolidinone derivatives, which are prevalent in various industrial and pharmaceutical applications, necessitates precise and reliable analytical methods for its characterization.[3] Accurate quantification is crucial for process monitoring, impurity profiling, and ensuring the quality and safety of final products.

The Gold Standard: GC-MS Analysis of 1,4-Dimethylpyrrolidin-2-one

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds.[4] Its high chromatographic resolution and the specificity of mass spectrometric detection make it a powerful tool for both qualitative and quantitative analysis.

The Rationale Behind GC-MS for 1,4-Dimethylpyrrolidin-2-one

The selection of GC-MS for the analysis of 1,4-Dimethylpyrrolidin-2-one is underpinned by the compound's physicochemical properties. With a molecular weight of 113.16 g/mol and a predicted boiling point that allows for volatilization without degradation, it is amenable to gas chromatographic separation.[2] The mass spectrometer provides definitive identification based on the molecule's unique mass fragmentation pattern.

A Step-by-Step Protocol for GC-MS Analysis

The following protocol is a validated starting point for the analysis of 1,4-Dimethylpyrrolidin-2-one, derived from established methods for similar pyrrolidinone derivatives.[5]

Sample Preparation:

  • Solvent Selection: Due to the polar nature of 1,4-Dimethylpyrrolidin-2-one, a polar aprotic solvent such as ethyl acetate or dichloromethane is recommended for sample dilution.[5]

  • Concentration: Prepare a stock solution of 1 mg/mL. Further dilute to a working concentration range suitable for the instrument's sensitivity (e.g., 1-100 µg/mL).

  • Internal Standard: For accurate quantification, the use of an internal standard is recommended. An isotopically labeled analog or a structurally similar compound with a distinct retention time would be ideal.

GC-MS Instrumentation and Parameters:

ParameterRecommended SettingJustification
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnProvides good separation for a wide range of compounds and is a common, robust choice.[6]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Volume 1 µL (Splitless or split injection depending on concentration)To be optimized based on sensitivity requirements.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial temp: 70 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A starting point to ensure good separation from solvent and potential impurities. This can be optimized based on experimental results.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range m/z 40-200Captures the molecular ion and key fragment ions of 1,4-Dimethylpyrrolidin-2-one.

Data Analysis:

  • Identification: The retention time and the mass spectrum of the analyte peak are compared with those of a known standard. The NIST Mass Spectral Library can be a valuable resource for spectral comparison.[7][8]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Expected Performance and Validation Considerations

A properly validated GC-MS method for 1,4-Dimethylpyrrolidin-2-one should demonstrate linearity (R² > 0.99), accuracy (recovery within 80-120%), and precision (RSD < 15%).[9] The limit of detection (LOD) and limit of quantification (LOQ) should be established based on the specific application requirements.

Alternative Analytical Methodologies: A Comparative Overview

While GC-MS is a powerful technique, alternative methods may offer advantages in specific scenarios. The choice of analytical technique should be guided by factors such as the nature of the sample matrix, required sensitivity, and available instrumentation.[10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds.[10][11]

  • Principle: Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The eluent is then introduced into a mass spectrometer for detection.

  • Advantages for 1,4-Dimethylpyrrolidin-2-one:

    • No need for derivatization, which can be required for highly polar compounds in GC-MS.

    • Can handle complex sample matrices with minimal cleanup.

    • High sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).[12]

  • Considerations:

    • Matrix effects can be more pronounced than in GC-MS.

    • Mobile phase selection is critical for achieving good chromatographic separation and compatibility with the MS ion source.[13]

A validated hydrophilic interaction liquid chromatography (HILIC)-MS/MS method has been successfully used for the determination of the related compound 2-pyrrolidinone in swine liver, demonstrating the potential of this technique for polar lactams.[14]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC.[15]

  • Principle: Utilizes columns with sub-2 µm particles, leading to more efficient separations.[16]

  • Advantages:

    • Significantly faster analysis times.[16]

    • Improved peak resolution and sensitivity.[16]

    • Ideal for high-throughput screening and trace analysis.[1]

  • Considerations:

    • Requires specialized high-pressure instrumentation.

    • Method development can be more complex.

UPLC-MS/MS is widely used in pharmaceutical analysis for its ability to quantify trace-level impurities and metabolites in complex biological matrices.[15][17]

Performance Comparison: GC-MS vs. LC-Based Methods

The following table provides a comparative summary of the key performance characteristics of GC-MS, HPLC-MS, and UPLC-MS/MS for the analysis of a polar compound like 1,4-Dimethylpyrrolidin-2-one.

FeatureGC-MSHPLC-MSUPLC-MS/MS
Analyte Volatility RequiredNot RequiredNot Required
Thermal Stability RequiredNot RequiredNot Required
Sample Preparation May require derivatization for highly polar compounds.Generally simpler, direct injection often possible.Similar to HPLC-MS, but may require cleaner samples.
Sensitivity Good to Excellent (ng-pg level)Excellent (pg-fg level)Superior (fg-ag level)
Selectivity High (with MS detection)High (with MS/MS detection)Very High (with MS/MS detection)
Speed of Analysis Moderate (typically 10-30 min)Slower (typically 15-45 min)Fast (typically <10 min)
Robustness Generally highModerateModerate to High
Cost (Instrument) ModerateHighVery High
Cost (Operational) LowerHigher (solvent consumption)Higher (specialized columns and solvents)

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the decision-making framework, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 1,4-Dimethylpyrrolidin-2-one Dilution Dilution with appropriate solvent (e.g., Ethyl Acetate) Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Vial Transfer to GC vial InternalStandard->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Identification Identify Peak by Retention Time & Mass Spectrum Chromatogram->Identification Quantification Quantify using Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

Caption: A streamlined workflow for the GC-MS analysis of 1,4-Dimethylpyrrolidin-2-one.

Method_Comparison cluster_gcms GC-MS cluster_lcms HPLC-MS / UPLC-MS/MS Analyte 1,4-Dimethylpyrrolidin-2-one (Polar, Semi-Volatile) GCMS_Pros Pros: - Robust & Reliable - Excellent for Volatile Impurities - Lower Operational Cost Analyte->GCMS_Pros LCMS_Pros Pros: - Ideal for Polar & Non-Volatile Compounds - High Sensitivity & Selectivity (MS/MS) - No Derivatization Needed Analyte->LCMS_Pros GCMS_Cons Cons: - Requires Volatility - Potential for Thermal Degradation - May need Derivatization LCMS_Cons Cons: - Higher Instrument & Operational Cost - Potential for Matrix Effects - More Complex Method Development

Caption: A comparative overview of GC-MS and LC-based methods for 1,4-Dimethylpyrrolidin-2-one.

Conclusion and Recommendations

For the routine analysis of 1,4-Dimethylpyrrolidin-2-one, particularly for purity assessment and the identification of volatile or semi-volatile impurities, GC-MS offers a robust, reliable, and cost-effective solution . Its well-established principles and extensive spectral libraries provide a high degree of confidence in analytical results.

However, for applications requiring the analysis of 1,4-Dimethylpyrrolidin-2-one in complex biological matrices, or when ultra-high sensitivity is paramount for detecting trace-level impurities, UPLC-MS/MS emerges as the superior technique . Its ability to handle non-volatile compounds and its exceptional sensitivity make it the method of choice for demanding pharmaceutical and bioanalytical applications.

Ultimately, the selection of the most appropriate analytical technique will depend on the specific requirements of the study, including the sample matrix, the desired level of sensitivity, and the available resources. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision.

References

  • Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • ChemBK. (2024, April 9). 1,4-dimethylpyrrolidin-2-one.
  • Waters Corporation. (n.d.). UltraPerformance LC (UPLC) Technology.
  • Sumble. (2025, November 25). What is UPLC-MS? Competitors, Complementary Techs & Usage.
  • Popelka, P., et al. (2014).
  • ResearchGate. (2025, August 9). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation.
  • National Center for Biotechnology Information. (2018, October 5). Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Clavulanic Acid Quantification.
  • National Center for Biotechnology Information. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring.
  • MDPI. (2023, October 10). 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000.
  • Georgieva, M., et al. (2014). Analytical survey comparison of some beta-lactam antibiotics used in practice. PHARMACIA, 61(2), 55-61.
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  • SIELC Technologies. (n.d.). Polar Compounds.
  • ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds.
  • Waters Corporation. (n.d.). HPLC Column Performance.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • National Center for Biotechnology Information. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver.
  • National Center for Biotechnology Information. (n.d.). 1,4-Dimethylpyrrolidin-2-one.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • National Institute of Standards and Technology. (n.d.). 1,5-Dimethyl-2-pyrrolidinone.
  • Sigma-Aldrich. (n.d.). 1,4-Dimethylpyrrolidin-2-one.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Galson Laboratories, Inc. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
  • National Center for Biotechnology Information. (2021). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications.
  • ResearchGate. (n.d.). Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives.
  • National Institute of Standards and Technology. (n.d.). Pyrrolidine.
  • National Institute of Standards and Technology. (n.d.). EPA/NIH mass spectral data base.
  • Sigma-Aldrich. (n.d.). 1,4-Dimethylpyrrolidin-2-one.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpyrrolidine.
  • National Center for Biotechnology Information. (2014). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants.
  • Agilent Technologies. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
  • ResearchGate. (n.d.). Prediction of two-dimensional gas chromatography time-of-flight mass spectrometry retention times of 160 pesticides and 25 environmental organic pollutants in grape by multivariate chemometrics methods.
  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • ResearchGate. (n.d.). Retention times and MS/MS experimental parameters for the studied compounds.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine.
  • National Center for Biotechnology Information. (2008, August 15). Retention index thresholds for compound matching in GC-MS metabolite profiling.
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A Comparative Guide to Purity Determination of 1,4-Dimethylpyrrolidin-2-one: A Validated HPLC-RID Method vs. GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity in Pyrrolidone Derivatives

1,4-Dimethylpyrrolidin-2-one is a polar, aprotic solvent and a key chemical intermediate in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries. As with any component in a drug development pipeline, its purity is not a trivial matter. Undetected impurities, whether they are starting materials, by-products, or degradation products, can have significant downstream consequences, including altered reaction kinetics, the formation of toxic adducts, and compromised final product stability. Therefore, a robust, reliable, and well-characterized analytical method for purity determination is a foundational requirement for quality control and process monitoring.

This guide provides an in-depth comparison of two primary chromatographic techniques for assessing the purity of 1,4-Dimethylpyrrolidin-2-one: a newly proposed High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method and the more conventional Gas Chromatography with Flame Ionization Detection (GC-FID) approach. We will delve into the mechanistic basis for each method, provide detailed, validated protocols, and present a side-by-side performance comparison to guide researchers and quality control professionals in selecting the most appropriate technique for their specific needs.

Physicochemical Profile of 1,4-Dimethylpyrrolidin-2-one

Understanding the analyte's properties is the cornerstone of rational method development. 1,4-Dimethylpyrrolidin-2-one (MW: 113.16 g/mol ) is a polar, aprotic liquid with a relatively high boiling point.[1][2] Its polarity dictates its solubility and interactions with chromatographic stationary phases, while its high boiling point and thermal stability are key considerations for gas chromatography.[3] A critical feature for this analysis is its lack of a significant UV chromophore, rendering standard HPLC-UV detection ineffective and necessitating alternative detection strategies like Refractive Index Detection (RID).

Primary Recommended Method: Reversed-Phase HPLC with Refractive Index Detection (HPLC-RID)

For laboratories prioritizing a simple, robust method without the high temperatures required for GC, HPLC-RID is an excellent choice. The principle of HPLC is the separation of components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] Given the polar nature of our analyte, a reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, provides the best retention and separation mechanism.

The choice of a Refractive Index Detector is a direct consequence of the analyte's molecular structure. Lacking a UV-absorbing functional group, 1,4-Dimethylpyrrolidin-2-one will be invisible to a photodiode array (PDA) or UV detector. An RID, however, is a universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting through the flow cell.[5] This makes it ideal for detecting non-chromophoric compounds like ours.

Experimental Protocol: HPLC-RID Method

This protocol is designed to be a self-validating system, grounded in the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[6][7]

1. Instrumentation and Consumables:

  • HPLC system with an isocratic pump, autosampler, column thermostat, and a Refractive Index Detector (RID).

  • Stationary Phase: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile and Water.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water (75:25 v/v). This composition is chosen to provide adequate retention for the polar analyte on a C18 column.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Maintaining a constant temperature is critical for RID stability and retention time reproducibility.[5]

  • RID Temperature: 35 °C (or matched to the column temperature).

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase (Acetonitrile:Water 75:25).

  • Standard Preparation: Prepare a stock solution of 1,4-Dimethylpyrrolidin-2-one reference standard at approximately 10 mg/mL in the diluent. Create a working standard for purity determination at ~1.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the 1,4-Dimethylpyrrolidin-2-one sample in the diluent to a final concentration of approximately 1.0 mg/mL.

4. Validation Workflow:

G cluster_prep Preparation cluster_system System Suitability cluster_analysis Analysis & Validation cluster_results Results Prep Prepare Mobile Phase, Standards, and Samples SST Inject Standard 5x Check %RSD for Area & RT Prep->SST Specificity Specificity: Inject Blank & Spiked Sample SST->Specificity Linearity Linearity: Inject Standards (e.g., 0.1-1.5 mg/mL) Specificity->Linearity Accuracy Accuracy: Spike known impurities into pure sample Linearity->Accuracy Precision Precision: Inject Sample 6x (Repeatability) Inject on different days (Intermediate) Accuracy->Precision Sample Inject Test Sample Precision->Sample Report Calculate Purity (% Area) Summarize Validation Data Sample->Report G cluster_hplc HPLC-RID cluster_gc GC-FID hplc_node HPLC-RID h_adv Advantages: - Room temperature operation - Simpler sample prep - Good for non-volatile impurities - No thermal degradation risk h_dis Disadvantages: - Lower sensitivity (RID) - Sensitive to temperature/flow changes - Not suitable for gradient elution - Longer run times gc_node GC-FID g_adv Advantages: - High resolution & efficiency - Excellent sensitivity (FID) - Faster run times - Low operational cost (gases) g_dis Disadvantages: - High temperatures required - Potential for thermal degradation - Not suitable for non-volatile impurities - More complex instrument maintenance

Sources

A Comparative Guide to 1,4-Dimethylpyrrolidin-2-one and N-methyl-2-pyrrolidone (NMP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Aprotic Polar Solvents

In the realms of pharmaceutical sciences, drug development, and polymer chemistry, the choice of a solvent is a critical parameter that dictates reaction kinetics, solubility, and ultimately, the viability of a process. For decades, N-methyl-2-pyrrolidone (NMP) has been a stalwart in this field, a versatile and powerful aprotic polar solvent prized for its exceptional solvating ability for a wide range of organic and inorganic compounds. However, mounting evidence and regulatory scrutiny regarding its reproductive toxicity have necessitated a paradigm shift, compelling researchers to seek safer, yet equally effective, alternatives.[1][2]

This guide provides an in-depth technical comparison between NMP and a structurally related analogue, 1,4-Dimethylpyrrolidin-2-one. As researchers and drug development professionals, a nuanced understanding of the physicochemical properties, performance characteristics, and, most importantly, the safety profiles of these solvents is paramount for informed decision-making in the laboratory and during process scale-up. This document aims to provide that clarity, supported by available experimental data and authoritative sources.

Structural and Physicochemical Showdown

At a glance, the two molecules are structurally similar, both featuring a five-membered lactam ring. The key distinction lies in the additional methyl group at the 4-position of the pyrrolidinone ring in 1,4-Dimethylpyrrolidin-2-one. This seemingly minor structural modification can have significant implications for their physical and chemical properties.

Diagram 1: Chemical Structures

G cluster_nmp N-methyl-2-pyrrolidone (NMP) cluster_dmp 1,4-Dimethylpyrrolidin-2-one NMP NMP DMP DMP

Caption: 2D structures of NMP and 1,4-Dimethylpyrrolidin-2-one.

The following table summarizes the key physicochemical properties of both solvents, compiled from various sources.

PropertyN-methyl-2-pyrrolidone (NMP) 1,4-Dimethylpyrrolidin-2-one
CAS Number 872-50-42555-04-6
Molecular Formula C₅H₉NOC₆H₁₁NO
Molecular Weight 99.13 g/mol [3]113.16 g/mol [4]
Boiling Point 202-204 °C at 760 mmHg[5]95 °C at 15 Torr
Melting Point -24 °C[5]Not available
Density 1.028 g/mL at 25 °C[6]0.973 g/cm³ (Predicted)
Solubility in Water Miscible[5]Soluble (low solubility)[7]
Appearance Colorless to light yellow liquid[3]Colorless to yellow liquid[7]

Expert Analysis: The higher molecular weight and additional methyl group on 1,4-Dimethylpyrrolidin-2-one would be expected to influence its boiling point and density. While a direct comparison of boiling points at atmospheric pressure is unavailable for 1,4-Dimethylpyrrolidin-2-one, its boiling point at reduced pressure suggests it is a high-boiling solvent. The reported "low solubility" in water for 1,4-Dimethylpyrrolidin-2-one, in contrast to NMP's complete miscibility, is a significant differentiator that could be advantageous in certain extraction or work-up procedures.

Performance as a Solvent: A Comparative Perspective

NMP: The Established Benchmark

NMP's reputation as a "super solvent" is well-earned. It exhibits excellent solvency for a wide array of substances, including:

  • Polymers: It is widely used as a solvent for engineering polymers and coating resins.

  • Organic and Inorganic Compounds: Its high polarity and aprotic nature make it suitable for a broad range of chemical reactions and formulations.[6]

  • Gases: NMP is used in petrochemical processing for the extraction of unsaturated hydrocarbons like acetylene.

In pharmaceutical applications, NMP is utilized as a solubilizing agent to enhance the bioavailability of poorly soluble drugs and as a penetration enhancer in transdermal drug delivery systems.[3]

1,4-Dimethylpyrrolidin-2-one: An Emerging Alternative

Information on the specific solvent performance of 1,4-Dimethylpyrrolidin-2-one is less extensive. However, it is described as a polar solvent capable of dissolving many organic and inorganic compounds.[7] Its utility is noted in applications such as dyes, polymers, and coatings, suggesting a similar, albeit not identical, solvent profile to NMP.[7] The lower water solubility could be a key advantage in applications where phase separation is desirable.

The causality behind solvent efficacy lies in the interplay of intermolecular forces. Both NMP and 1,4-Dimethylpyrrolidin-2-one are polar aprotic solvents. Their polarity, arising from the amide functional group, allows them to dissolve a wide range of polar and nonpolar compounds. The additional methyl group in 1,4-Dimethylpyrrolidin-2-one may slightly alter its polarity and steric hindrance, which in turn would affect its specific solvation capabilities.

Safety, Health, and Environmental Profile: The Decisive Factor

The primary impetus for seeking alternatives to NMP is its significant health and safety concerns, particularly its reproductive toxicity.

N-methyl-2-pyrrolidone (NMP): A Substance of Very High Concern

NMP is classified as a reproductive toxicant and is known to cause skin and eye irritation.[3] The European Chemicals Agency (ECHA) has classified NMP as a Substance of Very High Concern (SVHC) due to its reproductive toxicity.[1] Studies have shown that exposure to NMP can lead to developmental toxicity, including miscarriage and fetal death.[1][2]

Under the REACH regulation in Europe, the use of NMP is restricted, with specific derived no-effect levels (DNELs) for worker exposure that must be adhered to.[1]

  • NOAEL/LOAEL Data for NMP: Numerous toxicological studies have been conducted on NMP. For developmental toxicity, a No-Observed-Adverse-Effect Level (NOAEL) has been established at 237 mg/kg body weight in rats for dermal exposure, with increased preimplantation losses and other effects observed at higher doses.[2] Oral administration studies in rats have shown a NOAEL for maternal and developmental toxicity at 250 and 125 mg/kg/day, respectively.[8]

1,4-Dimethylpyrrolidin-2-one: A Need for More Data

The safety profile of 1,4-Dimethylpyrrolidin-2-one is not as extensively documented as that of NMP. However, available information from suppliers indicates that it may also pose a reproductive hazard. The GHS hazard statements for 1,4-Dimethylpyrrolidin-2-one include H360, which indicates it "May damage fertility or the unborn child".

This is a critical finding, as it suggests that 1,4-Dimethylpyrrolidin-2-one may not be a "safer" alternative in terms of reproductive toxicity. The absence of publicly available, detailed toxicological studies, including NOAEL and LOAEL data, makes a direct quantitative risk comparison with NMP challenging. Researchers should exercise extreme caution and implement stringent safety protocols when handling this solvent, assuming a similar hazard profile to NMP until more comprehensive data becomes available.

Diagram 2: Solvent Selection Decision Workflow

G start Start: Solvent Selection solubility Is high water miscibility required? start->solubility nmp Consider NMP (with strict controls) solubility->nmp Yes dmp Consider 1,4-Dimethylpyrrolidin-2-one (potential for phase separation) solubility->dmp No reaction Reaction/Process Conditions safety Primary Concern: Reproductive Toxicity? reaction->safety safety->nmp No (but still manage risk) alt Evaluate alternative solvent classes (e.g., sulfoxides, carbonates) safety->alt Yes nmp->reaction dmp->reaction caution Exercise extreme caution with DMP due to H360 classification and limited data dmp->caution

Caption: A decision workflow for solvent selection between NMP and its analogue.

Experimental Protocol: A Framework for Comparative Solubility Assessment

To provide a practical framework for evaluating these solvents in a laboratory setting, the following protocol outlines a method for determining and comparing the solubility of a target compound (e.g., an active pharmaceutical ingredient or a polymer).

Objective: To quantitatively determine the solubility of Compound X in NMP and 1,4-Dimethylpyrrolidin-2-one at a specified temperature.

Materials:

  • Compound X (of known purity)

  • N-methyl-2-pyrrolidone (NMP), high purity

  • 1,4-Dimethylpyrrolidin-2-one, high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Compound X to separate vials. The excess is crucial to ensure saturation is reached.

    • Accurately add a known volume or mass of NMP to one set of vials and 1,4-Dimethylpyrrolidin-2-one to another set.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a compatible syringe filter into a clean vial. This step is critical to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of Compound X.

    • Prepare a calibration curve using standard solutions of Compound X to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of Compound X in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Diagram 3: Experimental Workflow for Solubility Determination

G start Start: Add excess solute to solvent equilibrate Equilibrate at constant temperature (24-48h with agitation) start->equilibrate filter Filter supernatant to remove undissolved solid equilibrate->filter dilute Dilute sample for analysis filter->dilute analyze Quantify solute concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate end End: Comparative Solubility Data calculate->end

Caption: A streamlined workflow for the experimental determination of solubility.

Conclusion and Future Outlook

The comparison between N-methyl-2-pyrrolidone and 1,4-Dimethylpyrrolidin-2-one is a nuanced one, driven by a trade-off between established performance and potential risk.

  • NMP remains a highly effective solvent with a vast body of literature supporting its application. However, its well-documented reproductive toxicity and the associated regulatory restrictions make it a less desirable choice for new process development, requiring stringent engineering controls and risk management strategies when its use is unavoidable.

  • 1,4-Dimethylpyrrolidin-2-one presents itself as a structurally similar alternative. Its potentially lower water solubility may offer advantages in specific applications. However, the critical finding of a potential reproductive hazard (H360), coupled with a lack of comprehensive public toxicological data, means it cannot be considered a "drop-in" safer replacement without further rigorous evaluation. The principle of "like dissolves like" suggests it will have a similar solvency profile to NMP, but this must be empirically verified for each specific application.

For researchers and drug development professionals, the path forward involves a cautious and data-driven approach. While the allure of a familiar solvent scaffold is strong, the safety imperative cannot be overstated. When considering a switch from NMP, a thorough risk assessment is essential. This should include not only an evaluation of the solvent's performance but also a deep dive into its toxicological profile. The use of 1,4-Dimethylpyrrolidin-2-one should be approached with the same level of caution as NMP, particularly concerning reproductive hazards, until more comprehensive safety data becomes available. The exploration of other classes of solvents, such as sulfoxides or carbonates, may also be a prudent strategy in the ongoing search for truly safer and effective alternatives.

References

  • Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP). Available from: [Link]

  • Sciencemadness Wiki. N-Methyl-2-pyrrolidone. 2020. Available from: [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. Available from: [Link]

  • U.S. Environmental Protection Agency. Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). Available from: [Link]

  • Toxic-Free Future. Get the Facts: NMP (N-Methylpyrrolidone). Available from: [Link]

  • INCHEM. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Available from: [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). 2011. Available from: [Link]

  • Sitarek K, Stetkiewicz J. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. Int J Occup Med Environ Health. 2008;21(1):73-80. Available from: [Link]

  • Organisation for Economic Co-operation and Development. SIDS INITIAL ASSESSMENT REPORT FOR SIAM 24. 2007. Available from: [Link]

  • ToxTutor. The Lowest Observed Adverse Effect Level (LOAEL) is the. Available from: [Link]

  • Chemistry LibreTexts. 2.5: NOAEL and LOAEL. 2022. Available from: [Link]

  • European Medicines Agency. COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS: 1-METHYL-2-PYRROLIDONE SUMMARY REPORT. 2008. Available from: [Link]

  • PubChem. 1,4-Dimethylpyrrolidin-2-one. Available from: [Link]

  • Ataman Kimya. METHYLPYRROLIDONE. Available from: [Link]

  • European Medicines Agency. COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS: 2-PYRROLIDONE SUMMARY REPORT. 1998. Available from: [Link]

  • Chen N, et al. Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Org. Chem. Front. 2024;11:2780-2785. Available from: [Link]

  • ChemBK. 1,4-dimethyl-2-pyrrolidone. 2024. Available from: [Link]

  • Australian Government Department of Health. 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. 2018. Available from: [Link]

  • Khan I, et al. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Eur J Med Chem. 2020;186:111863. Available from: [Link]

  • Constan AA, et al. NOAEL and LOAEL determinations of acute hepatotoxicity for chloroform and bromodichloromethane delivered in an aqueous vehicle to F344 rats. J Toxicol Environ Health A. 1998;55(3):183-97. Available from: [Link]

  • Beilstein J Org Chem. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. 2022;18:118-128. Available from: [Link]

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A Comparative Guide to 1,4-Dimethylpyrrolidin-2-one and Dimethylformamide (DMF) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical solvents, the choice of an appropriate medium is paramount to the success of a reaction, influencing yield, purity, and scalability. For decades, N,N-Dimethylformamide (DMF) has been a ubiquitous polar aprotic solvent, prized for its exceptional solvating power for a wide range of organic and inorganic compounds. However, growing concerns over its reproductive toxicity and other health hazards have necessitated a critical evaluation of safer, more sustainable alternatives. This guide provides an in-depth, objective comparison of 1,4-Dimethylpyrrolidin-2-one with the industry workhorse, DMF, to empower researchers, scientists, and drug development professionals in making informed solvent selections.

Introduction: The Shifting Paradigm of Solvent Selection

The ideal solvent should not only facilitate the desired chemical transformation but also align with the principles of green chemistry, minimizing risks to human health and the environment. DMF, while a highly effective solvent, is now classified as a Substance of Very High Concern (SVHC) under the European Union's REACH regulations due to its reproductive toxicity.[1] This has catalyzed the search for viable alternatives that can match its performance without its adverse safety profile.

1,4-Dimethylpyrrolidin-2-one, a member of the pyrrolidinone family, emerges as a potential contender. This guide will dissect the physicochemical properties, potential performance characteristics, and safety profiles of both solvents, supported by available data, to provide a clear comparative framework.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's fundamental physical and chemical properties dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical parameters of 1,4-Dimethylpyrrolidin-2-one and DMF.

Property1,4-Dimethylpyrrolidin-2-oneN,N-Dimethylformamide (DMF)
CAS Number 2555-04-6[2]68-12-2
Molecular Formula C₆H₁₁NO[2]C₃H₇NO
Molecular Weight 113.16 g/mol [2]73.09 g/mol
Appearance Colorless to yellow liquid[3]Colorless liquid
Boiling Point ~200-210 °C (estimated from 95 °C at 15 Torr)[4]153 °C
Density 0.973 g/cm³ (predicted)[4]0.944 g/mL at 25 °C
Viscosity Data not readily available0.802 cP at 25 °C
Dipole Moment Data not readily available3.82 D
Solubility in Water Low solubility[3]Miscible

Analysis of Physicochemical Properties:

From the available data, 1,4-Dimethylpyrrolidin-2-one possesses a higher molecular weight and a significantly higher estimated boiling point compared to DMF. This lower volatility could be advantageous in high-temperature reactions, reducing solvent loss and improving workplace safety by lowering inhalation exposure. However, its reported low solubility in water contrasts sharply with DMF's complete miscibility, a factor that could influence work-up and purification procedures. The lack of readily available experimental data on viscosity and dipole moment for 1,4-Dimethylpyrrolidin-2-one makes a direct comparison of its solvating power and flow characteristics challenging. However, as a pyrrolidone derivative, it is expected to be a polar aprotic solvent.

Performance in Application: An Inferential Comparison

Direct, side-by-side experimental comparisons of 1,4-Dimethylpyrrolidin-2-one and DMF in specific chemical reactions are not extensively documented in peer-reviewed literature. However, we can infer its potential performance by examining the applications of structurally similar pyrrolidone-based solvents, such as N-methylpyrrolidone (NMP) and N-butylpyrrolidinone (NBP), which have been investigated as DMF replacements.

Solid-Phase Peptide Synthesis (SPPS): DMF is a standard solvent in SPPS due to its excellent resin-swelling properties and ability to dissolve protected amino acids.[5] Studies on NBP have shown it to be a viable and even superior alternative to DMF in some cases, demonstrating comparable or better yields and purity of the synthesized peptides.[6][7] Given its structural similarity, 1,4-Dimethylpyrrolidin-2-one could potentially offer similar benefits, although experimental validation is required.

Polymer Chemistry: DMF is widely used in the production of acrylic fibers, polyurethanes, and other polymers.[8] NMP, a close analog of 1,4-Dimethylpyrrolidin-2-one, is also extensively used as a solvent for a wide range of polymers.[9][10] This suggests that 1,4-Dimethylpyrrolidin-2-one may possess the necessary solvency characteristics for polymer processing, although its efficacy with specific polymers would need to be determined experimentally.

Organic Synthesis: DMF is a versatile solvent for a variety of organic reactions, including nucleophilic substitutions and cross-coupling reactions.[11] Research on NBP has demonstrated its effectiveness as a solvent for cross-coupling reactions, highlighting the potential of pyrrolidone derivatives in this domain.[12][13]

Experimental Workflow: Evaluating a New Solvent for a Suzuki Cross-Coupling Reaction

To objectively assess the performance of a new solvent like 1,4-Dimethylpyrrolidin-2-one against an established one like DMF, a standardized experimental protocol is crucial. Below is a detailed methodology for a Suzuki cross-coupling reaction, a common and important transformation in drug development.

Objective: To compare the reaction yield and purity of a Suzuki cross-coupling reaction using 1,4-Dimethylpyrrolidin-2-one and DMF as solvents.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • 1,4-Dimethylpyrrolidin-2-one

  • DMF

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Anhydrous solvents and reagents

Experimental Protocol:

  • Reaction Setup:

    • In two separate oven-dried Schlenk flasks, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

    • To one flask, add 5 mL of anhydrous 1,4-Dimethylpyrrolidin-2-one.

    • To the second flask, add 5 mL of anhydrous DMF.

  • Reaction Execution:

    • Degas both reaction mixtures by bubbling with argon for 15 minutes.

    • Heat the reactions to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 4 hours).

  • Work-up and Analysis:

    • Cool the reaction mixtures to room temperature.

    • Add a known amount of the internal standard to each flask.

    • Take an aliquot of each reaction mixture and dilute with a suitable solvent (e.g., ethyl acetate).

    • Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the reaction conversion and yield by comparing the peak area of the product to that of the internal standard.

    • Isolate the product by aqueous work-up and column chromatography for purity assessment (e.g., by NMR spectroscopy).

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis setup1 Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base setup2 Add Solvent: 1,4-DMP or DMF setup1->setup2 setup3 Degas with Argon setup2->setup3 reaction Heat and Stir (e.g., 80 °C, 4h) setup3->reaction workup Cool & Add Internal Standard reaction->workup analysis GC/HPLC Analysis (Yield Determination) workup->analysis purification Purification & NMR Analysis (Purity) analysis->purification

Caption: Experimental workflow for comparing solvent performance in a Suzuki cross-coupling reaction.

Safety and Environmental Profile: A Critical Consideration

The primary impetus for seeking alternatives to DMF is its significant health and environmental concerns. A thorough comparison of the safety profiles of 1,4-Dimethylpyrrolidin-2-one and DMF is therefore essential.

Hazard Category1,4-Dimethylpyrrolidin-2-one (GHS Hazard Statements)N,N-Dimethylformamide (DMF)
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skin[14]Low acute toxicity
Skin/Eye Irritation H317: May cause an allergic skin reactionH318: Causes serious eye damage[14]May cause skin and eye irritation
Respiratory Irritation H335: May cause respiratory irritation[14]Vapors may be irritating
Reproductive Toxicity H360: May damage fertility or the unborn child[14]Known reproductive toxicant (classified as SVHC)[1]
Carcinogenicity No data availableSuspected carcinogen (IARC Group 2B)
Environmental Hazard H411: Toxic to aquatic life with long lasting effects[14]Readily biodegradable, but its widespread use can lead to environmental contamination.

Analysis of Safety Profiles:

The GHS hazard statements for 1,4-Dimethylpyrrolidin-2-one indicate that it is not without its own set of health risks, including potential reproductive toxicity (H360).[14] This is a critical point to consider, as it suggests that it may not be a straightforward "safer" alternative to DMF in all aspects. However, the classification of DMF as a known reproductive toxicant by regulatory bodies like ECHA is based on extensive human and animal data, while the data for 1,4-Dimethylpyrrolidin-2-one may be more limited. Further in-depth toxicological studies are necessary to fully elucidate its hazard profile.

It is important to note that other pyrrolidone derivatives, such as N-butylpyrrolidinone (NBP), have been shown to be non-mutagenic and non-reprotoxic in certain studies, suggesting that the toxicological profile can vary significantly within this class of compounds.[6][12]

Logical Flow for Solvent Selection and Risk Mitigation

The decision-making process for solvent selection should be systematic and prioritize safety. The following diagram illustrates a logical workflow for evaluating and implementing a new solvent.

Solvent_Selection_Workflow cluster_evaluation Solvent Evaluation cluster_risk_assessment Risk Assessment cluster_implementation Implementation eval1 Identify Potential Alternatives to DMF eval2 Gather Physicochemical and Safety Data eval1->eval2 eval3 Perform Small-Scale Performance Testing eval2->eval3 risk1 Compare Hazard Profiles (Toxicity, Flammability) eval3->risk1 risk2 Evaluate Exposure Potential (Volatility, Process) risk1->risk2 impl1 Optimize Reaction Conditions risk2->impl1 impl2 Develop Safe Handling Protocols (SOPs) impl1->impl2 impl3 Scale-up with Engineering Controls impl2->impl3

Caption: A logical workflow for the evaluation and implementation of a new solvent.

Conclusion and Future Perspectives

The comparison between 1,4-Dimethylpyrrolidin-2-one and DMF reveals a nuanced picture. While 1,4-Dimethylpyrrolidin-2-one presents some potentially favorable physicochemical properties, such as a higher boiling point, the lack of comprehensive experimental data on its performance and a complete toxicological profile makes a definitive recommendation challenging. Its own GHS hazard statements, including a warning for potential reproductive toxicity, underscore the importance of thorough evaluation before adoption as a "greener" alternative.

The broader exploration of other pyrrolidone derivatives like NBP offers a promising outlook, demonstrating that safer, high-performance alternatives to DMF can be found within this chemical family.[6][7] For researchers and drug development professionals, the key takeaway is the necessity of a data-driven approach to solvent selection. While the allure of a drop-in replacement for DMF is strong, rigorous in-house testing for both performance and safety is non-negotiable.

Future research should focus on generating robust, comparative data for emerging DMF alternatives like 1,4-Dimethylpyrrolidin-2-one. This includes detailed studies on their performance in a wider range of chemical transformations and comprehensive toxicological assessments to provide the scientific community with the necessary information to move towards a safer and more sustainable future in chemical synthesis.

References

  • PubChem. 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • ChemBK. 1,4-dimethylpyrrolidin-2-one - Introduction. [Link]

  • PubChem. Dimethylformamide. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). Substance of Very High Concern identification. [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • Organic Chemistry Portal. Dimethylformamide (DMF). [Link]

  • Sherwood, J. et al. (2014). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Green Chemistry, 16(8), 3811-3817. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • Maratek. N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP. [Link]

  • RG Discovery. NBP is an equally good solvent as DMF for Microwave Assisted Solid Phase Peptide Synthesis. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. [Link]

  • Lopez, J. et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 494-503. [Link]

  • EPA. Fact Sheet: N-Methylpyrrolidone (NMP). [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Australian Government Department of Health. 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. [Link]

  • ResearchGate. Comparative Studies on the Solvent Quality and Atmosphere Humidity for Electrospinning of Nanoporous Polyetherimide Fibers. [Link]

  • White Rose Research Online. N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. [Link]

  • Organic Chemistry Frontiers. Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. [Link]

Sources

A Comparative Guide to the Reaction Products of 1,4-Dimethylpyrrolidin-2-one for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of innovation, appearing in a significant portion of FDA-approved drugs.[1] Within this class of heterocycles, 1,4-Dimethylpyrrolidin-2-one, a readily accessible γ-lactam, serves as a versatile starting material for the synthesis of a variety of functionalized pyrrolidines. This guide provides an in-depth technical comparison of the key reaction pathways of 1,4-Dimethylpyrrolidin-2-one, offering insights into product characterization, alternative synthetic strategies, and the underlying mechanistic principles that govern these transformations.

Introduction to 1,4-Dimethylpyrrolidin-2-one: A Versatile Building Block

1,4-Dimethylpyrrolidin-2-one is a five-membered cyclic amide, or lactam, featuring methyl groups at the nitrogen (position 1) and on the carbon at position 4. Its chemical structure lends itself to several key reaction types, primarily centered around the carbonyl group and the adjacent α-protons. Understanding the reactivity of this molecule is crucial for its effective utilization in the synthesis of more complex and potentially bioactive compounds. This guide will focus on three primary transformations: reduction of the lactam, α-alkylation via enolate formation, and nucleophilic addition to the carbonyl group, while also touching upon hydrolysis.

I. Reduction of the Lactam Carbonyl: Accessing 1,4-Dimethylpyrrolidine

The complete reduction of the amide functionality in 1,4-Dimethylpyrrolidin-2-one to the corresponding amine, 1,4-dimethylpyrrolidine, is a fundamental transformation that opens the door to a wide array of further chemical modifications.

A. Primary Method: Lithium Aluminum Hydride (LiAlH₄) Reduction

The most common and effective method for the reduction of lactams to their corresponding cyclic amines is the use of a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).[2][3] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by the formation of an aluminate complex and subsequent hydrolysis to yield the amine.

Reaction Product: The exclusive product of the complete reduction of 1,4-Dimethylpyrrolidin-2-one with LiAlH₄ is 1,4-dimethylpyrrolidine .

Experimental Protocol: Reduction of 1,4-Dimethylpyrrolidin-2-one with LiAlH₄

  • Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: A solution of 1,4-Dimethylpyrrolidin-2-one in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C with stirring.

  • Reflux: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Workup and Isolation: The resulting mixture is filtered, and the solid residue is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield 1,4-dimethylpyrrolidine.

Causality of Experimental Choices: The use of anhydrous conditions is paramount as LiAlH₄ reacts violently with water. The sequential quenching procedure is a well-established and safe method for decomposing the reactive hydride and facilitating the removal of aluminum salts.

B. Alternative Synthetic Route to 1,4-Dimethylpyrrolidine

A common alternative to the reduction of a pre-formed lactam is the direct cyclization of an acyclic precursor.

Method: Reductive Amination of a 1,4-Dicarbonyl Compound Derivative

An alternative approach involves the reaction of a 1,4-dicarbonyl compound, or a synthetic equivalent, with methylamine. For instance, levulinic acid (4-oxopentanoic acid) can be used as a precursor.

Experimental Protocol: Synthesis of 1,4-Dimethylpyrrolidine from Levulinic Acid

  • Reductive Amination: Levulinic acid is reacted with an excess of methylamine under reductive conditions, typically using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

  • Cyclization and Reduction: The initial reductive amination forms an amino acid intermediate which can then cyclize to the lactam, 1,4-dimethylpyrrolidin-2-one. Further reduction under the reaction conditions can lead to the desired 1,4-dimethylpyrrolidine. More direct routes from other 1,4-difunctional precursors are also possible.

C. Performance Comparison
Parameter LiAlH₄ Reduction of 1,4-Dimethylpyrrolidin-2-one Reductive Amination/Cyclization
Starting Material 1,4-Dimethylpyrrolidin-2-oneAcyclic 1,4-difunctional compounds (e.g., levulinic acid)
Reagents LiAlH₄ (strong, pyrophoric), anhydrous solventsMethylamine, NaBH₃CN or H₂/catalyst
Reaction Conditions Anhydrous, refluxMilder, often at room temperature
Yield Generally highVariable, can be lower due to side reactions
Atom Economy ModerateCan be higher depending on the specific route
Safety Requires careful handling of LiAlH₄Generally safer

Field-Proven Insight: While the LiAlH₄ reduction is a robust and high-yielding method, the hazards associated with this reagent often lead researchers to consider alternative, milder methods, especially on a larger scale. The choice of method will ultimately depend on the availability of starting materials, scale of the reaction, and the safety infrastructure available. Other reducing agents like borane (BH₃) complexes can also be employed for lactam reduction.[4]

II. α-Alkylation: Functionalization Adjacent to the Carbonyl

The presence of α-protons in 1,4-Dimethylpyrrolidin-2-one allows for the formation of an enolate, a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds at the α-position.[5][6][7]

A. Primary Method: Enolate Formation and Alkylation

The key to successful α-alkylation is the quantitative formation of the enolate to prevent side reactions, such as self-condensation or reaction of the base with the alkyl halide.[6] This is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Reaction Product: Reaction of the enolate of 1,4-Dimethylpyrrolidin-2-one with an alkyl halide (R-X) yields 1,4-dimethyl-3-alkylpyrrolidin-2-one .

Experimental Protocol: α-Alkylation of 1,4-Dimethylpyrrolidin-2-one

  • Enolate Formation: A solution of diisopropylamine in anhydrous THF is cooled to -78 °C, and a solution of n-butyllithium in hexanes is added dropwise to generate LDA in situ.

  • Deprotonation: A solution of 1,4-Dimethylpyrrolidin-2-one in anhydrous THF is then added slowly to the LDA solution at -78 °C and stirred for a period to ensure complete enolate formation.

  • Alkylation: The desired alkyl halide is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Causality of Experimental Choices: The use of LDA at low temperatures ensures the rapid and complete formation of the kinetic enolate, minimizing side reactions.[7] The non-nucleophilic nature of LDA prevents it from reacting with the alkyl halide.

B. Alternative Methods for α-Alkylation

While direct enolate alkylation is the most common method, other strategies can be employed, particularly to overcome challenges with specific substrates or to achieve different selectivity.

Method: Stork Enamine Alkylation

For ketones and aldehydes, the Stork enamine synthesis is a well-established alternative to direct enolate alkylation.[8] While less common for lactams, analogous reactivity can be envisioned. This method involves the formation of an enamine, which is a more moderate nucleophile than an enolate, followed by alkylation and hydrolysis.

C. Performance Comparison
Parameter Direct Enolate Alkylation (LDA) Stork Enamine Analogue
Reagents LDA (strong base), anhydrous conditionsSecondary amine, acid catalyst, alkyl halide, water for hydrolysis
Reaction Conditions Cryogenic temperatures (-78 °C)Generally milder, but requires multiple steps
Reactivity Highly reactive enolateLess reactive enamine
Scope Broad, works with a wide range of alkyl halidesMore limited for lactams
Selectivity Kinetic control is readily achievedThermodynamic control is more common

Field-Proven Insight: For the α-alkylation of lactams like 1,4-Dimethylpyrrolidin-2-one, direct enolate formation with a strong, non-nucleophilic base like LDA is the most reliable and widely used method. It offers excellent control over the reaction and generally provides good to high yields.

III. Nucleophilic Addition to the Carbonyl Group

The carbonyl group of 1,4-Dimethylpyrrolidin-2-one is susceptible to attack by strong nucleophiles, such as organometallic reagents.

A. Grignard Reaction

Grignard reagents (R-MgX) are powerful nucleophiles that can add to the carbonyl group of amides. The initial addition product is a tetrahedral intermediate which, upon workup, can lead to different products depending on the stability of the intermediate and the reaction conditions. With lactams, the reaction can be complex, potentially leading to ring-opened products or, in some cases, addition without ring opening.

Potential Reaction Products:

  • Ring-opened amino ketone: The most common product from the reaction of a Grignard reagent with a lactam is the corresponding amino ketone, formed after hydrolysis of the intermediate. In this case, the product would be 4-(methylamino)-N-alkyl-pentan-1-one .

  • Hemiaminal: In some cases, the tetrahedral intermediate can be stable enough to be isolated as a hemiaminal.

Experimental Protocol: Grignard Reaction with 1,4-Dimethylpyrrolidin-2-one

  • Reaction Setup: A solution of 1,4-Dimethylpyrrolidin-2-one in an anhydrous ether solvent is cooled in an ice bath.

  • Grignard Addition: The Grignard reagent, prepared separately, is added dropwise to the lactam solution.

  • Workup: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, dried, and purified.

B. Wittig Reaction

The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes.[1][9][10][11][12] However, amides and lactams are generally unreactive towards Wittig reagents (phosphorus ylides) under standard conditions due to the lower electrophilicity of the amide carbonyl compared to a ketone or aldehyde. The resonance stabilization of the amide bond makes the carbonyl carbon less susceptible to nucleophilic attack by the relatively soft nucleophile of the ylide. Therefore, the Wittig reaction is not a viable method for the direct olefination of 1,4-Dimethylpyrrolidin-2-one.

C. Comparative Analysis of Carbonyl Addition

Direct nucleophilic addition to the carbonyl of 1,4-Dimethylpyrrolidin-2-one is challenging due to the stability of the amide bond. Strong, hard nucleophiles like Grignard reagents are required to force the reaction, which often leads to ring-opening. Weaker or softer nucleophiles, such as those used in the Wittig reaction, are generally ineffective.

IV. Hydrolysis of the Lactam

The amide bond in 1,4-Dimethylpyrrolidin-2-one can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding amino acid.

A. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Reaction Product: 4-(Methylamino)pentanoic acid .

B. Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is typically a slower process than acid-catalyzed hydrolysis for amides.

Reaction Product: The initial product is the carboxylate salt, sodium 4-(methylamino)pentanoate , which upon acidification yields 4-(methylamino)pentanoic acid .

Field-Proven Insight: The hydrolysis of lactams generally requires forcing conditions (e.g., strong acid or base and elevated temperatures) due to the resonance stability of the amide bond.[13] The rate of hydrolysis can be influenced by the ring size and substituents.[14]

Visualization of Key Reaction Pathways

Reaction_Pathways cluster_start 1,4-Dimethylpyrrolidin-2-one cluster_reduction Reduction cluster_alkylation α-Alkylation cluster_hydrolysis Hydrolysis start 1,4-Dimethylpyrrolidin-2-one reduction_product 1,4-Dimethylpyrrolidine start->reduction_product LiAlH₄ enolate Enolate Intermediate start->enolate LDA hydrolysis_product 4-(Methylamino)pentanoic acid start->hydrolysis_product H₃O⁺ or OH⁻, Δ alkylation_product 1,4-Dimethyl-3-alkyl- pyrrolidin-2-one enolate->alkylation_product R-X

Sources

A Comprehensive Guide to the Kinetic Landscape of 1,4-Dimethylpyrrolidin-2-one: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can profoundly impact reaction kinetics, yield, and purity. While common polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are well-characterized, emerging solvents such as 1,4-Dimethylpyrrolidin-2-one offer a potentially unique reaction environment. This guide provides an in-depth comparative analysis of the anticipated kinetic behavior of reactions in 1,4-Dimethylpyrrolidin-2-one, drawing upon its physicochemical properties and established principles of physical organic chemistry. It is important to note that while extensive research has been conducted on traditional aprotic solvents, specific experimental kinetic data for reactions in 1,4-Dimethylpyrrolidin-2-one is not widely available in peer-reviewed literature. Therefore, this guide serves as a predictive tool to inform experimental design and solvent selection.

The Physicochemical Profile: A Foundation for Kinetic Predictions

1,4-Dimethylpyrrolidin-2-one is a polar aprotic solvent, a class of solvents that possess a significant dipole moment and are incapable of donating hydrogen atoms to form hydrogen bonds.[1] These characteristics are crucial in determining their influence on reaction rates, particularly for reactions involving charged or polar transition states.

Below is a comparative table of the key physicochemical properties of 1,4-Dimethylpyrrolidin-2-one and other commonly used polar aprotic solvents.

Property1,4-Dimethylpyrrolidin-2-oneN,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Acetonitrile
CAS Number 2555-04-6[2][3]68-12-267-68-5872-50-475-05-8
Molecular Weight ( g/mol ) 113.16[2][3]73.0978.1399.1341.05
Boiling Point (°C) 95 (at 15 Torr)[4]15318920282
Density (g/cm³) ~0.973[4]0.9441.1011.0280.786
Dielectric Constant (ε) Unavailable36.746.732.237.5
Dipole Moment (μ, D) Unavailable3.823.964.093.92

Data for DMF, DMSO, NMP, and Acetonitrile are widely available from standard chemical sources.

While the dielectric constant and dipole moment for 1,4-Dimethylpyrrolidin-2-one are not readily found in the literature, its structural similarity to NMP suggests it possesses significant polarity, which is a key determinant of its solvent effects.

The Influence on Nucleophilic Substitution Reactions (S(_N)2)

Bimolecular nucleophilic substitution (S(_N)2) reactions are a cornerstone of organic synthesis. The kinetics of these reactions are exquisitely sensitive to the solvent environment.

The Underlying Principles

S(_N)2 reactions proceed through a single, concerted transition state where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This transition state involves a dispersal of charge. Polar aprotic solvents are known to accelerate S(_N)2 reactions, often dramatically, compared to protic solvents.[1] This is because protic solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile. Polar aprotic solvents, lacking this hydrogen-bonding capability, leave the nucleophile "bare" and more reactive. Furthermore, their polarity helps to stabilize the charge-dispersed transition state.

Predicted Performance of 1,4-Dimethylpyrrolidin-2-one

Based on its classification as a polar aprotic solvent, 1,4-Dimethylpyrrolidin-2-one is expected to be an excellent medium for S(_N)2 reactions. Its efficacy will be comparable to that of DMF, DMSO, and NMP. The choice between these solvents for a specific S(_N)2 reaction would likely depend on factors such as substrate and reagent solubility, as well as the desired reaction temperature, given their different boiling points.

Experimental Protocol: A Representative Kinetic Study of an S(_N)2 Reaction

This protocol outlines a general method for comparing the kinetics of an S(_N)2 reaction in different solvents.

Reaction: The reaction of benzyl bromide with sodium azide to form benzyl azide.

Materials:

  • Benzyl bromide

  • Sodium azide

  • 1,4-Dimethylpyrrolidin-2-one (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare stock solutions of benzyl bromide (e.g., 0.1 M) and sodium azide (e.g., 0.2 M) in each of the four solvents.

  • In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the sodium azide solution and the internal standard.

  • Allow the solution to reach the desired reaction temperature (e.g., 25 °C).

  • Initiate the reaction by adding a known volume of the benzyl bromide stock solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench them (e.g., by diluting with a large volume of cold water and extracting with a suitable organic solvent like diethyl ether).

  • Analyze the quenched aliquots by GC-FID to determine the concentration of benzyl bromide remaining.

  • Plot the natural logarithm of the benzyl bromide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of sodium azide.

  • Repeat the experiment in each of the other solvents under identical conditions.

Data Analysis: The second-order rate constants obtained in each solvent can be directly compared to assess the relative performance of 1,4-Dimethylpyrrolidin-2-one.

The Menshutkin Reaction: A Classic Probe of Solvent Effects

The Menshutkin reaction, the quaternization of a tertiary amine by an alkyl halide, is a classic example used to study the influence of solvents on reaction kinetics.[5][6]

Mechanistic Insights

This reaction involves the transformation of neutral reactants into a charged product (a quaternary ammonium salt) via a transition state with significant charge separation.

R₃N + R'X → [R₃N⁺---R'---X⁻]‡ → R₃R'N⁺X⁻

The rate of the Menshutkin reaction is highly dependent on the polarity of the solvent.[7] Solvents with high dielectric constants and dipole moments are effective at stabilizing the polar transition state, thereby accelerating the reaction.[8]

Anticipated Behavior in 1,4-Dimethylpyrrolidin-2-one

Given its presumed high polarity, 1,4-Dimethylpyrrolidin-2-one is expected to be a highly effective solvent for the Menshutkin reaction. Its performance should be on par with or potentially exceed that of other polar aprotic solvents. The presence of two methyl groups in 1,4-Dimethylpyrrolidin-2-one might also influence its solvation properties in subtle ways compared to NMP, potentially affecting reaction rates.

Logical Workflow for Solvent Selection in a Menshutkin Reaction

A Define Reaction: Menshutkin Reaction (Tertiary Amine + Alkyl Halide) B Identify Key Requirement: Stabilization of Polar Transition State A->B C Select Solvent Class: Polar Aprotic Solvents B->C D Consider Candidates: 1,4-Dimethylpyrrolidin-2-one, DMF, DMSO, NMP C->D E Evaluate Physicochemical Properties: Dielectric Constant, Dipole Moment, Boiling Point D->E F Assess Practical Considerations: Solubility of Reactants, Cost, Safety Profile E->F G Conduct Small-Scale Kinetic Screening F->G H Select Optimal Solvent and Scale-Up G->H

Caption: A logical workflow for selecting an optimal solvent for a Menshutkin reaction.

Pericyclic Reactions: The Case of the Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that is generally less sensitive to solvent polarity than reactions involving charged intermediates. However, solvent effects can still play a role in modulating reaction rates and selectivity.

Solvent Influence on Diels-Alder Kinetics

While the concerted mechanism of the Diels-Alder reaction does not involve significant charge separation in the transition state for non-polar reactants, solvent polarity can still influence the reaction rate.[1] More polar solvents can stabilize the slightly more polar transition state relative to the non-polar reactants, leading to a modest rate acceleration. Additionally, solvent-reactant interactions can influence the conformational populations of the diene and dienophile, which can in turn affect the reaction rate.

Potential of 1,4-Dimethylpyrrolidin-2-one

For Diels-Alder reactions, 1,4-Dimethylpyrrolidin-2-one would be expected to provide a modest rate enhancement compared to non-polar solvents. Its high boiling point could also be advantageous for reactions that require elevated temperatures to overcome activation barriers.

Conclusion: A Promising but Uncharted Territory

1,4-Dimethylpyrrolidin-2-one presents itself as a viable polar aprotic solvent with the potential to be a valuable tool in the synthetic chemist's arsenal. Based on its structural characteristics and classification, it is predicted to be an effective solvent for a range of organic reactions, particularly those that proceed through polar transition states, such as S(_N)2 and Menshutkin reactions.

However, the lack of published experimental kinetic data underscores the need for systematic studies to fully characterize its performance and compare it quantitatively with established solvents. The protocols and principles outlined in this guide provide a framework for researchers to conduct such investigations and to make informed, hypothesis-driven decisions when considering 1,4-Dimethylpyrrolidin-2-one for their synthetic endeavors. As the push for novel and greener solvents continues, a thorough understanding of the kinetic landscape of promising candidates like 1,4-Dimethylpyrrolidin-2-one will be essential.

References

  • Abraham, M. H. & Nasehzadeh, A. (1981). The Menshutkin reaction. Journal of the Chemical Society, Perkin Transactions 2, (7), 905-909.
  • PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 1,4-dimethylpyrrolidin-2-one. Retrieved from [Link]

  • D'Aprano, A., & Donato, D. I. (1973). Solvent effect on the Menshutkin reaction. Journal of the Chemical Society, Perkin Transactions 2, (5), 601-603.
  • Fawcett, F. S., & Klug, H. P. (1953). The Menshutkin Reaction in Solution. Journal of the American Chemical Society, 75(8), 2013-2016.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Suarez, D., & Sordo, J. A. (1995). A theoretical study of the Menshutkin reaction in the gas phase and in solution. The Journal of Chemical Physics, 102(1), 349-357.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,4-Dimethylpyrrolidin-2-one and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinone Core in Modern Chemistry

The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal and industrial chemistry.[1] Its unique combination of polarity, hydrogen bonding capability (in N-H analogues), and chemical stability makes it a cornerstone for developing pharmaceuticals, high-performance polymers, and specialized solvents like N-Methyl-2-pyrrolidone (NMP).[2][3] As research pushes towards novel derivatives, the ability to unambiguously distinguish between closely related analogues becomes paramount. Subtle changes in substitution, such as the addition or relocation of a methyl group, can significantly alter a molecule's physicochemical properties and biological activity.

This guide provides an in-depth comparative analysis of 1,4-Dimethylpyrrolidin-2-one and three key analogues: the parent lactam (2-Pyrrolidinone), its N-methylated counterpart (NMP), and a positional isomer (1,5-Dimethylpyrrolidin-2-one). We will dissect the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) signatures, providing researchers with the foundational data and experimental rationale needed for confident structural elucidation.

Chapter 1: The Subjects of Comparison

Before delving into the spectral data, it is crucial to visualize the structural differences that underpin the variations we will observe. The four compounds share the same γ-lactam core but differ in their methylation pattern.

Molecular_Structures cluster_0 1,4-Dimethylpyrrolidin-2-one cluster_1 N-Methyl-2-pyrrolidone (NMP) cluster_2 2-Pyrrolidinone cluster_3 1,5-Dimethylpyrrolidin-2-one mol1 mol1 mol2 mol2 mol3 mol3 mol4 mol4

Figure 1: Structures of the compared pyrrolidinone analogues.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum provides a distinct fingerprint for each analogue based on the chemical shift, multiplicity (splitting pattern), and integration of proton signals. The key differentiating features arise from the presence or absence of N-H, N-CH₃, and C-CH₃ protons.

  • N-Methyl Protons: The N-CH₃ group in NMP and its dimethylated analogues gives rise to a characteristic singlet, typically found in the 2.8-3.0 ppm range. Its integration (3H) is a clear indicator of its presence.

  • C-Methyl Protons: The C4- and C5-methyl groups in the dimethylated analogues appear as doublets, as they are split by the adjacent methine proton.

  • Ring Protons: The methylene (-CH₂-) and methine (-CH-) protons on the pyrrolidinone ring produce complex multiplets. Protons on the carbon alpha to the carbonyl group (C3) are deshielded and appear further downfield compared to those at the C4 and C5 positions.[4]

  • N-H Proton: 2-Pyrrolidinone is uniquely identified by a broad singlet corresponding to the N-H proton. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

Table 1: Comparative ¹H NMR Spectroscopic Data (Approximate δ, ppm)

CompoundN-HN-CH₃ (singlet)Ring Protons (multiplets)C-CH₃ (doublet)
1,4-Dimethylpyrrolidin-2-one -~2.8~1.9-3.4~1.1
N-Methyl-2-pyrrolidone (NMP) -~2.8~1.9-3.5-
2-Pyrrolidinone ~7.5 (broad)-~2.2-3.4-
1,5-Dimethylpyrrolidin-2-one -~2.8~1.6-3.7~1.2

Data compiled from typical values and spectral databases.[5][6]

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment.

  • Carbonyl Carbon (C=O): This is the most downfield signal in all four compounds, appearing around 175-178 ppm.

  • N-Methyl Carbon: The N-CH₃ carbon signal is consistently found near 29-31 ppm in the N-methylated analogues.

  • Ring Carbons: The chemical shifts of the ring carbons are influenced by their proximity to the electron-withdrawing carbonyl group and the nitrogen atom. The introduction of a methyl group on the ring (as in the 1,4- and 1,5-isomers) causes a downfield shift at the point of substitution (alpha effect) and influences the shifts of adjacent carbons (beta and gamma effects).

Table 2: Comparative ¹³C NMR Spectroscopic Data (Approximate δ, ppm)

CompoundC=O (C2)N-CH₃Ring Carbons (C3, C4, C5)C-CH₃
1,4-Dimethylpyrrolidin-2-one ~176~30~30, 35, 54~20
N-Methyl-2-pyrrolidone (NMP) ~175~30~18, 31, 49-
2-Pyrrolidinone ~178-~18, 31, 42-
1,5-Dimethylpyrrolidin-2-one ~177~29~29, 30, 56~17

Data compiled from typical values and spectral databases.[7][8]

Experimental Protocol: Acquiring High-Quality NMR Spectra

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power and minimal signal overlap. For compounds with exchangeable protons like 2-Pyrrolidinone, DMSO-d₆ can be used to observe the N-H proton more clearly.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a relaxation delay (d1) of 1-2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220-240 ppm.

    • Use a 30° pulse angle and a longer relaxation delay (e.g., 2 seconds).

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For pyrrolidinones, the most diagnostic absorption is the carbonyl (C=O) stretch of the cyclic amide (lactam).

  • Amide I Band (C=O Stretch): This is the most intense and characteristic peak in the IR spectra of these compounds. For five-membered lactams (γ-lactams), this band typically appears in the 1670-1750 cm⁻¹ region.[9] The exact position can be subtly influenced by substitution and hydrogen bonding.

  • N-H Stretch: A key feature exclusive to 2-Pyrrolidinone is the N-H stretching vibration, which appears as a broad band around 3200 cm⁻¹, indicative of intermolecular hydrogen bonding in the neat or concentrated state. This band is absent in all N-methylated analogues.

  • C-H Stretch: All four compounds will show C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration can be observed in the 1200-1350 cm⁻¹ range.

Table 3: Comparative FT-IR Spectroscopic Data (Key Absorptions, cm⁻¹)

CompoundN-H StretchC-H StretchC=O Stretch (Amide I)
1,4-Dimethylpyrrolidin-2-one Absent~2850-2970~1685
N-Methyl-2-pyrrolidone (NMP) Absent~2850-2960~1680[10][11]
2-Pyrrolidinone ~3200 (broad)~2870-2950~1690
1,5-Dimethylpyrrolidin-2-one Absent~2860-2980~1688

Data represents typical values for neat or KBr sample preparations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Rationale: ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis of liquids and solids.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application:

    • For liquid samples (like NMP), place a single drop onto the center of the ATR crystal.

    • For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the key absorption bands and compare their positions and intensities to reference spectra.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure through characteristic fragmentation patterns.

The ionization of these cyclic amides typically leads to the formation of a molecular ion (M⁺˙). The subsequent fragmentation is often directed by the amide functional group and the positions of the alkyl substituents. A common fragmentation pathway for amides involves the cleavage of the N-CO bond.[12][13]

Fragmentation_Workflow cluster_workflow General Spectroscopic Workflow Sample Pyrrolidinone Analogue NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data (δ, ν, m/z) NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Figure 2: A generalized workflow for spectroscopic analysis.

Fragmentation of 1,4-Dimethylpyrrolidin-2-one

The molecular ion of 1,4-Dimethylpyrrolidin-2-one (m/z 113) can undergo several characteristic fragmentations. Alpha-cleavage adjacent to the nitrogen is a prominent pathway in cyclic amines and amides.

Fragmentation_Pathway M 1,4-Dimethylpyrrolidin-2-one [M]⁺˙ m/z = 113 F1 Loss of CH₃ [M-15]⁺ m/z = 98 M->F1 - •CH₃ F2 Loss of C₂H₄O (ketene) [M-42]⁺ m/z = 71 M->F2 - CH₂=C=O F4 Loss of CO [M-28]⁺˙ m/z = 85 M->F4 - CO F3 α-cleavage m/z = 84 F1->F3 - CH₂

Figure 3: Proposed key fragmentation pathways for 1,4-Dimethylpyrrolidin-2-one.

Table 4: Comparative Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular FormulaMW[M]⁺˙Key Fragments
1,4-Dimethylpyrrolidin-2-one C₆H₁₁NO113.1611398, 84, 71, 56
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO99.139998, 70, 56, 42[14]
2-Pyrrolidinone C₄H₇NO85.108556, 41
1,5-Dimethylpyrrolidin-2-one C₆H₁₁NO113.1611398, 70, 58

Data based on Electron Ionization (EI) fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Rationale: ESI is a soft ionization technique well-suited for polar molecules like pyrrolidinones, typically producing the protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Infusion and Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Acquire a full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., m/z 50-500).

  • Tandem MS (MS/MS) for Fragmentation (Optional):

    • To induce fragmentation, select the protonated molecule ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) by varying the collision energy to generate a product ion spectrum. This provides the fragmentation data discussed above.

Conclusion

The unambiguous differentiation of 1,4-Dimethylpyrrolidin-2-one from its close analogues is readily achievable through a systematic, multi-technique spectroscopic approach.

  • ¹H NMR immediately distinguishes 2-Pyrrolidinone by its N-H signal and separates the isomers based on the unique chemical shifts and splitting patterns of their ring protons.

  • ¹³C NMR confirms the carbon count and provides evidence for the substitution pattern on the pyrrolidinone ring.

  • IR Spectroscopy serves as a rapid confirmation tool, with the presence or absence of the N-H stretch being the most definitive feature for identifying 2-Pyrrolidinone, while the conserved Amide I band confirms the lactam core.

  • Mass Spectrometry provides unequivocal confirmation of the molecular weight for each analogue. Furthermore, the distinct fragmentation patterns observed in EI-MS or tandem MS experiments offer a final layer of structural verification.

By integrating the data from these orthogonal techniques, researchers can confidently elucidate the structure of novel pyrrolidinone derivatives, a critical step in advancing their application in drug discovery and materials science.

References

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • University of Calgary. Infrared spectra of Amides & Lactams (RCONR2). [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • PubChem. N-methyl-2-pyrrolidone | C5H9NO | CID 13387. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • ResearchGate. (a) IR spectra of NMP (black dotted line) and the yellow residue (red.... [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0156239). [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

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A Researcher's Guide to Purity Standards of 1,4-Dimethylpyrrolidin-2-one for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the success of an experiment often hinges on the quality of the reagents. In the realm of organic synthesis, drug discovery, and materials science, the purity of solvents and building blocks is not a trivial detail but a cornerstone of reproducible and reliable results. This guide provides an in-depth analysis of the purity standards for research-grade 1,4-Dimethylpyrrolidin-2-one, a versatile yet specialized polar aprotic solvent and chemical intermediate. We will delve into the critical aspects of purity, the analytical methodologies for its verification, and a comparative perspective against a more common analogue, N-methylpyrrolidone (NMP).

The Significance of Purity in Research Applications of 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one, a derivative of the pyrrolidinone family, finds utility in various research contexts owing to its unique solvency and chemical properties. However, the very reactions and processes where it proves valuable can be exquisitely sensitive to impurities. The presence of contaminants, even in trace amounts, can lead to unpredictable outcomes, including altered reaction kinetics, the formation of undesired by-products, and reduced product yields[1]. For instance, residual water can be detrimental in moisture-sensitive reactions, while unreacted starting materials or by-products from the synthesis of 1,4-Dimethylpyrrolidin-2-one can introduce competing reaction pathways.

Given that "research grade" is often a supplier-defined standard rather than a designation from a regulatory body like the USP or EP, it is incumbent upon the researcher to understand and verify the purity of such reagents.

Defining "Research-Grade": A Comparative Look at Supplier Specifications

While no universal standard for "research-grade" 1,4-Dimethylpyrrolidin-2-one exists, a survey of commercially available products reveals a general consensus on minimum purity levels. The table below summarizes typical specifications offered by various chemical suppliers.

ParameterTypical SpecificationPotential Impact of Deviation
Assay (by GC) ≥ 97%Lower assay indicates the presence of impurities that could interfere with reactions.
Water Content (by Karl Fischer) ≤ 0.5%Excess water can quench moisture-sensitive reagents and catalysts.
Appearance Colorless to light yellow liquidDiscoloration may suggest the presence of degradation products or other chromophoric impurities.
Identity (by IR/NMR) Conforms to structureEnsures the material is the correct compound.

It is crucial to note that a Certificate of Analysis (CoA) from the supplier should be consulted for lot-specific data. While many suppliers, such as Sigma-Aldrich and Simson Pharma, provide CoAs with their products, the level of detail regarding the impurity profile can vary.

Unmasking Impurities: Key Analytical Methodologies

A comprehensive assessment of 1,4-Dimethylpyrrolidin-2-one purity relies on a combination of analytical techniques. Here, we detail the protocols for the most critical analyses.

Purity and Organic Impurity Profiling by Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like 1,4-Dimethylpyrrolidin-2-one. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

Experimental Protocol:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is a good starting point.

  • Injector: Set to a temperature of 250°C in split mode.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Detector: FID set at 280°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Sample Preparation: Prepare a dilute solution of 1,4-Dimethylpyrrolidin-2-one in a high-purity solvent like acetone or ethyl acetate.

  • Analysis: Inject the sample and integrate the peak areas. The purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Causality in Experimental Choices:

  • The choice of an FID is based on its excellent sensitivity to organic compounds.

  • The temperature program is designed to ensure the elution of the main component and any potential higher-boiling impurities.

  • A split injection is used to prevent column overload with a high-concentration sample.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis Sample 1,4-Dimethyl- pyrrolidin-2-one Dilution Dilution Sample->Dilution Solvent High-Purity Solvent Solvent->Dilution Injector Injector (250°C) Dilution->Injector Injection Column GC Column (Temp Program) Injector->Column Detector FID (280°C) Column->Detector Data Data Acquisition & Integration Detector->Data Purity Purity Assay (%) Data->Purity Calculation

GC Workflow for Purity Assay
Analysis of Polar Impurities by High-Performance Liquid Chromatography (HPLC)

While GC is excellent for volatile impurities, HPLC is better suited for non-volatile or thermally labile compounds. A reverse-phase HPLC method can be developed to complement GC analysis.

Experimental Protocol:

  • Instrument: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point for method development.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have some absorbance (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram for impurity peaks.

Causality in Experimental Choices:

  • A C18 column is a versatile stationary phase for separating compounds of moderate polarity.

  • The use of a gradient allows for the elution of a wider range of impurities with varying polarities.

  • Formic acid is added to the mobile phase to improve peak shape for amine-containing compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample 1,4-Dimethyl- pyrrolidin-2-one Dissolution Dissolution Sample->Dissolution MobilePhase Mobile Phase (Initial Conditions) MobilePhase->Dissolution Injector Autosampler Dissolution->Injector Injection Pump HPLC Pump (Gradient Elution) Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV Detector (210 nm) Column->Detector Data Chromatography Data System Detector->Data ImpurityProfile Impurity Profile Data->ImpurityProfile Analysis KF_Workflow Start Start PrepCell Prepare KF Cell (Add Reagents) Start->PrepCell DryCell Titrate to Dryness (Establish Baseline) PrepCell->DryCell WeighSample Accurately Weigh Sample DryCell->WeighSample InjectSample Inject Sample into Cell WeighSample->InjectSample Titrate Automatic Titration InjectSample->Titrate Calculate Calculate Water Content (ppm or %) Titrate->Calculate End End Calculate->End

Karl Fischer Titration Workflow

Comparative Analysis: 1,4-Dimethylpyrrolidin-2-one vs. N-Methylpyrrolidone (NMP)

While not a direct substitute in all applications, N-methylpyrrolidone (NMP) is a structurally similar and more widely used polar aprotic solvent. Due to its extensive industrial use, NMP often has more readily available and detailed purity specifications, including grades for electronic and pharmaceutical applications.

FeatureResearch-Grade 1,4-Dimethylpyrrolidin-2-oneHigh-Purity NMP (e.g., ACS Grade)
Typical Purity (Assay) ≥ 97%≥ 99.5%
Water Content ≤ 0.5%≤ 0.05%
Commonly Specified Impurities Not always detailed on CoAAmines, color, residue after evaporation
Regulatory Scrutiny LowerHigher (e.g., listed as a Substance of Very High Concern in Europe)

This comparison highlights that while research-grade 1,4-Dimethylpyrrolidin-2-one is suitable for many R&D applications, its purity specifications are generally less stringent than those for higher grades of more common solvents like NMP. Researchers should consider the potential impact of this on their specific experiments. For highly sensitive applications, purification of the research-grade material (e.g., by vacuum distillation) may be necessary.

The Impact of Impurities: A Mechanistic Perspective

The presence of impurities can have a profound effect on reaction outcomes. The following table outlines potential consequences:

Impurity TypePotential Impact
Water Quenching of organometallic reagents (e.g., Grignard, organolithiums); hydrolysis of acid chlorides and anhydrides; inhibition of certain polymerizations.
Unreacted Starting Materials Introduction of competing reaction pathways; formation of by-products that complicate purification.
By-products from Synthesis May act as catalysts or inhibitors; can be incorporated into the final product, affecting its properties.
Degradation Products Can arise from improper storage (e.g., exposure to air or light); may introduce chromophores or reactive species.

The general principle is that solvent impurities can alter reaction kinetics and efficiency.[2][3] Therefore, for kinetic studies or reactions sensitive to trace contaminants, the use of a well-characterized, high-purity solvent is paramount.

Conclusion and Recommendations

The purity of 1,4-Dimethylpyrrolidin-2-one is a critical parameter that can significantly influence the outcome of research and development activities. While a "research-grade" designation typically implies a purity of 97% or higher, the lack of standardized specifications necessitates a vigilant approach from the end-user.

  • Always request and review the lot-specific Certificate of Analysis before using a new bottle of 1,4-Dimethylpyrrolidin-2-one.

  • For moisture-sensitive applications, independently verify the water content using Karl Fischer titration.

  • If reaction outcomes are inconsistent, consider performing a GC or HPLC analysis of the solvent to check for organic impurities.

  • For highly sensitive applications, consider purifying the solvent in-house or sourcing a higher-purity grade if available.

  • Store the solvent properly under an inert atmosphere and away from light and heat to prevent degradation.

By adhering to these principles of scientific integrity and analytical diligence, researchers can mitigate the risks associated with reagent impurity and ensure the validity and reproducibility of their work.

References

  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]

  • Hiranuma. Water contents Amines. Retrieved from [Link]

  • Google Patents. (2021). CN113092663A - Method for measuring moisture content in organic amine.
  • GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]

  • SIELC Technologies. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. Short list for NMP (N-methyl pyrrolidone )replacement. Retrieved from [Link]

  • ResearchGate. Effects of solvent on the reaction time and yield a. Retrieved from [Link]

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A Comparative Guide to the Performance of 1,4-Dimethylpyrrolidin-2-one in Key Reaction Classes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating the Solvent Landscape

In the realms of chemical synthesis and pharmaceutical development, the selection of a solvent is a pivotal decision that profoundly influences reaction kinetics, product yield, purity, and the overall sustainability of a process. For decades, dipolar aprotic solvents have been indispensable tools for a wide array of chemical transformations. However, mounting regulatory pressures and a collective drive towards greener chemistry have catalyzed the search for safer, high-performance alternatives to conventional solvents like N-Methylpyrrolidone (NMP) and N,N-Dimethylformamide (DMF).

This guide presents an in-depth comparative analysis of 1,4-Dimethylpyrrolidin-2-one, a promising yet lesser-explored dipolar aprotic solvent. We will benchmark its physicochemical properties and project its performance in two critical reaction types—nucleophilic substitution (SN2) and polymerization reactions—against established industry standards. This objective, data-supported comparison is intended to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed solvent selections that balance efficacy with safety and environmental responsibility.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a solvent is fundamentally dictated by its physical and chemical properties. These parameters govern its solvency power, reaction medium effects, and processability. 1,4-Dimethylpyrrolidin-2-one is a polar solvent capable of dissolving a wide range of organic and inorganic compounds.[1][2] It is a colorless to yellow liquid with a relatively high boiling point and lower volatility, which allows for chemical reactions to be conducted at moderate temperatures.[1][2]

To provide a clear benchmark, the table below compares the key physicochemical properties of 1,4-Dimethylpyrrolidin-2-one with those of NMP, DMF, and Dimethyl sulfoxide (DMSO).

Property1,4-Dimethylpyrrolidin-2-oneN-Methylpyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
CAS Number 2555-04-6[3]872-50-4[4]68-12-2[4]67-68-5[4]
Molecular Weight ( g/mol ) 113.16[3]99.13[4]73.09[4]78.13[4]
Boiling Point (°C) 95 (at 15 Torr)[1]202[4]153[4]189[4]
Density (g/cm³ at 20°C) ~0.973[1]1.03[4]0.949[4]1.10[4]
Flash Point (°C) 85.2[1]915887
Vapor Pressure (mmHg at 25°C) 0.376[1]0.33.70.6

Performance Benchmark I: Nucleophilic Substitution (SN2) Reactions

The Decisive Role of the Solvent in SN2 Mechanisms

Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis. The mechanism involves a single, concerted step where a nucleophile attacks an electrophilic center, displacing a leaving group. The choice of solvent is critical; an ideal solvent for an SN2 reaction should dissolve the reactants but, more importantly, it should enhance the reactivity of the nucleophile.

Polar aprotic solvents are particularly well-suited for SN2 reactions.[5][6][7] They possess strong dipoles that can effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "bare" and highly reactive. Unlike polar protic solvents (e.g., water, ethanol), they do not form strong hydrogen bonds with the nucleophile, which would otherwise create a bulky solvent shell, hindering its ability to attack the electrophile.[6][8]

Comparative Performance Analysis

Given its structural similarity to NMP, 1,4-Dimethylpyrrolidin-2-one is expected to be an effective solvent for SN2 reactions. Its polarity and aprotic nature should allow it to effectively solvate cations while leaving the nucleophile's reactivity largely unencumbered. While direct, peer-reviewed comparative studies on reaction rates are not yet widely available, we can infer its potential based on its properties. Its performance is anticipated to be comparable to that of NMP and DMF. A significant driver for considering 1,4-Dimethylpyrrolidin-2-one is the increasing regulatory scrutiny of NMP due to its classification as a reproductive toxicant.[9]

SN2_Mechanism cluster_solvent Reactants Nu⁻ + R-LG TransitionState [Nu---R---LG]⁻ (Transition State) Reactants->TransitionState Concerted Attack Solvent Polar Aprotic Solvent (e.g., 1,4-Dimethylpyrrolidin-2-one) Products Nu-R + LG⁻ TransitionState->Products Inversion of Stereochemistry

Caption: General mechanism of an SN2 reaction, facilitated by a polar aprotic solvent.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a standardized methodology for a Williamson ether synthesis, a classic SN2 reaction, allowing for a direct comparison of solvent performance.

Objective: To compare the reaction rate and yield of sodium phenoxide with ethyl iodide in 1,4-Dimethylpyrrolidin-2-one versus NMP.

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • 1,4-Dimethylpyrrolidin-2-one

  • N-Methylpyrrolidone (NMP)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Reaction flasks, magnetic stirrers, heating mantles, condensers, separatory funnel

  • TLC plates, GC-MS for analysis

Procedure:

  • Preparation of Sodium Phenoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add phenol (1.0 eq) to the chosen solvent (1,4-Dimethylpyrrolidin-2-one or NMP, ~0.5 M).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

  • SN2 Reaction: Add ethyl iodide (1.2 eq) to the solution via syringe.

  • Heat the reaction mixture to 60°C. Rationale: Moderate heating increases the reaction rate without promoting significant side reactions like elimination.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and then with brine. Self-Validation: The washing steps remove the solvent and any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography if necessary. Determine the final yield and characterize the product (ethyl phenyl ether) by NMR and GC-MS. Compare the yield and reaction time between the two solvents.

Performance Benchmark II: Polymerization Reactions

The Solvent's Role in Polymer Synthesis

The solvent plays a multifaceted role in polymerization. It must:

  • Effectively dissolve the monomers and any initiators or catalysts.

  • Keep the growing polymer chain in solution to allow for high molecular weight to be achieved.

  • Be inert under the reaction conditions to avoid unwanted side reactions.

  • Facilitate heat transfer from the often-exothermic polymerization process.

Polar aprotic solvents like NMP and DMF are widely used in the synthesis of high-performance polymers such as polyimides, polysulfones, and poly(vinylidene fluoride) (PVDF) due to their excellent solvency power for these often rigid polymer backbones.[10]

Comparative Performance Analysis

1,4-Dimethylpyrrolidin-2-one's properties, particularly its good solvency for a range of organic and inorganic compounds, make it a strong candidate for polymerization reactions.[1][2] It can be considered a potential drop-in replacement for NMP in many polymer synthesis and processing applications, such as the manufacturing of hemodialysis membranes.[10] The drive to replace NMP in industrial applications due to health concerns provides a significant opportunity for safer alternatives like 1,4-Dimethylpyrrolidin-2-one.[10]

Polymerization_Workflow A Dissolve Monomer(s) & Initiator in Solvent B Inert Atmosphere Purge (e.g., N2, Ar) A->B C Heat to Reaction Temperature B->C D Polymerization (Monitor Viscosity/Conversion) C->D E Precipitate Polymer (in non-solvent) D->E F Filter, Wash, and Dry Polymer E->F

Caption: A generalized experimental workflow for solution polymerization.

Experimental Protocol: Polyamide Synthesis

This protocol details the synthesis of a simple polyamide via condensation polymerization, providing a framework for comparing solvent performance.

Objective: To synthesize a polyamide from a diamine and a diacid chloride and compare the resulting polymer's molecular weight and yield when synthesized in 1,4-Dimethylpyrrolidin-2-one versus NMP.

Materials:

  • Adipoyl chloride

  • Hexamethylenediamine

  • Triethylamine (as an acid scavenger)

  • 1,4-Dimethylpyrrolidin-2-one

  • N-Methylpyrrolidone (NMP)

  • Methanol (as a non-solvent for precipitation)

  • Reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet

  • Viscometer or Gel Permeation Chromatography (GPC) for molecular weight analysis

Procedure:

  • Monomer Solution: In a reaction vessel under a nitrogen atmosphere, dissolve hexamethylenediamine (1.0 eq) and triethylamine (2.2 eq) in the chosen solvent (1,4-Dimethylpyrrolidin-2-one or NMP). Rationale: Triethylamine is added to neutralize the HCl gas produced during the condensation, preventing side reactions.

  • Cool the solution to 0-5°C in an ice bath.

  • Initiation of Polymerization: Prepare a solution of adipoyl chloride (1.0 eq) in a small amount of the same solvent.

  • Add the adipoyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermicity of the reaction and to achieve a high molecular weight.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The viscosity of the solution should noticeably increase as the polymer forms.

  • Isolation: Pour the viscous polymer solution into a large excess of a vigorously stirred non-solvent, such as methanol, to precipitate the polyamide.

  • Purification: Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers, triethylamine hydrochloride, and residual solvent. Self-Validation: Thorough washing is essential for obtaining a pure polymer sample for accurate characterization.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Analysis: Determine the yield of the polyamide. Characterize the polymer's molecular weight using techniques like GPC or by measuring the inherent viscosity. Compare the results obtained from the two different solvents.

Conclusion and Future Outlook

1,4-Dimethylpyrrolidin-2-one presents itself as a compelling alternative to traditional dipolar aprotic solvents, particularly NMP. Its favorable physicochemical properties suggest comparable performance in critical reaction classes such as SN2 substitutions and polymerizations. While more direct, comparative experimental data is needed to fully delineate its performance profile, the primary impetus for its adoption lies in the ongoing industry-wide and regulatory push for safer chemical practices. As researchers and drug development professionals continue to prioritize sustainability and safety, solvents like 1,4-Dimethylpyrrolidin-2-one are poised to become increasingly valuable tools in the modern chemical laboratory. The provided protocols offer a robust framework for conducting in-house validation and directly comparing its efficacy against established solvents in your specific applications.

References

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Sources

A Comparative Guide to the Environmental Impact of 1,4-Dimethylpyrrolidin-2-one and Alternative Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The principles of green chemistry are increasingly integral to modern research and development, compelling scientists to consider the environmental footprint of the materials they use.[1] Solvents, which often constitute the bulk of non-aqueous material in a chemical process, are a primary target for optimization to minimize waste and improve safety.[1][2] This guide offers a comparative analysis of the environmental and safety profiles of 1,4-Dimethylpyrrolidin-2-one against a spectrum of conventional, emerging, and bio-based solvents.

The selection of a solvent is a critical decision that balances performance with environmental health and safety (EHS). A holistic evaluation requires looking beyond immediate reaction efficacy to consider the entire lifecycle of the solvent, from its production to its ultimate fate in the environment.[2][3] This guide is structured to provide a data-driven framework for making more sustainable solvent choices.

Comparative Environmental & Safety Overview

Evaluating a solvent's "greenness" involves a multi-faceted analysis of its intrinsic properties. Key metrics include human health hazards (like reproductive toxicity), environmental persistence (biodegradability), and aquatic toxicity. The following table summarizes these critical parameters for 1,4-Dimethylpyrrolidin-2-one and selected alternatives.

SolventPrimary OriginKey Human Health Hazards (GHS)Aquatic ToxicityBiodegradabilityRegulatory Notes
1,4-Dimethylpyrrolidin-2-one PetrochemicalH360: May damage fertility or the unborn child; H318: Causes serious eye damage; H411: Toxic to aquatic life with long lasting effects.[4]Toxic (H411)[4]Data not readily available-
N-Methyl-2-pyrrolidone (NMP) PetrochemicalH360: May damage fertility or the unborn child.[5][6]Low hazard profile for ecological receptors.[7]Readily biodegradable (OECD 301C)Substance of Very High Concern (SVHC) in EU; subject to proposed EPA regulations in the US.[5]
Dimethyl Sulfoxide (DMSO) PetrochemicalGenerally low toxicity, but can enhance skin absorption of other toxic substances.[8]Low aquatic toxicity.[9]Readily biodegradable.[9] Can form odorous Dimethyl Sulfide (DMS) in wastewater under anoxic conditions.[10][11]Widely used, but large-scale discharges should be managed.[9]
2-Methyltetrahydrofuran (2-MeTHF) Bio-based (from corn cobs, bagasse)[12]Flammable liquid and vapor.Data suggests low aquatic toxicity.Considered biodegradable.[12]Praised as a green alternative to THF; derived from renewable feedstocks.[13][14]
Cyrene™ (Dihydrolevoglucosenone) Bio-based (from cellulose)Not classified as mutagenic or toxic.[15][16]Hardly ecotoxic.[16]Readily biodegradable (99% in 14 days).[16][17]Marketed as a safer, bio-based replacement for NMP and DMF.[15]

In-Depth Analysis of Environmental Impact Factors

Human Health & Safety

The safety of laboratory personnel is paramount. Solvents are assessed based on their potential to cause acute or chronic health effects, often summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

  • 1,4-Dimethylpyrrolidin-2-one : The available safety data indicates significant health risks, including the potential for reproductive harm (H360) and serious eye damage (H318).[4] These classifications place it in a high-hazard category, similar to NMP.

  • N-Methyl-2-pyrrolidone (NMP) : NMP is a well-known reproductive toxicant, a fact that has led to stringent regulations.[5][6] The European Chemicals Agency (ECHA) lists it as a Substance of Very High Concern, and the U.S. EPA has also proposed regulations to mitigate risks.[5][18] Chronic exposure is linked to reduced fertility and fetal development issues.[18][19]

  • Dimethyl Sulfoxide (DMSO) : DMSO itself is considered to have low toxicity.[8] However, its unique ability to readily penetrate the skin means it can act as a carrier for other, more toxic substances dissolved within it, a critical handling consideration.[8]

  • Bio-based Solvents (2-MeTHF & Cyrene™) : These solvents represent a significant step forward in safety. Cyrene™, in particular, is noted for being non-mutagenic and non-toxic.[15][16] 2-MeTHF is primarily classified as a flammable liquid, a physical hazard that is manageable with standard laboratory protocols.[13]

Biodegradability and Environmental Persistence

A solvent's ability to biodegrade is crucial for preventing its accumulation in the environment. "Readily biodegradable" is a formal classification indicating that a substance will be quickly and completely broken down by microorganisms in an aquatic environment.

  • NMP and DMSO : Both are considered readily biodegradable, which is a positive attribute, reducing concerns about long-term persistence.[9]

  • Cyrene™ and 2-MeTHF : As bio-derived solvents, they possess structures that are amenable to microbial degradation. Cyrene™ is reported to be 99% biodegraded in 14 days, and 2-MeTHF is also considered biodegradable.[12][16][17]

  • 1,4-Dimethylpyrrolidin-2-one : A significant data gap exists for the biodegradability of this solvent. Without experimental data from a standardized test like the OECD 301 series, its environmental persistence remains unknown, posing a potential risk.

Aquatic Toxicity

The impact of solvents on aquatic ecosystems is a key environmental metric. This is often assessed by determining the concentration at which a substance is toxic to representative organisms like fish, daphnia, or algae.

  • 1,4-Dimethylpyrrolidin-2-one : The GHS classification H411 (Toxic to aquatic life with long lasting effects) indicates a significant risk to aquatic environments.[4]

  • NMP : Despite its human health concerns, the EPA notes that NMP has a low hazard profile for ecological receptors.[7]

  • DMSO : Exhibits low aquatic toxicity.[9] However, its degradation in wastewater treatment plants can produce dimethyl sulfide (DMS), a compound with a very strong, unpleasant odor.[10][11]

  • Cyrene™ : Is reported to be hardly ecotoxic, making it a favorable choice from an aquatic safety perspective.[16]

Lifecycle Considerations: The Value of Bio-based Origins

A comprehensive environmental assessment extends to the solvent's origin.[2] A Life Cycle Assessment (LCA) is the standard for evaluating the environmental burdens associated with a product's entire life, from raw material extraction to disposal.[2][3][20]

  • Petrochemical Solvents : 1,4-Dimethylpyrrolidin-2-one, NMP, and DMSO are derived from finite fossil fuel feedstocks. Their production is associated with the energy consumption and greenhouse gas emissions inherent to the petrochemical industry.

  • Bio-based Solvents : 2-MeTHF and Cyrene™ are produced from renewable biomass, such as agricultural waste.[13][15] This offers two key advantages:

    • Reduced Carbon Footprint : Utilizes atmospheric carbon captured by plants, reducing reliance on fossil carbon.

    • Circular Economy : Can be part of a value chain that turns waste into high-value chemicals.

Decision-Making Framework for Solvent Selection

Choosing the right solvent requires a structured approach that prioritizes safety and sustainability without compromising scientific outcomes. The following workflow, represented as a diagram, illustrates a logical path for solvent selection.

SolventSelectionWorkflow Start 1. Define Performance Needs (e.g., Solvency, Boiling Point) EHS_Screen 2. Screen for EHS Hazards (Toxicity, Flammability) Start->EHS_Screen Eliminate Eliminate Solvents with Unacceptable Hazards (e.g., Reproductive Toxins) EHS_Screen->Eliminate Lifecycle 3. Assess Lifecycle & Environmental Impact (Origin, Biodegradability, Aquatic Toxicity) Eliminate->Lifecycle Proceed with Safer Alternatives Select 4. Select Candidate Solvent(s) Lifecycle->Select Validate 5. Validate Performance in Application Select->Validate Final Final Solvent Choice Validate->Final

Caption: A workflow for sustainable solvent selection.

Experimental Protocol: Assessing Ready Biodegradability

To address the data gap for novel or less-common solvents like 1,4-Dimethylpyrrolidin-2-one, experimental validation is necessary. The OECD 301D Closed Bottle Test is a standard method for determining ready biodegradability.[21][22]

Objective: To determine if a test substance is "readily biodegradable" by measuring the consumption of dissolved oxygen over 28 days. A pass level is reached if the biological oxygen demand (BOD) is >60% of the theoretical oxygen demand (ThOD).[23][24][25]
Materials:
  • Test Substance (e.g., 1,4-Dimethylpyrrolidin-2-one)

  • Reference Substance (e.g., Sodium Benzoate)

  • Mineral Medium (prepared according to OECD 301 guidelines)

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.[23]

  • Biochemical Oxygen Demand (BOD) bottles (glass, calibrated)

  • Dissolved Oxygen (DO) meter and probe

  • Incubator set to 20 ± 1°C

Methodology:
  • Preparation of Test Solutions:

    • Prepare a stock solution of the test substance in the mineral medium. The final concentration in the BOD bottles should be around 2 mg/L.

    • Causality: This concentration is low enough to avoid toxic effects on the microorganisms but high enough to exert a measurable oxygen demand.

  • Inoculum Preparation:

    • The activated sludge is washed and filtered to remove large particles. It is then aerated to ensure the microbial population is healthy and active.

    • Causality: A healthy, diverse microbial population is essential for a valid test, as it represents the conditions in a real-world wastewater treatment facility.[23]

  • Experimental Setup (in triplicate):

    • Test Bottles: Add the prepared test solution and a small volume of inoculum to the BOD bottles.

    • Blank Control: Add only mineral medium and inoculum. This measures the background respiration of the microorganisms.[24]

    • Reference Control: Add a solution of the reference substance (Sodium Benzoate) and inoculum. This verifies the viability and activity of the inoculum.[24]

    • Toxicity Control (Optional but Recommended): Add both the test substance and the reference substance with inoculum. This checks if the test substance is inhibitory to the microorganisms.[23]

  • Incubation and Measurement:

    • Fill all bottles completely with the corresponding solutions, ensuring no air bubbles are trapped. Seal the bottles.

    • Measure the initial DO concentration (Day 0) in a parallel set of bottles.

    • Incubate the sealed bottles in the dark at 20°C for 28 days.[21]

    • Periodically (e.g., Day 7, 14, 21, and 28), sacrifice a bottle from each series to measure the final DO concentration.

  • Data Analysis:

    • Calculate the Biological Oxygen Demand (BOD) for each measurement: BOD (mg/L) = (Initial DO - Final DO) - (Blank Initial DO - Blank Final DO)

    • Calculate the Theoretical Oxygen Demand (ThOD) based on the chemical formula of the test substance.

    • Calculate the percent biodegradation: % Biodegradation = (BOD / ThOD) * 100

    • Validation: The test is considered valid if the reference compound reaches the >60% pass level within 14 days and the final DO in the blank bottles has not dropped by more than 30%.

Conclusion and Recommendations

The transition to greener solvents is a critical component of sustainable science. While novel solvents may offer unique performance advantages, a thorough EHS evaluation is essential before adoption.

  • 1,4-Dimethylpyrrolidin-2-one currently presents a high-risk profile due to its classification for reproductive toxicity and aquatic toxicity, along with a significant lack of data on its environmental fate. Its use should be approached with extreme caution and justification.

  • N-Methyl-2-pyrrolidone (NMP) , while effective, is being phased out or heavily restricted in many regions due to its well-documented reproductive toxicity.[5][19][25] Safer alternatives should be prioritized.

  • Dimethyl Sulfoxide (DMSO) remains a viable option with a generally favorable environmental profile, provided that its potential to enhance skin absorption and cause odor issues in wastewater is properly managed.[8][9]

  • Bio-based solvents like 2-MeTHF and Cyrene™ represent the most promising path forward.[14][15] They are derived from renewable resources, exhibit favorable safety profiles, and are readily biodegradable.[12][16][17] Researchers are strongly encouraged to explore these alternatives in their applications.

Ultimately, the responsibility lies with the scientific community to champion the use of safer, more sustainable materials. By integrating the principles and data presented in this guide, researchers can make informed decisions that protect both human health and the environment.

References

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A Researcher's Guide to 1,4-Dimethylpyrrolidin-2-one: A Cost-Benefit Analysis Against Common Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis, drug discovery, and materials science, the choice of solvent is a critical parameter that can dictate reaction outcomes, scalability, and the overall safety and environmental footprint of a process. While workhorse polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are ubiquitous, the landscape of available chemical tools is ever-expanding. This guide offers a comprehensive cost-benefit analysis of a lesser-known analog, 1,4-Dimethylpyrrolidin-2-one (CAS 2555-04-6) , for researchers, scientists, and drug development professionals.

Due to a notable scarcity of direct comparative performance data in peer-reviewed literature for 1,4-Dimethylpyrrolidin-2-one, this guide will leverage its structural similarities to the well-characterized N-alkyl-2-pyrrolidones to extrapolate its potential advantages and disadvantages. We will provide a detailed comparison of its physicochemical properties, projected performance, and a thorough cost and safety analysis against its more established counterparts.

The Pyrrolidinone Family: A Profile of Polar Aprotic Solvents

Pyrrolidinones are five-membered lactams that are widely used as polar aprotic solvents due to their high dielectric constants, ability to dissolve a wide range of polar and nonpolar compounds, and relatively high boiling points.[1] Their primary utility in organic synthesis lies in their ability to accelerate reaction rates of polar reactions, such as nucleophilic substitution (SN2) reactions, by solvating cations while leaving the nucleophile relatively "bare" and more reactive.

1,4-Dimethylpyrrolidin-2-one is a derivative of the pyrrolidinone core, featuring methyl groups at both the nitrogen (N1) and the C4 positions of the ring. This structural modification is the key to understanding its potential differentiation from the more common N-methylpyrrolidone (NMP).

Comparative Physicochemical Properties

A solvent's physical and chemical properties are the primary determinants of its utility. The table below compares the known properties of 1,4-Dimethylpyrrolidin-2-one with those of NMP, DMF, and DMSO.

Property1,4-Dimethylpyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
CAS Number 2555-04-6[2]872-50-4[3]68-12-2[4]67-68-5[5]
Molecular Formula C₆H₁₁NO[2]C₅H₉NO[3]C₃H₇NO[4]C₂H₆OS[5]
Molecular Weight ( g/mol ) 113.16[2]99.13[3]73.09[4]78.13[5]
Boiling Point (°C) 95 (at 15 Torr)[6]202 - 204[7]153[4]189[8]
Density (g/cm³) ~0.973[6]~1.03[9]~0.944[10]~1.10[8]
Solubility in Water Low solubility[1]Miscible[3]Miscible[4]Miscible[8]

Expert Insights: The most striking difference is the reported low solubility of 1,4-Dimethylpyrrolidin-2-one in water, in contrast to the complete miscibility of NMP, DMF, and DMSO.[1][3][4][8] This property could be a significant advantage in reaction workups where an aqueous wash is used to remove the solvent, potentially simplifying the extraction of a nonpolar product. The C4-methyl group likely contributes to this increased lipophilicity. Its boiling point at reduced pressure suggests a volatility that is manageable for removal post-reaction.

Projected Performance in a Research Context

Nucleophilic Substitution Reactions (SN2)

Polar aprotic solvents are known to accelerate SN2 reactions. The choice between them often comes down to a balance of solvating power, boiling point, and ease of removal. The structural similarity of 1,4-Dimethylpyrrolidin-2-one to NMP suggests it would be an effective solvent for such transformations. The additional methyl group at the C4 position may slightly increase steric hindrance around the polar amide group, which could subtly modulate its solvating properties, but a significant deviation from the general behavior of polar aprotic solvents is not expected.

sn2_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Substrate E Heating & Stirring (Monitor by TLC/LC-MS) A->E B Nucleophile B->E C Solvent (1,4-DMP or Alternative) C->E D Inert Atmosphere (e.g., N2, Ar) D->E F Aqueous Wash E->F Reaction Completion G Organic Extraction F->G H Drying & Concentration G->H I Purification (e.g., Chromatography) H->I J Product Characterization (NMR, MS, etc.) I->J

Figure 1: Generalized workflow for a nucleophilic substitution reaction.

Polymer Science

NMP is widely used as a solvent for a variety of polymers. The solubility of a polymer is a complex interplay of factors, including the Hansen solubility parameters of the solvent and polymer.[11][12] Given its structural similarity to NMP, 1,4-Dimethylpyrrolidin-2-one could be a viable solvent for polymers, and its lower water solubility might be advantageous in certain casting or coating applications where water sensitivity is a concern. However, empirical testing would be necessary to determine its efficacy for specific polymers.

Cost-Benefit Analysis

The "cost" of a solvent extends beyond its purchase price. A holistic analysis includes the costs associated with safety, handling, disposal, and the impact on reaction efficiency.

Procurement Costs

A direct comparison of procurement costs reveals that 1,4-Dimethylpyrrolidin-2-one is significantly more expensive than its more common counterparts, particularly when purchased in small, research-grade quantities.

SolventSupplier ExampleQuantityPrice (USD)
1,4-Dimethylpyrrolidin-2-one Sigma-Aldrich1 g$1,417.95
N-Methyl-2-pyrrolidone (NMP) Lab Alley500 mL$58.55[3]
N,N-Dimethylformamide (DMF) Sigma-Aldrich100 mL$83.00[10]
Dimethyl sulfoxide (DMSO) Spectrum Chemical100 mL$617.30 (USP Grade)[1]

Expert Insights: The high cost of 1,4-Dimethylpyrrolidin-2-one suggests it is currently produced on a smaller scale and is likely marketed as a specialty chemical or building block rather than a bulk solvent. For routine applications where NMP, DMF, or DMSO are effective, the cost of 1,4-Dimethylpyrrolidin-2-one is prohibitive. Its use would only be justified if it offered a significant and unique performance advantage that could not be achieved with other solvents.

Safety, Health, and Environmental (SHE) Profile

The SHE profile of a solvent is a critical consideration, impacting handling procedures, personal protective equipment (PPE) requirements, and disposal costs.

SolventKey HazardsRegulatory Status
1,4-Dimethylpyrrolidin-2-one Irritating to eyes and skin.[1] May be harmful if swallowed, inhaled, or absorbed through skin.Limited data available.
N-Methyl-2-pyrrolidone (NMP) Skin, eye, and respiratory irritant.[9] Reproductive toxicant.[6]Substance of Very High Concern (SVHC) under REACH.[13]
N,N-Dimethylformamide (DMF) Skin and eye irritant.[4] Liver toxicant; potential reproductive hazard.Often on restricted substance lists.
Dimethyl sulfoxide (DMSO) Generally considered to have low toxicity.[8] Can enhance dermal absorption of other chemicals.[5]Widely used in pharmaceutical applications.[8]

Expert Insights: NMP and DMF are facing increasing regulatory pressure due to their reproductive toxicity.[6] This has led to a search for safer alternatives. While the safety profile of 1,4-Dimethylpyrrolidin-2-one is not as extensively studied, the available information suggests it shares some of the irritant properties of other pyrrolidinones.[1] However, the absence of a harmonized classification as a reproductive toxicant could make it an attractive, albeit expensive, alternative for researchers looking to move away from NMP and DMF, pending further toxicological studies. DMSO is generally considered the safest of the common polar aprotic solvents, though its ability to act as a penetration enhancer requires careful handling.[5]

solvent_selection cluster_performance Performance Requirements cluster_cost_safety Cost & Safety Constraints cluster_solvents Solvent Candidates start Solvent Selection for a New Synthesis solubility Solubility of Reactants? start->solubility reactivity Need for a Polar Aprotic Solvent? solubility->reactivity workup Ease of Removal/Workup? reactivity->workup cost Budget Constraints? workup->cost safety Toxicity/Regulatory Concerns? cost->safety dmf_nmp DMF / NMP safety->dmf_nmp High Performance, High Concern dmso DMSO safety->dmso Good Performance, Lower Concern dmp 1,4-DMP safety->dmp Potentially Lower Concern, High Cost, Limited Data other Other Solvents safety->other Varies

Figure 2: Decision-making framework for solvent selection.

Experimental Protocol: A Case Study in Pyrrolidinone Synthesis

While a specific protocol for a reaction using 1,4-Dimethylpyrrolidin-2-one as a solvent is not available in the literature, we can adapt a known procedure for the synthesis of a substituted pyrrolidinone to illustrate a potential application. The following protocol is for a three-component reaction to synthesize substituted 3-pyrrolin-2-ones, a reaction that typically benefits from a polar solvent.[14]

Objective: To synthesize substituted 3-pyrrolin-2-ones via a one-pot, three-component reaction. This protocol is adapted from a procedure that utilizes ethanol, but a polar aprotic solvent like a pyrrolidinone could be investigated for its effect on reaction rate and yield.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl acetylenedicarboxylate

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Solvent (e.g., 1,4-Dimethylpyrrolidin-2-one, NMP, DMF, or DMSO)

  • Citric acid (as a catalyst)[14]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), aniline (1 mmol), and the chosen solvent (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add diethyl acetylenedicarboxylate (1 mmol) and citric acid (0.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified substituted 3-pyrrolin-2-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A comparison of the reaction time and isolated yield using 1,4-Dimethylpyrrolidin-2-one versus NMP or DMF under identical conditions would provide the direct comparative data that is currently lacking in the literature.

Conclusion and Recommendations

1,4-Dimethylpyrrolidin-2-one is a structurally interesting polar aprotic solvent that, based on its physicochemical properties, has the potential to function similarly to NMP. Its lower water solubility may offer advantages in specific applications requiring simplified aqueous workups.

However, the current cost of 1,4-Dimethylpyrrolidin-2-one is a significant barrier to its widespread adoption as a bulk solvent. Its price point positions it as a specialty reagent or a building block for synthesis rather than a viable replacement for NMP, DMF, or DMSO in most research applications.

For researchers and drug development professionals, the use of 1,4-Dimethylpyrrolidin-2-one could be considered in the following scenarios:

  • When all common solvents fail: If a particular reaction or process is intractable in standard solvents, the unique properties of 1,4-Dimethylpyrrolidin-2-one might provide a solution.

  • As a synthetic building block: The pyrrolidinone scaffold is a common motif in pharmacologically active compounds, and 1,4-Dimethylpyrrolidin-2-one could serve as a starting material for the synthesis of novel derivatives.[15]

  • In exploratory process development: For high-value active pharmaceutical ingredients (APIs), the high cost of a solvent may be justifiable if it leads to a significant increase in yield, purity, or stereoselectivity that cannot be achieved otherwise.

Ultimately, the decision to use 1,4-Dimethylpyrrolidin-2-one requires a careful evaluation of its high cost against its potential, and as yet underexplored, benefits. For most laboratory applications, the established and more cost-effective solvents NMP, DMF, and DMSO will remain the preferred choices. However, for those seeking to explore new chemical space and push the boundaries of process chemistry, 1,4-Dimethylpyrrolidin-2-one represents an intriguing, if expensive, tool.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,4-Dimethylpyrrolidin-2-one

1,4-Dimethylpyrrolidin-2-one (CAS 2555-04-6) is a substituted pyrrolidinone, a class of compounds gaining interest as versatile intermediates and building blocks in pharmaceutical synthesis.[1][2] Its utility in the development of novel active pharmaceutical ingredients (APIs) necessitates a rigorous analytical framework to ensure identity, purity, and quality. The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[3] However, relying on a single analytical method, no matter how well-validated, can introduce systemic bias. True analytical confidence is achieved through cross-validation, a process of comparing results from two or more orthogonal methods to ensure their equivalence and the reliability of the data generated.[4]

This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the analysis of 1,4-Dimethylpyrrolidin-2-one. We will explore the causality behind methodological choices, present detailed, self-validating protocols, and outline a robust workflow for the cross-validation of results, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[5][6][7]

Pillar 1: Orthogonal Method Selection - The Rationale

The cornerstone of effective cross-validation is the use of orthogonal methods—techniques that rely on different principles of separation and detection. This approach provides a much higher degree of assurance, as it is unlikely that the same impurity would co-elute with the main peak under two vastly different separation mechanisms.

  • Gas Chromatography (GC): This technique separates analytes based on their volatility and interaction with a stationary phase at elevated temperatures. Given that 1,4-Dimethylpyrrolidin-2-one is a liquid with a molecular weight of 113.16 g/mol , it is expected to have sufficient volatility for GC analysis.[8][9] Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled specificity, offering structural information based on mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity identification.

  • High-Performance Liquid Chromatography (HPLC): This technique separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like 1,4-Dimethylpyrrolidin-2-one, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful choice. It provides a complementary separation mechanism to GC, focusing on polarity and partitioning rather than volatility. A UV detector is a robust and common choice for quantitative analysis of compounds with a chromophore, which the amide bond in the pyrrolidinone ring provides.

The following diagram illustrates the overarching logic of our cross-validation strategy.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_validation Data Evaluation & Validation Batch Single Batch of 1,4-Dimethylpyrrolidin-2-one Prep_GC Prepare Sample for GC-MS (e.g., Dilution in Dichloromethane) Batch->Prep_GC Prep_HPLC Prepare Sample for HPLC-UV (e.g., Dilution in Acetonitrile) Batch->Prep_HPLC GC_MS Method 1: GC-MS Analysis (Separation by Volatility) Prep_GC->GC_MS HPLC_UV Method 2: HPLC-UV Analysis (Separation by Polarity) Prep_HPLC->HPLC_UV Data_GC GC-MS Results (Purity, Impurity Profile) GC_MS->Data_GC Data_HPLC HPLC-UV Results (Purity, Impurity Profile) HPLC_UV->Data_HPLC Comparison Statistical Comparison (e.g., Student's t-test, F-test) Assess Equivalence Data_GC->Comparison Data_HPLC->Comparison Report Final Cross-Validation Report Methods are Equivalent Comparison->Report

Caption: High-level workflow for the cross-validation of analytical methods.

Pillar 2: Detailed Experimental Protocols & Validation

The trustworthiness of any analytical result stems directly from the robustness of the protocol.[10] The following methods are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure the analytical setup is performing correctly before any sample is analyzed. All validation parameters are based on the ICH Q2(R1) guideline.[3][5]

Method 1: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance for separating the polar target analyte from potential non-polar and slightly more polar impurities. The use of an MS detector is critical for positive identification of unknown peaks based on their fragmentation patterns, providing a level of specificity that a Flame Ionization Detector (FID) cannot.[11][12]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 50 mg of 1,4-Dimethylpyrrolidin-2-one and dissolve in 50.0 mL of dichloromethane to create a 1.0 mg/mL stock solution. Prepare a working standard by diluting this stock 1:100 in dichloromethane to a final concentration of 10 µg/mL.

  • Instrumentation: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • GC Conditions:

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-350 amu.

  • System Suitability Test (SST):

    • Inject the working standard six consecutive times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area for 1,4-Dimethylpyrrolidin-2-one must be ≤ 2.0%.

      • Tailing factor must be between 0.9 and 1.5.

  • Analysis: Once SST criteria are met, inject the sample solution. Purity is determined by area percent calculation, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.

GCMS_Workflow Sample Sample Dilution (1 mg/mL in DCM) Inject 1 µL Injection (Split 50:1) Sample->Inject Column GC Separation (DB-5ms Column) Inject->Column Ionize Electron Ionization (70 eV) Column->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Result Chromatogram & Mass Spectra Detect->Result

Caption: Step-by-step workflow for the GC-MS analysis.

Method 2: Purity by HPLC-UV

Causality: HILIC is selected for its superior retention of polar compounds that are poorly retained in reversed-phase chromatography. Acetonitrile, a common solvent in HILIC, has a low UV cutoff, making it ideal for detection at lower wavelengths where the amide chromophore of the analyte absorbs.[13][14] A mobile phase containing a small amount of aqueous buffer is necessary to facilitate the partitioning mechanism on the polar stationary phase.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Sample Preparation: Accurately weigh approximately 50 mg of 1,4-Dimethylpyrrolidin-2-one and dissolve in 50.0 mL of Acetonitrile to create a 1.0 mg/mL solution.

  • Instrumentation: Waters Alliance HPLC with a 2489 UV/Visible Detector or equivalent.

  • HPLC Conditions:

    • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase: Isocratic, 100% Mobile Phase A.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: 210 nm.

  • System Suitability Test (SST):

    • Inject the sample solution six consecutive times.

    • Acceptance Criteria:

      • RSD of the peak area for 1,4-Dimethylpyrrolidin-2-one must be ≤ 1.0%.

      • RSD of the retention time must be ≤ 1.0%.

      • Tailing factor must be between 0.8 and 1.5.

      • Theoretical plates (N) must be ≥ 2000.

  • Analysis: Once SST criteria are met, perform the analysis. Purity is determined by area percent calculation.

Pillar 3: Cross-Validation - The Convergence of Data

Cross-validation is the ultimate test of analytical concordance.[4] It involves analyzing the same batch of 1,4-Dimethylpyrrolidin-2-one using both the validated GC-MS and HPLC-UV methods and comparing the results.

Cross-Validation Protocol:

  • Sample Analysis: Analyze a single, homogeneous batch of 1,4-Dimethylpyrrolidin-2-one (n=6 preparations for each method) using the validated GC-MS and HPLC-UV protocols described above.

  • Data Compilation: Record the purity results and the levels of any detected impurities from both methods.

  • Statistical Comparison:

    • Purity Values: Compare the mean purity values obtained from the two methods using a two-tailed Student's t-test to determine if there is a statistically significant difference.

    • Precision: Compare the variances of the two sets of results using an F-test to assess if one method is significantly more precise than the other.

  • Acceptance Criteria:

    • The difference between the mean purity values from the two methods should not exceed a predetermined threshold (e.g., 2.0%).

    • The Student's t-test should show no significant difference between the means (p > 0.05).

    • The F-test should show no significant difference between the variances.

    • Impurity profiles should be comparable. Any impurity detected at or above the reporting threshold (e.g., 0.05%) by one method should be detectable by the other, even if not quantifiable.

Comparative Data Summary

The following table summarizes the expected performance characteristics from the validation of each method, providing a clear basis for comparison.

Validation ParameterGC-MS MethodHPLC-UV MethodICH Q2(R1) Guideline Reference
Specificity Demonstrated by mass spectral purity.Demonstrated by peak purity via diode array.Yes
Linearity (r²) ≥ 0.995≥ 0.999Yes
Range 1 - 20 µg/mL0.1 - 1.5 mg/mLYes
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Yes
Precision (RSD) Repeatability ≤ 2.0%Intermediate ≤ 3.0%Repeatability ≤ 1.0%Intermediate ≤ 2.0%Yes
LOD ~0.5 µg/mL~0.05 mg/mLYes
LOQ ~1.0 µg/mL~0.1 mg/mLYes

Conclusion

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  • FDA publishes new Guidance on Validation of Analytical Methods. European Compliance Academy. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Dimethylpyrrolidin-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that you, the researchers and innovators in the field, can utilize our products with the highest degree of safety and environmental responsibility. This guide provides a detailed, procedural framework for the proper disposal of 1,4-Dimethylpyrrolidin-2-one (CAS No. 2555-04-6), moving from hazard assessment to the final steps of waste management. The causality behind each step is explained to foster a culture of safety and operational excellence within your laboratory.

Hazard Assessment & Safety Profile

Understanding the intrinsic hazards of a chemical is the bedrock of its safe management. 1,4-Dimethylpyrrolidin-2-one is a compound that necessitates careful handling due to its significant health and environmental risks.[1] Its hazard profile is similar to other pyrrolidone-based solvents, such as N-methyl-2-pyrrolidone (NMP), which the U.S. Environmental Protection Agency (EPA) has identified as presenting an unreasonable risk to human health, including developmental toxicity.[2][3]

A failure to adhere to proper disposal protocols can lead to personnel exposure, long-term health effects, and environmental contamination. The acute and chronic hazards associated with 1,4-Dimethylpyrrolidin-2-one mandate that it be treated as a hazardous waste stream from the point of generation.

Hazard ClassificationDescriptionHazard Statement Code
Acute Toxicity, Oral Harmful if swallowed.H302
Acute Toxicity, Dermal Harmful in contact with skin.H312
Skin Sensitization May cause an allergic skin reaction.H317
Serious Eye Damage Causes serious eye damage.H318
Respiratory Irritation May cause respiratory irritation.H335
Reproductive Toxicity May damage fertility or the unborn child.H360
Aquatic Hazard, Chronic Toxic to aquatic life with long lasting effects.H411

This data is synthesized from the Sigma-Aldrich Safety Data Sheet.[1]

Personal Protective Equipment (PPE) and Safe Handling

Before any handling or disposal-related activities, the following minimum PPE must be worn to create a reliable barrier against exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always use the proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[4]

  • Eye/Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be used in addition to goggles.

  • Skin and Body Protection: A complete protective suit or a lab coat, fully buttoned, is required to protect against skin contact.[4]

  • Respiratory Protection: All handling of open containers must be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling vapors.[4]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure adequate ventilation and eliminate all ignition sources.[4]

  • Wearing the full PPE described in Section 2.0, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[5][6]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Core Disposal Workflow for 1,4-Dimethylpyrrolidin-2-one

The following workflow provides a logical decision-making process for the compliant management of waste streams containing 1,4-Dimethylpyrrolidin-2-one. Adherence to this process ensures that all waste is properly segregated, containerized, and prepared for final disposal by a licensed contractor.

G cluster_streams Waste Streams start Waste Containing 1,4-Dimethylpyrrolidin-2-one Generated waste_type Determine Waste Type start->waste_type bulk Unused / Off-Spec (Pure or Concentrated) waste_type->bulk Pure / Conc. dilute Dilute Aqueous Solutions / Rinsate waste_type->dilute Aqueous solid Contaminated Solid Waste (Gloves, Absorbents, Glassware) waste_type->solid Solid containerize_liquid Collect in a dedicated, compatible, and clearly labeled Hazardous Liquid Waste container. bulk->containerize_liquid dilute->containerize_liquid containerize_solid Collect in a labeled, leak-proof container lined with a heavy-duty plastic bag. solid->containerize_solid storage Store container in a designated Satellite Accumulation Area (SAA). Ensure container is closed and in secondary containment. containerize_liquid->storage containerize_solid->storage end_process Arrange for pickup by a licensed environmental waste management contractor for high-temperature incineration. storage->end_process

Caption: Disposal decision workflow for 1,4-Dimethylpyrrolidin-2-one waste.

Step-by-Step Disposal Protocols

Disposal must always be carried out through an approved waste disposal plant or licensed contractor.[7][8] Under no circumstances should 1,4-Dimethylpyrrolidin-2-one or its solutions be discharged into the sewer system, as this is prohibited by regulations like the EPA's sewer ban for hazardous pharmaceuticals and is inconsistent with its aquatic toxicity profile.[1][9]

Disposal of Unused or Off-Specification Product (Bulk Waste)

This protocol applies to the original product in its container that is no longer needed.

  • Do Not Open: If possible, keep the original container sealed.

  • Label as Waste: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name ("1,4-Dimethylpyrrolidin-2-one"), concentration, and hazard characteristics (e.g., "Toxic," "Reproductive Hazard").

  • Segregate: Store the container in your laboratory's designated Satellite Accumulation Area (SAA), segregated from incompatible materials like strong oxidizing agents, acids, and bases.[8][10]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup by a licensed hazardous waste contractor.

Disposal of Dilute Aqueous Solutions and Rinsate

This protocol applies to waste generated from experimental workups or container rinsing.

  • Designated Container: Use a dedicated, chemically compatible (e.g., polyethylene) container clearly labeled "Hazardous Waste: Aqueous solutions containing 1,4-Dimethylpyrrolidin-2-one."[10]

  • Log Contents: Maintain a log sheet on or near the container to record the constituents and their approximate percentages being added.

  • Collect Waste: Pour all dilute solutions and the first two to three rinses from any glassware that contained the chemical into this waste container.

  • Keep Closed: The waste container must be kept tightly sealed at all times except when waste is being added.[10][11]

  • Storage and Pickup: Once full, or after a set period defined by your institution's policy, move the container to the SAA and arrange for pickup via your EH&S department.

Disposal of Contaminated Labware and Materials (Solid Waste)

This applies to disposable items that have come into contact with 1,4-Dimethylpyrrolidin-2-one.

  • Glassware:

    • Rinsing: Triple rinse any contaminated glassware (e.g., beakers, flasks). The first two rinses must be collected as hazardous liquid waste as described in protocol 5.2.

    • Disposal: After triple rinsing and ensuring all chemical residue is removed, the glassware can typically be disposed of in a designated broken glass box. Consult your institutional policy.

  • Sharps: Needles, syringes, or other contaminated sharps must be placed directly into a designated sharps container for hazardous chemical waste.

  • Gloves, Absorbents, and Plasticware:

    • Segregation: Collect all contaminated solid waste (gloves, pipette tips, absorbent pads, etc.) in a dedicated hazardous solid waste container.

    • Containerization: This container should be a sturdy, leak-proof receptacle lined with a heavy-duty plastic bag.[11]

    • Labeling and Pickup: Clearly label the container with "Hazardous Solid Waste: Contaminated with 1,4-Dimethylpyrrolidin-2-one." Store in the SAA and arrange for pickup.

Waste Minimization & Best Practices

A key principle of modern laboratory management is waste minimization.

  • Scale Appropriately: Only purchase and prepare the quantity of material needed for an experiment.

  • Inventory Management: Maintain an accurate chemical inventory to prevent the over-purchasing of reagents that may expire or become off-specification.

  • Avoid Contamination: Do not mix non-hazardous waste with hazardous waste. This prevents the generation of larger volumes of hazardous material that require expensive disposal.[10]

By integrating these disposal protocols and best practices into your standard operating procedures, you contribute to a safer research environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's operations.

References

  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • LookChem. (n.d.). 1,4-Dimethyl-2-pyrrolidone Safety Data Sheets(SDS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Retrieved from [Link]

  • Fennemore. (2019). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dimethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 1,4-Dimethylpyrrolidin-2-one (CAS No. 2555-04-6). As professionals in research and drug development, our foremost responsibility is to cultivate a culture of safety, which begins with a deep, mechanistic understanding of the materials we handle. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound.

Part 1: Immediate Safety and Hazard Profile

1,4-Dimethylpyrrolidin-2-one is a polar aprotic solvent with significant health hazards that demand rigorous control measures. Its physical state is a liquid, which increases the risk of dermal and inhalation exposure through splashes and vapor.[1] The hazard profile is severe, as indicated by its GHS classifications.

A foundational understanding of these hazards is not merely procedural; it is the scientific basis for every PPE choice we make. The reproductive toxicity, in particular, necessitates stringent controls to protect all personnel, especially those of childbearing potential.

Hazard ClassificationGHS Hazard StatementImplication for PPE Selection
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Requires full skin and respiratory protection to prevent systemic toxicity.
Skin SensitizationH317Indicates the potential for allergic reactions upon repeated contact; mandates high-quality, impermeable gloves.
Serious Eye DamageH318Demands the use of chemical splash goggles or a face shield to prevent irreversible eye injury.[1][2]
Respiratory IrritationH335Necessitates handling within a certified chemical fume hood and may require respiratory protection.[1][2]
Reproductive Toxicity H360 May damage fertility or the unborn child. This is a critical hazard requiring the highest level of containment and PPE. [1][2]
Hazardous to the Aquatic EnvironmentH411Requires careful waste management and disposal to prevent environmental release.[1][2]

Part 2: The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all scenario. It is a dynamic risk assessment based on the task at hand. The following protocol provides a tiered approach.

Eye and Face Protection: The First Line of Defense

Mandatory Requirement: ANSI Z87.1-rated chemical splash goggles are the minimum requirement for any quantity of 1,4-Dimethylpyrrolidin-2-one. Standard safety glasses are insufficient as they do not protect against splashes.

  • Causality: The H318 classification (Causes serious eye damage) signifies that even a minor splash can lead to irreversible harm.[1][2] Goggles provide a 360-degree seal around the eyes, which is critical.

  • Enhanced Protection: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.

Skin and Body Protection: An Impermeable Barrier

Gloves: The Critical Interface

Direct data on glove compatibility for 1,4-Dimethylpyrrolidin-2-one is limited. Therefore, we must extrapolate from data for the structurally similar and well-studied polar aprotic solvent, N-Methyl-2-pyrrolidone (NMP, CAS No. 872-50-4). The US Environmental Protection Agency (EPA) has identified that gloves made of butyl rubber or laminated polyethylene/EVOH are resistant to NMP and are the recommended choice.[3][4]

  • Primary Recommendation: Use Butyl Rubber gloves. For extended work, double-gloving is recommended to provide an additional layer of protection.

  • Avoid: Nitrile and latex gloves are not recommended for prolonged contact with this class of solvent, as they may offer limited protection.

  • Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contact with the chemical is known or suspected. Wash hands thoroughly after glove removal.

Lab Coat and Apron:

A standard cotton lab coat is not sufficient. A chemically resistant lab coat or a combination of a standard lab coat with a chemically resistant apron is required. All protective clothing should have long sleeves and be fully buttoned.

Respiratory Protection: Engineering Controls and Respirators

Primary Engineering Control: All handling of 1,4-Dimethylpyrrolidin-2-one must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[5]

When is a Respirator Required? A respirator is necessary when engineering controls are insufficient, such as during a large spill or when weighing or transferring large quantities outside of a fume hood.

  • Type: A NIOSH-certified air-purifying elastomeric half-mask respirator equipped with organic vapor (OV) cartridges (black color code) is the minimum requirement.[3]

  • Fit Testing: All personnel required to wear a respirator must be medically cleared and undergo annual fit testing to ensure a proper seal.

Part 3: Operational and Disposal Plan

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Contingency start Start: Handling 1,4-Dimethylpyrrolidin-2-one spill_check Spill or Ventilation Failure? start->spill_check task_volume Volume > 50mL or Splash Risk? base_ppe Standard PPE: - Chemical Splash Goggles - Butyl Rubber Gloves (Double) - Chemical Resistant Lab Coat - Work in Fume Hood task_volume->base_ppe No enhanced_ppe Enhanced PPE: - Add Full Face Shield task_volume->enhanced_ppe Yes base_ppe->spill_check enhanced_ppe->base_ppe Includes spill_ppe Spill / Emergency PPE: - Add NIOSH Respirator (OV Cartridge) spill_check->task_volume No spill_check->spill_ppe

Caption: PPE selection workflow for 1,4-Dimethylpyrrolidin-2-one.

Step-by-Step Donning and Doffing Procedures

Properly putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.[2][6][7]

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.[8]

  • Gown/Apron: Don the chemical-resistant lab coat or apron.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. Don the second pair over the first.

Doffing Sequence (The "Contaminated-to-Clean" Principle): This procedure should be performed in a designated area. The outer surfaces of all PPE are considered contaminated.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated waste container.

  • Gown/Apron: Unfasten the gown and peel it away from your body, touching only the inside surfaces. Roll it into a bundle with the contaminated side inward and dispose.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield/Goggles: Remove by handling the strap or earpieces. Place in a designated area for decontamination.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Contaminated PPE:

  • Disposable Items: All disposable items (gloves, aprons) must be placed in a clearly labeled, sealed hazardous waste container.

  • Reusable Items: Goggles, face shields, and respirators must be decontaminated after each use. Wipe down thoroughly with a detergent solution, followed by a water rinse.[9]

Chemical Waste Disposal: 1,4-Dimethylpyrrolidin-2-one is a non-halogenated solvent.[10]

  • Segregation: Do not mix with halogenated solvent waste. Mixing waste streams needlessly increases disposal costs.[10]

  • Containerization: Collect all waste (liquid chemical and contaminated solids) in a designated, leak-proof, and tightly sealed container. The container must be labeled as "Hazardous Waste" and list all chemical constituents.[11]

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office. Never pour this chemical down the drain.[10]

Part 4: Emergency Response

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If safe to do so, remove all ignition sources.

  • Don the appropriate level of PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area and report the incident to your supervisor and EH&S office.

This guide is intended to provide a robust framework for the safe handling of 1,4-Dimethylpyrrolidin-2-one. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets before beginning any work.

References

  • 1,4-Dimethylpyrrolidin-2-one | 2555-04-6 - Sigma-Aldrich. Sigma-Aldrich.
  • Fact Sheet: N-Methylpyrrolidone (NMP) | Assessing and Managing Chemicals under TSCA. (2017). U.S. Environmental Protection Agency.
  • Donning & Doffing PPE. (2019). UCLA Environment, Health & Safety.
  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Centers for Disease Control and Prevention.
  • CAS NO.
  • Fact Sheet: N-Methylpyrrolidone (NMP) | EPA. U.S. Environmental Protection Agency.
  • Adhere To the Correct Procedure for Donning and Doffing PPE. (2020).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Specialized in chemicals Material Safety D
  • 1,4-dimethylpyrrolidin-2-one - ChemBK. ChemBK.
  • SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
  • Chemical Equipment Disinfection/Decontamination. University of California, Santa Cruz.
  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health. SA Health.
  • Pyrrolidine - Apollo Scientific. Apollo Scientific.
  • Specialized in chemicals Material Safety D
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • How Can You Safely Dispose of Solvents? - Chemistry For Everyone - YouTube. (2025). YouTube.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.